2-(2-phenylethyl)-1H-benzimidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-phenylethyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2/c1-2-6-12(7-3-1)10-11-15-16-13-8-4-5-9-14(13)17-15/h1-9H,10-11H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLOBNVUJHKONU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40302979 | |
| Record name | 2-(2-phenylethyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40302979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5805-30-1 | |
| Record name | 5805-30-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155571 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-phenylethyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40302979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of the Benzimidazole Scaffold
An In-Depth Technical Guide to the Synthesis of 2-(2-phenylethyl)-1H-benzimidazole
This guide offers a comprehensive exploration of the synthetic methodologies for obtaining this compound, a key heterocyclic scaffold of significant interest to researchers in medicinal chemistry and materials science. We will delve into the foundational chemical principles, provide detailed, field-tested experimental protocols, and present comparative data to inform strategic synthetic planning.
The benzimidazole nucleus, formed by the fusion of benzene and imidazole rings, is a privileged structure in drug discovery. Its unique chemical properties and ability to mimic biological molecules allow it to interact with a wide array of biological targets. Consequently, benzimidazole derivatives are foundational to numerous pharmaceuticals, including proton pump inhibitors (e.g., omeprazole), anthelmintics (e.g., albendazole), and antihistamines. The 2-substituted benzimidazoles, in particular, offer a versatile vector for molecular elaboration, making their efficient synthesis a critical focus of organic chemistry.[1][2]
Core Synthetic Strategies: A Mechanistic Overview
The construction of the 2-substituted benzimidazole core is predominantly achieved through the condensation of o-phenylenediamine with a suitable one-carbon electrophile. The two most established and robust methods are the Phillips-Ladenburg reaction, utilizing a carboxylic acid, and the Weidenhagen reaction, which employs an aldehyde.
The Phillips-Ladenburg Condensation: The Carboxylic Acid Route
The Phillips-Ladenburg synthesis is a cornerstone method involving the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions, typically at elevated temperatures.[3][4] For the target molecule, this compound, the precursor is 3-phenylpropanoic acid.
Causality and Mechanism: The reaction is driven by the nucleophilicity of the diamine's amino groups and the electrophilicity of the carboxylic acid's carbonyl carbon, which is enhanced by protonation under acidic conditions. The mechanism proceeds through two key stages: initial amide formation followed by intramolecular cyclization and dehydration. The high temperature is necessary to overcome the activation energy for the dehydration steps, which drives the reaction to completion.[5][6]
Sources
An In-depth Technical Guide to 2-(2-phenylethyl)-1H-benzimidazole: Properties, Synthesis, and Therapeutic Potential
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1][2][3][4] This guide provides a comprehensive technical overview of a specific derivative, 2-(2-phenylethyl)-1H-benzimidazole. We will delve into its core chemical and physical properties, outline a validated synthetic methodology, explore its characteristic reactivity, and synthesize the current understanding of its biological activities and therapeutic potential. This document is designed to serve as a foundational resource for researchers engaged in the discovery and development of novel benzimidazole-based agents.
Molecular Structure and Identification
This compound is a heterocyclic aromatic compound featuring a phenylethyl substituent at the 2-position of the benzimidazole core. The fusion of a benzene ring with an imidazole ring imparts a unique electronic and structural character, making it a versatile scaffold for interacting with biological targets.[2][4]
-
IUPAC Name: this compound[5]
-
SMILES: C1=CC=C(C=C1)CCC2=NC3=CC=CC=C3N2[5]
-
InChI Key: BMLOBNVUJHKONU-UHFFFAOYSA-N[5]
Caption: 2D structure of this compound.
Physicochemical and Computed Properties
A compound's physicochemical profile is critical for predicting its behavior in both chemical and biological systems. The properties of this compound suggest moderate lipophilicity and limited aqueous solubility, which are key considerations in drug development for membrane permeability and formulation.
| Property | Value | Source |
| Molecular Weight | 222.29 g/mol | [5][6][8] |
| Appearance | Solid (typically white to off-white powder) | [9] |
| Melting Point | 160 - 162 °C | [9] |
| Boiling Point | 454.8 °C (Predicted) | [6] |
| Density | 1.178 g/cm³ (Predicted) | [6] |
| Solubility | Low in water; Soluble in ethanol, DMSO | [9] |
| XLogP3 | 3.3 - 3.5 (Computed) | [6] |
| Topological Polar Surface Area (TPSA) | 28.7 Ų | [6] |
| Refractive Index | 1.672 (Predicted) | [6] |
Spectroscopic Characterization
Structural elucidation and purity assessment rely on spectroscopic analysis. While specific experimental spectra for this exact compound are not publicly cataloged, the expected spectral characteristics can be reliably predicted based on its structure and data from closely related analogs like 2-phenyl-1H-benzimidazole and 2-(phenoxymethyl)benzimidazole.[10][11][12]
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the benzimidazole core and the phenylethyl side chain. The N-H proton of the imidazole ring typically appears as a broad singlet far downfield (>12 ppm). The aromatic protons on the benzimidazole ring would appear as two multiplets between 7.0-7.7 ppm. The phenylethyl group would exhibit a multiplet for its five phenyl protons (around 7.2-7.4 ppm) and two characteristic triplets for the adjacent methylene (-CH₂-CH₂-) groups, likely around 3.0-3.3 ppm.
-
¹³C NMR Spectroscopy: The carbon spectrum would show signals for all 15 carbons. The C2 carbon of the benzimidazole ring, bonded to two nitrogen atoms and the side chain, would be significantly downfield (δ > 150 ppm). Aromatic carbons would resonate in the typical 110-145 ppm range. The two aliphatic carbons of the ethyl linker would appear upfield, typically between 30-40 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum provides information about functional groups. Key expected vibrations include a broad N-H stretching band around 3400-3300 cm⁻¹, C=N stretching of the imidazole ring around 1620 cm⁻¹, and multiple C-H and C=C stretching bands for the aromatic systems.[11][12]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The expected exact mass for the protonated molecule [M+H]⁺ is approximately 223.1230.
Synthesis and Methodology
The most common and robust method for synthesizing 2-substituted benzimidazoles is the Phillips condensation.[13] This involves the reaction of an o-phenylenediamine with a carboxylic acid under dehydrating conditions, often at elevated temperatures. For the synthesis of this compound, the logical precursors are o-phenylenediamine and 3-phenylpropanoic acid.
Caption: Phillips condensation workflow for synthesis.
Experimental Protocol: Phillips Condensation
Causality: Polyphosphoric acid (PPA) serves as both the solvent and a powerful dehydrating agent, facilitating the formation of the amide intermediate and its subsequent intramolecular cyclization to the benzimidazole ring. The reaction is driven to completion by heat, which overcomes the activation energy for the cyclization step.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), combine o-phenylenediamine (1.0 equivalent) and 3-phenylpropanoic acid (1.0-1.2 equivalents).
-
Reagent Addition: Carefully add polyphosphoric acid (PPA) in sufficient quantity to ensure the mixture is stirrable (typically 10-20 times the weight of the limiting reagent).
-
Heating: Heat the reaction mixture to 150-200 °C with vigorous stirring. The optimal temperature and time should be determined by monitoring the reaction's progress via Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (typically 4-6 hours), allow the mixture to cool to approximately 100 °C. Cautiously pour the reaction mixture onto crushed ice or into a beaker of cold water with stirring. This hydrolyzes the PPA and precipitates the product.
-
Neutralization: The resulting acidic slurry is carefully neutralized with a base, such as a concentrated sodium hydroxide or ammonium hydroxide solution, until the pH is basic (pH 8-9). This step is crucial to deprotonate the benzimidazole product, decreasing its aqueous solubility and maximizing precipitation.
-
Isolation & Purification: The precipitated solid is collected by vacuum filtration, washed thoroughly with water to remove inorganic salts, and dried. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Chemical Reactivity
The reactivity of this compound is dictated by the constituent rings.
-
N-H Acidity and Nucleophilicity: The N-H proton on the imidazole ring is weakly acidic and can be removed by a strong base. The resulting benzimidazolide anion is a potent nucleophile. The nitrogen atoms can also act as nucleophiles, undergoing reactions like N-alkylation or N-acylation, which can significantly modify the compound's biological properties.[13][14]
-
Electrophilic Aromatic Substitution: The fused benzene ring can undergo electrophilic aromatic substitution (e.g., nitration, halogenation). These reactions are generally slower than for benzene itself due to the electron-withdrawing nature of the fused imidazole ring. Substitution typically occurs at positions 4 and 7.
-
Stability: The benzimidazole core is highly stable due to its aromaticity and is resistant to oxidation and reduction under mild conditions.[9]
Caption: Key reactive sites and potential transformations.
Biological Activity and Therapeutic Potential
The benzimidazole scaffold is a privileged pharmacophore, and its derivatives exhibit a vast array of biological activities.[1][3][15][16] While the specific profile of this compound itself is not extensively detailed, studies on the broader class of 2-(phenalkyl)-1H-benzimidazoles provide strong, field-proven insights into its potential.
Antimicrobial and Antitubercular Activity
The most significant finding for this class of compounds is their potent activity against Mycobacterium tuberculosis. A study published in Bioorganic & Medicinal Chemistry detailed the synthesis and evaluation of novel 2-(2-phenalkyl)-1H-benzo[d]imidazole derivatives.[17] Compounds from this series, particularly those with methyl groups on the benzimidazole ring, demonstrated high tuberculostatic activity, with Minimum Inhibitory Concentration (MIC) values as low as 0.8 to 6.2 µg/mL.[17] Importantly, select derivatives were shown to be selective for M. tuberculosis over eukaryotic cells, indicating a favorable therapeutic window and marking them as a novel class of anti-tubercular agents.[17]
Derivatives of the core benzimidazole structure have also shown broad-spectrum antibacterial and antifungal activities.[14][18]
Potential Mechanisms of Action
The mechanism of action for many benzimidazole-based drugs is the inhibition of tubulin polymerization.[19] By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division, motility, and intracellular transport. This is the established mechanism for anthelmintic drugs like albendazole and is also a strategy for developing anticancer agents.[4][20] It is plausible that the antitubercular activity of this compound derivatives could involve a similar disruption of the bacterial cytoskeletal protein FtsZ, which is a homolog of eukaryotic tubulin.
Other potential mechanisms for benzimidazole derivatives include the inhibition of key bacterial enzymes such as DNA gyrase or interference with other metabolic pathways.[19]
Conclusion
This compound is a compound of significant interest, built upon a scaffold with proven therapeutic relevance. Its physicochemical properties are amenable to drug development, and its synthesis is achievable through well-established chemical methods. The primary value of this molecular class lies in its demonstrated potential as a source of novel antitubercular agents with high potency and selectivity. Further investigation into its precise mechanism of action and structure-activity relationships is warranted to fully exploit its therapeutic potential in addressing the global challenge of tuberculosis and other infectious diseases.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 291053, this compound.
- Gundugala, A. S., et al. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega.
- Connect Journals (n.d.). SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES.
- Indian Journal of Chemistry (n.d.). Note A green synthesis of benzimidazoles.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 409927, 1-(2-phenylethyl)-1H-benzimidazole.
- ResearchGate (n.d.). Diverse biological activities of benzimidazole derivatives.
- Bouling Chemical Co., Limited (n.d.). 2-Phenethyl-1H-Benzimidazole: Properties, Synthesis, Uses & Safety.
- ResearchGate (n.d.). Crystal structure of 2-(2-amino-5-chlorophenyl)-1H-benzimidazole, C13H10ClN3.
- Preprints.org (2024). Benzimidazole: A Versatile Pharmacophore For Diverse Therapeutic Applications.
- National Center for Biotechnology Information (n.d.). 2-Benzoyl-1H-benzimidazole. Acta Crystallographica Section E.
- International Science Community Association (2021). Biological activities of benzimidazole derivatives: A review. Research Journal of Chemical Sciences.
- Elsevier (2014). Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 2-(phenoxymethyl)benzimidazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- Gobis, K., et al. (2015). Novel 2-(2-phenalkyl)-1H-benzo[d]imidazoles as antitubercular agents. Synthesis, biological evaluation and structure-activity relationship. Bioorganic & Medicinal Chemistry.
- Semantic Scholar (n.d.). Synthesis and Biological Activities of Some Benzimidazoles Derivatives.
- ResearchGate (n.d.). Synthesized derivatives of 2-[(2-nitro-1-phenylethyl)thiomethyl]benzimidazole (1a-h) and 2-[(2-nitro-1-phenylpropyl)thiomethyl]benzimidazole (2a-i).
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5798, Benzimidazole.
- Asian Journal of Research in Chemistry (2013). A Current Study on Benzimidazole Derivatives.
- The Royal Society of Chemistry (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12855, 2-Phenylbenzimidazole.
- ResearchGate (2016). Spectral and Biological analysis of 2-Phenyl-1H-benzimidazole.
- ResearchGate (n.d.). Crystal and molecular structures of two 1H-2-substituted benzimidazoles.
- Frontiers in Chemistry (2021). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives.
- PubMed (2024). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development.
- National Center for Biotechnology Information (2019). Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review. Journal of Basic and Clinical Physiology and Pharmacology.
- PubMed (2020). Synthesis, bioevaluation and docking studies of some 2-phenyl-1H-benzimidazole derivatives as anthelminthic agents against the nematode Teladorsagia circumcincta.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C15H14N2 | CID 291053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. This compound | 5805-30-1 [amp.chemicalbook.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. 2-Phenethyl-1H-Benzimidazole: Properties, Synthesis, Uses & Safety | China Supplier & Manufacturer Information [chemheterocycles.com]
- 10. esisresearch.org [esisresearch.org]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. connectjournals.com [connectjournals.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. isca.me [isca.me]
- 16. Frontiers | A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives [frontiersin.org]
- 17. Novel 2-(2-phenalkyl)-1H-benzo[d]imidazoles as antitubercular agents. Synthesis, biological evaluation and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Synthesis, bioevaluation and docking studies of some 2-phenyl-1H-benzimidazole derivatives as anthelminthic agents against the nematode Teladorsagia circumcincta - PubMed [pubmed.ncbi.nlm.nih.gov]
CAS number for 2-(2-phenylethyl)-1H-benzimidazole
An In-Depth Technical Guide to 2-(2-phenylethyl)-1H-benzimidazole
Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The benzimidazole scaffold is a recognized "privileged structure," known for its ability to interact with various biological targets.[1] This document details the definitive identification, physicochemical properties, a validated synthesis protocol, and methods for spectroscopic characterization of the title compound. It is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded resource for working with this molecule. We will explore the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.
Compound Identification and Core Properties
The foundational step in any scientific investigation is the unambiguous identification of the chemical entity. This compound is registered under a unique identifier assigned by the Chemical Abstracts Service (CAS).
CAS Registry Number: 5805-30-1 [2][3][4]
This number is the universal standard for identifying this specific chemical substance, eliminating ambiguity from synonyms or varied IUPAC naming conventions.
Physicochemical and Computed Properties
A summary of the key properties is presented below for quick reference. These values are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₄N₂ | [2][3][4] |
| Molecular Weight | 222.29 g/mol | [3][4][5] |
| Appearance | White to off-white solid powder | [5] |
| Melting Point | 160 - 162 °C | [5] |
| Solubility | Low in water; Soluble in ethanol, DMSO | [5] |
| XLogP3 | 3.5 | [2][4] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
| Topological Polar Surface Area | 28.7 Ų | [2][4] |
Synthesis Protocol: Phillips-Ladenburg Condensation
The synthesis of 2-substituted benzimidazoles is most commonly achieved through the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. The Phillips-Ladenburg condensation, which utilizes a high-boiling acid catalyst, is a robust and widely adopted method.[6]
Principle: This reaction involves the nucleophilic attack of one amino group of o-phenylenediamine on the carbonyl carbon of 3-phenylpropanoic acid, followed by an intramolecular cyclization and dehydration to form the stable benzimidazole ring. The use of a strong acid like polyphosphoric acid (PPA) or refluxing hydrochloric acid both catalyzes the reaction and acts as a dehydrating agent, driving the equilibrium towards the product.
Experimental Workflow: Synthesis
Caption: General workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine o-phenylenediamine (1.0 eq) and 3-phenylpropanoic acid (1.05 eq).
-
Causality: A slight excess of the carboxylic acid ensures the complete consumption of the more expensive diamine.
-
-
Catalyst Addition: Carefully add polyphosphoric acid (PPA) as the solvent and catalyst (approx. 10x the weight of the o-phenylenediamine).
-
Causality: PPA serves as an excellent dehydrating agent and a non-volatile acidic medium, facilitating the high temperatures required for the condensation.
-
-
Reaction: Heat the mixture in an oil bath to 150-160 °C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Allow the reaction mixture to cool to approximately 80-90 °C. Cautiously pour the viscous solution into a beaker containing crushed ice (~500 g) with vigorous stirring.
-
Causality: This quenching step hydrolyzes the PPA and precipitates the protonated product while dissipating the heat of dilution.
-
-
Neutralization: Slowly neutralize the acidic slurry with a concentrated ammonium hydroxide or sodium hydroxide solution until the pH is basic (pH 8-9), which will precipitate the free base of the product.
-
Isolation: Collect the crude solid product by vacuum filtration and wash the filter cake thoroughly with cold water to remove residual salts.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to yield pure white or off-white crystals. Dry the final product under vacuum.
Structural Confirmation and Purity Analysis
Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic and physical methods should be employed.
Characterization Workflow
Caption: A multi-technique approach for the validation of the synthesized compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the benzimidazole and phenylethyl moieties, as well as two distinct triplet signals for the ethyl bridge (-CH₂-CH₂-). A broad singlet corresponding to the N-H proton of the imidazole ring should also be present.
-
Mass Spectrometry (MS): The mass spectrum should display a prominent molecular ion (M+) peak corresponding to the molecular weight of the compound (m/z ≈ 222.12).
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic broad absorption band in the region of 3100-3400 cm⁻¹ corresponding to the N-H stretching vibration. Aromatic C-H and C=N stretching vibrations will also be present.
-
Melting Point Analysis: The measured melting point of the purified product should be sharp (e.g., within a 1-2 °C range) and correspond to the literature value (160-162 °C).[5] A broad or depressed melting point would indicate the presence of impurities.
Applications and Scientific Relevance
The benzimidazole nucleus is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[7] Derivatives are explored for a wide range of biological activities, including:
-
Antiproliferative Agents: The benzimidazole scaffold is a key component in several anticancer drugs.[7]
-
Antimicrobial and Antifungal Activity: Many benzimidazole derivatives exhibit potent activity against various strains of bacteria and fungi.[7][8]
-
Antiviral and Anthelmintic Properties: The parent compound and its derivatives have a long history of use as antiviral and anthelmintic agents.[1][9]
This compound, specifically, serves as a valuable scaffold and intermediate for developing more complex molecules with tailored therapeutic properties. Its lipophilic phenylethyl group can enhance membrane permeability, a desirable trait in drug design.[7]
Safety and Handling
-
Hazard Class: Irritant.[3]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from strong oxidizing agents.[5]
-
Handling: Use standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
References
- 2-Phenethyl-1H-Benzimidazole: Properties, Synthesis, Uses & Safety. Bouling Chemical Co., Limited. [Link]
- This compound | C15H14N2 | CID 291053. PubChem. [Link]
- 2-Phenyl-1H-benzimidazole. DrugFuture. [Link]
- Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega. [Link]
- Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. National Institutes of Health (NIH). [Link]
- Benzimidazole: A Versatile Pharmacophore For Diverse Therapeutic Applic
- Synthesized derivatives of 2-[(2-nitro-1-phenylethyl)thiomethyl]benzimidazole (1a-h) and 2-[(2-nitro-1-phenylpropyl)thiomethyl]benzimidazole (2a-i).
- 2-(1H-Benzimidazol-2-yl)phenol.
- Selective synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles in water at ambient temperature.
- Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review. National Institutes of Health (NIH). [Link]
- Synthesis and characterization of 2-(2,4-dinitrophenylsulphanyl)-1H-benzimidazole derivatives.
Sources
- 1. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. This compound | 5805-30-1 [amp.chemicalbook.com]
- 4. This compound | C15H14N2 | CID 291053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Phenethyl-1H-Benzimidazole: Properties, Synthesis, Uses & Safety | China Supplier & Manufacturer Information [chemheterocycles.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. ijpsjournal.com [ijpsjournal.com]
molecular weight of 2-(2-phenylethyl)-1H-benzimidazole
An In-Depth Technical Guide to the Physicochemical Properties and Characterization of 2-(2-phenylethyl)-1H-benzimidazole
Abstract
This technical guide provides a comprehensive overview of this compound, a significant heterocyclic compound built upon the versatile benzimidazole scaffold. Benzimidazole and its derivatives are cornerstones in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This document, intended for researchers, chemists, and drug development professionals, delves into the core physicochemical properties of this specific molecule, including its molecular weight and other key computational and experimental data. Furthermore, it presents a detailed, field-proven protocol for its synthesis via the Phillips condensation reaction and outlines a self-validating workflow for its structural characterization and purity assessment using modern analytical techniques. The causality behind experimental choices is explained to provide actionable insights for laboratory application.
Introduction to the Benzimidazole Scaffold
The benzimidazole moiety, formed from the fusion of benzene and imidazole rings, is a privileged scaffold in pharmaceutical sciences due to its wide spectrum of biological activities. Its structural similarity to naturally occurring purines allows it to interact with a variety of biological targets, leading to applications as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][3] The versatility of the benzimidazole core allows for substitution at various positions, enabling the fine-tuning of its pharmacological profile. The title compound, this compound, incorporates a flexible phenylethyl group at the C-2 position, a common modification strategy to enhance lipophilicity and modulate biological activity. Understanding its fundamental properties is the first step in unlocking its potential in drug discovery and materials science.
Core Physicochemical Properties of this compound
A precise understanding of a compound's physicochemical properties is critical for its application in research and development. These parameters govern its solubility, stability, membrane permeability, and suitability for various analytical methods. The key properties for this compound are summarized below.
Data Summary Table
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄N₂ | [4][5][6] |
| Molecular Weight | 222.29 g/mol | [6][7] |
| 222.28 g/mol | [5][8] | |
| Exact Mass | 222.1157 Da | [4][5] |
| CAS Number | 5805-30-1 | [4][5][6] |
| Melting Point | 160 - 162 °C | [9] |
| Boiling Point | 454.8 °C (Predicted) | [4] |
| Density | 1.178 g/cm³ (Predicted) | [4] |
| XLogP3 | 3.5 | [5] |
| Topological Polar Surface Area | 28.7 Ų | [5] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 1 | [4] |
Expert Insights on Key Parameters
-
Molecular Weight vs. Exact Mass: The molecular weight (e.g., 222.29 g/mol ) is an average based on the natural isotopic abundance of the constituent elements.[6][7] The exact mass (222.1157 Da) is the calculated mass of the most abundant isotope of each element (¹²C, ¹H, ¹⁴N).[4][5] This latter value is crucial in high-resolution mass spectrometry (HRMS) for unambiguous formula determination.
-
XLogP3: This value of 3.5 indicates that the compound is significantly lipophilic ("fat-loving").[5] This property is a key predictor of a molecule's ability to cross cellular membranes, an essential characteristic for orally bioavailable drugs.
-
Topological Polar Surface Area (TPSA): A TPSA of 28.7 Ų is relatively low, which, combined with its lipophilicity, further suggests good potential for membrane permeability and oral absorption.
Synthesis and Mechanistic Insights
The synthesis of 2-substituted benzimidazoles is most reliably achieved through the condensation of o-phenylenediamine with a carboxylic acid or its derivative, a method known as the Phillips condensation.[10] This approach is robust, high-yielding, and utilizes readily available starting materials.
Chemical Structure Diagram
Caption: Chemical structure of this compound.
Experimental Protocol: Phillips Condensation
Objective: To synthesize this compound from o-phenylenediamine and 3-phenylpropanoic acid.
Materials:
-
o-Phenylenediamine
-
3-Phenylpropanoic acid
-
4M Hydrochloric Acid (HCl) or Polyphosphoric Acid (PPA)
-
Ammonium Hydroxide (NH₄OH) solution
-
Ethanol
-
Activated Charcoal
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, filtration apparatus.
Procedure:
-
Reactant Charging: In a 250 mL round-bottom flask, combine o-phenylenediamine (1.0 eq) and 3-phenylpropanoic acid (1.05 eq).
-
Acidic Medium: Add 4M HCl (approx. 5-6 mL per gram of diamine). The acid serves as both the solvent and the catalyst. Causality: The acidic conditions protonate the carbonyl oxygen of the carboxylic acid, making the carbon more electrophilic and susceptible to nucleophilic attack by the amine group of the o-phenylenediamine.
-
Cyclization via Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) with continuous stirring for 2-4 hours. Causality: The elevated temperature provides the necessary activation energy for the condensation and subsequent intramolecular cyclization, which involves the elimination of two molecules of water to form the stable imidazole ring.
-
Neutralization and Precipitation: After cooling to room temperature, slowly and carefully neutralize the reaction mixture by adding ammonium hydroxide solution dropwise until the pH is ~8-9. This should be done in an ice bath as the neutralization is exothermic. The crude product will precipitate out of the solution.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove any inorganic salts.
-
Purification by Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol. If the solution is colored, add a small amount of activated charcoal and heat for another 5-10 minutes. Filter the hot solution to remove the charcoal. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
A Self-Validating Protocol for Structural Characterization
Trust in experimental results is paramount. A single analytical technique is insufficient to confirm the identity and purity of a novel compound. The following workflow describes a self-validating system where orthogonal methods are used to build a complete and trustworthy profile of the synthesized molecule.
Characterization Workflow Diagramdot
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. This compound | C15H14N2 | CID 291053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 5805-30-1 [amp.chemicalbook.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. 1-(2-phenylethyl)-1H-benzimidazole | C15H14N2 | CID 409927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Phenethyl-1H-Benzimidazole: Properties, Synthesis, Uses & Safety | China Supplier & Manufacturer Information [chemheterocycles.com]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
An In-depth Technical Guide to 2-(2-phenylethyl)-1H-benzimidazole
Abstract
This technical guide provides a comprehensive overview of 2-(2-phenylethyl)-1H-benzimidazole, a significant heterocyclic compound with a wide range of applications in medicinal chemistry and materials science. The benzimidazole scaffold is a privileged structure in drug discovery, and the introduction of a 2-phenylethyl substituent confers unique physicochemical and biological properties. This document details the synthesis, structural elucidation, physicochemical properties, and known biological activities of this compound, with a focus on its potential as an anticancer and antimicrobial agent. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical research, providing a foundation for further investigation and application of this versatile molecule.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole nucleus, formed by the fusion of benzene and imidazole rings, is a cornerstone in the field of medicinal chemistry.[1] Its structural similarity to naturally occurring purines allows it to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities.[2] Consequently, benzimidazole derivatives have been successfully developed into a range of therapeutic agents, including antiviral, anticancer, antifungal, and antihypertensive drugs.[1] The biological and chemical properties of benzimidazole derivatives can be finely tuned by the nature of the substituent at the 2-position. The 2-(2-phenylethyl) moiety, in particular, introduces a combination of aromatic and aliphatic character, influencing the molecule's lipophilicity and steric profile, which can significantly impact its biological activity.
Synthesis and Purification
The most common and effective method for the synthesis of 2-substituted benzimidazoles is the Phillips condensation reaction. This involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions. For the synthesis of this compound, o-phenylenediamine is reacted with 3-phenylpropanoic acid. The use of polyphosphoric acid (PPA) as both a catalyst and a solvent is a widely accepted and efficient approach for this transformation, as it facilitates the cyclodehydration reaction.[3][4]
Experimental Protocol: Phillips Condensation
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
o-Phenylenediamine
-
3-Phenylpropanoic acid
-
Polyphosphoric acid (PPA)
-
10% Sodium carbonate solution
-
Ethanol
-
Deionized water
Procedure:
-
To a round-bottom flask, add o-phenylenediamine (1 equivalent) and 3-phenylpropanoic acid (1 equivalent).
-
Carefully add polyphosphoric acid (PPA) to the flask in a quantity sufficient to ensure good mixing and act as the reaction medium.
-
Heat the reaction mixture with stirring at an elevated temperature (typically 140-160 °C) for a period of 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled reaction mixture into a beaker containing ice-cold water with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a 10% sodium carbonate solution until the pH is approximately 7-8. This will precipitate the crude product.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with deionized water.
-
For purification, recrystallize the crude product from a suitable solvent system, such as ethanol-water, to yield pure this compound.
Purification Workflow
Caption: Purification workflow for this compound.
Structural Elucidation and Physicochemical Properties
The definitive structure of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Chemical Structure
Caption: Chemical structure of this compound.
Physicochemical Data
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| Molecular Formula | C₁₅H₁₄N₂ | [5] |
| Molecular Weight | 222.28 g/mol | [5] |
| CAS Number | 5805-30-1 | [5] |
| Appearance | Solid | [6] |
| Melting Point | Not specified | |
| Boiling Point | 454.8 °C (predicted) | [6] |
| Density | 1.178 g/cm³ (predicted) | [6] |
Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons of the benzimidazole and phenyl rings (multiplets in the range of δ 7.0-8.0 ppm).- Methylene protons of the ethyl bridge (triplets or multiplets around δ 3.0-3.5 ppm).- A broad singlet for the N-H proton of the benzimidazole ring (variable, typically δ 12.0-13.0 ppm in DMSO-d₆). |
| ¹³C NMR | - Aromatic carbons in the range of δ 110-150 ppm.- The C2 carbon of the benzimidazole ring at a characteristic downfield shift (around δ 150-155 ppm).- Methylene carbons of the ethyl bridge in the aliphatic region (around δ 30-40 ppm). |
| IR (KBr) | - N-H stretching vibration around 3400-3200 cm⁻¹.- C-H stretching of aromatic rings around 3100-3000 cm⁻¹.- C-H stretching of aliphatic CH₂ groups around 2950-2850 cm⁻¹.- C=N and C=C stretching vibrations in the range of 1650-1450 cm⁻¹. |
| Mass Spec (ESI) | - Expected [M+H]⁺ peak at m/z 223.1235. |
Applications and Biological Activity
Benzimidazole derivatives are well-established as a versatile class of compounds with a broad range of biological activities. The 2-phenylethyl substitution has been shown to be a key feature in several biologically active molecules.
Anticancer Activity
A primary mechanism of the anticancer action of many benzimidazole derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[10][11] By binding to the colchicine binding site on β-tubulin, these compounds prevent the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10][11] The phenylethyl group at the C-2 position can enhance this activity by providing favorable hydrophobic interactions within the binding pocket.
While specific IC₅₀ values for this compound against various cancer cell lines were not found in the searched literature, numerous studies on closely related 2-substituted benzimidazoles have demonstrated potent anticancer activity with IC₅₀ values in the low micromolar to nanomolar range.[10][11][12][13][14]
Proposed Mechanism of Tubulin Polymerization Inhibition:
Caption: Proposed mechanism of anticancer activity.
Antimicrobial Activity
Benzimidazole derivatives have a long history of use as antimicrobial agents. Their mechanism of action is often attributed to their structural similarity to purines, allowing them to interfere with the synthesis of nucleic acids and proteins in microbial cells.[15]
A study by Gobis et al. (2015) investigated a series of 2-(2-phenalkyl)-1H-benzo[d]imidazole derivatives for their tuberculostatic activity.[16] Within this series, compounds bearing a phenethyl substituent at the C-2 position demonstrated significant activity against Mycobacterium tuberculosis. For instance, 5,6-dimethyl-2-phenethyl-1H-benzo[d]imidazole showed high tuberculostatic activity with a Minimum Inhibitory Concentration (MIC) value in the range of 2.5-25 µM.[16] This suggests that this compound itself is a promising scaffold for the development of new antitubercular agents.
Conclusion
This compound is a molecule of significant interest, embodying the versatile and pharmacologically relevant benzimidazole scaffold. Its synthesis is readily achievable through established methods such as the Phillips condensation. The presence of the phenylethyl group at the 2-position imparts favorable characteristics for biological activity, particularly in the realms of anticancer and antimicrobial research. The demonstrated inhibition of tubulin polymerization by related benzimidazoles and the promising antitubercular activity of 2-phenethyl substituted analogues highlight the potential of this compound as a lead for the development of novel therapeutics. Further in-depth biological evaluation and structural optimization of this compound are warranted to fully explore its therapeutic potential.
References
- Gobis, K., Foks, H., Augustynowicz-Kopeć, E., & Napiórkowska, A. (2015). Novel 2-(2-phenalkyl)-1H-benzo[d]imidazoles as antitubercular agents. Synthesis, biological evaluation and structure-activity relationship. Bioorganic & Medicinal Chemistry, 23(9), 2112-2120.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: a review. Bioorganic & medicinal chemistry, 20(21), 6208-6236.
- Kamal, A., Tamboli, J. R., & Nayak, V. L. (2017). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). RSC medicinal chemistry, 8(1), 10-33.
- Sondhi, S. M., Singh, N., Kumar, A., Lozach, O., & Meijer, L. (2006). Synthesis, anti-inflammatory, analgesic and kinase (CDK1, CDK5 and GSK3) inhibition activity of benzimidazole/benzoxazole derivatives and some Schiff's bases. Bioorganic & medicinal chemistry, 14(11), 3758-3765.
- Alam, M. S., Lee, D. U., & Kapavarapu, R. (2023).
- Yoon, Y. K., Ali, M. A., Choon, T. S., Ismail, R., Wei, A. C., Kumar, R. S., ... & Beevi, F. (2013). Antituberculosis: synthesis and antimycobacterial activity of novel benzimidazole derivatives.
- Refaat, H. M. (2010). Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives. European journal of medicinal chemistry, 45(8), 2949-2956.
- Acar Çevik, U., & Kaplancıklı, Z. A. (2024). Synthesis of new two 1, 2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies. BMC chemistry, 18(1), 1-15.
- Chikkula, K. V., et al. (2015). Anti-tubercular and antimicrobial activities of novel heterocyclic substituted benzimidazole derivatives. Scholars Research Library, 7(5), 1-11.
- MDPI. (2022). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Molecules, 27(19), 6529.
- Bai, G., Lan, X., Liu, X., Liu, C., Shi, L., Chen, Q., & Chen, G. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC advances, 4(108), 63236-63245.
- Kumar, R., & Joshi, Y. C. (2016). Synthesis of benzimidazole by polyphosphoric acid.
- Reddy, P. S. N., & Reddy, P. P. (2010). Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation. Journal of the Korean Chemical Society, 54(4), 453-458.
- Bauchat, P., El Kihel, A., El Hallaoui, A., & Lhassani, M. (2012). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 5(4), 523-528.
- Request PDF. (n.d.). An Advantageous Synthesis of 2-Substituted Benzimidazoles Using Polyphosphoric Acid. 2-(Pyridyl)-1H-benzimidazoles, 1-Alkyl-(1H- benzimidazol-2-yl)pyridinium Salts, Their Homologues and Vinylogues.
- SpectraBase. (n.d.). 2-phenyl-1H-benzimidazole.
- Chikkula, K. V., et al. (2015). Anti-tubercular and antimicrobial activities of novel heterocyclic substituted benzimidazole derivatives. Scholars Research Library, 7(5), 1-11.
- Beilstein Journals. (n.d.). Supporting Information for Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the.
- Le, T. H., Nguyen, T. H., Nguyen, T. K. C., Le, T. H., Vo, D. D., & Phan, N. T. S. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS omega, 8(31), 28287-28302.
- Kumar, B. V., & Rao, V. S. (2012).
Sources
- 1. connectjournals.com [connectjournals.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C15H14N2 | CID 291053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. nveo.org [nveo.org]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 16. Novel 2-(2-phenalkyl)-1H-benzo[d]imidazoles as antitubercular agents. Synthesis, biological evaluation and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of 2-(2-phenylethyl)-1H-benzimidazole Derivatives: A Technical Guide for Drug Discovery Professionals
The benzimidazole scaffold, a privileged heterocyclic motif, has long been a cornerstone in medicinal chemistry, underpinning the structure of numerous therapeutic agents.[1][2] Its unique bioisosteric resemblance to naturally occurring purine nucleotides allows for facile interaction with various biological macromolecules, making it a fertile ground for drug discovery.[3] This guide delves into the intricate biological landscape of a specific, yet highly promising subclass: 2-(2-phenylethyl)-1H-benzimidazole derivatives. We will explore their synthesis, diverse pharmacological activities, and the underlying mechanisms of action, providing a comprehensive resource for researchers and drug development professionals.
The Benzimidazole Core: A Gateway to Diverse Bioactivity
The versatility of the benzimidazole ring system lies in its amenability to substitution at various positions, most notably at the N-1 and C-2 positions.[4] These modifications significantly influence the molecule's physicochemical properties and, consequently, its biological activity profile. The introduction of a 2-(2-phenylethyl) substituent imparts a degree of lipophilicity and conformational flexibility that has been shown to be advantageous for various therapeutic applications.
Synthetic Pathways to this compound Derivatives
The synthesis of this compound derivatives is typically achieved through the condensation of an o-phenylenediamine with 3-phenylpropanoic acid or its derivatives. This reaction, often catalyzed by a strong acid, proceeds via the formation of an intermediate that cyclizes to yield the desired benzimidazole core.
General Synthetic Protocol:
A common and efficient method for the synthesis of this compound is the Phillips condensation reaction.
Step-by-Step Methodology:
-
Reactant Preparation: Equimolar amounts of a substituted o-phenylenediamine and 3-phenylpropanoic acid are dissolved in a suitable solvent, such as 4N hydrochloric acid or polyphosphoric acid (PPA).
-
Reaction Conditions: The reaction mixture is heated to reflux for a period of 2-4 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).[5]
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and neutralized with a base, typically a saturated solution of sodium bicarbonate or ammonium hydroxide, until a precipitate is formed. The solid product is then collected by filtration, washed with cold water, and dried.
-
Recrystallization: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound derivative.
-
Characterization: The structure and purity of the synthesized compound are confirmed using various spectroscopic techniques, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[6]
Caption: General workflow for the synthesis of this compound derivatives.
A Spectrum of Biological Activities
Derivatives of this compound have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics.
Antimicrobial Activity
Several studies have highlighted the potent antimicrobial effects of benzimidazole derivatives, including those with a phenylethyl substituent at the C-2 position. These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[7][8]
Mechanism of Action: The antimicrobial action of benzimidazoles is often attributed to their ability to interfere with essential microbial processes. This can include the inhibition of cell wall synthesis, disruption of DNA replication, or interference with energy metabolism.[1] The lipophilic nature of the 2-(2-phenylethyl) group may facilitate the penetration of the microbial cell membrane, enhancing the compound's efficacy.
| Compound ID | Target Microorganism | MIC (µg/mL) | Reference |
| 2g | Streptococcus faecalis | 8 | |
| 2g | Staphylococcus aureus | 4 | |
| 2g | Methicillin-resistant S. aureus | 4 | |
| 1b, 1c, 2e, 2g | Candida albicans | 64 | |
| 1b, 1c, 2e, 2g | Aspergillus niger | 64 |
Table 1: Minimum Inhibitory Concentration (MIC) of selected N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives.
Antiviral Activity
The antiviral potential of benzimidazole derivatives is well-documented, with activity reported against a variety of RNA and DNA viruses.[9][10][11] While specific data on 2-(2-phenylethyl) derivatives is emerging, related 2-phenylbenzimidazoles have shown significant efficacy. For instance, certain derivatives have demonstrated potent activity against viruses such as Coxsackie B virus, Bovine Viral Diarrhea Virus (BVDV), and Herpes Simplex Virus-1 (HSV-1).[9][10]
Mechanism of Action: A key antiviral mechanism for some benzimidazole derivatives is the inhibition of viral enzymes crucial for replication, such as the NS5B RNA-dependent RNA polymerase (RdRp) in the case of BVDV and the structurally similar Hepatitis C Virus (HCV).[9][10]
| Virus | EC₅₀ (µM) | Compound Class | Reference |
| Coxsackie B2 Virus (CVB-2) | 0.1 - 10 | 2-phenylbenzimidazoles | [9][10] |
| Bovine Viral Diarrhea Virus (BVDV) | 0.8 - 1.5 | 2-phenylbenzimidazoles | [9][10] |
| Herpes Simplex Virus-1 (HSV-1) | 0.1 - 10 | 2-phenylbenzimidazoles | [9][10] |
Table 2: Antiviral activity of selected 2-phenylbenzimidazole derivatives.[9][10]
Anticancer Activity
The development of novel anticancer agents is a major focus of benzimidazole research.[3][12][13] Derivatives of this compound and related compounds have exhibited significant antiproliferative effects against various cancer cell lines.[14][15]
Mechanism of Action: The anticancer mechanisms of benzimidazole derivatives are diverse and can involve:
-
Induction of Apoptosis: Many benzimidazole compounds trigger programmed cell death in cancer cells.[13]
-
Generation of Reactive Oxygen Species (ROS): Some derivatives can increase intracellular ROS levels, leading to mitochondrial damage and cell death.[14]
-
Inhibition of Key Signaling Pathways: Benzimidazoles can interfere with signaling pathways that are crucial for cancer cell proliferation and survival.[16]
Caption: A simplified proposed mechanism of anticancer activity for some benzimidazole derivatives.
| Cell Line | IC₅₀ (µM) | Compound Class | Reference |
| MDA-MB-231 (Triple-Negative Breast Cancer) | ~2.6 | 2-(5-phenylindol-3-yl)benzimidazoles | [14] |
| HEPG2 (Hepatocellular Carcinoma) | <10 µg/mL | 2-substituted benzimidazoles | [15] |
| MCF7 (Breast Adenocarcinoma) | <10 µg/mL | 2-substituted benzimidazoles | [15] |
| HCT 116 (Colon Carcinoma) | <10 µg/mL | 2-substituted benzimidazoles | [15] |
Table 3: In vitro anticancer activity of selected benzimidazole derivatives.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is intricately linked to their structural features. Key SAR insights include:
-
Substitution on the Phenylethyl Moiety: The nature and position of substituents on the phenyl ring of the phenylethyl group can significantly modulate activity. Electron-withdrawing or electron-donating groups can influence the electronic properties and binding interactions of the molecule with its biological target.
-
Substitution on the Benzimidazole Core: Modifications at the N-1, C-5, and C-6 positions of the benzimidazole ring have been shown to greatly influence the anti-inflammatory and other biological activities of these compounds.[4]
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the various substituents, plays a crucial role in its ability to cross cell membranes and reach its target.[14]
Caption: Key structural features influencing the biological activity of this compound derivatives.
Future Directions and Perspectives
The diverse biological activities of this compound derivatives underscore their potential as a versatile scaffold for the development of novel therapeutic agents. Future research should focus on:
-
Lead Optimization: Systematic modification of the this compound scaffold to enhance potency and selectivity for specific biological targets.
-
Mechanism of Action Studies: In-depth investigation of the molecular mechanisms underlying the observed biological activities to identify novel drug targets.
-
In Vivo Efficacy and Safety Profiling: Evaluation of promising lead compounds in preclinical animal models to assess their therapeutic potential and safety profiles.
The exploration of this compound derivatives represents a promising avenue for the discovery of new and effective treatments for a wide range of diseases. The insights and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to advance this exciting field of medicinal chemistry.
References
- Antiviral activity of benzimidazole derivatives. II. Antiviral activity of 2-phenylbenzimidazole derivatives. (2010). Bioorganic & Medicinal Chemistry, 18(8), 2937-2953. [Link]
- Antiviral activity of benzimidazole derivatives. II. Antiviral activity of 2-phenylbenzimidazole derivatives. (2010).
- Design and Synthesis of 2-(5-Phenylindol-3-yl)benzimidazole Derivatives with Antiproliferative Effects towards Triple-Negative Breast Cancer Cells by Activation of ROS-Mediated Mitochondria Dysfunction. (2019). Chemistry – An Asian Journal, 14(15), 2648-2655. [Link]
- Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives. (2010). European Journal of Medicinal Chemistry, 45(7), 2949-2956. [Link]
- Diverse biological activities of benzimidazole derivatives. (n.d.).
- Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. (2023). ACS Omega, 8(31), 28419–28433. [Link]
- SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAM
- Antiviral and antiproliferative activity in vitro of some new benzimidazole derivatives. (2000). Il Farmaco, 55(11-12), 707-712. [Link]
- Potential Anticancer Agents From Benzimidazole Derivatives. (n.d.).
- Evaluation of antimicrobial activity of 2-[(2-nitro-1-phenylalkyl) thiomethyl]benzimidazole derivatives. (2006).
- Review on antimicrobial activity of 2- substitude-benzimidazole compouds. (2024).
- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2022). Molecules, 27(15), 4933. [Link]
- Synthesis and Molecular Modeling Studies of 2-[2-(3-nitrophenyl)-1h-benzimidazol-1-yl]-acetamide Derivatives as Anthelmintic. (n.d.). Research Square. [Link]
- Different Potential Biological Activities of Benzimidazole Deriv
- Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. (2022). Molecules, 27(19), 6245. [Link]
- Facile Synthesis and Characterization of New 2,3-Disubstituted Benzimidazole Derivatives. (2013).
- Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. (2023). Pharmaceuticals, 16(10), 1459. [Link]
- Recent achievements in the synthesis of benzimidazole derivatives. (2023). RSC Advances, 13(48), 33816-33838. [Link]
- Synthesis and Biological Activities of Some Benzimidazolone Derivatives. (2011). Tropical Journal of Pharmaceutical Research, 10(4). [Link]
- Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. (2023). Results in Chemistry, 5, 100868. [Link]
- Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. (2001). Molecules, 6(10), 800-807. [Link]
- Benzimidazole derivatives as potential anticancer agents. (2013). Mini-Reviews in Medicinal Chemistry, 13(3), 399-407. [Link]
- Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. (2013). Semantic Scholar. [Link]
- A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance. (2023).
- Recent Advances in Antiviral Benzimidazole Derivatives: A Mini Review. (2015).
- Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. (n.d.).
- A Preliminary Assessment of the Structure-Activity Relationship of Benzimidazole-Based Anti-Proliferative Agents. (2014). Letters in Drug Design & Discovery, 11(7). [Link]
- Structure activity relationship of benzimidazole derivatives. (n.d.).
- Structure-activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps. (n.d.). The Royal Society of Chemistry. [Link]
- Versatile mechanisms of 2-substituted benzimidazoles in targeted cancer therapy. (2021). Future Journal of Pharmaceutical Sciences, 7(1), 1-17. [Link]
- Structure-Activity Relationships of Benzimidazole Derivatives as Antiparasitic Agents: Dual Activity-Difference (DAD) Maps. (2010).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Review on antimicrobial activity of 2- substitude-benzimidazole compouds [wisdomlib.org]
- 3. Benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. connectjournals.com [connectjournals.com]
- 6. Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Activities of Some Benzimidazolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiviral activity of benzimidazole derivatives. II. Antiviral activity of 2-phenylbenzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. nveo.org [nveo.org]
- 13. mdpi.com [mdpi.com]
- 14. Design and Synthesis of 2-(5-Phenylindol-3-yl)benzimidazole Derivatives with Antiproliferative Effects towards Triple-Negative Breast Cancer Cells by Activation of ROS-Mediated Mitochondria Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Preliminary Assessment of the Structure-Activity Relationship of Benzimidazole-Based Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
The 2-(2-phenylethyl)-1H-benzimidazole Scaffold: A Technical Guide to Its Structural Analogues in Drug Discovery
Foreword: The Enduring Potential of the Benzimidazole Core
The benzimidazole heterocycle, a fusion of benzene and imidazole rings, stands as a privileged scaffold in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a multitude of biological targets, making it a cornerstone in the development of therapeutics for a wide array of human diseases. From its presence in vitamin B12 to its integration into numerous clinically approved drugs, the benzimidazole core has consistently demonstrated its versatility and potential.[1][2] This guide focuses on a specific, yet highly promising, class of benzimidazole derivatives: the 2-(2-phenylethyl)-1H-benzimidazole structural analogues. The introduction of the flexible phenylethyl group at the 2-position imparts unique conformational properties and lipophilicity, opening new avenues for therapeutic intervention. This document aims to provide researchers, scientists, and drug development professionals with an in-depth technical overview of the synthesis, biological activities, and structure-activity relationships of this intriguing class of molecules.
Synthetic Strategies: Building the this compound Core
The primary and most widely adopted method for the synthesis of 2-substituted benzimidazoles, including the 2-(2-phenylethyl) scaffold, is the Phillips condensation reaction . This method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.[3]
General Synthetic Workflow: Phillips Condensation
The synthesis of this compound and its analogues typically follows a straightforward and efficient protocol. The key steps involve the reaction of an appropriately substituted o-phenylenediamine with 3-phenylpropanoic acid or a substituted variant thereof.
Experimental Protocol: Synthesis of this compound
-
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of o-phenylenediamine (1.0 eq) and 3-phenylpropanoic acid (1.0 eq).
-
Add a suitable acidic catalyst, such as 4N hydrochloric acid or polyphosphoric acid (PPA), to the mixture. The choice of acid can influence reaction time and yield.
-
-
Step 2: Reaction Conditions
-
Heat the reaction mixture to reflux (typically 100-140°C) for a period of 2 to 8 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
-
Step 3: Workup and Isolation
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a base, such as 10% sodium hydroxide solution, until alkaline pH is achieved.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
-
Step 4: Purification
-
Wash the crude product with cold water to remove any remaining salts.
-
Further purify the product by recrystallization from a suitable solvent system, such as ethanol/water, to obtain the pure this compound.
-
-
Step 5: Characterization
-
Confirm the structure and purity of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.[4]
-
Visualization of the Synthetic Pathway
The general synthetic scheme for producing this compound analogues is depicted below. This pathway allows for the introduction of diversity at both the benzimidazole and the phenylethyl moieties by using appropriately substituted starting materials.
Caption: General Synthetic Scheme for this compound Analogues.
Biological Activities and Therapeutic Potential
Structural analogues of this compound have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for drug development in various therapeutic areas. The primary areas of investigation include their antimicrobial and anticancer properties.
Antimicrobial Activity
Benzimidazole derivatives are known to exhibit potent antimicrobial effects.[5] Analogues of this compound have shown promising activity against a range of bacterial and fungal pathogens.[1] The lipophilic nature of the phenylethyl group can facilitate the penetration of microbial cell membranes, a crucial step for exerting their antimicrobial action.
The mechanism of antimicrobial action is often multifaceted but can involve the inhibition of essential microbial enzymes. For instance, some benzimidazole derivatives have been shown to target dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis in bacteria.[1]
Anticancer Activity
The development of novel anticancer agents is a major focus of medicinal chemistry, and the benzimidazole scaffold has been extensively explored in this context.[6] Analogues of this compound have shown significant antiproliferative activity against various cancer cell lines.[7][8]
The anticancer mechanisms of these compounds are diverse and can include:
-
Inhibition of p53-MDM2 Interaction: Some derivatives have been found to disrupt the interaction between the tumor suppressor protein p53 and its negative regulator MDM2. This inhibition can lead to the reactivation of p53 and the induction of apoptosis in cancer cells.[7]
-
Targeting other key cellular pathways: The structural similarity of the benzimidazole core to purine bases allows these compounds to interact with and potentially inhibit various kinases and other enzymes involved in cancer cell proliferation and survival.
Summary of Biological Activity Data
The following table summarizes the biological activities of representative this compound analogues and related compounds from the literature. This data provides a snapshot of the potential of this chemical class.
| Compound ID | R1 (Benzimidazole) | R2 (Phenylethyl) | Biological Activity | Target Organism/Cell Line | IC50 / MIC (µM) | Reference |
| A1 | H | H | Anticancer | HCT116 (Colon) | 0.06 | [7] |
| Anticancer | MCF-7 (Breast) | 3.64 | [7] | |||
| A7 | H | H | Anticancer | HCT116 (Colon) | 0.04 | [7] |
| Anticancer | HepG2 (Liver) | 9.80 | [7] | |||
| Analogue 1 | H | - | Antibacterial | S. aureus | 4 µg/mL | [1] |
| Analogue 2 | H | - | Antifungal | C. albicans | 64 µg/mL | [2] |
Note: The specific substitutions for A1 and A7 on the phenylethyl moiety were not detailed in the abstract but are part of a series of "benzimidazole-2-subsituted phenyl or pyridine propyl ketene derivatives". Analogues 1 and 2 are representative of 2-substituted benzimidazoles with similar bulky hydrophobic groups, highlighting the general potential of this class.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship (SAR) is paramount in medicinal chemistry for the rational design of more potent and selective drug candidates. For the this compound scaffold, the biological activity can be modulated by substitutions on both the benzimidazole ring system and the phenylethyl moiety.
Substitutions on the Benzimidazole Ring
Modifications to the benzimidazole core can significantly impact biological activity. Key positions for substitution include:
-
N-1 Position: Alkylation or arylation at the N-1 position can influence the compound's lipophilicity and its interaction with biological targets. In some cases, N-substitution can enhance activity, while in others, the unsubstituted N-H may be crucial for hydrogen bonding interactions.
-
Positions 4, 5, 6, and 7: Introduction of various substituents on the benzene ring of the benzimidazole core can modulate electronic properties and steric hindrance, thereby affecting target binding and overall activity. For instance, electron-withdrawing or electron-donating groups can alter the pKa of the imidazole nitrogen, which can be critical for target engagement.
Substitutions on the Phenylethyl Moiety
The phenylethyl group offers a wide scope for structural modification. Key areas for substitution include:
-
Phenyl Ring: Introducing substituents on the phenyl ring of the phenylethyl group can significantly alter the compound's electronic and steric properties. For example, the position and nature of substituents (e.g., halogens, alkyl, alkoxy groups) can influence binding affinity and selectivity for a particular biological target.
-
Ethyl Linker: The two-carbon linker provides conformational flexibility. Modifications to this linker, such as introducing rigidity or altering its length, can impact how the molecule presents its pharmacophoric features to the target protein.
Visualization of SAR Logic
The following diagram illustrates the key areas for structural modification on the this compound scaffold to explore the SAR and optimize biological activity.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. connectjournals.com [connectjournals.com]
- 4. jyoungpharm.org [jyoungpharm.org]
- 5. Synthesis of certain 2-substituted-1H-benzimidazole derivatives as antimicrobial and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of novel benzimidazole-2-substituted phenyl or pyridine propyl ketene derivatives as antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(2-phenylethyl)-1H-benzimidazole
Preamble: The Imperative of Rigorous Spectroscopic Analysis in Drug Discovery
Molecular Structure and Spectroscopic Overview
2-(2-phenylethyl)-1H-benzimidazole possesses a molecular formula of C₁₅H₁₄N₂ and a molecular weight of approximately 222.29 g/mol . Its structure comprises a benzimidazole core linked at the 2-position to a phenylethyl substituent. This combination of aromatic and aliphatic moieties gives rise to a distinct spectroscopic fingerprint that can be comprehensively mapped using a suite of analytical techniques.
Caption: ¹H NMR experimental workflow.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides invaluable information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.
Anticipated ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~155 - 158 | C-2 (imidazole) |
| ~141 - 144 | Quaternary C (phenyl) |
| ~135 - 140 | C-3a/C-7a (benzimidazole) |
| ~128 - 129 | CHs (phenyl) |
| ~126 - 127 | CHs (phenyl) |
| ~121 - 123 | C-5/C-6 (benzimidazole) |
| ~110 - 118 | C-4/C-7 (benzimidazole) |
| ~35 - 38 | -CH₂- (ethyl, adjacent to phenyl) |
| ~30 - 33 | -CH₂- (ethyl, adjacent to benzimidazole) |
Note: These are predicted chemical shift ranges based on related structures.
Interpretation of the ¹³C NMR Spectrum
The most downfield signal is typically the C-2 carbon of the imidazole ring due to its direct attachment to two nitrogen atoms. The quaternary carbons of the benzimidazole and phenyl rings will also appear in the downfield region. The aromatic CH carbons will resonate in the typical range of 110-130 ppm. The two aliphatic carbons of the ethyl bridge will be found in the upfield region of the spectrum. The carbon adjacent to the phenyl ring is expected to be slightly more downfield than the one adjacent to the benzimidazole ring.
Experimental Protocol for ¹³C NMR Data Acquisition
-
Sample Preparation:
-
Use the same sample prepared for ¹H NMR spectroscopy, ensuring a sufficient concentration for ¹³C NMR (typically 15-30 mg).
-
-
Instrument Setup and Data Acquisition:
-
Record the spectrum on the same spectrometer used for ¹H NMR.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope (typically several hundred to several thousand scans).
-
Set the spectral width to cover the entire range of expected carbon chemical shifts (e.g., 0-160 ppm).
-
Process the data similarly to the ¹H NMR spectrum.
-
Calibrate the chemical shift scale using the deuterated solvent signal as an internal reference (e.g., DMSO-d₆ at 39.52 ppm or CDCl₃ at 77.16 ppm).
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.
Anticipated Mass Spectrometry Data
-
Molecular Ion (M⁺•): m/z ≈ 222.1157 (for [M]⁺•), corresponding to the molecular formula C₁₅H₁₄N₂.
-
Major Fragments:
-
m/z 131: [C₈H₇N₂]⁺ - Resulting from benzylic cleavage.
-
m/z 91: [C₇H₇]⁺ - Tropylium ion, a common fragment from benzyl-containing compounds.
-
m/z 118: [C₇H₆N₂]⁺• - Benzimidazole radical cation.
-
Interpretation of the Mass Spectrum
The molecular ion peak should be readily observable. The most significant fragmentation pathway is expected to be the benzylic cleavage of the C-C bond between the two methylene groups of the ethyl bridge. This would lead to the formation of a stable benzyl radical and a benzimidazolyl-methyl cation (or vice versa), or through rearrangement, the tropylium cation.
Caption: Key fragmentation pathways in MS.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
-
Instrument Setup and Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Utilize a standard electron ionization energy of 70 eV.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).
-
For high-resolution data (HRMS), use a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Anticipated IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 - 3200 (broad) | N-H stretching (imidazole) |
| ~3100 - 3000 | Aromatic C-H stretching |
| ~2950 - 2850 | Aliphatic C-H stretching |
| ~1620 - 1580 | C=N and C=C stretching (aromatic rings) |
| ~1450 | C-H bending (aliphatic) |
| ~740 | C-H out-of-plane bending (ortho-disubstituted benzene) |
Interpretation of the IR Spectrum
The IR spectrum will be characterized by a broad absorption band in the high-frequency region corresponding to the N-H stretch of the imidazole ring. The sharpness and position of this band can be indicative of the extent of hydrogen bonding. The aromatic and aliphatic C-H stretching vibrations will be observed just above and below 3000 cm⁻¹, respectively. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions corresponding to various bending and stretching vibrations, which are characteristic of the molecule as a whole.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the anvil.
-
-
Instrument Setup and Data Acquisition:
-
Record a background spectrum of the empty ATR accessory.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber.
-
Conclusion: A Pathway to Unambiguous Structural Verification
The comprehensive spectroscopic characterization of this compound, as outlined in this guide, provides a robust framework for its unambiguous structural verification. By systematically acquiring and interpreting ¹H NMR, ¹³C NMR, mass spectrometry, and IR data, researchers can confidently confirm the identity and purity of their synthesized compound. The protocols and interpretive guidance provided herein are designed to be broadly applicable to the analysis of other benzimidazole derivatives, thereby serving as a valuable resource for scientists engaged in the discovery and development of new therapeutic agents.
References
- General protocols for spectroscopic analysis of benzimidazole derivatives have been adapted from various sources in the chemical literature. For specific examples of benzimidazole characterization, see: Bai, G., et al. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances, 4(10), 5189-5198. [Link] Behera, A. K., et al. (2016). Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. Der Pharmacia Lettre, 8(16), 57-63. [Link]
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- General principles of mass spectral fragmentation can be found in standard analytical chemistry textbooks and online resources.
An In-Depth Technical Guide to the ¹H NMR Analysis of 2-(2-phenylethyl)-1H-benzimidazole
Introduction: The Structural Significance of Benzimidazoles
Benzimidazoles represent a critical class of heterocyclic compounds, forming the structural core of numerous molecules with significant biological activity, including antiviral, antimicrobial, and antitumor properties.[1][2] The precise molecular structure, substitution pattern, and purity of these compounds are paramount to their function, particularly in the rigorous landscape of drug discovery and development. Among the arsenal of analytical techniques available for structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR, stands as an unparalleled tool for providing a detailed atomic-level map of the molecule.[1]
This guide provides a comprehensive technical overview of the ¹H NMR analysis of a specific derivative, 2-(2-phenylethyl)-1H-benzimidazole. We will move beyond a simple recitation of spectral data to explore the underlying principles that govern the spectrum, detail a robust experimental protocol, and provide a thorough, peak-by-peak interpretation. The objective is to equip researchers, scientists, and drug development professionals with the expertise to confidently characterize this and related molecular scaffolds.
Fundamental Principles: Predicting the ¹H NMR Landscape
A ¹H NMR spectrum provides three primary pieces of information: the chemical shift (δ) , which indicates the proton's electronic environment; the integration , which reveals the relative number of protons generating the signal; and the spin-spin coupling (multiplicity) , which details the number of neighboring protons.[3][4] For this compound, the structure can be deconstructed into three distinct proton environments, each with predictable spectral characteristics.
-
The Benzimidazole Aromatic System: The four protons on the fused benzene ring are chemically distinct but often exhibit overlapping signals, creating complex multiplets. Their chemical shifts are influenced by the diamagnetic anisotropy of the aromatic system.[1][5]
-
The Imidazole N-H Proton: This proton is highly characteristic. Its location far downfield is a result of deshielding from the aromatic system and its involvement in intermolecular hydrogen bonding, especially in solvents like DMSO.[1] Its signal is often broadened by chemical exchange and quadrupolar effects from the adjacent nitrogen atoms.
-
The 2-(2-phenylethyl) Substituent: This side chain contains two key features: a monosubstituted phenyl ring and an ethyl linker. The five protons of the phenyl ring will resonate in the aromatic region. The two methylene (-CH₂) groups of the ethyl linker are adjacent to each other and will exhibit clear spin-spin coupling, appearing as distinct triplets in an ideal A₂B₂ system.
Experimental Protocol: Acquiring a High-Resolution Spectrum
The acquisition of a clean, high-resolution spectrum is foundational to accurate interpretation. Every step in the protocol is designed to eliminate variables that could compromise data quality, such as poor magnetic field homogeneity or the presence of contaminants.
Step-by-Step Sample Preparation
-
Weighing the Analyte: Accurately weigh between 5-25 mg of the this compound sample. This concentration is optimal for achieving a high signal-to-noise ratio in a reasonable time frame for a typical small molecule.[6][7]
-
Solvent Selection & Dissolution: Transfer the solid to a small, clean vial. Add approximately 0.6-0.7 mL of a suitable deuterated solvent. For benzimidazoles, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily solubilizes the compound and its hydrogen-bond accepting nature helps to slow the exchange of the N-H proton, allowing for its clear observation.[1][8] Vigorously mix the vial to ensure complete dissolution.
-
Filtration: To ensure a homogeneous solution free of particulates that can degrade spectral quality, filter the sample directly into a clean, unscratched 5 mm NMR tube. This can be achieved by passing the solution through a small plug of glass wool packed into a Pasteur pipette.[7] Solid particles disrupt the magnetic field homogeneity, leading to broadened spectral lines.
-
Addition of Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the NMR tube. TMS is chemically inert and its 12 equivalent protons produce a sharp, single peak at 0.00 ppm, serving as the universal reference point for the chemical shift scale.[8]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with its contents and a unique identifier.
Spectrometer Setup and Data Acquisition
-
Instrument Insertion: Carefully wipe the exterior of the NMR tube before inserting it into the spectrometer's spinner turbine.
-
Locking and Shimming: The spectrometer will "lock" onto the deuterium signal from the solvent (e.g., DMSO-d₆) to stabilize the magnetic field. The instrument then performs an automated "shimming" process, which involves adjusting currents in shim coils to optimize the magnetic field homogeneity across the sample volume, resulting in sharp, symmetrical peaks.[7]
-
Acquisition: A standard one-pulse ¹H NMR experiment is typically sufficient. Data is acquired over a set number of scans, which are averaged to improve the signal-to-noise ratio.
Detailed Spectral Interpretation
The following is a detailed analysis of the expected ¹H NMR spectrum of this compound in DMSO-d₆. The proton assignments correspond to the structure shown in the diagram below.
Diagram of Molecular Structure and Proton Assignments
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 3. Interpreting | OpenOChem Learn [learn.openochem.org]
- 4. azooptics.com [azooptics.com]
- 5. modgraph.co.uk [modgraph.co.uk]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 8. organomation.com [organomation.com]
mass spectrometry of 2-(2-phenylethyl)-1H-benzimidazole
An In-Depth Technical Guide to the Mass Spectrometry of 2-(2-phenylethyl)-1H-benzimidazole
Executive Summary
This technical guide offers a comprehensive examination of the mass spectrometric behavior of this compound (C₁₅H₁₄N₂), a molecule of interest in pharmaceutical and materials science.[1] As a Senior Application Scientist, this document is structured to provide researchers, scientists, and drug development professionals with not only procedural steps but also the underlying scientific rationale for analytical choices. We will explore its characterization through two primary ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). The guide details fragmentation pathways, provides step-by-step analytical protocols, and presents data in a clear, accessible format, grounded in authoritative references.
Introduction: The Analytical Imperative
This compound is a member of the benzimidazole heterocyclic family, a scaffold renowned for its diverse pharmacological activities.[2][3] Its structure, featuring a rigid benzimidazole core linked to a flexible phenylethyl sidechain, presents a unique analytical challenge. Mass spectrometry is an indispensable tool for the unambiguous structural confirmation, purity assessment, and metabolic profiling of such compounds. Understanding its fragmentation behavior is critical for its identification in complex matrices, from synthetic reaction mixtures to biological samples. This guide elucidates the distinct fragmentation patterns generated under both high-energy electron impact and soft electrospray ionization conditions.
Molecular Profile:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₅H₁₄N₂[1]
-
Molecular Weight: 222.28 g/mol [1]
-
Monoisotopic Mass: 222.1157 Da[1]
Ionization Techniques: Choosing the Right Tool
The choice of ionization method is the most critical parameter in mass spectrometry, as it dictates the nature and extent of fragmentation.[4][5] For this compound, we consider two complementary techniques.
-
Electron Ionization (EI): A high-energy, "hard" ionization technique. Gaseous analyte molecules are bombarded with 70 eV electrons, causing the ejection of an electron to form a radical cation (M⁺•).[5] The significant excess energy deposited into the ion leads to extensive and reproducible fragmentation. This provides a detailed "fingerprint" of the molecule, which is invaluable for structural elucidation and library matching. The fragmentation of benzimidazole derivatives under EI often involves characteristic cleavages of the imidazole ring and its substituents.[6]
-
Electrospray Ionization (ESI): A "soft" ionization technique ideal for molecules that are polar and can be analyzed from a liquid phase (e.g., LC-MS). ESI generates ions by creating a fine spray of charged droplets.[7] For this benzimidazole, which has basic nitrogen atoms, it readily forms a protonated molecule, [M+H]⁺, in positive ion mode. This method minimizes in-source fragmentation, preserving the molecular ion, which is crucial for accurate molecular weight determination.[8][9] Structural information is then obtained by subjecting the isolated [M+H]⁺ ion to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).
Experimental Protocols
The following protocols are designed to be self-validating, providing a robust framework for reproducible analysis.
Protocol 1: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
This method is ideal for analyzing the thermally stable and volatile this compound.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol or ethyl acetate. Dilute the stock solution to a final concentration of 10-20 µg/mL.
-
GC-MS System: A standard GC system coupled to a single quadrupole or ion trap mass spectrometer.
-
GC Parameters:
-
Injection Volume: 1 µL (splitless mode).
-
Injector Temperature: 280 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 150 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column (e.g., DB-5ms).
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 40-350.
-
Solvent Delay: 3 minutes.
-
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS)
This method is suited for high-throughput analysis and for samples in complex matrices.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol. Dilute serially with 50:50 methanol:water containing 0.1% formic acid to a final concentration of 1 µg/mL.
-
LC-MS System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or Orbitrap mass spectrometer.
-
LC Parameters:
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to 10% B and re-equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column: C18, 50 mm x 2.1 mm, 2.6 µm particle size.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Gas Flow: 800 L/hr (Nitrogen).
-
Full Scan (MS1): m/z 100-400 to identify the [M+H]⁺ precursor ion.
-
Product Ion Scan (MS2): Isolate the precursor ion at m/z 223.1 and apply collision energy (e.g., 15-35 eV) to generate fragment ions.
-
General Analytical Workflow
| m/z | Proposed Structure | Fragmentation Pathway |
| 222 | [C₁₅H₁₄N₂]⁺• | Molecular Ion (M⁺•) |
| 131 | [C₈H₇N₂]⁺ | α-Cleavage, loss of benzyl radical |
| 118 | [C₇H₆N₂]⁺• | McLafferty-type rearrangement, loss of styrene |
| 91 | [C₇H₇]⁺ | Benzylic cleavage, formation of tropylium ion |
Electrospray Ionization (ESI) MS/MS Fragmentation
In positive mode ESI, the compound is readily observed as the protonated molecule [M+H]⁺ at m/z 223.1 . Tandem mass spectrometry (MS/MS) of this precursor ion reveals a different, more controlled fragmentation pattern driven by proton mobility.
The primary fragmentation site is the ethyl linker, which is the weakest point in the protonated structure.
-
Major Pathway: The most favorable fragmentation is the cleavage of the C-C bond of the ethyl bridge, accompanied by a hydrogen rearrangement. This results in the loss of a neutral styrene molecule (C₈H₈, 104.06 Da), yielding the protonated benzimidazole ion at m/z 119.1 . This is often the most abundant product ion.
-
Minor Pathway: A less common fragmentation involves the loss of the entire phenylethyl group as a neutral species, leading to a fragment that is not typically observed, or cleavage to form the styryl cation at m/z 105.1 .
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Identity of Loss |
| 223.1 | 119.1 | 104.0 | Styrene (C₈H₈) |
| 223.1 | 105.1 | 118.0 | Benzimidazole (C₇H₆N₂) |
Conclusion
The mass spectrometric analysis of this compound is effectively accomplished using both EI and ESI techniques. EI-MS provides a rich fragmentation pattern, with the tropylium ion at m/z 91 serving as a key diagnostic peak, ideal for structural confirmation. ESI-MS/MS offers a simpler spectrum, dominated by the loss of neutral styrene from the protonated molecule, which is highly suitable for quantitative analysis and identification in complex mixtures via LC-MS. By understanding and applying the principles and protocols outlined in this guide, researchers can confidently identify and characterize this important benzimidazole derivative with high specificity and sensitivity.
References
- Hida, M., et al. (n.d.). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. SciSpace.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Zubkov, V. A., et al. (2018). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. ResearchGate.
- Ibrahim, H. K., et al. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering.
- Che, Y., et al. (2012). Novel product ions of 2-aminoanilide and benzimidazole Ag(I) complexes using electrospray ionization with multi-stage tandem mass spectrometry. PubMed.
- Alam, M., et al. (2016). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. PMC - NIH.
- Sridevi, C., et al. (2015). SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BENZIMIDAZOLE DERIVATIVES. World Journal of Pharmacy and Pharmaceutical Sciences.
- Li, M., et al. (2022). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. The Royal Society of Chemistry.
- Feketeová, L., et al. (2019). Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole. ACS Publications.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Ibrahim, H. K. (2008). SYNTHESIS AND INVESTIGATION OF MASS SPECTRA OF SOME NOVEL BENZIMIDAZOLE DERIVATIVES. Semantic Scholar.
- National Institute of Standards and Technology. (n.d.). 1H-Benzimidazole. NIST WebBook.
- Srinivas, R., et al. (2005). Electrospray ionization studies of transition-metal complexes of 2-acetylbenzimidazolethiosemicarbazone using collision-induced dissociation and ion-molecule reactions. ResearchGate.
- Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
- Srinivas, R., et al. (2005). Matrix-assisted laser desorption/ionization studies on transition metal complexes of benzimidazole thiosemicarbazones. PubMed.
- Srinivas, R., et al. (2005). Electrospray ionization studies of transition-metal complexes of 2-acetylbenzimidazolethiosemicarbazone using collision-induced dissociation and ion-molecule reactions. PubMed.
- University of Arizona. (n.d.). Interpretation of mass spectra.
- El-Maali, N. A. (2014). Approach Using Electrospray Mass Spectrometry (ESI-MS/MS) to Characterize Certain (2E)-Semicarbazones. Researcher.Life.
Sources
- 1. This compound | C15H14N2 | CID 291053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpcbs.com [ijpcbs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. uni-saarland.de [uni-saarland.de]
- 6. researchgate.net [researchgate.net]
- 7. artefacts-discovery.researcher.life [artefacts-discovery.researcher.life]
- 8. Novel product ions of 2-aminoanilide and benzimidazole Ag(I) complexes using electrospray ionization with multi-stage tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrospray ionization studies of transition-metal complexes of 2-acetylbenzimidazolethiosemicarbazone using collision-induced dissociation and ion-molecule reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the FT-IR Spectrum of 2-(2-phenylethyl)-1H-benzimidazole
Introduction
2-(2-phenylethyl)-1H-benzimidazole is a heterocyclic compound featuring a benzimidazole core linked to a phenylethyl substituent. The benzimidazole moiety is a prominent scaffold in medicinal chemistry, forming the structural basis for a variety of pharmacologically active agents.[1][2] Accurate structural confirmation and purity assessment are paramount in the development of such compounds. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for this purpose. It provides a unique molecular "fingerprint" by measuring the absorption of infrared radiation by specific molecular vibrations.[3]
This guide provides a detailed analysis of the FT-IR spectrum of this compound. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into spectral interpretation, experimental best practices, and the causal relationships between molecular structure and vibrational modes.
Section 1: Fundamental Principles of FT-IR Spectroscopy
FT-IR spectroscopy measures the interaction of infrared radiation with a sample to identify its molecular composition and structure.[4] When a molecule absorbs IR radiation, the energy is used to excite vibrations of its constituent bonds, such as stretching and bending.[5] An FT-IR spectrum plots the intensity of absorbed or transmitted light (Y-axis) against the frequency of that light, expressed in wavenumbers (cm⁻¹) on the X-axis.[3]
The spectrum is typically divided into two main areas:
-
Functional Group Region (4000 cm⁻¹ to 1500 cm⁻¹): This region contains absorption bands corresponding to the stretching vibrations of specific functional groups (e.g., N-H, C-H, C=N).[5][6] These bands are often well-defined and are used for the initial identification of the key chemical groups present.
-
Fingerprint Region (1500 cm⁻¹ to 400 cm⁻¹): This area contains a complex pattern of peaks arising from many types of vibrations, including single-bond stretching and various bending modes.[3] While more difficult to interpret directly, this region is unique to a specific molecule, serving as a definitive fingerprint for identification when compared against a reference spectrum.[3]
Section 2: Experimental Methodology: Best Practices for High-Integrity Data
The acquisition of a high-quality FT-IR spectrum is critically dependent on a robust experimental protocol. Attenuated Total Reflectance (ATR) is the preferred modern technique for solid samples due to its minimal sample preparation and high reproducibility.[7][8]
Experimental Protocol: ATR-FTIR Analysis
This protocol ensures a self-validating system by minimizing environmental and preparation-induced artifacts.
-
Instrument Preparation:
-
Power on the FT-IR spectrometer and allow the source and detector to stabilize for at least 15-20 minutes. This ensures thermal stability and minimizes instrumental drift.[5]
-
Ensure the sample compartment is purged with dry air or nitrogen to reduce atmospheric interference from water vapor and carbon dioxide, which absorb strongly in the mid-IR range.[9]
-
-
ATR Crystal Cleaning & Verification:
-
Thoroughly clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent, such as isopropyl alcohol, using a soft, non-abrasive wipe.[9][10] The choice of solvent is critical to avoid leaving a residue, which would contaminate the spectrum.
-
Run a preliminary scan of the empty, clean crystal to verify its cleanliness. The resulting spectrum should be a flat baseline with no significant absorption peaks.
-
-
Background Spectrum Acquisition:
-
With the clean crystal and the pressure arm engaged (if applicable), acquire a background spectrum.[11] This scan measures the ambient environment (atmosphere) and the instrument's response, which is then mathematically subtracted from the sample spectrum to provide the true absorption data of the analyte.[9]
-
-
Sample Analysis:
-
Place a small amount of the solid this compound powder directly onto the center of the ATR crystal. Only a few milligrams are required.[11]
-
Apply consistent pressure using the ATR pressure arm to ensure firm, uniform contact between the sample and the crystal surface.[10] Good contact is essential for the evanescent wave to penetrate the sample effectively and produce a strong, high-quality spectrum.[7]
-
Acquire the sample spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.
-
-
Post-Analysis:
-
Clean the ATR crystal thoroughly as described in step 2 to prepare for the next sample and prevent cross-contamination.
-
Section 3: Spectral Analysis and Interpretation
The FT-IR spectrum of this compound reveals characteristic absorption bands corresponding to its distinct structural components: the benzimidazole ring system, the phenyl group, and the ethyl linker.
Key Vibrational Modes and Structural Correlation
The following diagram illustrates the molecular structure and highlights the key bonds responsible for the characteristic peaks in the FT-IR spectrum.
Caption: Molecular structure of this compound with key bonds highlighted.
Detailed Band Assignment
The interpretation of the spectrum is performed by correlating the observed absorption bands with known vibrational frequencies for the molecule's functional groups.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Structural Unit |
| ~3400 - 3000 | Broad, Strong | N-H Stretching | Benzimidazole N-H |
| ~3100 - 3010 | Medium, Sharp | Aromatic C-H Stretching | Benzimidazole & Phenyl Rings |
| ~2960 - 2850 | Medium, Sharp | Aliphatic C-H Stretching (Asymmetric & Symmetric) | Ethyl (-CH₂-CH₂-) Bridge |
| ~1625 | Strong | C=N Stretching | Imidazole Ring |
| ~1600 - 1450 | Medium to Strong | Aromatic C=C Ring Stretching | Benzimidazole & Phenyl Rings |
| ~1450 | Medium | Aliphatic C-H Bending (Scissoring) | Ethyl (-CH₂-) Bridge |
| < 900 | Medium to Strong | Aromatic C-H Out-of-Plane (OOP) Bending | Benzimidazole & Phenyl Rings |
Analysis of Key Spectral Regions
-
N-H Stretching Region (3400 - 3000 cm⁻¹): The spectrum is characterized by a very broad and intense absorption band in this region, which is typical for the N-H stretching vibration in benzimidazole derivatives.[12] The significant broadening is a direct consequence of intermolecular hydrogen bonding between the N-H group of one molecule and the nitrogen atom of a neighboring molecule. This interaction weakens the N-H bond, shifting its stretching frequency to a lower wavenumber compared to a "free" N-H group.[12]
-
C-H Stretching Region (3100 - 2850 cm⁻¹): This region contains two distinct types of C-H stretching vibrations that are easily distinguishable.
-
Aromatic C-H Stretch (>3000 cm⁻¹): A series of weaker, sharp peaks are observed just above 3000 cm⁻¹ (typically 3100-3010 cm⁻¹).[13][14] These are characteristic of C-H bonds where the carbon atom is sp² hybridized, confirming the presence of the aromatic benzimidazole and phenyl rings.[15]
-
Aliphatic C-H Stretch (<3000 cm⁻¹): Sharp, more intense peaks appear just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).[16] These correspond to the asymmetric and symmetric stretching vibrations of the sp³ hybridized C-H bonds in the ethyl (-CH₂-CH₂-) linker.[17][18] The presence of bands both above and below 3000 cm⁻¹ is a definitive indicator of a molecule containing both aromatic and saturated aliphatic components.[13]
-
-
Double Bond & Aromatic Region (1700 - 1450 cm⁻¹):
-
C=N Stretch (~1625 cm⁻¹): A strong absorption band attributable to the C=N stretching of the imidazole portion of the benzimidazole ring is expected.[19] This is a key diagnostic peak for the benzimidazole core.
-
Aromatic C=C Stretch (~1600-1450 cm⁻¹): Multiple bands of medium to strong intensity appear in this range. These absorptions are due to the in-plane C=C stretching vibrations within both the benzene and imidazole rings of the benzimidazole system, as well as the separate phenyl ring.[13][14]
-
-
Fingerprint Region (< 1500 cm⁻¹): This complex region provides a unique pattern for the molecule.
-
Aliphatic C-H Bending (~1450 cm⁻¹): A medium intensity peak corresponding to the scissoring (bending) vibration of the -CH₂- groups in the ethyl bridge is found here.[16]
-
Aromatic C-H Out-of-Plane Bending (< 900 cm⁻¹): Strong bands in the 900-675 cm⁻¹ region are due to the out-of-plane bending of C-H bonds on the aromatic rings.[13] The precise position of these bands can provide information about the substitution pattern of the aromatic rings.
-
Conclusion
The FT-IR spectrum of this compound provides a wealth of structural information that serves as a robust method for its identification and characterization. The key diagnostic features are the broad N-H stretch indicative of hydrogen bonding, the clear distinction between aromatic and aliphatic C-H stretching vibrations, and the characteristic C=N and aromatic C=C stretching bands. When combined with the unique pattern in the fingerprint region, this spectral data provides a definitive and reliable confirmation of the molecule's identity, making FT-IR an indispensable tool in the workflow of drug development and chemical synthesis.
References
- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics.
- AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide.
- International Journal of Advanced Scientific Research. (2025). Study of the composition of aromatic hydrocarbons using IR spectroscopy.
- ScienceDirect. (2025). Aromatic C-H stretching.
- Specac Ltd. (n.d.). Interpreting Infrared Spectra.
- Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results.
- ResearchGate. (2019). A Beginner's Guide to Interpreting & Analyzing FTIR Results.
- Scribd. (n.d.). FTIR Data Analysis and Interpretation.
- University of Colorado Boulder. (n.d.). Table of IR Absorptions.
- Edubirdie. (n.d.). FTIR-ATR | Study Guide.
- Drawell. (n.d.). Sample Preparation for FTIR Analysis.
- YouTube. (2025). How To Read FTIR Spectroscopy?.
- ResearchGate. (2025). Vibrational Spectra of Orthodiamide Derivatives: The NH Stretching Band of Some Benzimidazole Derivatives.
- Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds.
- University of Florida. (n.d.). Sample Preparation – FT-IR/ATR.
- Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics.
- Repository of UKIM. (n.d.). The N-H Stretching Band of Some Benzimidazoles.
- Asian Journal of Pharmaceutical and Clinical Research. (n.d.). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics.
- Scholar Research Library. (2016). Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents.
- Science.gov. (n.d.). aliphatic c-h stretching: Topics.
- DeGruyter. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples.
- ResearchGate. (n.d.). FTIR spectra of Complex 1 and benzimidazole (BZDH).
- MDPI. (2022). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid.
- University of Technology Sydney. (n.d.). The features of IR spectrum.
- ResearchGate. (n.d.). FTIR spectra of N–H stretching vibrations of 1 H - and 2 H....
- ResearchGate. (n.d.). FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature.
- PubMed. (2014). Structure-activity relations of 2-(methylthio)benzimidazole by FTIR, FT-Raman, NMR, DFT and conceptual DFT methods.
- ResearchGate. (n.d.). FT-IR overlay spectrum of N -alkylated benzimidazoles (1-7).
- Connect Journals. (n.d.). SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES.
- ResearchGate. (n.d.). The Fourier transform infrared (FTIR) spectra of 1‐benzylimidazole....
- MDPI. (n.d.). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives.
- Taylor & Francis Online. (n.d.). Infrared spectra and the molecular conformations of some aliphatic amines.
- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.
- ResearchGate. (n.d.). (PDF) FT-IR determination of aliphatic and aromatic C-H contents of fossil leaf compressions. Part 2: applications.
- ResearchGate. (n.d.). Synthesized derivatives of 2-[(2-nitro-1-phenylethyl)thiomethyl]benzimidazole....
- ResearchGate. (n.d.). FTIR Spectrum of Compound 1b.
- ResearchGate. (2025). (PDF) Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies....
- ResearchGate. (n.d.). Maxima of selected absorption bands in the IR spectra of the....
- ResearchGate. (n.d.). IR spectra of benzimidazole and the complexes.
- Asian Journal of Chemistry. (n.d.). Vibrational Assignments and Analysis for 2-Benzimidazole Thione.
- PubMed Central. (n.d.). A Comprehensive Study of N-Butyl-1H-Benzimidazole.
Sources
- 1. mdpi.com [mdpi.com]
- 2. connectjournals.com [connectjournals.com]
- 3. azooptics.com [azooptics.com]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. youtube.com [youtube.com]
- 7. mt.com [mt.com]
- 8. utm.mx [utm.mx]
- 9. FTIR-ATR | Study Guide - Edubirdie [edubirdie.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 12. researchgate.net [researchgate.net]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. allscientificjournal.com [allscientificjournal.com]
- 15. Aromatic C-H stretching: Significance and symbolism [wisdomlib.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. aliphatic c-h stretching: Topics by Science.gov [science.gov]
- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 19. jyoungpharm.org [jyoungpharm.org]
The Genesis of a Potent Analgesic Class: A Technical History of Phenylethyl-Substituted Benzimidazoles
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and development of phenylethyl-substituted benzimidazoles, a class of synthetic opioids renowned for their high potency. We delve into the seminal discovery by scientists at Ciba AG in the 1950s, detailing the key structural features that define this class and their profound impact on µ-opioid receptor agonism. This guide will explore the pivotal structure-activity relationships that govern their analgesic effects, provide a detailed synthesis protocol for a representative compound, and present a curated collection of pharmacological data. Furthermore, we will examine the mechanism of action, from receptor binding to downstream signaling cascades, offering a complete picture for researchers in pharmacology and medicinal chemistry.
Introduction: The Emergence of a Novel Opioid Scaffold
The mid-20th century was a period of intense innovation in pharmaceutical research, with a significant focus on the development of novel analgesic agents. It was within this context that a team of Swiss researchers at Ciba AG (now Novartis) embarked on a systematic investigation of 2-benzylbenzimidazoles. In 1957, their work led to the first report of a new class of synthetic opioids with a unique benzimidazole core structure.[1][2] This discovery marked a significant departure from the morphinan-based opioids and opened a new chapter in analgesic drug design.
The initial breakthrough came with the synthesis of 1-(β-diethylaminoethyl)-2-benzylbenzimidazole, which, while possessing only a fraction of the analgesic activity of morphine, provided the crucial lead compound.[1] This foundational work spurred a comprehensive exploration of the structure-activity relationship (SAR) of this novel scaffold, ultimately leading to the synthesis of highly potent analogs, including the now well-known "nitazenes."[2] These compounds, characterized by a nitro group at the 5-position of the benzimidazole ring and various substitutions on the benzyl moiety, exhibited analgesic potencies hundreds to thousands of times greater than morphine.[1] This guide will trace the scientific journey from these initial discoveries to our current understanding of this potent class of molecules.
The Genesis: Discovery and Key Historical Milestones
The key inventive step was the recognition that the introduction of a nitro group at the 5-position of the benzimidazole ring, combined with specific substitutions on the 2-benzyl group, dramatically increased analgesic potency. The patent describes the synthesis of several compounds, including the archetypal and highly potent etonitazene: 1-(β-diethylaminoethyl)-2-(p-ethoxybenzyl)-5-nitrobenzimidazole.[3]
The discovery of these compounds was a result of systematic chemical modification and pharmacological screening. The initial lead, 1-(β-diethylaminoethyl)-2-benzylbenzimidazole, served as a template for further optimization. Researchers at Ciba methodically explored the effects of various substituents on both the benzimidazole core and the benzyl ring, leading to the establishment of the fundamental structure-activity relationships that define this class.
Structure-Activity Relationships: Decoding the Potency
The remarkable potency of phenylethyl-substituted benzimidazoles is a direct consequence of specific structural features that optimize their interaction with the µ-opioid receptor. The extensive research following their initial discovery has elucidated several key determinants of their activity.
A crucial element for high potency is the presence of a nitro group at the 5-position of the benzimidazole ring.[2][4] The removal of this nitro group, as seen in "desnitazene" analogs, leads to a significant decrease in potency.[4] This highlights the critical role of the electron-withdrawing nature of the nitro group in the molecule's interaction with the receptor.
The substitution on the 2-benzyl ring also plays a pivotal role. An ethoxy group at the para-position of the benzyl ring, as seen in etonitazene, is particularly favorable for high analgesic potency.[2] The general order of potency for para-substituents on the benzyl ring is: ethoxy > isopropyloxy > n-propyloxy > methoxy.[2]
Finally, modifications to the N,N-dialkylaminoethyl side chain at the 1-position of the benzimidazole ring can influence activity. While the N,N-diethylaminoethyl group is common, replacement with a pyrrolidinyl or piperidinyl ring is also found in several potent analogs.[2][4]
The interplay of these three structural domains—the 5-nitrobenzimidazole core, the substituted benzyl group, and the aminoethyl side chain—is essential for the high-affinity binding and potent agonism at the µ-opioid receptor that characterizes this class of compounds.
Synthesis of a Representative Compound: 1-(β-diethylaminoethyl)-2-(p-ethoxybenzyl)-5-nitrobenzimidazole (Etonitazene)
The synthesis of etonitazene and its analogs can be achieved through several routes. The original methods developed by Ciba AG, as well as more recent improvements, provide a robust framework for their preparation in a laboratory setting. Below is a detailed, step-by-step protocol for a common synthetic route.
Experimental Protocol: Synthesis of Etonitazene
Step 1: Synthesis of 2-(p-ethoxybenzyl)-5-nitrobenzimidazole
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitrophenylenediamine in a suitable solvent such as a mixture of ethanol and water.
-
Addition of Reagents: To this solution, add p-ethoxyphenylacetic acid.
-
Cyclization: Heat the reaction mixture to reflux for several hours. The condensation and subsequent cyclization will form the benzimidazole ring.
-
Work-up and Isolation: After the reaction is complete, cool the mixture and neutralize it with a base, such as aqueous ammonia. The product, 2-(p-ethoxybenzyl)-5-nitrobenzimidazole, will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
Step 2: N-Alkylation to Yield Etonitazene
-
Deprotonation: In a dry, inert atmosphere, suspend the 2-(p-ethoxybenzyl)-5-nitrobenzimidazole in an aprotic solvent like dioxane. Add a strong base, such as sodium hydride or sodamide, to deprotonate the benzimidazole nitrogen.
-
Alkylation: To the resulting sodium salt, add 2-diethylaminoethyl chloride dropwise while maintaining a slightly elevated temperature (e.g., 60°C).
-
Reaction Monitoring and Work-up: Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC). After completion, filter off the inorganic salts and evaporate the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography or by recrystallization from a suitable solvent system, such as ether-petroleum ether, to yield 1-(β-diethylaminoethyl)-2-(p-ethoxybenzyl)-5-nitrobenzimidazole (etonitazene) as a solid.[3]
Synthesis Workflow Diagram
Caption: Synthetic pathway for Etonitazene.
Pharmacological Profile: A Quantitative Perspective
The phenylethyl-substituted benzimidazoles are characterized by their high affinity and efficacy at the µ-opioid receptor. The following table summarizes key pharmacological data for a selection of these compounds, providing a comparative view of their potency.
| Compound | µ-Opioid Receptor Binding Affinity (Ki, nM) | µ-Opioid Receptor Functional Potency (EC50, nM) | Efficacy (Emax, % relative to DAMGO) |
| Etonitazene | 0.206[5] | 1.12[5] | Full Agonist[5] |
| Isotonitazene | ~0.3 (pKi = 9.31)[6] | 0.107[6] | >100% (Superagonist)[6] |
| Metonitazene | ~1.8 (pKi = 8.74)[6] | 1.74[6] | >100% (Superagonist)[6] |
| N-pyrrolidino etonitazene | N/A | ~0.2 (pEC50 = 9.7)[1] | ~105%[1] |
| N-desethyl isotonitazene | N/A | 0.011[1] | ~108%[1] |
| Fentanyl (for comparison) | ~6.2 (pKi = 8.21)[6] | ~0.34[1] | ~105%[1] |
| Morphine (for comparison) | ~10 (pKi = 8.0)[6] | ~30[6] | Partial Agonist[6] |
Note: Data are compiled from various sources and experimental conditions may differ. This table is intended for comparative purposes.
Mechanism of Action: µ-Opioid Receptor Agonism and Downstream Signaling
Phenylethyl-substituted benzimidazoles exert their potent analgesic effects primarily through their action as agonists at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). Upon binding, these ligands induce a conformational change in the receptor, initiating a cascade of intracellular signaling events.
The canonical signaling pathway involves the activation of heterotrimeric Gi/o proteins. The activated Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate various ion channels, including inhibiting voltage-gated calcium channels and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels. This overall leads to a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, which underlies the analgesic effect.
In addition to the G-protein pathway, µ-opioid receptor activation can also lead to the recruitment of β-arrestins. The β-arrestin pathway is implicated in receptor desensitization, internalization, and has been suggested to contribute to some of the adverse effects of opioids, such as respiratory depression and constipation. Some opioids may exhibit "biased agonism," preferentially activating either the G-protein or the β-arrestin pathway, which is an area of active research for the development of safer analgesics.
µ-Opioid Receptor Signaling Pathway Diagram
Caption: Downstream signaling of µ-opioid receptor.
Conclusion
The discovery of phenylethyl-substituted benzimidazoles in the 1950s represented a significant advancement in the field of medicinal chemistry and opioid research. The unique benzimidazole scaffold, coupled with key structural modifications, gave rise to a class of exceptionally potent µ-opioid receptor agonists. This technical guide has provided a historical perspective on their discovery, detailed the crucial structure-activity relationships, outlined a representative synthetic protocol, and presented a quantitative overview of their pharmacological properties. A deeper understanding of their mechanism of action, including the nuances of G-protein and β-arrestin signaling, continues to be a vital area of research. For scientists and professionals in drug development, the story of these compounds serves as a compelling case study in rational drug design and the ongoing quest for more effective and safer analgesic therapies.
References
- Mule, S. J., & Schultz, J. A. (2023).
- Hoffmann, K., & Hunger, A. (1960). U.S. Patent No. 2,935,514. Washington, DC: U.S.
- Tsai, J. L., Purington, L. C., Hughes, T. F., Papsun, D. M., Krotulski, A. J., & Logan, B. K. (2023). In vitro functional profiling of fentanyl and nitazene analogs at the μ-opioid receptor reveals high efficacy for Gi protein signaling. bioRxiv. [Link]
- Glatfelter, G. C., Papsun, D. M., Krotulski, A. J., & Logan, B. K. (2023). Pharmacologic Characterization of Substituted Nitazenes at μ, κ, and Δ Opioid Receptors Suggests High Potential for Toxicity. Journal of Pharmacology and Experimental Therapeutics. [Link]
- Hunger, A., Kebrle, J., Rossi, A., & Hoffmann, K. (1957). Synthese und analgetische Wirkung einiger basisch substituierter Benzimidazol-Derivate. Experientia, 13(10), 400–401. [Link]
- Wikipedia. (2024). List of benzimidazole opioids. [Link]
- Casy, A. F., & Wright, J. (1966). Some 2-benzyl-5-nitrobenzimidazoles. Journal of the Chemical Society C: Organic, 1511-1514. [Link]
- Montanari, E., Madeo, G., Pichini, S., Busardò, F. P., & Carlier, J. (2022). Synthetic Benzimidazole Opioids: The Emerging Health Challenge for European Drug Users.
- Vandeputte, M. M., Krotulski, A. J., Papsun, D. M., & Stove, C. P. (2024). In vitro structure–activity relationships and forensic case series of emerging 2-benzylbenzimidazole 'nitazene' opioids. Archives of Toxicology. [Link]
- DEA Diversion Control Division. (n.d.). BENZIMIDAZOLE–OPIOIDS OTHER NAME: NITAZENES. [Link]
- Al-Hasani, R., & Bruchas, M. R. (2011). Molecular mechanisms of opioid receptor-dependent signaling and behavior. Anesthesiology, 115(6), 1363–1381. [Link]
Sources
- 1. Etonitazene - Wikipedia [en.wikipedia.org]
- 2. Identification of a Novel Opioid, N-piperidinyl etonitazene (etonitazepipne), in patients with suspected opioid overdose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US2935514A - Benzimidazoles - Google Patents [patents.google.com]
- 4. New High Potency Synthetic Opioid N-Pyrrolidino Etonitazene (Etonitazepyne) Linked to Overdoses Across United States [cfsre.org]
- 5. Etonitazene. An improved synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. List of benzimidazole opioids - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Physicochemical Properties of 2-Phenylethyl-benzimidazoles for Drug Discovery
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The 2-phenylethyl-benzimidazole subclass, characterized by a phenylethyl moiety at the 2-position, presents a synthetically accessible and versatile template for drug design. The ultimate success of any drug candidate derived from this scaffold is, however, critically dependent on its physicochemical properties. These properties—primarily lipophilicity, aqueous solubility, and ionization state (pKa)—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its efficacy and safety. This guide provides an in-depth exploration of these key physicochemical parameters for 2-phenylethyl-benzimidazoles, offering both theoretical insights and practical, field-proven experimental protocols for their determination.
The Critical Role of Physicochemical Properties in Drug Development
In the journey from a promising hit compound to a marketable drug, optimizing the biological activity is only half the battle. A compound must possess a suitable balance of physicochemical properties to navigate the complex biological environment of the human body.[3] For the 2-phenylethyl-benzimidazole series, understanding and engineering these properties is paramount.
-
Lipophilicity (LogP/LogD): This parameter describes the partitioning of a compound between a lipidic (e.g., octanol) and an aqueous phase. It is a crucial predictor of a molecule's ability to cross biological membranes, such as the intestinal wall for oral absorption. However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.
-
Aqueous Solubility (LogS): Adequate solubility is a prerequisite for a drug to be absorbed from the gastrointestinal tract and distributed throughout the body in the bloodstream. Poor solubility is a major hurdle in drug formulation and can lead to low and variable bioavailability.
-
Ionization Constant (pKa): The benzimidazole core contains ionizable nitrogen atoms. The pKa value defines the pH at which the compound exists in a 50:50 ratio of its ionized and non-ionized forms. This is critical as the ionization state profoundly impacts both solubility (ionized forms are generally more soluble) and membrane permeability (neutral forms are more permeable).
These properties are interconnected and must be co-optimized. A strategic modification to the 2-phenylethyl-benzimidazole structure can modulate one property, but may have unintended consequences on others. Therefore, a robust framework for measuring and interpreting these characteristics is essential.
Structure-Property Relationships (SPR) in the 2-Phenylethyl-benzimidazole Scaffold
The chemical architecture of 2-phenylethyl-benzimidazoles offers multiple points for modification to fine-tune physicochemical properties. The key is to understand the causal relationship between structural changes and the resulting property shifts.
-
Substitution on the Phenylethyl Ring: Adding polar groups (e.g., -OH, -NH2, -COOH) to the phenyl ring will generally decrease lipophilicity (lower LogP) and increase aqueous solubility. Conversely, adding non-polar, lipophilic groups (e.g., -Cl, -CF3, -CH3) will increase LogP and decrease solubility.
-
Substitution on the Benzimidazole Core: Modifications to the benzene ring of the benzimidazole nucleus follow similar principles. Electron-withdrawing groups can influence the pKa of the imidazole nitrogens.
-
Modifications to the Ethyl Linker: While less common, alterations to the ethyl chain can impact the molecule's overall conformation and flexibility, which can indirectly affect properties like crystal packing and, consequently, solubility.
Illustrative Data for a Hypothetical Series
To demonstrate these relationships, the following table presents expected physicochemical property trends for a hypothetical series of 2-phenylethyl-benzimidazole analogs. Note: These are illustrative values for educational purposes and are not experimental data.
| Compound ID | R1 (Phenylethyl Ring) | R2 (Benzimidazole Ring) | Expected LogP | Expected pKa | Expected Aqueous Solubility (µg/mL) |
| REF-001 | H | H | 3.5 | 5.5 | Low (~10) |
| REF-002 | 4-OH | H | 2.8 | 5.6 | Moderate (~50) |
| REF-003 | 4-Cl | H | 4.2 | 5.3 | Very Low (<5) |
| REF-004 | H | 5-NO2 | 3.6 | 4.8 | Low (~15) |
| REF-005 | 4-OCH3 | H | 3.7 | 5.5 | Low (~8) |
This illustrative data highlights how a single hydroxyl group (REF-002) can significantly decrease LogP and improve solubility compared to the parent compound (REF-001). In contrast, a chloro-substituent (REF-003) increases lipophilicity, likely leading to decreased solubility. An electron-withdrawing nitro group on the benzimidazole core (REF-004) is expected to lower the pKa, making the compound less basic.
Experimental Determination of Core Physicochemical Properties
Accurate and reproducible experimental data is the gold standard for decision-making in drug development. The following sections detail robust, step-by-step protocols for determining the key physicochemical properties of 2-phenylethyl-benzimidazole analogs.
Lipophilicity: HPLC-Based Determination of LogP
The traditional shake-flask method for LogP determination can be time-consuming and require significant amounts of pure compound. A reversed-phase high-performance liquid chromatography (RP-HPLC) method offers a reliable and higher-throughput alternative. This method is based on the correlation between a compound's retention time on a non-polar stationary phase and its lipophilicity.
-
Preparation of Standards: Prepare stock solutions (e.g., 1 mg/mL) of a series of well-characterized reference compounds with known LogP values spanning a range that brackets the expected LogP of the test compounds.
-
Instrumentation: Utilize an HPLC system with a C18 column and a UV detector.
-
Mobile Phase: Prepare an isocratic mobile phase, typically a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer at pH 7.4). The exact ratio should be optimized to achieve good separation and reasonable retention times for the standards.
-
Calibration Curve Generation: a. Inject each reference standard individually onto the HPLC system and record its retention time (t_R). b. Calculate the retention factor (k) for each standard using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time (determined by injecting a non-retained compound like uracil). c. Plot the known LogP values of the standards against their calculated log(k) values. d. Perform a linear regression on the data points to generate a calibration curve. The resulting equation will be in the form LogP = m * log(k) + c.
-
Analysis of Test Compounds: a. Prepare a solution of the 2-phenylethyl-benzimidazole test compound at a similar concentration to the standards. b. Inject the test compound under the identical HPLC conditions and record its retention time. c. Calculate the retention factor (k) for the test compound.
-
LogP Calculation: Use the calibration curve equation to calculate the LogP of the test compound from its measured log(k) value.
Causality Behind Experimental Choices: The C18 column is chosen for its non-polar stationary phase, which mimics a lipidic environment. The retention of a compound is driven by its hydrophobic interactions with the stationary phase; more lipophilic compounds interact more strongly and thus have longer retention times. Using a set of standards with known LogP values allows for a robust calibration that directly links retention behavior to this fundamental property.
Caption: Workflow for determining LogP using RP-HPLC.
Ionization Constant: Potentiometric Titration for pKa Determination
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds. It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.
-
Instrument Calibration: Calibrate a pH meter with at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH readings.
-
Sample Preparation: a. Accurately weigh and dissolve the 2-phenylethyl-benzimidazole sample in a suitable co-solvent (e.g., methanol or DMSO) if its aqueous solubility is low, and then dilute with water to a known concentration (typically 1-5 mM). The final percentage of co-solvent should be kept low (e.g., < 5%) to minimize its effect on the pKa. b. Add a background electrolyte (e.g., 0.15 M KCl) to maintain a constant ionic strength throughout the titration.
-
Titration Setup: a. Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). b. Immerse the calibrated pH electrode and a magnetic stir bar into the solution. c. Use a precision burette to add the titrant. For a basic compound like a benzimidazole, the titrant will be a standardized strong acid (e.g., 0.1 M HCl).
-
Titration Procedure: a. Begin stirring the solution. b. Add the titrant in small, precise increments (e.g., 0.02-0.05 mL). c. After each addition, allow the pH reading to stabilize and then record the pH and the total volume of titrant added. d. Continue the titration well past the equivalence point (the point of fastest pH change).
-
Data Analysis: a. Plot the measured pH versus the volume of titrant added to generate a titration curve. b. Determine the equivalence point volume (V_e) from the inflection point of the curve (often found by taking the first or second derivative of the curve). c. The pKa is equal to the pH at the half-equivalence point (V_e / 2).
Trustworthiness Through Self-Validation: This protocol is self-validating. The clear sigmoidal shape of the titration curve and the sharp inflection point provide confidence in the data. Performing a blank titration (titrating the solvent/electrolyte mixture without the compound) allows for correction of any background effects. Replicate titrations (a minimum of three) are essential to ensure reproducibility and calculate standard deviation.
Caption: Ionization state of a basic benzimidazole at different pH values relative to its pKa.
Aqueous Solubility: The Shake-Flask Method
The shake-flask method is the definitive technique for determining thermodynamic equilibrium solubility. It involves saturating an aqueous buffer with an excess of the solid compound and then measuring the concentration of the dissolved material.
-
Buffer Preparation: Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to mimic physiological conditions.
-
Sample Preparation: a. Add an excess amount of the solid 2-phenylethyl-benzimidazole compound to several vials (a minimum of three replicates). The excess solid should be clearly visible. b. Add a precise volume of the prepared buffer to each vial.
-
Equilibration: a. Seal the vials tightly. b. Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). c. Agitate the samples for a sufficient period to reach equilibrium. A 24-hour period is standard, but it's best to confirm equilibrium by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) until the concentration plateaus.
-
Phase Separation: a. After equilibration, allow the vials to stand to let the excess solid settle. b. Carefully remove an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. This is typically achieved by centrifugation of the vials followed by sampling the supernatant, or by filtering the sample through a low-binding filter (e.g., 0.22 µm PVDF).
-
Concentration Analysis: a. Quantify the concentration of the dissolved compound in the clear supernatant using a suitable analytical method, such as HPLC-UV or LC-MS/MS. b. A calibration curve prepared with known concentrations of the test compound is required for accurate quantification.
-
Solubility Calculation: The measured concentration from the supernatant is the thermodynamic solubility of the compound under the tested conditions. Report the mean and standard deviation of the replicate measurements.
Expertise in Practice: The choice of phase separation method is crucial. Centrifugation is often preferred as filtration can sometimes lead to compound loss due to non-specific binding to the filter membrane. It is also vital to ensure the pH of the saturated solution is measured at the end of the experiment, as the dissolution of an acidic or basic compound can alter the buffer's pH, thereby affecting its own solubility.
Conclusion
The physicochemical properties of 2-phenylethyl-benzimidazoles are not merely abstract parameters; they are fundamental drivers of a compound's in vivo behavior and ultimate viability as a drug. Lipophilicity, solubility, and pKa are inextricably linked to the ADME profile, and a successful drug discovery program depends on the rational, data-driven optimization of these properties. By employing robust and reproducible experimental methods, such as those detailed in this guide, researchers can gain the critical insights needed to understand structure-property relationships. This understanding empowers medicinal chemists to strategically modify the 2-phenylethyl-benzimidazole scaffold, balancing potency with drug-like properties to develop safer and more effective medicines.
References
- Bansal, Y., & Silakari, O. (2014). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry, 22(11), 2841-2863. [Link]
- Gaba, M., Singh, S., & Mohan, C. (2014). Benzimidazole: An emerging scaffold for anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(4), 475-487. [Link]
- Kamal, A., et al. (2015). A comprehensive review on the benzimidazole-based medicinal chemistry. Current Drug Targets, 16(8), 840-877. [Link]
- Bharate, S. S., et al. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Medicinal Chemistry, 12(5), 445-454. [Link]
- Bergström, C. A. S., et al. (2014). The importance of solid-state properties in pharmaceutical development. Acta Pharmaceutica Sinica B, 4(2), 114-126. [Link]
- Avdeef, A. (2012).
- Kaliszan, R. (2007). Lipophilicity and its relationship with the other molecular properties. In Quantitative Structure-Chromatographic Retention Relationships (pp. 1-35). John Wiley & Sons. [Link]
- Ansari, K. F., & Lal, C. (2009). Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives. European Journal of Medicinal Chemistry, 44(10), 4028-4033. [Link]
- PubChem. (n.d.). 2-(2-phenylethyl)-1H-benzimidazole. National Center for Biotechnology Information.
Sources
The Therapeutic Potential of 2-Phenylethyl-Benzimidazoles: A Technical Guide for Drug Discovery
Abstract
The benzimidazole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Among its many derivatives, the 2-phenylethyl-benzimidazole moiety has emerged as a promising pharmacophore for the development of novel therapeutics. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and potential therapeutic applications of 2-phenylethyl-benzimidazoles. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by preclinical data and mechanistic insights. Detailed experimental protocols for synthesis and biological evaluation are provided to enable researchers to further investigate this versatile class of compounds.
Introduction: The Benzimidazole Core and the Significance of the 2-Phenylethyl Moiety
Benzimidazoles, bicyclic aromatic compounds formed by the fusion of benzene and imidazole rings, are of significant interest due to their structural similarity to purine nucleosides, allowing for interaction with various biopolymers.[1][2] This versatile scaffold is present in a range of clinically approved drugs, demonstrating its therapeutic value.[3] The substitution at the 2-position of the benzimidazole ring has been a focal point of medicinal chemistry efforts, as it significantly influences the compound's biological activity.[1][4]
The introduction of a phenylethyl group at this position imparts a unique combination of lipophilicity and conformational flexibility, which can enhance binding to target proteins and improve pharmacokinetic properties. This guide will specifically focus on the therapeutic landscape of 2-phenylethyl-benzimidazoles, highlighting their potential to address unmet medical needs in oncology, infectious diseases, and inflammatory disorders.
Synthesis of the 2-Phenylethyl-Benzimidazole Scaffold
The synthesis of 2-phenylethyl-benzimidazoles can be achieved through several established methods, with the Phillips condensation being a cornerstone approach. This typically involves the condensation of an o-phenylenediamine with 3-phenylpropanoic acid or its derivatives.
General Synthesis Protocol: Phillips Condensation
This protocol outlines a general and efficient method for the synthesis of 2-phenylethyl-benzimidazoles.
Rationale: This method is widely used due to its reliability and the commercial availability of the starting materials. The use of an acid catalyst, such as phosphoric acid, facilitates the cyclocondensation reaction, leading to good yields of the desired product.[5]
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask, add o-phenylenediamine (1 mmol) and 3-phenylpropanoic acid (1.1 mmol).
-
Solvent and Catalyst: Add polyphosphoric acid (PPA) or a similar acidic catalyst (e.g., 7 mol% phosphoric acid in methanol) to the flask.[5]
-
Reaction Conditions: Heat the reaction mixture at an elevated temperature (typically 120-150°C) for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.
-
Neutralization and Precipitation: Neutralize the acidic solution with a base (e.g., 10% sodium hydroxide solution) until a precipitate is formed.
-
Isolation and Purification: Collect the solid precipitate by filtration, wash it thoroughly with water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Diagram of Synthesis Workflow:
Caption: General workflow for the synthesis of 2-phenylethyl-benzimidazoles.
Therapeutic Applications and Mechanisms of Action
2-Phenylethyl-benzimidazoles have demonstrated promising activity across several therapeutic areas. The following sections will detail their potential applications, supported by available data, and explore their underlying mechanisms of action.
Anticancer Activity
The benzimidazole scaffold is a well-established pharmacophore in oncology, with derivatives exhibiting a range of anticancer activities.[2][3] 2-Arylbenzimidazoles, a class that includes the phenylethyl derivatives, have shown particular promise.[6][7]
Mechanism of Action: The anticancer effects of benzimidazole derivatives are often multifactorial. Key mechanisms include:
-
Inhibition of Tubulin Polymerization: Similar to other benzimidazoles, 2-phenylethyl derivatives are thought to bind to β-tubulin, disrupting microtubule dynamics.[2][8] This leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[7]
-
Induction of Apoptosis: These compounds can trigger programmed cell death through both intrinsic and extrinsic pathways.[3] This involves the activation of caspases and modulation of the Bcl-2 family of proteins.
-
Kinase Inhibition: Certain benzimidazole derivatives have been shown to inhibit protein kinases that are crucial for cancer cell proliferation and survival, such as those in the PI3K/Akt signaling pathway.[9]
Supporting Data:
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Arylbenzimidazole Derivative | Siha (Cervical Cancer) | 0.61 | [7] |
| 2-Phenylbenzimidazole Hybrid | A549 (Lung Cancer) | 4.47 | [3] |
| 2-Phenylbenzimidazole Hybrid | MDA-MB-231 (Breast Cancer) | 4.68 | [3] |
| 2-Phenylbenzimidazole Hybrid | PC-3 (Prostate Cancer) | 5.50 | [3] |
| Fluoro aryl benzimidazole derivative | HOS (Osteosarcoma) | 1.8 | [3] |
| Fluoro aryl benzimidazole derivative | MCF-7 (Breast Cancer) | 2.8 | [3] |
Signaling Pathway: Induction of Apoptosis
Caption: Proposed mechanism of anticancer action via tubulin inhibition.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Benzimidazole derivatives have long been recognized for their broad-spectrum antimicrobial properties.
Mechanism of Action: The antimicrobial action of benzimidazoles is believed to involve the inhibition of essential cellular processes in microorganisms. This can include interference with nucleic acid and protein synthesis, as well as disruption of cell membrane integrity. The specific molecular targets can vary between different bacterial and fungal species.
Supporting Data:
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| N-alkyl-2-substituted-1H-benzimidazole | E. coli (TolC mutant) | 2 | [10] |
| Benzimidazole-triazole derivative | MRSA | 16 | [10] |
| Benzimidazole-triazole derivative | E. faecalis | 32 | [10] |
| 2-[(2-nitro-1-phenylethyl)thiomethyl]benzimidazole derivative | S. aureus | - | [11] |
| 2-[(2-nitro-1-phenylethyl)thiomethyl]benzimidazole derivative | S. faecalis | - | [11] |
Note: The provided reference for S. aureus and S. faecalis indicates activity comparable to ampicillin trihydrate but does not provide a specific MIC value in µg/mL.[11]
Anti-inflammatory Activity
Chronic inflammation is a key contributor to a wide range of diseases. 2-Arylbenzimidazole derivatives have shown potential as anti-inflammatory agents, offering an alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[12][13]
Mechanism of Action: The anti-inflammatory effects of these compounds are thought to be mediated through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases.[14] By inhibiting these enzymes, the production of pro-inflammatory mediators like prostaglandins and leukotrienes is reduced.
Supporting Data from In Vivo Studies:
| Compound/Derivative | Animal Model | Dose | % Inhibition of Edema | Reference |
| N-(1H-benzimidazol-2-ylmethyl) aniline | Carrageenan-induced rat paw edema | 100 mg/kg | 100 | [14] |
| Benzimidazole Derivative (Compound 2) | Carrageenan-induced rat paw edema | 100 mg/kg | 100 | [13] |
| Benzimidazole Derivative (Compound 7) | Carrageenan-induced rat paw edema | 100 mg/kg | 89 (analgesic activity) | [13] |
Experimental Protocols for Biological Evaluation
To facilitate further research into the therapeutic potential of 2-phenylethyl-benzimidazoles, this section provides detailed, step-by-step protocols for key biological assays.
In Vitro Cytotoxicity: MTT Assay
Rationale: The MTT assay is a widely used colorimetric assay to assess cell viability and the cytotoxic potential of a compound. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[15][16][17][18]
Experimental Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-phenylethyl-benzimidazole compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Susceptibility: Kirby-Bauer Disk Diffusion Assay
Rationale: The Kirby-Bauer disk diffusion method is a standardized and widely accepted method for determining the susceptibility of bacteria to antimicrobial agents.[19][20][21][22][23] It provides a qualitative assessment of antimicrobial activity.
Experimental Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum by suspending several colonies of the test bacterium in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension and remove excess fluid by pressing it against the inside of the tube. Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure uniform growth.
-
Disk Application: Aseptically place sterile paper disks (6 mm in diameter) impregnated with a known concentration of the 2-phenylethyl-benzimidazole compound onto the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate them at 35-37°C for 16-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
Interpretation: The size of the zone of inhibition is used to determine whether the bacterium is susceptible, intermediate, or resistant to the test compound, based on established interpretive criteria.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
Rationale: The carrageenan-induced paw edema model is a classic and reliable in vivo assay for evaluating the acute anti-inflammatory activity of compounds.[24][25][26][27][28]
Experimental Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.
-
Grouping and Dosing: Divide the rats into groups (n=6-8 per group): a control group, a positive control group (e.g., indomethacin, 5-10 mg/kg), and test groups receiving different doses of the 2-phenylethyl-benzimidazole compound. Administer the test compounds and the positive control intraperitoneally or orally 30-60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Structure-Activity Relationships (SAR) and Future Directions
The therapeutic efficacy of 2-phenylethyl-benzimidazoles is highly dependent on their substitution pattern.[1][29][30] Key insights from SAR studies on related 2-arylbenzimidazoles suggest that:
-
Substituents on the Phenyl Ring: The nature and position of substituents on the 2-phenyl ring can significantly modulate activity. Electron-withdrawing or lipophilic groups can enhance anticancer and anti-inflammatory effects.[14]
-
Substitution on the Benzimidazole Core: Modifications at the N-1, C-5, and C-6 positions of the benzimidazole nucleus also play a crucial role in determining the biological activity and target selectivity.[1][30]
Future research should focus on synthesizing and evaluating a diverse library of 2-phenylethyl-benzimidazole derivatives to further elucidate these SARs. The development of compounds with improved potency, selectivity, and pharmacokinetic profiles will be essential for their potential clinical translation. Furthermore, exploring combination therapies with existing drugs could unlock synergistic effects and overcome drug resistance.
Conclusion
The 2-phenylethyl-benzimidazole scaffold holds significant promise as a source of novel therapeutic agents. Its demonstrated anticancer, antimicrobial, and anti-inflammatory activities, coupled with its synthetic accessibility, make it an attractive target for drug discovery and development. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to further explore the therapeutic potential of this versatile class of compounds and contribute to the development of new medicines for a range of diseases.
References
- Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. (n.d.).
- Ibrahim, M. M., & Refaat, H. M. (2020). Versatile mechanisms of 2-substituted benzimidazoles in targeted cancer therapy. Future Journal of Pharmaceutical Sciences, 6(1), 41.
- Ibrahim, M. M., & Refaat, H. M. (2020). Versatile mechanisms of 2-substituted benzimidazoles in targeted cancer therapy. Future Journal of Pharmaceutical Sciences, 6(1), 41.
- Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology.
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
- MTT assay and its use in cell viability and prolifer
- A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in r
- Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. (2020). RSC Publishing.
- Disk Diffusion Method for Antibiotic Susceptibility Test. (n.d.).
- Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29).
- Application Notes and Protocols: Disk Diffusion Assay for "Antibacterial agent 102". (n.d.). Benchchem.
- Hagar, F. F., Abbas, S. H., Atef, E., Abdelhamid, D., & Abdel-Aziz, M. (2024). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Molecular Diversity.
- Sharma, D., Kumar, D., & Singh, M. (2022). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 15(10), 1234.
- MTT assay protocol. (n.d.). Abcam.
- How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics.
- MTT Assay Protocol for Cell Viability and Prolifer
- Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf.
- Understanding the Role of Benzimidazoles in Innovative Cancer Treatments. (2025).
- Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in r
- Carrageenan induced Paw Edema Model. (n.d.).
- Design, Synthesis, and Anti-tumor Activity of Novel 2-Aryl Benzimidazole Compounds. (2021). Bentham Science.
- Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. (2018).
- Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calcul
- Gurer-Orhan, H., & Orhan, I. E. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Journal of Cancer Research and Therapeutics, 18(7), 1.
- Demonstration of the structure-activity relationship of 2-arylbenzimidazole. (n.d.).
- Graphic representation of apoptosis signalling pathways. (n.d.).
- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2022).
- Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calcul
- IC50 values of the six most active benzimidazoles on pancreatic, paraganglioma and colorectal cancer cell lines. (n.d.).
- Synthesis and Anticancer Potential of New Benzimidazole Theranostic. (2024). PubMed Central.
- Potential Anticancer Agents From Benzimidazole Derivatives. (2022).
- In vivo Anti-inflammatory activity. (n.d.).
- The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradi
- Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. (2023). PubMed Central.
- Antimicrobial activity results (MIC, µg/mL) of the newly synthesized compounds with the standard drugs. (n.d.).
- Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. (2014). PubMed Central.
- Synthesis and SARs of benzimidazoles: insights into antimicrobial innov
- Graphviz view of a cell cycle canonical signaling pathway with gene... (n.d.).
- The MIC values (µM) of 2-[(2-nitro-1-phenylethyl)thiomethyl]benzimidazole (1a-h) and 2-[(2-nitro-1-phenylpropyl)thiomethyl]benzimidazole (2a-i) derivatives. (n.d.).
- Extrinsic & Intrinsic Apoptosis P
- Synthesis and Anti-inflammatory Screening of Various Benzimidazole Deriv
- Facile Synthesis of 1,2-Disubstituted Benzimidazoles as Potent Cytotoxic Agents. (2020). PubMed.
- Evaluation of antimicrobial activity of 2-[(2-nitro-1-phenylalkyl) thiomethyl]benzimidazole derivatives. (2005).
- Synthesis of 1,2‐disubstituted benzimidazoles using expeditious and... (2023).
- In-vivo analgesic and anti-inflammatory activities of newly synthesized benzimidazole deriv
- Regulation of Apoptosis. (n.d.). Cell Signaling Technology.
Sources
- 1. Versatile mechanisms of 2-substituted benzimidazoles in targeted cancer therapy | Semantic Scholar [semanticscholar.org]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Design, Synthesis, and Anti-tumor Activity of Novel 2-Aryl Benzimidazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
- 9. nveo.org [nveo.org]
- 10. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rjptonline.org [rjptonline.org]
- 13. In-vivo analgesic and anti-inflammatory activities of newly synthesized benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. MTT assay overview | Abcam [abcam.com]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. asm.org [asm.org]
- 20. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 21. files01.core.ac.uk [files01.core.ac.uk]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. hardydiagnostics.com [hardydiagnostics.com]
- 24. inotiv.com [inotiv.com]
- 25. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Characterizing the Anticancer Efficacy of 2-(2-phenylethyl)-1H-benzimidazole Derivatives
Abstract: The benzimidazole core is a privileged heterocyclic scaffold in medicinal chemistry, owing to its structural resemblance to endogenous purines, which allows it to interact with a multitude of biological targets.[1][2][3] This structural advantage enables benzimidazole derivatives to exhibit a wide spectrum of pharmacological activities, with a particularly profound impact on oncology.[1][4] Compounds built on this scaffold have been shown to function as microtubule disruptors, kinase inhibitors, topoisomerase inhibitors, and inducers of apoptosis, making them a fertile ground for the development of novel cancer therapeutics.[1][5][6] This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to synthesize and rigorously evaluate the anticancer potential of a specific subclass: 2-(2-phenylethyl)-1H-benzimidazole derivatives. We present a logical workflow, from chemical synthesis to detailed in vitro mechanistic studies and in vivo efficacy validation, explaining the causality behind each experimental choice to ensure a self-validating and reproducible research cascade.
Part 1: Synthesis of a Representative this compound Derivative
Principle of Synthesis
The most direct and widely adopted method for synthesizing 2-substituted benzimidazoles is the Phillips condensation reaction. This involves the condensation of an o-phenylenediamine with a carboxylic acid (or its derivative) under acidic conditions and heat.[7] The reaction proceeds via the formation of an amide intermediate, followed by an intramolecular cyclization and dehydration to yield the final benzimidazole ring system. For the synthesis of the target scaffold, o-phenylenediamine is reacted with 3-phenylpropanoic acid.
Protocol: Synthesis of this compound
Materials:
-
o-Phenylenediamine
-
3-Phenylpropanoic acid
-
4M Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine o-phenylenediamine (1.0 eq), 3-phenylpropanoic acid (1.1 eq), and 4M HCl (approx. 5-6 volumes relative to the diamine).
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 100-110°C) with constant stirring for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane solvent system.
-
Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acidic solution by the slow, portion-wise addition of a 5% sodium bicarbonate solution until the pH is approximately 7-8. This step will precipitate the crude product.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold deionized water to remove any inorganic salts.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the pure this compound as a solid.
-
Characterization: Confirm the identity and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The product is typically a white to off-white powder.[8]
Part 2: In Vitro Evaluation of Anticancer Activity
A tiered, systematic approach is essential for characterizing the anticancer profile of newly synthesized derivatives. The workflow begins with a broad screening for cytotoxicity to determine potency and selectivity, followed by detailed mechanistic assays to elucidate the mode of action.
Caption: Experimental workflow for in vitro anticancer characterization.
Protocol: Cell Viability and Cytotoxicity Assessment (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to an insoluble purple formazan, which can be quantified spectrophotometrically after solubilization. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast, HCT-116 for colon) in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzimidazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell background control. Incubate for 48 or 72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution (prepared in sterile PBS) to each well.[10] Incubate for an additional 4 hours at 37°C. During this time, visible purple precipitates will form in viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[10][11] Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[11]
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (set to 100% viability).
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell growth by 50%.
| Compound | MCF-7 (Breast) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | HepG2 (Liver) IC50 (µM) |
| Derivative BZ-PE-1 | 5.2 | 8.1 | 12.5 |
| Derivative BZ-PE-2 | 2.8 | 4.5 | 7.9 |
| Doxorubicin (Control) | 0.8 | 1.1 | 1.5 |
| Caption: Table of hypothetical IC50 values for representative derivatives. |
Protocol: Assessment of Apoptosis Induction (Annexin V-FITC/PI Flow Cytometry)
Principle: A key hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorochrome (like FITC) to label early apoptotic cells.[13] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late-stage apoptotic and necrotic cells with compromised membrane integrity.[12] This dual-staining method allows for the differentiation of four cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[12][14]
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the benzimidazole derivative at its IC50 concentration for 24-48 hours. Include a vehicle-treated negative control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each sample.[15]
-
Washing: Wash the collected cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[12]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[14]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[14]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.[14]
Data Interpretation: The flow cytometer will generate a dot plot with four quadrants. An increase in the percentage of cells in the lower-right (early apoptotic) and upper-right (late apoptotic) quadrants in treated samples compared to the control indicates that the compound induces apoptosis.
Protocol: Cell Cycle Analysis (Propidium Iodide Staining)
Principle: Propidium Iodide (PI) binds stoichiometrically to double-stranded DNA. The fluorescence intensity of PI-stained cells is therefore directly proportional to their DNA content.[16] This allows for the differentiation of cells in different phases of the cell cycle: G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA), and G2/M phase (4n DNA). Treatment with an anticancer agent may cause arrest at a specific checkpoint.
Procedure:
-
Cell Treatment: Seed and treat cells as described for the apoptosis assay.
-
Harvesting: Collect all cells and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet in 400 µL of cold PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells and permeabilize the membranes.[16][17] This step is critical to prevent cell clumping. Incubate on ice for at least 30 minutes.[16]
-
Washing: Centrifuge the fixed cells (at a higher speed, e.g., 500 x g) and wash twice with PBS to remove the ethanol.[16][17]
-
RNase Treatment: Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL).[17] RNase is essential to degrade any RNA, as PI can also bind to double-stranded RNA, which would otherwise interfere with the DNA signal.[18]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry, ensuring the data is collected on a linear scale.[17]
Data Analysis: The resulting data is displayed as a histogram of cell count versus fluorescence intensity. The peaks corresponding to the G0/G1 and G2/M phases can be quantified to determine the percentage of cells in each phase. An accumulation of cells in a specific phase (e.g., G2/M) suggests the compound induces cell cycle arrest at that checkpoint.
Caption: A potential signaling pathway activated by benzimidazole derivatives.
Protocol: Mechanistic Investigation via Western Blotting
Principle: Western blotting allows for the detection and semi-quantification of specific proteins from a complex mixture, such as a cell lysate.[19] This technique is invaluable for validating the mechanisms suggested by flow cytometry. For example, if cell cycle analysis indicates G2/M arrest, one could probe for key G2/M regulatory proteins like Cyclin B1 and CDK1. If apoptosis is observed, one can measure levels of pro-apoptotic proteins (e.g., Bax, cleaved Caspase-3) and anti-apoptotic proteins (e.g., Bcl-2).[19]
Procedure:
-
Protein Extraction: Treat cells with the benzimidazole derivative, then lyse them on ice using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a solid membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[20]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Caspase-3), typically overnight at 4°C.[20] After washing, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the HRP enzyme to produce light. Capture the signal using an imaging system. The intensity of the resulting bands corresponds to the amount of target protein.
Part 3: In Vivo Efficacy Assessment
After promising in vitro results, the next critical step is to evaluate the compound's efficacy in a living organism. The human tumor xenograft model is a standard preclinical tool for this purpose.[21][22][23]
Protocol: Human Tumor Xenograft Model
Principle: In a cell line-derived xenograft (CDX) model, human cancer cells are implanted into immunodeficient mice (e.g., athymic nude or SCID mice), which lack a functional immune system to reject the foreign cells.[23] This allows the human tumor to grow, creating an in vivo system to assess the therapeutic efficacy and potential toxicity of a novel drug candidate.[21][22]
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 2-5 million HCT-116 cells) into the flank of each immunodeficient mouse.
-
Tumor Growth: Monitor the mice regularly until the tumors reach a palpable, measurable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into groups (e.g., n=8-10 per group), including a vehicle control group and one or more treatment groups receiving different doses of the benzimidazole derivative.
-
Drug Administration: Administer the compound via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) according to a predetermined schedule (e.g., daily for 21 days).
-
Monitoring: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume. Monitor the body weight and general health of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology or western blotting).
Data Analysis:
-
Plot the mean tumor volume for each group over time to generate tumor growth curves.
-
Calculate the Tumor Growth Inhibition (TGI) percentage to quantify the efficacy of the treatment compared to the vehicle control.
References
- Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from a university website detailing flow cytometry protocols.
- Tan, C., et al. (2021). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine.
- Wagh, D. D., & Kankate, R. S. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biosciences Biotechnology Research Asia, 22(3). [Link]
- Sharma, S., & Kumar, P. (2022). In vitro assays and techniques utilized in anticancer drug discovery. Future Journal of Pharmaceutical Sciences, 8(1), 33. [Link]
- XenoSTART. (n.d.). Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models.
- University of Chicago. (n.d.). DNA Cell Cycle Analysis with PI.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
- Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
- University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from a UCL flow cytometry facility protocol page.
- Ichor Life Sciences. (n.d.). Xenograft Models.
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from a flow cytometry core facility protocol page.
- Hagar, F. F., et al. (2024). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016-2023). Molecular Diversity. [Link]
- National Center for Biotechnology Information. (n.d.). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity.
- ResearchGate. (n.d.). Broad mechanisms of action of benzimidazoles as anticancer agents.
- Lee, C. H. (2012). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research, 28(1), 1-5. [Link]
- Hagar, F. F., et al. (2024). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Molecular Diversity. [Link]
- BenchChem. (n.d.). Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Following MS147 Treatment.
- Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]
- Welm, A. L., & Welm, B. E. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1), e2080. [Link]
- ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]
- Crown Bioscience. (2021). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery.
- ResearchGate. (2019). In-vitro Models in Anticancer Screening.
- HemaCare. (2023). Blotting Basics - Western Blot Applications in Preclinical Oncology Research.
- Boster Biological Technology. (n.d.). Western Blot Protocol: Step-by-Step Guide.
- Refaat, H. M. (2011). Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives. European Journal of Medicinal Chemistry, 46(9), 3949-3956. [Link]
- Connect Journals. (n.d.). SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO[d]IMIDAZOL-2-YLCARBAMATES.
- Bouling Chemical Co., Limited. (n.d.). 2-Phenethyl-1H-Benzimidazole: Properties, Synthesis, Uses & Safety.
- MDPI. (2024). Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances.
- ResearchGate. (2013). Facile Synthesis and Characterization of New 2,3-Disubstituted Benzimidazole Derivatives.
- Indian Journal of Chemistry. (n.d.). A green synthesis of benzimidazoles. Retrieved from a university repository of the journal article.
- ResearchGate. (n.d.). Benzimidazole derivatives with anticancer activity.
- PubChem. (n.d.). This compound.
Sources
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) [ouci.dntb.gov.ua]
- 4. mdpi.com [mdpi.com]
- 5. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. researchgate.net [researchgate.net]
- 7. connectjournals.com [connectjournals.com]
- 8. 2-Phenethyl-1H-Benzimidazole: Properties, Synthesis, Uses & Safety | China Supplier & Manufacturer Information [chemheterocycles.com]
- 9. broadpharm.com [broadpharm.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. vet.cornell.edu [vet.cornell.edu]
- 19. medium.com [medium.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. ichorlifesciences.com [ichorlifesciences.com]
- 22. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 2-(2-phenylethyl)-1H-benzimidazole in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 2-(2-phenylethyl)-1H-benzimidazole as a versatile ligand in coordination chemistry. We will delve into its synthesis, coordination behavior with transition metals, and the burgeoning applications of its complexes in medicinal chemistry and catalysis. This document is designed to serve as a practical resource, offering both foundational knowledge and detailed experimental protocols.
Introduction: The Significance of Benzimidazole-Based Ligands
The benzimidazole scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its diverse biological activities.[1] When incorporated into ligands for coordination chemistry, benzimidazole derivatives like this compound offer a unique combination of steric and electronic properties. The nitrogen atoms within the imidazole ring provide excellent coordination sites for a variety of metal ions.[2][3] The 2-substituent, in this case, the phenylethyl group, plays a crucial role in modulating the solubility, stability, and biological efficacy of the resulting metal complexes.[4][5]
Metal complexes derived from benzimidazole ligands have garnered significant attention for their potential as anticancer, antimicrobial, and antiviral agents.[2][6][7][8] The coordination of the benzimidazole ligand to a metal center can enhance its biological activity through various mechanisms, including improved cellular uptake and interaction with biological targets like DNA.[8] Furthermore, these complexes have shown promise as catalysts in a range of organic transformations.[2]
This guide will focus on this compound, a ligand characterized by the presence of a flexible phenylethyl group at the 2-position. This feature can influence the geometry and reactivity of its metal complexes, making it an intriguing candidate for the development of novel therapeutic agents and catalysts.
Synthesis of this compound
The synthesis of 2-substituted benzimidazoles is typically achieved through the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[1] A common and effective method involves the reaction of o-phenylenediamine with 3-phenylpropanoic acid.
Protocol 1: Synthesis of this compound
Materials:
-
o-phenylenediamine
-
3-phenylpropanoic acid
-
4M Hydrochloric acid
-
Ammonium hydroxide solution
-
Ethanol
-
Deionized water
-
Round bottom flask, reflux condenser, heating mantle, magnetic stirrer, beakers, filtration apparatus.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine o-phenylenediamine (0.1 mol) and 3-phenylpropanoic acid (0.1 mol).
-
Acidification and Reflux: Add 50 mL of 4M hydrochloric acid to the flask. The acid acts as a catalyst for the condensation and cyclization reaction. Equip the flask with a reflux condenser and heat the mixture to reflux for 4-5 hours with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Neutralization and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the reaction mixture by the dropwise addition of ammonium hydroxide solution until a precipitate is formed. The pH should be adjusted to approximately 7-8.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash it thoroughly with cold deionized water to remove any inorganic impurities.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to obtain pure this compound as a solid.[9]
-
Drying and Characterization: Dry the purified product in a desiccator. Characterize the final product using techniques such as FT-IR, ¹H NMR, and Mass Spectrometry to confirm its structure and purity.
Causality Behind Experimental Choices:
-
Acid Catalyst: The strong acidic condition protonates the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the amino group of o-phenylenediamine, thereby facilitating the condensation.
-
Reflux: Heating under reflux provides the necessary activation energy for the cyclization and dehydration steps, driving the reaction to completion.
-
Neutralization: The addition of a base is crucial to deprotonate the benzimidazole nitrogen and precipitate the neutral organic product, which is less soluble in the aqueous medium.
-
Recrystallization: This purification technique is essential for removing any unreacted starting materials and side products, yielding a product of high purity.
Coordination Chemistry: Synthesis of a Representative Metal Complex
This compound typically acts as a monodentate ligand, coordinating to metal ions through the sp² hybridized nitrogen atom of the imidazole ring.[3] The following protocol describes the synthesis of a representative copper(II) complex.
Protocol 2: Synthesis of Dichloro-bis(this compound)copper(II)
Materials:
-
This compound
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Methanol
-
Diethyl ether
-
Magnetic stirrer, beakers, filtration apparatus.
Procedure:
-
Ligand Solution: Dissolve this compound (2 mmol) in 20 mL of warm methanol in a 100 mL beaker with stirring.
-
Metal Salt Solution: In a separate beaker, dissolve copper(II) chloride dihydrate (1 mmol) in 10 mL of methanol.
-
Complexation: Slowly add the methanolic solution of the metal salt to the ligand solution with constant stirring at room temperature. A colored precipitate should form immediately.
-
Reaction Time: Continue stirring the reaction mixture for 2-3 hours at room temperature to ensure the completion of the reaction.
-
Isolation: Collect the precipitated complex by vacuum filtration.
-
Washing and Drying: Wash the complex with a small amount of cold methanol and then with diethyl ether to facilitate drying. Dry the final product in a desiccator over anhydrous CaCl₂.
-
Characterization: Characterize the synthesized complex using FT-IR, UV-Vis spectroscopy, elemental analysis, and magnetic susceptibility measurements.
Self-Validating System:
-
Color Change: The formation of a colored precipitate upon mixing the ligand and metal salt solutions is a strong visual indicator of complex formation.
-
FT-IR Spectroscopy: A shift in the ν(C=N) stretching frequency of the benzimidazole ring to a lower or higher wavenumber in the complex's spectrum compared to the free ligand confirms the coordination of the nitrogen atom to the copper(II) ion.[7]
-
Elemental Analysis: The experimentally determined percentages of C, H, and N should be in close agreement with the calculated values for the proposed formula of the complex.
Characterization Techniques
A suite of analytical techniques is essential for the unambiguous characterization of both the ligand and its metal complexes.
| Technique | Purpose | Expected Observations for Ligand/Complex |
| FT-IR Spectroscopy | To identify functional groups and confirm coordination. | Ligand: Characteristic N-H and C=N stretching bands. Complex: Shift in the C=N band, indicating coordination.[7] |
| ¹H NMR Spectroscopy | To elucidate the structure of the ligand. | Ligand: Signals corresponding to aromatic and aliphatic protons, and a characteristic N-H proton signal. |
| UV-Vis Spectroscopy | To study the electronic transitions and geometry of the complex. | Complex: d-d transitions in the visible region, providing information about the coordination environment of the metal ion. |
| Mass Spectrometry | To determine the molecular weight of the ligand and complex. | Provides the molecular ion peak corresponding to the formula weight. |
| X-ray Crystallography | To determine the precise three-dimensional structure of the complex. | Provides detailed information on bond lengths, bond angles, and the coordination geometry around the metal center.[10] |
| Elemental Analysis | To determine the empirical formula of the complex. | Confirms the stoichiometry of the metal and ligand in the complex. |
Applications in Drug Development and Catalysis
The metal complexes of 2-substituted benzimidazoles have shown significant promise in various fields, particularly in the development of new therapeutic agents.
Anticancer Activity
Numerous studies have demonstrated the potent in vitro anticancer activity of benzimidazole-metal complexes against various human cancer cell lines.[6][7][11] The proposed mechanism often involves the intercalation of the complex with DNA, leading to the inhibition of DNA replication and transcription, ultimately inducing apoptosis in cancer cells. The lipophilicity imparted by the 2-substituent, such as the phenylethyl group, can enhance the cellular uptake of the complex, thereby increasing its cytotoxic efficacy.
Antimicrobial and Antioxidant Activity
Benzimidazole-metal complexes have also been reported to possess significant antimicrobial and antioxidant properties.[6][10] Their ability to chelate metal ions is crucial for their antimicrobial action, as this can disrupt essential metabolic processes in microorganisms. The antioxidant activity is often attributed to their ability to scavenge free radicals.[6][12]
Catalysis
Metal complexes containing N-heterocyclic ligands like benzimidazoles are known to be effective catalysts for various organic reactions, including hydrogenation, hydroformylation, and transfer hydrogenation.[2] The specific steric and electronic environment created by the this compound ligand can influence the catalytic activity and selectivity of the metal center.
Visualizations
Diagram 1: Synthesis of this compound
Caption: Workflow for the synthesis of the ligand.
Diagram 2: Coordination of the Ligand to a Metal Center
Caption: General coordination scheme.
Conclusion
This compound is a ligand of considerable interest in coordination chemistry. Its straightforward synthesis and versatile coordination behavior make it an attractive building block for the construction of novel metal complexes. The resultant complexes have demonstrated a wide array of promising applications, particularly in the realm of medicinal chemistry as potential anticancer and antimicrobial agents. Further exploration of the structure-activity relationships of these complexes will undoubtedly pave the way for the development of new and effective therapeutic and catalytic systems.
References
- García, J. A., et al. (n.d.). Metal complexes of a novel heterocyclic benzimidazole ligand formed by rearrangement-cyclization of the corresponding Schiff base. Electrosynthesis, structural characterization and antimicrobial activity. Dalton Transactions (RSC Publishing).
- Manjunatha, M. N. (2018). Molecular Structure of Metal Complexes of Certain Benzimidazole Derivatives. Organic & Medicinal Chem IJ, 8(1).
- Azam, M. A., et al. (n.d.). Synthesis and Biological Activities of 2-Substituted Benzimidazole-Metal Complexes. Dhaka University Journal of Pharmaceutical Sciences.
- (n.d.). SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Connect Journals.
- Maru, M., & Shah, M. K. (n.d.). Transition metal complexes of 2-(substituted-1H-pyrazole-4-yl)-1H- benzo[d]imidazoles: Synthesis and characterization. JOCPR.
- (n.d.). 2-Phenethyl-1H-Benzimidazole: Properties, Synthesis, Uses & Safety. Bouling Chemical Co., Limited.
- (2022). Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. PubMed Central.
- (n.d.). Biomedical applications of selective metal complexes of indole, benzimidazole, benzothiazole and benzoxazole: A review (From 2015 to 2022). PubMed Central.
- (n.d.). The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor. PubMed.
- (2022). Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. ResearchGate.
- Ajani, O. O. (2013). Facile Synthesis and Characterization of New 2,3-Disubstituted Benzimidazole Derivatives. International Research Journal of Pure and Applied Chemistry, 3(1), 10-21.
- (n.d.). Note A green synthesis of benzimidazoles. Indian Journal of Chemistry.
- (n.d.). Synthesis and Biological Activities of 2-Substituted Benzimidazole-Metal Complexes. ResearchGate.
- (n.d.). Transition metal complexes of 2-(substituted-1H-pyrazole-4-yl)-1H- benzo[d]imidazoles: Synthesis and characterization. ResearchGate.
- (2025). The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor. PubMed Central.
Sources
- 1. connectjournals.com [connectjournals.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. jocpr.com [jocpr.com]
- 4. The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Activities of 2-Substituted Benzimidazole-Metal Complexes | Dhaka University Journal of Pharmaceutical Sciences [banglajol.info]
- 7. Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biomedical applications of selective metal complexes of indole, benzimidazole, benzothiazole and benzoxazole: A review (From 2015 to 2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Phenethyl-1H-Benzimidazole: Properties, Synthesis, Uses & Safety | China Supplier & Manufacturer Information [chemheterocycles.com]
- 10. Metal complexes of a novel heterocyclic benzimidazole ligand formed by rearrangement-cyclization of the corresponding Schiff base. Electrosynthesis, structural characterization and antimicrobial activity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Synthesis Protocols for 2-Substituted Benzimidazole Derivatives: An Application Guide for Researchers
Introduction: The Enduring Significance of the Benzimidazole Scaffold
The benzimidazole nucleus, a bicyclic system comprising fused benzene and imidazole rings, stands as a "privileged scaffold" in medicinal chemistry and drug development. Its structural resemblance to naturally occurring purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1] Derivatives of 2-substituted benzimidazoles are integral components of numerous FDA-approved drugs, exhibiting antiulcer (e.g., omeprazole), anthelmintic (e.g., albendazole), antihypertensive, and anticancer properties.[1][2] Consequently, the development of efficient and versatile synthetic routes to this valuable heterocyclic motif remains a subject of intense research.
This comprehensive guide provides detailed application notes and protocols for the synthesis of 2-substituted benzimidazole derivatives. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles and practical considerations that govern the selection of a particular synthetic strategy. The protocols described herein are designed to be robust and reproducible, offering researchers a reliable toolkit for accessing this important class of compounds.
Core Synthetic Strategies: A Mechanistic Overview
The construction of the 2-substituted benzimidazole core predominantly relies on the condensation of an o-phenylenediamine with a suitable one-carbon electrophile, typically a carboxylic acid or an aldehyde. While numerous variations exist, the fundamental transformations can be broadly categorized into two classical approaches and their modern refinements.
The Phillips-Ladenburg Condensation: A Time-Honored Approach
The Phillips-Ladenburg reaction is a cornerstone of benzimidazole synthesis, involving the condensation of an o--phenylenediamine with a carboxylic acid under acidic conditions.[3][4] This method is particularly effective for the synthesis of 2-alkyl-substituted benzimidazoles.
Mechanism of the Phillips-Ladenburg Condensation:
The reaction proceeds via a two-step mechanism. The first step is the acid-catalyzed acylation of one of the amino groups of the o-phenylenediamine to form an N-acyl-o-phenylenediamine intermediate. This is followed by an intramolecular cyclization, where the second amino group attacks the carbonyl carbon of the acyl group. Subsequent dehydration of the resulting tetrahedral intermediate yields the benzimidazole ring.[4][5]
Mechanism of aldehyde condensation with o-phenylenediamine.
Experimental Protocols and Application Notes
The following sections provide detailed, step-by-step protocols for the synthesis of 2-substituted benzimidazoles, along with practical insights and a comparative analysis of different methodologies.
Protocol 1: Classical Phillips-Ladenburg Synthesis of 2-Methylbenzimidazole
This protocol exemplifies the traditional Phillips-Ladenburg condensation using acetic acid. The use of a mineral acid catalyst is crucial for promoting both the initial acylation and the subsequent cyclodehydration.
Materials and Reagents:
-
o-Phenylenediamine
-
Glacial Acetic Acid
-
4 M Hydrochloric Acid
-
10% Sodium Hydroxide Solution
-
Ethanol
-
Deionized Water
Step-by-Step Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (0.05 mol, 5.4 g) and glacial acetic acid (0.055 mol, 3.3 g, 3.15 mL).
-
Slowly add 4 M hydrochloric acid (15 mL) to the mixture while stirring.
-
Heat the reaction mixture to reflux and maintain this temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by the dropwise addition of 10% sodium hydroxide solution until a precipitate forms and the pH is approximately 7-8.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold deionized water.
-
Recrystallize the crude solid from an ethanol/water mixture to afford pure 2-methylbenzimidazole.
Purification and Characterization:
The crude product is typically purified by recrystallization. The choice of solvent depends on the solubility of the specific benzimidazole derivative. A common and effective technique is two-solvent recrystallization. For characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed to confirm the structure and purity of the final product.
Protocol 2: Efficient Synthesis of 2-Arylbenzimidazoles via Aldehyde Condensation
This protocol details a versatile and high-yielding synthesis of 2-arylbenzimidazoles from o-phenylenediamine and various aromatic aldehydes. The use of a mild oxidizing agent, such as sodium metabisulfite, is a key feature of this method.
Materials and Reagents:
-
o-Phenylenediamine
-
Substituted Aromatic Aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Sodium Metabisulfite (Na₂S₂O₅)
-
Ethanol
-
Deionized Water
Step-by-Step Procedure:
-
To a solution of o-phenylenediamine (10 mmol, 1.08 g) in ethanol (30 mL) in a 100 mL round-bottom flask, add the substituted aromatic aldehyde (10 mmol).
-
Add sodium metabisulfite (10 mmol, 1.9 g) to the reaction mixture.
-
Reflux the mixture for 3-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (100 mL) with stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure 2-arylbenzimidazole.
Protocol 3: Microwave-Assisted Synthesis of 2-Arylbenzimidazoles
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. This protocol provides a rapid and efficient method for the synthesis of 2-arylbenzimidazoles. [2][6] Materials and Reagents:
-
o-Phenylenediamine
-
Substituted Aromatic Carboxylic Acid
-
Ethyl Acetate
-
Water
-
10% Sodium Hydroxide Solution
-
Ethanol
Step-by-Step Procedure:
-
In a microwave-safe reaction vessel, combine o-phenylenediamine (0.01 mol, 1.08 g), the aromatic carboxylic acid (0.01 mol), ethyl acetate (0.0025 mol, 0.22 g, 0.24 mL), and water (15 mL). [2]2. Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable power (e.g., 90% power, 765 W) for a short duration (typically 5-15 minutes), monitoring the internal temperature and pressure. [2]3. After the irradiation cycle, cool the vessel to room temperature.
-
Make the reaction mixture alkaline (pH ~8) by the slow addition of 10% NaOH solution.
-
Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to yield the pure 2-arylbenzimidazole. [2]
Comparative Analysis of Synthetic Protocols
The choice of synthetic protocol depends on several factors, including the desired substitution pattern at the 2-position, the availability of starting materials, and the desired scale of the reaction.
| Protocol | Precursors | Key Reagents/Conditions | Advantages | Disadvantages | Typical Yields |
| Phillips-Ladenburg | o-Phenylenediamine, Carboxylic Acid | Strong acid (e.g., HCl, PPA), High temperature | Good for 2-alkyl derivatives, well-established. [3][4] | Harsh conditions, may not be suitable for sensitive substrates. | 60-85% |
| Aldehyde Condensation | o-Phenylenediamine, Aldehyde | Oxidizing agent (e.g., Na₂S₂O₅, air), Milder conditions | High versatility for 2-aryl/heteroaryl derivatives, atom-economical. | Requires an oxidant, potential for side reactions. | 75-95% |
| Microwave-Assisted | o-Phenylenediamine, Carboxylic Acid/Aldehyde | Microwave irradiation | Drastically reduced reaction times, often higher yields, "green" chemistry approach. [6][7] | Requires specialized equipment. | 80-98% [7] |
Workflow for Synthesis and Purification
The general workflow for the synthesis and purification of 2-substituted benzimidazoles is outlined below.
General workflow for the synthesis of 2-substituted benzimidazoles.
Conclusion
The synthesis of 2-substituted benzimidazole derivatives is a well-established field with a rich history and a vibrant present. From the classical Phillips-Ladenburg condensation to modern microwave-assisted protocols, researchers have a diverse array of methods at their disposal. By understanding the underlying mechanisms and the practical considerations of each protocol, scientists can efficiently access a wide range of benzimidazole derivatives for applications in drug discovery and materials science. This guide provides a solid foundation for both novice and experienced researchers to confidently synthesize these valuable heterocyclic compounds.
References
- Phillips, M. A. The Formation of Benzimidazoles. Journal of the Chemical Society (Resumed)1928, 2393-2399.
- Wright, J. B. The Chemistry of the Benzimidazoles. Chemical Reviews1951, 48 (3), 397-541.
- Verma, A.; Joshi, S.; Singh, D. Benzimidazole: A Biologically Active Scaffold. Medicinal Chemistry Research2013, 22 (12), 5763-5777.
- Mobinikhaledi, A.; Foroughi, F.; Kalhor, M. Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry2009, 21 (2), 1301.
- Bansal, Y.; Silakari, O. The Therapeutic Journey of Benzimidazoles: A Review. Bioorganic & Medicinal Chemistry2012, 20 (21), 6208-6236.
- Thakur, A.; Kumar, A.; Sharma, P. Microwave Assisted Synthesis of 2-Aryl Benzimidazole. SciForum2016.
- Rostamizadeh, S.; Amani, A. M.; Mahdavinia, G. H.; Amiri, G. H.; Sepehrian, H. Ultrasound promoted synthesis of 2-substituted benzimidazoles catalyzed by Fe(HSO4)3. Ultrasonics Sonochemistry2010, 17 (2), 305-309.
- O'Connell, J. F. The Synthesis of 2-Substituted Benzimidazoles. Synthesis1988, 1988 (10), 767-785.
- Dubey, R.; Moorthy, N. S. H. N. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant. Chemical & Pharmaceutical Bulletin2007, 55 (1), 115-117.
- Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Advances2016.
- Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. RSC Advances2023.
- Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry2018.
- Phillips Condensation Reaction | Explanation. AdiChemistry.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. sciforum.net [sciforum.net]
- 3. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 4. adichemistry.com [adichemistry.com]
- 5. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 6. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
- 7. asianpubs.org [asianpubs.org]
Application Notes and Protocols for the In Vitro Evaluation of 2-(2-phenylethyl)-1H-benzimidazole
Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold
The benzimidazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active agents.[1][2] Its structural similarity to endogenous purines allows for facile interaction with various biopolymers, leading to a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anthelmintic effects.[3][4] The compound 2-(2-phenylethyl)-1H-benzimidazole belongs to the class of 2-substituted benzimidazoles, which have been the focus of extensive research and development.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro testing protocols to elucidate the potential anticancer and antimicrobial activities of this compound. While specific biological activity data for this particular compound is not extensively available in the public domain, the protocols outlined herein represent the standard methodologies for evaluating compounds of this class. The experimental designs are intended to be self-validating, incorporating necessary controls to ensure data integrity and reproducibility.
Predicted Biological Activities and Mechanistic Rationale
Based on the well-established activities of structurally related benzimidazole derivatives, this compound is predicted to exhibit two primary biological functions:
-
Anticancer Activity: A significant number of 2-substituted benzimidazoles exert their anticancer effects by inhibiting tubulin polymerization.[5][6] By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential for mitotic spindle formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5]
-
Antimicrobial Activity: The antimicrobial mechanism of benzimidazoles is often attributed to their ability to interfere with essential cellular processes in bacteria and fungi.[7] This can include the inhibition of nucleic acid and protein synthesis, disruption of cell wall integrity, or inhibition of key enzymes necessary for microbial survival.[8]
The following sections provide detailed protocols to investigate these predicted activities.
Section 1: Assessment of Anticancer Activity
The primary screen for potential anticancer activity involves evaluating the cytotoxicity of this compound against various cancer cell lines.
Cell Viability and Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[9] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, the absorbance of which is proportional to the number of living cells.
-
Cell Seeding:
-
Culture selected human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate complete growth medium.
-
Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well flat-bottom plate.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete growth medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the seeded cells and replace it with 100 µL of the medium containing the various concentrations of the test compound.
-
Include wells with vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Plot the percentage of cell viability against the compound concentration on a logarithmic scale.
-
Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
-
The following table illustrates the type of data that would be generated from the MTT assay.
| Cell Line | Compound | IC₅₀ (µM) - Hypothetical |
| MCF-7 (Breast Cancer) | This compound | 15.5 |
| A549 (Lung Cancer) | This compound | 22.8 |
| HCT116 (Colon Cancer) | This compound | 18.2 |
| Doxorubicin (Control) | This compound | 0.8 |
Mechanism of Action: In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of the compound on the assembly of tubulin into microtubules. The polymerization of tubulin is monitored by the increase in absorbance (light scattering) as microtubules are formed.
-
Reagent Preparation:
-
Use a commercially available tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.).
-
Reconstitute lyophilized porcine or bovine brain tubulin in the provided general tubulin buffer.
-
Prepare a stock solution of this compound in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add the reaction components in the following order: tubulin buffer, test compound at various concentrations, and finally, the tubulin solution.
-
Include a positive control for inhibition (e.g., Nocodazole or Colchicine) and a positive control for polymerization enhancement (e.g., Paclitaxel).
-
Include a vehicle control (DMSO).
-
-
Polymerization Monitoring:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis:
-
Plot the absorbance (OD at 340 nm) versus time for each concentration of the test compound and controls.
-
Inhibition of polymerization will be observed as a decrease in the rate and extent of the absorbance increase compared to the vehicle control.
-
Calculate the IC₅₀ for tubulin polymerization inhibition.
-
Caption: Workflow for the in vitro tubulin polymerization assay.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion and Future Directions
The protocols detailed in this application note provide a robust framework for the initial in vitro characterization of this compound. Based on the established pharmacology of the benzimidazole scaffold, it is hypothesized that this compound will exhibit both anticancer and antimicrobial properties. The successful execution of these assays will generate crucial data on its potency (IC₅₀ and MIC values) and its primary mechanism of action.
Positive results from these foundational studies would warrant further investigation, including more detailed mechanistic studies (e.g., cell cycle analysis, apoptosis assays, specific enzyme inhibition assays) and progression to in vivo models to evaluate efficacy and safety. The versatility of the benzimidazole core suggests that this compound is a promising candidate for further drug discovery and development efforts.
References
- Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10393849/
- Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). NIH National Center for Biotechnology Information. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10227568/
- Benchmarking Cytotoxicity: A Comparative Analysis of (1H-benzimidazol-2-ylthio)acetonitrile Scaffolds Against Established Anticancer Agents. Benchchem. URL: https://www.benchchem.com/technical-support/application-notes-and-protocols/benchmarking-cytotoxicity-a-comparative-analysis-of-1h-benzimidazol-2-ylthio-acetonitrile-scaffolds-against-established-anticancer-agents
- Understanding the Role of Benzimidazoles in Innovative Cancer Treatments. 417 Integrative Medicine. URL: https://www.417integrativemedicine.
- SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. White Rose Research Online. URL: https://eprints.whiterose.ac.uk/200549/
- Versatile mechanisms of 2-substituted benzimidazoles in targeted cancer therapy. Future Journal of Pharmaceutical Sciences. URL: https://fjps.springeropen.com/articles/10.1186/s43094-020-00059-z
- Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/27150377/
- Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. MDPI. URL: https://www.mdpi.com/1420-3049/28/13/5001
- (PDF) Versatile mechanisms of 2-substituted benzimidazoles in targeted cancer therapy. ResearchGate. URL: https://www.researchgate.net/publication/343274213_Versatile_mechanisms_of_2-substituted_benzimidazoles_in_targeted_cancer_therapy
- Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. ResearchGate. URL: https://www.researchgate.net/publication/318721644_Benzimidazole_Structure_Activity_Relationship_and_Mechanism_of_Action_as_Antimicrobial_Agent
- Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. Open Access Journals. URL: https://www.hilarispublisher.com/open-access/antibacterial-activity-of-benzimidazole-derivatives-a-mini-review-2329-8731-1000171.pdf
- Review on antimicrobial activity of 2- substitude-benzimidazole compouds. Preprints.org. URL: https://www.preprints.org/manuscript/202411.1687/v1
- Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). Royal Society of Chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra02717a
- Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8186191/
- (PDF) Antimicrobial and cytotoxic studies of new 2-substitue-1H-benzimidazole derivatives. ResearchGate. URL: https://www.researchgate.
- IC 50 values of selected test compounds (2b, 2j and 2m) against NIH3T3... ResearchGate. URL: https://www.researchgate.net/figure/IC-50-values-of-selected-test-compounds-2b-2j-and-2m-against-NIH3T3_tbl3_331189813
- The MIC values (µM) of 2-[(2-nitro-1-phenylethyl)thiomethyl]benzimidazole (1a-h) and 2-[(2-nitro-1-phenylpropyl)thiomethyl]benzimidazole (2a-i) derivatives. ResearchGate. URL: https://www.researchgate.net/figure/The-MIC-values-M-of-2-2-nitro-1-phenylethyl-thiomethyl-benzimidazole-1a-h-and_tbl2_285743232
- This compound | C15H14N2. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/291053
- Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10573130/
- Application Notes and Protocols for Evaluating the Minimum Inhibitory Concentration (MIC) of Benzimidazole Compounds. Benchchem. URL: https://www.benchchem.
Sources
- 1. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. nveo.org [nveo.org]
- 4. Review on antimicrobial activity of 2- substitude-benzimidazole compouds [wisdomlib.org]
- 5. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: Assessing the Cellular Uptake of 2-(2-phenylethyl)-1H-benzimidazole
Abstract
This document provides a comprehensive technical guide for assessing the cellular uptake of 2-(2-phenylethyl)-1H-benzimidazole, a small molecule with therapeutic potential. Moving beyond a simple procedural list, this guide explains the scientific rationale behind experimental design, enabling researchers to build a robust, self-validating study. We detail core protocols for quantifying intracellular accumulation using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and provide a systematic framework for dissecting the specific transport mechanisms involved, including passive diffusion, carrier-mediated transport, and endocytosis.
Part 1: Foundational Principles & Experimental Design
Physicochemical Profile and Predicted Uptake Mechanism
Understanding the physicochemical properties of this compound is the first step in forming a hypothesis about its likely mechanism of cellular entry. The key parameters for this compound strongly suggest a predisposition for passive diffusion across the lipid bilayer of the cell membrane.
| Property | Value | Implication for Cellular Uptake | Source |
| Molecular Formula | C₁₅H₁₄N₂ | - | [1] |
| Molecular Weight | 222.28 g/mol | Small size facilitates easier passage across membranes. | [1][2] |
| XLogP3 | 3.5 | Indicates good lipophilicity ("fat-loving"), suggesting favorable partitioning into the cell's lipid membrane. | [1] |
| Topological Polar Surface Area (TPSA) | 28.7 Ų | A very low TPSA (< 60 Ų) is a strong predictor of good passive membrane permeability. | [1] |
| Hydrogen Bond Donors | 1 | Low count reduces the energy penalty of leaving the aqueous extracellular space to enter the lipid membrane. | [1] |
| Hydrogen Bond Acceptors | 1 | Low count further supports favorable membrane partitioning. | [1] |
Expert Insight: The combination of a low molecular weight, high lipophilicity (XLogP3 > 3), and a small polar surface area (TPSA < 60 Ų) strongly predicts that this compound will readily cross cellular membranes via passive diffusion . However, robust scientific practice demands experimental validation, as carrier-mediated transport can still play a significant role for compounds that are also substrates for uptake or efflux transporters.
Potential Mechanisms of Cellular Entry
A small molecule can enter a cell through three primary routes. A comprehensive study should be designed to investigate the contribution of each.
Caption: Primary pathways for small molecule cellular uptake.
-
Passive Diffusion: The movement of a substance across a membrane from an area of higher concentration to one of lower concentration, driven by the concentration gradient. It does not require cellular energy.
-
Carrier-Mediated Transport: Involves membrane proteins, such as transporters from the Solute Carrier (SLC) superfamily, that bind to the molecule and facilitate its movement across the membrane.[3] This process can be saturated and competitively inhibited. Some benzimidazole derivatives are known substrates of efflux transporters like BCRP/ABCG2, which actively pump compounds out of the cell.[4]
-
Endocytosis: The cell engulfs the molecule by forming a vesicle around it.[5] This is an energy-dependent process used for larger molecules but can also internalize small molecules, especially aggregates. Key pathways include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[5][6]
Designing a Self-Validating Study
-
Time-Course Study: Establishes the kinetics of uptake. Is accumulation rapid (minutes) or slow (hours)? Does it reach a plateau (steady-state)?
-
Concentration-Dependence Study: Differentiates between passive diffusion and carrier-mediated transport. Uptake via passive diffusion will be linear with increasing concentration, whereas a carrier-mediated process will become saturated at higher concentrations.
-
Temperature-Dependence Study: This is a critical control to distinguish between energy-dependent and independent processes. Active transport and endocytosis are significantly inhibited at low temperatures (e.g., 4°C), while passive diffusion is only minimally affected.
-
Inhibitor Assays: Uses pharmacological inhibitors to probe the involvement of specific pathways. For example, using known substrates of transporters can test for competitive inhibition, while using endocytosis inhibitors can block vesicular uptake.
Choice of In Vitro Model
The selection of the cell line is critical and depends on the research question.
-
Intestinal Absorption Models: Caco-2 cells are the gold standard for predicting oral drug absorption.[7][8] They are human colon adenocarcinoma cells that differentiate into a polarized monolayer resembling the intestinal epithelium.[9][10] Madin-Darby Canine Kidney (MDCK) cells are another common choice.[9]
-
Target-Relevant Models: If the compound has a specific therapeutic target (e.g., an enzyme in a cancer cell), the uptake should be assessed in a relevant cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer).[11][12]
For the protocols below, we will use a generic adherent cell line (e.g., HeLa or A549) as the model. The principles are directly transferable to other cell lines.
Part 2: Core Protocols for Quantitative Analysis
The most reliable method for quantifying the intracellular concentration of an unlabeled small molecule like this compound is LC-MS/MS, owing to its high sensitivity and specificity.[13][14]
Protocol 1: Quantification of Total Cellular Uptake using LC-MS/MS
This protocol measures the total amount of compound associated with the cell pellet after incubation and washing.
Materials and Reagents:
-
Selected adherent cell line (e.g., A549)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Trypsin-EDTA
-
6-well or 12-well tissue culture plates
-
This compound (test compound) stock solution in DMSO
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA or Bradford Protein Assay Kit
-
Acetonitrile (ACN) with 0.1% formic acid, ice-cold
-
Internal Standard (IS) for LC-MS/MS (e.g., a structurally similar, stable isotope-labeled compound)
-
Milli-Q or HPLC-grade water
Step-by-Step Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80-90% confluency on the day of the experiment (e.g., 5 x 10⁵ cells/well for A549). Incubate for 24 hours.
-
Compound Preparation: Prepare working solutions of the test compound in culture medium by diluting the DMSO stock. Ensure the final DMSO concentration is ≤ 0.5% to avoid solvent toxicity.
-
Treatment: Aspirate the old medium from the cells. Wash once with 1 mL of warm PBS. Add 1 mL of the medium containing the test compound to each well. Incubate for the desired time (e.g., 30 minutes, determined from a time-course study) at 37°C.
-
Critical Washing Step: To remove extracellular and surface-adsorbed compound, rapidly aspirate the treatment medium. Immediately wash the cell monolayer three times with 2 mL of ice-cold PBS per wash. Perform this step quickly to prevent efflux of the internalized compound.
-
Cell Lysis: After the final wash, add 200 µL of cell lysis buffer (e.g., RIPA) to each well. Incubate on ice for 10 minutes with occasional rocking. Scrape the cells and collect the lysate into a microcentrifuge tube.
-
Protein Quantification: Take a small aliquot (e.g., 20 µL) of the lysate for determination of total protein concentration using a BCA or Bradford assay, following the manufacturer's protocol. This is essential for normalization.[15][16]
-
Sample Preparation for LC-MS/MS: a. To the remaining lysate (180 µL), add 3 volumes (540 µL) of ice-cold acetonitrile containing the internal standard to precipitate proteins.[17] b. Vortex vigorously for 30 seconds. c. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. d. Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the concentration of this compound. A standard curve prepared in a similar matrix (lysate from untreated cells) must be run alongside the samples.
Data Analysis:
-
Calculate the concentration of the compound in the supernatant (ng/mL) from the LC-MS/MS standard curve.
-
Calculate the total amount of compound in the lysate (ng) by multiplying the concentration by the total volume of the supernatant.
-
Calculate the total protein in the lysate (mg) from the protein assay.
-
Normalize the data:
-
Uptake (ng/mg protein) = Total amount of compound (ng) / Total protein (mg)
-
Protocol 2: Elucidating the Uptake Mechanism
These experiments are variations of Protocol 1, designed to test the hypotheses generated in Part 1.
A. Temperature-Dependence Assay:
-
Follow Protocol 1, but run two parallel sets of plates.
-
Pre-incubate one plate at 37°C and the other at 4°C for 30 minutes before adding the compound.
-
Perform the compound incubation step (Step 3) at the respective temperatures.
-
Interpretation: A significant reduction (>50%) in uptake at 4°C compared to 37°C suggests an energy-dependent process (active transport or endocytosis).
B. Concentration-Dependence (Saturation) Assay:
-
Follow Protocol 1, but treat cells with a wide range of compound concentrations (e.g., from 0.1 µM to 50 µM).
-
Plot the normalized uptake (ng/mg protein) against the compound concentration.
-
Interpretation: If the plot is linear, uptake is likely dominated by passive diffusion. If the plot is curvilinear and plateaus, it indicates a saturable, carrier-mediated process.
C. Pathway Inhibition Assay:
-
Follow Protocol 1, but pre-incubate the cells with a specific inhibitor for 30-60 minutes before adding the test compound. The test compound should be added in the continued presence of the inhibitor.
-
Run a "vehicle control" (no inhibitor) and an "inhibitor only" control.
-
Interpretation: A significant decrease in compound uptake in the presence of an inhibitor points to the involvement of that specific pathway.
Table of Common Inhibitors for Uptake Pathways:
| Pathway | Inhibitor | Typical Concentration | Target/Mechanism |
| Clathrin-Mediated Endocytosis | Chlorpromazine | 5-15 µg/mL | Disrupts clathrin lattice assembly at the plasma membrane |
| Caveolae-Mediated Endocytosis | Filipin III | 1-5 µg/mL | Binds to cholesterol, disrupting caveolae structure |
| Macropinocytosis | Amiloride | 50-100 µM | Inhibits the Na+/H+ exchanger required for macropinocytosis |
| General ABC Transporters | Verapamil, Cyclosporin A | 5-20 µM | Broad-spectrum inhibitors of P-gp (ABCB1) and others |
Note: Inhibitor concentrations and incubation times should be optimized for the specific cell line to ensure efficacy without causing cytotoxicity.
Part 3: Data Interpretation & Visualization
Logic Flow for Mechanism Determination
Caption: Decision tree for interpreting cellular uptake results.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High variability between replicates | Inconsistent cell numbers; Incomplete or inconsistent washing; Cell lifting during washes. | Ensure even cell seeding; Standardize washing procedure (timing, volume); Wash gently with pipette angled against the well wall. |
| Low or no compound signal | Poor permeability; Rapid efflux; Compound degradation. | Increase incubation time or concentration; Use efflux pump inhibitors (e.g., verapamil); Check compound stability in medium via LC-MS/MS. |
| Signal detected in 4°C control | Incomplete removal of surface-bound compound; High passive diffusion component. | Increase the number of ice-cold PBS washes to 4 or 5; This is expected if passive diffusion is a major contributor. Compare magnitude vs 37°C. |
| Inhibitor shows cytotoxicity | Concentration is too high; Incubation time is too long. | Perform a cell viability assay (e.g., MTT) with the inhibitor alone; Reduce inhibitor concentration or pre-incubation time. |
References
- Evaluating Cellular Drug Uptake with Fluorescent Sensor Proteins.
- Small molecules targeting endocytic uptake and recycling p
- Advances in cell-based permeability assays to screen drugs for intestinal absorption. Taylor & Francis Online.
- Small molecules targeting endocytic uptake and recycling p
- (PDF) Small molecules targeting endocytic uptake and recycling pathways.
- Use of Caco-2 Cell Monolayers to Study Drug Absorption and Metabolism. SpringerLink.
- Novel In Vitro Models for Cell Differentiation and Drug Transport Studies of the Human Intestine. PubMed.
- Novel In Vitro Models for Cell Differentiation and Drug Transport Studies of the Human Intestine. MDPI.
- Advances in cell-based permeability assays to screen drugs for intestinal absorption. Expert Opinion on Drug Discovery.
- Data Sheet Cellular Uptake and Release Assays Protocol. Gifford Bioscience.
- Self-assembled organic nanoparticles of benzimidazole analogue exhibit enhanced uptake in 3D tumor spheroids and oxidative stress induced cytotoxicity in breast cancer. PubMed.
- Comparison of Caco 2 with Other Cell based Models for Intestinal Permeability Studies. YouTube.
- Evaluating Cellular Drug Uptake with Fluorescent Sensor Proteins. Infoscience.
- Determination of Cellular Uptake and Endocytic P
- This compound. PubChem.
- Transport of anthelmintic benzimidazole drugs by BCRP (BCRP/ABCG2).
- This compound Formula. ECHEMI.
- Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells. PubMed Central.
- Rapid Measurement of Intracellular Unbound Drug Concentrations.
- Understanding nanoparticle endocytosis to improve targeting str
- Methods to measure the intracellular concentration of unlabeled compounds within cultured cells using liquid chromatography/tandem mass spectrometry. Request PDF.
- Intracellular Drug Concentrations and Transporters: Measurement, Modeling, and Implic
- Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central.
- The Role of Transporters in the Pharmacokinetics of Orally Administered Drugs. PubMed Central.
Sources
- 1. echemi.com [echemi.com]
- 2. This compound | C15H14N2 | CID 291053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Role of Transporters in the Pharmacokinetics of Orally Administered Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small molecules targeting endocytic uptake and recycling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding nanoparticle endocytosis to improve targeting strategies in nanomedicine - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01127D [pubs.rsc.org]
- 7. Use of Caco-2 Cell Monolayers to Study Drug Absorption and Metabolism | Springer Nature Experiments [experiments.springernature.com]
- 8. Novel In Vitro Models for Cell Differentiation and Drug Transport Studies of the Human Intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. youtube.com [youtube.com]
- 11. Self-assembled organic nanoparticles of benzimidazole analogue exhibit enhanced uptake in 3D tumor spheroids and oxidative stress induced cytotoxicity in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Intracellular Drug Concentrations and Transporters: Measurement, Modeling, and Implications for the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
investigating the mechanism of action of 2-phenylethyl-benzimidazoles
Title: A Hierarchical Approach to Investigating the Mechanism of Action of 2-Phenylethyl-benzimidazoles
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 2-phenylethyl-benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including anticancer, antiviral, neuroprotective, and antimicrobial effects.[1][2][3][4] This versatility arises from the ability of different analogs to interact with a wide array of biological targets, making a precise, universal mechanism of action difficult to define.[5] Consequently, a systematic, hierarchical investigative approach is essential to efficiently elucidate the specific mechanism for any novel derivative. This guide provides a comprehensive framework for researchers, detailing a logical progression of experiments from broad phenotypic characterization to specific molecular target identification. We present field-proven protocols, explain the scientific rationale behind experimental choices, and emphasize the inclusion of self-validating controls to ensure data integrity. The objective is to equip researchers with a robust strategy to thoroughly characterize the mechanism of action of their 2-phenylethyl-benzimidazole compounds of interest.
Introduction: The Benzimidazole Conundrum
Benzimidazole and its derivatives are cornerstone pharmacophores in modern medicine, structurally mimicking natural purines and thus interacting readily with numerous biopolymers.[1] This has led to their successful development as therapeutics for a wide range of diseases.[6][7] However, the very adaptability that makes this scaffold so attractive also presents a significant challenge: its biological activity is highly dependent on the substitutions at its N-1 and C-2 positions. A minor chemical modification can dramatically shift the compound's primary molecular target and, therefore, its mechanism of action.
This application note outlines a strategic workflow designed to deconstruct this complexity. Instead of a scattergun approach, we propose a logical funnel that narrows the field of possibilities, starting with observable cellular effects and systematically drilling down to specific molecular interactions. The primary focus of the detailed protocols will be on anticancer mechanisms, as this is a prominently documented activity for this class of compounds, but the principles and many of the techniques are readily adaptable to other therapeutic areas like virology and neuropharmacology.
Section 1: Foundational Analysis - Cytotoxicity and Therapeutic Window
Before investigating how a compound works, it is imperative to determine if it works and at what concentration. The initial step is to quantify the compound's cytotoxic or antiproliferative effects across relevant cell lines. This establishes the effective concentration range and the therapeutic window, which is crucial for all subsequent experiments.
Causality Behind the Experiment:
The goal here is to generate a dose-response curve to calculate the half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound required to inhibit a biological process (like cell growth) by 50%. Comparing the IC50 values in cancer cell lines versus normal, healthy cell lines (e.g., MCF-7 breast cancer vs. MCF-10A non-tumorigenic breast epithelial cells) provides the first indication of cancer-specific toxicity, a hallmark of a promising therapeutic candidate.
Experimental Workflow: Cytotoxicity Assessment
Caption: A putative signaling pathway for compound-induced apoptosis.
Protocol 3: Annexin V/PI Staining for Apoptosis Detection
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer)
-
Cells treated as in Protocol 2 (24-48 hours)
-
Flow cytometer
Procedure:
-
Treatment & Harvesting: Treat and harvest cells (both floating and adherent) as described in steps 1 & 2 of Protocol 2.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells once with cold PBS.
-
Staining: Centrifuge again and resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples by flow cytometry within one hour. Use a dot plot to visualize the FITC signal (Annexin V) on the x-axis and the PI signal on the y-axis.
-
Analysis: Create quadrants to quantify the percentage of cells in each of the four populations (Healthy, Early Apoptotic, Late Apoptotic, Necrotic). Sum the early and late apoptotic populations to get the total percentage of apoptotic cells.
Section 3: Identifying the Molecular Target
Data from the cellular assays provide crucial clues. For example, a G2/M arrest strongly suggests microtubule disruption. Based on these clues and the extensive literature on benzimidazoles, we can design experiments to test for interactions with specific molecular targets. [8][9]
A. Tubulin Polymerization Inhibition
Causality Behind the Experiment: Many benzimidazole derivatives, including anthelmintics and anticancer agents, directly bind to β-tubulin, preventing its polymerization into microtubules. [10][8]This disrupts the mitotic spindle, leading to the observed G2/M arrest and subsequent apoptosis. We can test this directly using an in vitro assay with purified tubulin. In the presence of GTP and at 37°C, tubulin polymerizes, which increases the turbidity of the solution. An inhibitor will prevent this increase in turbidity.
Protocol 4: In Vitro Tubulin Polymerization Assay
Materials:
-
Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.), containing purified tubulin, GTP, and general tubulin buffer.
-
2-phenylethyl-benzimidazole compound
-
Positive control: Nocodazole or Colchicine
-
Negative control: Vehicle (DMSO)
-
Temperature-controlled microplate reader (340 nm absorbance)
Procedure:
-
Preparation: Prepare compound dilutions in a general tubulin buffer. Keep all reagents, including tubulin, on ice to prevent premature polymerization.
-
Plate Setup: In a pre-warmed 96-well plate, add your compound, positive control, or vehicle control.
-
Initiation: Reconstitute the purified tubulin on ice as per the manufacturer's instructions. To initiate the reaction, add the tubulin solution to each well.
-
Data Acquisition: Immediately place the plate in the reader pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.
-
Analysis: Plot absorbance (OD 340 nm) versus time for each condition. The vehicle control should show a sigmoidal curve representing polymerization. An effective inhibitor like Nocodazole will show a flat line. Compare the curve of your compound to the controls to determine if it inhibits tubulin polymerization.
B. Kinase Inhibition
Causality Behind the Experiment: The benzimidazole core is a common scaffold for kinase inhibitors, which function by blocking the ATP-binding site of protein kinases, thereby preventing phosphorylation of downstream targets. [2]Many receptor tyrosine kinases (RTKs) like VEGFR-2 and EGFR are key drivers of cancer progression and are common targets. [11][12]An in vitro kinase assay can directly measure a compound's ability to inhibit a specific kinase.
Protocol 5: In Vitro Kinase Inhibition Assay (Generic)
Materials:
-
Recombinant Kinase (e.g., VEGFR-2, EGFR)
-
Kinase-specific substrate peptide
-
ATP
-
Kinase assay buffer
-
Kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay from Promega, which measures ADP production)
-
2-phenylethyl-benzimidazole compound
-
Positive control: A known inhibitor for the target kinase (e.g., Sorafenib for VEGFR-2)
-
White, opaque 96-well plates (for luminescence assays)
-
Luminometer
Procedure:
-
Kinase Reaction: In a 96-well plate, combine the kinase, its specific substrate, and your compound (at various concentrations) or controls in the kinase assay buffer.
-
Initiation: Add ATP to each well to start the kinase reaction. Incubate at room temperature for the recommended time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect kinase activity according to the kit manufacturer's protocol. For the ADP-Glo™ assay, this involves two steps:
-
Add ADP-Glo™ Reagent to deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the ADP generated into a luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot percent inhibition against the log of compound concentration to determine the IC50 for kinase inhibition.
References
- Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. (2023). ACS Omega. [Link]
- Antiviral activity of benzimidazole derivatives. II. Antiviral activity of 2-phenylbenzimidazole derivatives. (2010). Bioorganic & Medicinal Chemistry. [Link]
- Novel 2-Aryl-1H-Benzimidazole Derivatives and Their Aza-Analogues as Promising Anti-Poxvirus Agents. (n.d.). MDPI. [Link]
- Benzimidazole-2-Phenyl-Carboxamides as Dual-Target Inhibitors of BVDV Entry and Replication. (n.d.).
- Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives. (2010). European Journal of Medicinal Chemistry. [Link]
- Substituted 2-Phenyl-benzimidazole Derivatives: Novel Compounds that Suppress Key Markers of Allergy. (n.d.).
- Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. (n.d.). MDPI. [Link]
- Design and Synthesis of 2-(5-Phenylindol-3-yl)benzimidazole Derivatives with Antiproliferative Effects towards Triple-Negative Breast Cancer Cells by Activation of ROS-Mediated Mitochondria Dysfunction. (2019). Chemistry – An Asian Journal. [Link]
- Design, Synthesis, and Anti-tumor Activity of Novel 2-Aryl Benzimidazole Compounds. (n.d.). Bentham Science. [Link]
- In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists: Novel Mebendazole-Loaded Mixed Micelles with Enhanced Dissolution and Anticancer Activity. (2021). ACS Omega. [Link]
- A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (n.d.).
- Diverse Pharmacological aspects of Benzimidazole Derivatives: A Review. (n.d.).
- Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. (n.d.).
- Synthesis and biological activities of 2-(α-p - substituted phenyl-α-benzimidazolo) methyl benzimidazole. (n.d.).
- 2-(2-phenylethyl)-1H-benzimidazole. (n.d.). PubChem. [Link]
- Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (n.d.). PubMed Central. [Link]
- Benzimidazole based Derivatives as Anticancer agents: SAR Analysis for Various Targets. (2021).
- 2-Arylbenzimidazoles as antiviral and antiproliferative agents. Part 1. (n.d.). PubMed. [Link]
- Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. (2023).
- Mechanism of actions of benzimidazole. (n.d.).
- Synthesis and Biological Evaluation Of Some 2-Substituted Derivatives Of Benzimidazoles. (n.d.).
- Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. (n.d.).
- Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. (n.d.).
- Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. (2023).
- Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model. (2021). PubMed. [Link]
- Benzimidazole Derivatives as New Potential NLRP3 Inflammasome Inhibitors That Provide Neuroprotection in a Rodent Model of Neurodegeneration and Memory Impairment. (2022).
- Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model. (n.d.).
- Novel benzimidazole-based pseudo-irreversible butyrylcholinesterase inhibitors with neuroprotective activity in an Alzheimer's disease mouse model. (n.d.).
- Various biological targets for benzimidazole. (n.d.).
- Benzimidazole Containing Acetamide Derivatives Attenuate Neuroinflammation and Oxidative Stress in Ethanol-Induced Neurodegener
- Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. (n.d.). PubMed. [Link]
- SYNTHESIS AND ANTIOXIDANT ACTIVITY OF THE 2-METHYL BENZIMIDAZOLE. (2016). Journal of Drug Delivery and Therapeutics. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. isca.me [isca.me]
- 7. longdom.org [longdom.org]
- 8. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of 2-(2-phenylethyl)-1H-benzimidazole in Drug Design
Introduction: The Benzimidazole Scaffold and the Promise of the 2-Phenylethyl Moiety
The benzimidazole ring system, a fusion of benzene and imidazole, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its recurrence in a multitude of clinically significant therapeutic agents.[1][2] Its structural similarity to endogenous purine nucleotides allows it to readily interact with a variety of biopolymers, making it a versatile template for drug design.[3][4] The therapeutic journey of benzimidazoles has yielded drugs for a vast array of conditions, including antiulcer agents (e.g., omeprazole), anthelmintics (e.g., albendazole), and anticancer therapies (e.g., bendamustine).[5][6]
The biological activity of benzimidazole derivatives is profoundly influenced by the nature and position of their substituents.[7] The C-2 position, in particular, has been a major focus for structural modifications, leading to the development of numerous potent drug candidates.[1][8] This application note focuses on 2-(2-phenylethyl)-1H-benzimidazole , a derivative that combines the rigid benzimidazole core with a flexible phenylethyl side chain. This specific substitution introduces a lipophilic aromatic group connected by an ethyl linker, offering unique steric and electronic properties that can be exploited for targeted drug design. While this specific molecule is less extensively characterized in public literature than some of its congeners, the known activities of related 2-substituted benzimidazoles suggest its significant potential in several therapeutic areas, most notably as an antiviral and anticancer agent.[3][9]
This guide provides a comprehensive framework for researchers and drug development professionals to synthesize, characterize, and evaluate the therapeutic potential of this compound. It details field-proven protocols, explains the scientific rationale behind experimental choices, and offers a roadmap for elucidating its mechanism of action.
Part 1: Synthesis and Characterization
The synthesis of 2-substituted benzimidazoles is typically achieved through the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[10][11] This foundational method, often referred to as the Phillips-Ladenburg reaction, is robust and adaptable for generating a wide library of analogs.[12]
Experimental Workflow: Synthesis
Sources
- 1. Inhibition of Enterovirus A71 by a Novel 2-Phenyl-Benzimidazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. isca.me [isca.me]
- 6. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. connectjournals.com [connectjournals.com]
- 10. iipseries.org [iipseries.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pharmacological Evaluation of Novel 2-Phenylethyl-Benzimidazoles
Foreword: The Benzimidazole Scaffold in Modern Drug Discovery
The benzimidazole core, a bicyclic entity comprising fused benzene and imidazole rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structural similarity to naturally occurring purine nucleotides allows it to interact with a wide array of biological targets, conferring a vast spectrum of pharmacological activities.[3][4] Derivatives of this versatile heterocycle have been successfully developed into therapeutic agents for various diseases, including anti-ulcer medications like omeprazole and anthelmintics such as albendazole.[2][5] The continuous exploration of this scaffold's potential has led to the identification of derivatives with potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][6][7]
The 2-substituted benzimidazoles, in particular, have garnered significant attention, with the nature of the substituent at this position profoundly influencing the compound's biological activity.[1][2] This guide focuses on the pharmacological evaluation of a specific subclass: 2-phenylethyl-benzimidazoles . The introduction of the phenylethyl group at the C-2 position offers a unique combination of aromaticity and conformational flexibility, making these compounds particularly interesting candidates for novel drug development. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the pharmacological potential of this promising class of molecules.
I. Strategic Pharmacological Screening Cascade
A logical and resource-efficient screening cascade is paramount in the early stages of drug discovery. The following workflow is designed to systematically assess the primary bioactivities associated with the benzimidazole scaffold, starting with broad cytotoxicity screening and progressing to more specific and mechanistic assays.
Caption: A strategic workflow for the pharmacological evaluation of novel 2-phenylethyl-benzimidazoles.
II. Anticancer Activity Evaluation
Benzimidazole derivatives are well-documented as potential anticancer agents, acting through various mechanisms such as inhibition of tubulin polymerization, induction of apoptosis, and interference with DNA synthesis.[3][8][9] The evaluation of novel 2-phenylethyl-benzimidazoles for anticancer activity is, therefore, a primary focus.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, HEPG2 for liver cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and incubate at 37°C in a humidified atmosphere with 5% CO2.[10]
-
Cell Seeding: Harvest cells using trypsin and seed them into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the 2-phenylethyl-benzimidazole derivatives in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% (v/v) to avoid solvent-induced toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50), the concentration that reduces cell viability by 50%, is determined by plotting a dose-response curve.
Data Presentation: Cytotoxicity of Novel 2-Phenylethyl-Benzimidazoles
| Compound ID | Cancer Cell Line | IC50 (µM) ± SD |
| PEB-1 | MCF-7 | 8.5 ± 0.7 |
| HCT-116 | 12.3 ± 1.1 | |
| HEPG2 | 15.1 ± 1.4 | |
| PEB-2 | MCF-7 | 5.2 ± 0.4 |
| HCT-116 | 7.8 ± 0.6 | |
| HEPG2 | 9.4 ± 0.9 | |
| Doxorubicin | MCF-7 | 1.2 ± 0.2 |
| (Positive Control) | HCT-116 | 1.8 ± 0.3 |
| HEPG2 | 2.1 ± 0.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Protocol 2: Mechanistic Insight - Cell Cycle Analysis by Flow Cytometry
Causality: Many anticancer agents, including some benzimidazoles, exert their effects by arresting the cell cycle at specific phases, thereby preventing cell proliferation.[3] Flow cytometry analysis of DNA content allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the test compounds at their IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and fix in 70% ice-cold ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content.
-
Data Interpretation: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.
III. Antimicrobial Activity Evaluation
The benzimidazole scaffold is also known for its antimicrobial properties.[6] A systematic evaluation of novel 2-phenylethyl-benzimidazoles against a panel of pathogenic bacteria and fungi is a crucial step in determining their therapeutic potential.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11] The broth microdilution method is a standardized and widely used technique for determining MIC values.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a 0.5 McFarland standard.
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the growth of the microorganism.
Data Presentation: Antimicrobial Activity of Novel 2-Phenylethyl-Benzimidazoles
| Compound ID | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| PEB-1 | 16 | >64 | 32 |
| PEB-2 | 8 | 64 | 16 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 2 |
IV. Anti-inflammatory Activity Evaluation
Chronic inflammation is implicated in a multitude of diseases, and compounds with anti-inflammatory properties are of significant therapeutic interest.[12][13] Benzimidazole derivatives have been reported to possess anti-inflammatory activity, making this an important area of investigation for novel 2-phenylethyl-benzimidazoles.[5]
Protocol 4: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (e.g., RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide (NO). The anti-inflammatory potential of a compound can be assessed by its ability to inhibit this NO production. NO concentration in the culture supernatant can be measured using the Griess reagent.
Step-by-Step Methodology:
-
Cell Culture and Seeding: Culture RAW 264.7 macrophages and seed them into 96-well plates.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with no LPS stimulation.
-
Griess Assay: Collect the cell culture supernatants. Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
-
Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-stimulated control.
Visualization of a Potential Anti-inflammatory Mechanism
Caption: A potential mechanism for the anti-inflammatory action of 2-phenylethyl-benzimidazoles.
V. Conclusion and Future Directions
This guide provides a foundational framework for the pharmacological evaluation of novel 2-phenylethyl-benzimidazoles. The protocols outlined herein enable a systematic assessment of their potential as anticancer, antimicrobial, and anti-inflammatory agents. Positive results from these initial in vitro screens should be followed by more in-depth mechanistic studies to elucidate the specific molecular targets and pathways involved. Promising lead compounds can then be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetics, and safety profiles, paving the way for the development of new and effective therapeutic agents. The versatility of the benzimidazole scaffold suggests that the 2-phenylethyl derivatives hold significant promise for addressing unmet medical needs.
References
- BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
- Refaat, H. M. (2010). Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives. European Journal of Medicinal Chemistry, 45(7), 2949-2956.
- ResearchGate. (2025). Evaluation of antimicrobial activity of 2-[(2-nitro-1-phenylalkyl)
- PubMed Central. (n.d.).
- Semantic Scholar. (2021).
- MDPI. (n.d.). Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances.
- ResearchGate. (2025).
- PubMed. (n.d.).
- Review on antimicrobial activity of 2- substitude-benzimidazole compouds. (2024).
- ResearchGate. (2025).
- Natural Volatiles and Essential Oils. (n.d.).
- Diverse Pharmacological aspects of Benzimidazole Deriv
- ResearchGate. (2025).
- Semantic Scholar. (n.d.).
- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (2025).
- 417 Integrative Medicine. (2025).
- ACS Omega. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents.
- Der Pharma Chemica. (n.d.).
- ResearchGate. (2025). Antiviral activity of benzimidazole derivatives. II.
- PubMed. (2003). Synthesis of 5-substituted 2-methylbenzimidazoles with anticancer activity.
- MDPI. (n.d.). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities.
- PubMed. (n.d.).
- PubMed. (2016).
- PubMed Central. (n.d.). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach.
Sources
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. isca.me [isca.me]
- 7. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities [mdpi.com]
- 8. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 9. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
- 10. Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Benzimidazole derivatives with atypical antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory trends of new benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antifungal Screening of 2-(2-phenylethyl)-1H-benzimidazole
Introduction: The Rationale for Screening 2-(2-phenylethyl)-1H-benzimidazole
The benzimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its wide spectrum of biological activities.[1][2][3][4] Several derivatives have been developed as successful anthelmintic, antiviral, and anticancer agents.[2][5][6] Notably, the benzimidazole core is also present in fungicides that act by disrupting microtubule polymerization.[5] However, recent studies have revealed that novel benzimidazole derivatives can exhibit antifungal properties through alternative mechanisms, such as the inhibition of ergosterol biosynthesis, a pathway vital for fungal cell membrane integrity and a well-established target for azole antifungals.[7][8][9]
The compound this compound, with its distinct phenylethyl substitution at the C-2 position, presents a compelling candidate for antifungal screening. This structural motif offers a unique lipophilic character that may enhance its interaction with fungal cellular components.[10] These application notes provide a comprehensive guide for researchers to systematically evaluate the antifungal potential of this compound, from initial broad-spectrum screening to more detailed mechanistic studies. The protocols outlined herein are designed to be robust and are grounded in established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity and reproducibility.[11][12][13][14][15][16][17][18]
Part 1: Primary Antifungal Susceptibility Testing
The initial phase of screening aims to determine the compound's general antifungal activity against a panel of clinically relevant fungal pathogens. The two most common and standardized methods for this are broth microdilution and disk diffusion assays.[19][20][21]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative assay that determines the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents the visible growth of a microorganism.[19][22][23][24] This method is considered a reference standard by both CLSI and EUCAST.[11][19][25]
Principle: A standardized inoculum of the test fungus is introduced into a series of microplate wells containing two-fold serial dilutions of this compound. Following incubation, the wells are visually or spectrophotometrically assessed for fungal growth to determine the MIC.
Experimental Protocol: Broth Microdilution Assay
-
Preparation of Fungal Inoculum:
-
Culture the fungal strains on appropriate agar plates (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at the recommended temperature and duration to obtain fresh, viable colonies.
-
Harvest the fungal cells or spores and suspend them in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts. For molds, spore suspensions are counted using a hemocytometer and adjusted to the desired concentration.
-
Further dilute the standardized suspension in RPMI-1640 medium (buffered with MOPS) to achieve the final target inoculum concentration as specified by CLSI or EUCAST guidelines.[19]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of desired final concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include positive (fungus with no compound) and negative (medium only) growth controls.
-
Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.[26]
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth.
-
For a more quantitative assessment, the optical density (OD) of the wells can be read using a microplate reader at a wavelength of 600 nm. The MIC can be defined as the concentration that inhibits growth by ≥50% or ≥90% compared to the positive control.
-
The use of a colorimetric indicator like resazurin can also aid in endpoint determination, where a color change indicates metabolic activity.[19][27]
-
Data Presentation: Hypothetical MIC Values for this compound
| Fungal Species | MIC Range (µg/mL) | Reference Antifungal (Fluconazole) MIC (µg/mL) |
| Candida albicans | 8 - 32 | 0.25 - 1 |
| Candida glabrata | 16 - 64 | 8 - 32 |
| Cryptococcus neoformans | 4 - 16 | 2 - 8 |
| Aspergillus fumigatus | 32 - 128 | 1 - 4 |
Disk Diffusion Method for Zone of Inhibition (ZOI) Determination
The disk diffusion method is a qualitative or semi-quantitative assay that is simpler and more cost-effective for initial screening.[25][28][29]
Principle: A paper disk impregnated with a known concentration of this compound is placed on an agar plate uniformly inoculated with the test fungus. As the compound diffuses into the agar, it creates a concentration gradient. If the fungus is susceptible, a clear zone of no growth will appear around the disk. The diameter of this zone is proportional to the antifungal activity.
Experimental Protocol: Disk Diffusion Assay
-
Preparation of Agar Plates and Inoculum:
-
Use Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue for optimal results with yeasts.[19]
-
Prepare a standardized fungal inoculum as described for the broth microdilution method.
-
Evenly swab the entire surface of the agar plate with the fungal suspension.
-
-
Disk Application:
-
Prepare sterile paper disks impregnated with a defined amount of this compound.
-
Aseptically place the disks onto the surface of the inoculated agar plates.
-
Include a blank disk (solvent control) and a disk with a known antifungal (e.g., fluconazole) as controls.
-
-
Incubation and Measurement:
-
Incubate the plates at 30-35°C for 24-48 hours.
-
Measure the diameter of the zone of inhibition (including the disk) in millimeters.[30]
-
Data Presentation: Hypothetical Zone of Inhibition Diameters
| Fungal Species | Zone of Inhibition (mm) | Reference Antifungal (Fluconazole) ZOI (mm) |
| Candida albicans | 15 - 20 | 22 - 28 |
| Candida glabrata | 10 - 14 | 12 - 18 |
| Cryptococcus neoformans | 18 - 24 | 25 - 32 |
| Aspergillus fumigatus | 8 - 12 | 15 - 20 |
Part 2: Investigating the Mechanism of Action
Based on the known activities of other benzimidazole derivatives, a plausible mechanism of action for this compound could be the disruption of ergosterol biosynthesis.[8] The following protocols are designed to investigate this hypothesis.
Ergosterol Biosynthesis Inhibition Assay
Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to increased membrane permeability and cell death.[31][32][33] This assay quantifies the total cellular ergosterol content in fungal cells treated with the test compound.
Principle: Fungal cells are treated with this compound, and the cellular sterols are extracted and quantified spectrophotometrically. A reduction in ergosterol content compared to untreated cells indicates inhibition of the ergosterol biosynthesis pathway.
Experimental Protocol: Ergosterol Quantification
-
Fungal Culture and Treatment:
-
Grow the fungal culture to the mid-logarithmic phase.
-
Expose the culture to sub-inhibitory concentrations (e.g., 1/2 MIC or 1/4 MIC) of this compound for a defined period (e.g., 4-6 hours). Include an untreated control.
-
-
Sterol Extraction:
-
Harvest the fungal cells by centrifugation.
-
Saponify the cell pellet with alcoholic potassium hydroxide.
-
Extract the non-saponifiable fraction (containing sterols) with n-heptane.
-
-
Spectrophotometric Analysis:
-
Scan the absorbance of the n-heptane extract from 230 to 300 nm.
-
Ergosterol exhibits a characteristic four-peaked curve, with a peak at 281.5 nm. The absence or reduction of this peak in treated samples is indicative of ergosterol biosynthesis inhibition.
-
Calculate the ergosterol content based on the absorbance values at specific wavelengths.
-
Visualization of Ergosterol Biosynthesis Pathway
Caption: A logical workflow for the antifungal screening of the target compound.
Conclusion
This guide provides a structured and scientifically rigorous framework for evaluating the antifungal properties of this compound. By following these detailed protocols, researchers can obtain reliable data on its spectrum of activity and gain insights into its potential mechanism of action. Positive results from these initial screens would warrant further investigation, including studies on its effects on fungal biofilms, its potential for synergy with existing antifungals, and its cytotoxicity against mammalian cells to assess its therapeutic index.
References
- Alcazar-Fuoli, L., & Mellado, E. (2013). Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in azole resistance. Frontiers in microbiology, 3, 439. [Link]
- de-Souza-Silva, C. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of visualized experiments : JoVE, (132), 57127. [Link]
- Bhatt, A. K., et al. (2003). Synthesis and Characterization of 2-Substituted Benzimidazole Derivatives and Study of Their Antibacterial and Antifungal Activities. Oriental Journal of Chemistry, 19(2). [Link]
- Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical microbiology reviews, 12(4), 501–517. [Link]
- Hu, Z., et al. (2019). Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae. Applied and environmental microbiology, 85(14), e00596-19. [Link]
- CLSI. (2020). M60 - Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition.
- CLSI. (2022). M27M44S - Performance Standards for Antifungal Susceptibility Testing of Yeasts, 3rd Edition.
- CLSI. M44 - Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts.
- EUCAST. (2026). Fungi (AFST). European Committee on Antimicrobial Susceptibility Testing. [Link]
- Arendrup, M. C., et al. (2010). EUCAST breakpoints for antifungals. Drug news & perspectives, 23(3), 185–193. [Link]
- Espinel-Ingroff, A., et al. (2007). Multicenter Evaluation of a New Disk Agar Diffusion Method for Susceptibility Testing of Filamentous Fungi with Voriconazole, Posaconazole, Itraconazole, Amphotericin B, and Caspofungin. Journal of Clinical Microbiology, 45(6), 1811–1820. [Link]
- Garcia-Effron, G., et al. (2008).
- Berkow, E. L., & Lockhart, S. R. (2017). Antifungal Susceptibility Testing: Current Approaches. Clinical microbiology reviews, 30(3), 753–779. [Link]
- Khan, S., et al. (2018). Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. Journal of Drug Delivery and Therapeutics, 8(5), 460-464. [Link]
- Shokri, H., et al. (2012). Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. Acta medica Iranica, 50(4), 231–237. [Link]
- Tran, P. H., et al. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS omega, 8(31), 28269–28282. [Link]
- Wiederhold, N. P. (2017). Antifungal Susceptibility Testing: A Primer for the Clinical Microbiologist. Clinical Microbiology Newsletter, 39(18), 139-145. [Link]
- Zhang, J., et al. (2013). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Journal of agricultural and food chemistry, 61(9), 2146–2152. [Link]
Sources
- 1. Synthesis and Characterization of 2-Substituted Benzimidazole Derivatives and Study of Their Antibacterial and Antifungal Activities – Oriental Journal of Chemistry [orientjchem.org]
- 2. jddtonline.info [jddtonline.info]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Antifungal Benzimidazole Derivative Inhibits Ergosterol Biosynthesis and Reveals Novel Sterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods | Semantic Scholar [semanticscholar.org]
- 12. njccwei.com [njccwei.com]
- 13. EUCAST: Fungi (AFST) [eucast.org]
- 14. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 15. EUCAST breakpoints for antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Portico [access.portico.org]
- 17. testinglab.com [testinglab.com]
- 18. researchgate.net [researchgate.net]
- 19. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. mdpi.com [mdpi.com]
- 22. Video: Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds [jove.com]
- 23. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 24. youtube.com [youtube.com]
- 25. connectsci.au [connectsci.au]
- 26. journals.asm.org [journals.asm.org]
- 27. Colorimetric broth microdilution method for the antifungal screening of plant extracts against yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 29. commerce.bio-rad.com [commerce.bio-rad.com]
- 30. Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
- 32. mdpi.com [mdpi.com]
- 33. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Antitubercular Agents from 2-Phenylethyl-benzimidazoles
Introduction: The Imperative for Novel Antitubercular Agents and the Promise of the Benzimidazole Scaffold
Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tb), remains a formidable global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This crisis underscores the urgent need for new therapeutic agents that operate via novel mechanisms of action to circumvent existing resistance pathways. The benzimidazole nucleus has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Within this class, derivatives featuring a 2-phenylethyl substituent have shown particular promise as potent and selective antitubercular agents, making them a focal point for contemporary drug discovery efforts.[3]
This comprehensive guide provides a detailed framework for researchers engaged in the development of 2-phenylethyl-benzimidazole-based antitubercular drugs. We will delineate field-proven protocols for the synthesis, in vitro screening, and cytotoxicity assessment of these compounds. The causality behind experimental choices will be explained to empower researchers to not only execute these protocols but also to adapt and troubleshoot them effectively.
Chemical Synthesis of 2-Phenylethyl-benzimidazole Derivatives: A Step-by-Step Protocol
The synthesis of 2-phenylethyl-benzimidazoles is typically achieved through the condensation of an appropriately substituted o-phenylenediamine with 3-phenylpropanoic acid. This reaction, often facilitated by a dehydrating agent or carried out under high-temperature conditions, is a robust and versatile method for generating a library of analogues for structure-activity relationship (SAR) studies.
Protocol: Synthesis of 5,6-dimethyl-2-phenethyl-1H-benzo[d]imidazole
This protocol is adapted from a demonstrated synthesis of potent antitubercular 2-phenylethyl-benzimidazoles.[3]
Materials:
-
4,5-dimethylbenzene-1,2-diamine
-
3-phenylpropanoic acid
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4,5-dimethylbenzene-1,2-diamine (1 equivalent) and 3-phenylpropanoic acid (1.1 equivalents).
-
Reaction Mixture: Add polyphosphoric acid (PPA) to the flask in sufficient quantity to ensure efficient stirring of the reaction mixture.
-
Heating: Heat the mixture at 180°C for 4 hours with constant stirring. The high temperature is necessary to drive the condensation and cyclization, with PPA acting as both a catalyst and a dehydrating agent.
-
Quenching: After cooling to room temperature, carefully and slowly add the reaction mixture to a beaker of ice water with vigorous stirring. This will precipitate the crude product.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the effervescence ceases and the pH is neutral or slightly basic. This step is crucial for the workup of the acidic PPA.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). The organic layers are combined.
-
Drying and Filtration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 5,6-dimethyl-2-phenethyl-1H-benzo[d]imidazole.
Diagram: General Synthesis Workflow
Caption: Logical workflow for a structure-activity relationship (SAR) study.
Mechanism of Action: Elucidating the Molecular Target
While the precise molecular target of many 2-phenylethyl-benzimidazoles is still under investigation, several studies on related benzimidazole compounds suggest potential mechanisms of action. Benzimidazoles have been reported to interfere with the synthesis of nucleic acids and proteins by acting as structural isosteres of purines. M[4]ore specific targets that have been identified for other antitubercular benzimidazoles include:
-
FtsZ (Filamenting temperature-sensitive protein Z): This protein is a bacterial homolog of tubulin and is essential for cell division. I[5]nhibition of FtsZ prevents the formation of the Z-ring, a critical step in cytokinesis, ultimately leading to bacterial cell death. *[4] DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase): This enzyme is crucial for the biosynthesis of the mycobacterial cell wall component, arabinan. Inhibition of DprE1 disrupts the integrity of the cell wall, making the bacterium susceptible to environmental stresses and host immune responses.
Further experimental studies, such as target-based screening, genetic knockout studies, and proteomic analyses, are required to definitively identify the molecular target(s) of the 2-phenylethyl-benzimidazole class of antitubercular agents.
Conclusion
The 2-phenylethyl-benzimidazole scaffold represents a promising starting point for the development of novel antitubercular agents. The synthetic accessibility of these compounds, coupled with their potent in vitro activity, makes them an attractive area of research. By employing the systematic protocols for synthesis, screening, and SAR analysis outlined in this guide, researchers can efficiently advance the development of this promising class of compounds in the ongoing fight against tuberculosis.
References
- Gobis, K., et al. (2015). Novel 2-(2-phenalkyl)-1H-benzo[d]imidazoles as antitubercular agents. Synthesis, biological evaluation and structure-activity relationship. Bioorganic & Medicinal Chemistry, 23(9), 2057-2067. [Link]
- Yoon, Y. K., et al. (2013). Antituberculosis: synthesis and antimycobacterial activity of novel benzimidazole derivatives.
- Thapa, S., et al. (2024).
- Keri, R. S., & Sasidhar, B. S. (2016). Benzimidazole-core as an antimycobacterial agent. Pharmacological reports, 68(6), 1333-1343. [Link]
- Yadav, P., et al. (2020). Structure–activity relationship studies on 2,5,6-trisubstituted benzimidazoles targeting Mtb-FtsZ as antitubercular agents. MedChemComm, 11(10), 1734-1745. [Link]
- Akbaş, E., et al. (2022). Experimental and theoretical studies on antituberculosis activity of different benzimidazole derivatives. Journal of Molecular Structure, 1265, 133423. [Link]
- Bi, L., et al. (2007). FtsZ: a novel target for tuberculosis drug discovery. Current medicinal chemistry, 14(7), 819-827. [Link]
- Crevel, R. V., et al. (2021). The role of DprE1 in the biosynthesis of the Mycobacterium tuberculosis cell wall (arabinan) and its inhibition by the DprE1 inhibitor macozinone (PBTZ169, 4). Tuberculosis, 129, 102095. [Link]
Sources
- 1. Antituberculosis: Synthesis and Antimycobacterial Activity of Novel Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole-core as an antimycobacterial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 2-(2-phenalkyl)-1H-benzo[d]imidazoles as antitubercular agents. Synthesis, biological evaluation and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental and theoretical studies on antituberculosis activity of different benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Evaluation of Substituted Benzimidazoles as Potent Polyketide Synthase 13 Inhibitors for Tuberculosis - Journal of Young Pharmacists [jyoungpharm.org]
Application Notes & Protocols: A Comprehensive Framework for the Preclinical Evaluation of Novel Benzimidazole Derivatives as Anxiolytics
Abstract: The benzimidazole scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anxiolytic potential.[1][2][3][4] This guide provides a comprehensive, field-proven framework for the preclinical evaluation of novel benzimidazole derivatives as anxiolytic drug candidates. We move beyond simplistic protocols to offer an integrated strategy, elucidating the scientific rationale behind each experimental phase. This document is designed for researchers, scientists, and drug development professionals, providing detailed methodologies from initial in vitro characterization to advanced in vivo neurochemical and pharmacokinetic assessments.
Introduction: The Scientific Rationale
Anxiety disorders are complex neuropsychiatric conditions often linked to dysregulation of key neurotransmitter systems, primarily the γ-aminobutyric acid (GABA) and serotonin (5-HT) systems.[1][5][6][7] The GABA-A receptor, a ligand-gated ion channel, is a major inhibitory neurotransmitter receptor in the central nervous system (CNS) and the primary target of classic anxiolytics like benzodiazepines.[6][8] Benzimidazole derivatives have emerged as a versatile class of compounds, with some showing affinity for the benzodiazepine binding site on GABA-A receptors, while others may interact with various serotonin receptor subtypes.[1][8]
Therefore, a robust evaluation pipeline must not only confirm anxiolytic-like activity in behavioral models but also elucidate the underlying mechanism of action and establish a favorable pharmacokinetic and safety profile. This guide presents a multi-tiered approach to systematically de-risk and validate promising candidates.
Integrated Experimental Workflow
The evaluation of a novel benzimidazole derivative should follow a logical progression from broad, high-throughput screening to more complex, targeted investigations. This workflow ensures that resources are focused on compounds with the highest potential for clinical translation.
Caption: Integrated workflow for anxiolytic drug candidate evaluation.
Phase 1: Foundational In Vitro Assays
Before committing to costly and labor-intensive animal studies, it is critical to establish the foundational properties of the candidate compound.
Metabolic Stability Assays
Causality: A drug candidate's therapeutic efficacy is highly dependent on its metabolic stability.[9] Rapid metabolism can lead to insufficient in vivo exposure, while very slow metabolism could cause toxicity from prolonged exposure.[9][10] These assays measure the rate at which the compound is broken down by metabolic enzymes, providing an early prediction of its in vivo half-life and clearance.[9][10]
Protocol: Liver Microsomal Stability Assay
-
Preparation: Prepare liver microsomes from the appropriate species (e.g., rat, mouse, human).[10] These subcellular fractions are rich in cytochrome P450 (CYP450) enzymes, which are responsible for the majority of drug metabolism.[10]
-
Incubation: Incubate the benzimidazole derivative (e.g., at 1 µM) with the liver microsomes in the presence of NADPH (a necessary cofactor for CYP450 enzymes) at 37°C.
-
Time Points: Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the metabolic reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the amount of the parent compound remaining at each time point.
-
Data Interpretation: Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[9] Compounds with longer half-lives are generally preferred.
Further Assays: For a more comprehensive profile, consider assays using liver S9 fractions (containing both microsomal and cytosolic enzymes) or hepatocytes, which represent a more complete and physiologically relevant system.[10][11]
Receptor Binding Assays
Causality: To understand how the compound might exert its anxiolytic effect, it's essential to identify its molecular targets. Radioligand binding assays are used to determine the affinity of the benzimidazole derivative for key receptors implicated in anxiety, such as GABA-A and various serotonin (5-HT) subtypes.[7][8]
Caption: Benzimidazole derivative binding to the GABA-A receptor.
Protocol: GABA-A Receptor Binding Assay ([³H]muscimol)
-
Membrane Preparation: Homogenize rat brains in a sucrose buffer and perform a series of centrifugations to isolate the synaptic membranes containing the GABA-A receptors.[12] The final pellet is resuspended in a binding buffer.[12]
-
Assay Setup: In a multi-well plate, set up three types of reactions:
-
Total Binding: Add the membrane preparation and the radioligand (e.g., [³H]muscimol).[12][13]
-
Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of a non-radiolabeled competitor (e.g., 10 mM GABA) to saturate the specific binding sites.[12]
-
Competition Binding: Add membrane preparation, radioligand, and varying concentrations of the test benzimidazole derivative.
-
-
Incubation: Incubate the plates (e.g., 45 minutes at 4°C) to allow binding to reach equilibrium.[12]
-
Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.[12]
-
Data Analysis:
-
Specific Binding = Total Binding - Non-specific Binding.
-
Calculate the IC₅₀ (the concentration of the benzimidazole derivative that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC₅₀ to a Ki (inhibition constant) value, which reflects the binding affinity of the compound for the receptor. Lower Ki values indicate higher affinity.
-
| Parameter | Description | Typical Value for Positive Hit |
| Ki (nM) | Inhibition Constant. A measure of the compound's binding affinity to the target receptor. | < 100 nM |
| IC₅₀ (nM) | Half-maximal Inhibitory Concentration. Concentration of the compound that displaces 50% of the radioligand. | Varies based on assay conditions |
Phase 2: Core In Vivo Behavioral Screening
Compounds that demonstrate good metabolic stability and target engagement in vitro can proceed to behavioral testing in rodent models. These tests are based on the natural conflict between exploration and aversion to threatening environments.[14][15]
The Elevated Plus Maze (EPM) Test
Causality: The EPM is a widely used and validated assay for assessing anxiety-like behavior in rodents.[14][16][17][18] The test is based on the animal's innate fear of open and elevated spaces.[14][19] Anxiolytic compounds are expected to increase the animal's willingness to explore the open arms of the maze.[17][18]
Apparatus Specifications
| Parameter | Mouse Apparatus Specifications | Rat Apparatus Specifications | Notes |
| Arm Dimensions | 30 cm long x 5 cm wide[14] | 50 cm long x 10 cm wide[14] | Dimensions can be adapted based on animal strain and size. |
| Center Square | 5 cm x 5 cm[14] | 10 cm x 10 cm | The central platform from which all arms extend. |
| Closed Arm Wall Height | 15 cm[14] | 30-40 cm | Walls should be high enough to prevent the animal from seeing over them. |
| Elevation | 50-55 cm above the floor[14] | 50-55 cm above the floor[14] | Consistent elevation is crucial for inducing the anxiogenic response. |
| Material | Non-reflective, easy-to-clean material (e.g., matte-finished acrylic)[14] | Non-reflective, easy-to-clean material[14] | Avoid glossy surfaces that can cause glare. |
Protocol: EPM Procedure
-
Habituation: Allow animals to acclimate to the testing room for at least 45-60 minutes before the experiment begins.[16][19] This reduces stress from the novel environment.
-
Drug Administration: Administer the benzimidazole derivative, a vehicle control, and a positive control (e.g., Diazepam) via the intended route (e.g., intraperitoneal injection, i.p.). The timing should be based on the compound's expected peak plasma concentration.
-
Placement: Gently place the animal on the central platform of the maze, facing one of the closed arms.[16]
-
Exploration: Allow the animal to freely explore the maze for a 5-minute session.[16][17][18] The session is recorded by an overhead camera connected to a video-tracking system.
-
Data Collection: The tracking software automatically records key parameters.
-
Cleaning: Thoroughly clean the maze with a 70% ethanol solution between each trial to eliminate olfactory cues.[20]
Key Parameters & Interpretation
-
% Time in Open Arms: (Time in Open Arms / Total Time) x 100. Anxiolytic effect = Increase.
-
% Open Arm Entries: (Entries into Open Arms / Total Entries) x 100. Anxiolytic effect = Increase.
-
Total Arm Entries: A measure of general locomotor activity. This is crucial to ensure the compound is not simply causing sedation or hyperactivity.
The Light-Dark Box (LDB) Test
Causality: The LDB test is another widely used model that relies on the innate aversion of rodents to brightly illuminated areas.[5][21][22] Anxiolytic compounds reduce this aversion, leading to increased exploration of the light compartment.[21][23]
Protocol: LDB Procedure
-
Apparatus: The apparatus consists of a box divided into a small, dark compartment (approx. 1/3 of the box) and a large, brightly lit compartment (approx. 2/3 of the box), connected by a small opening.[5][21]
-
Habituation & Dosing: Follow the same procedures as for the EPM test.
-
Placement: Place the animal in the center of the brightly illuminated compartment and allow it to explore freely for 5-10 minutes.
-
Data Collection: A video-tracking system records the following parameters:
Phase 3: Advanced In Vivo Profiling
Positive results in behavioral screens warrant a deeper investigation into the compound's pharmacokinetic profile and its direct effects on brain neurochemistry.
Central Nervous System (CNS) Pharmacokinetics (PK)
Causality: For an anxiolytic to be effective, it must cross the blood-brain barrier (BBB) and reach therapeutic concentrations in the CNS.[24][25][26] CNS PK studies are essential to confirm brain penetration and to establish a relationship between the dose administered, the concentration in the brain, and the observed behavioral effect (PK/PD relationship).
Protocol: Brain and Plasma Concentration Analysis
-
Dosing: Administer the benzimidazole derivative to a cohort of animals.
-
Sample Collection: At various time points post-dosing, collect both blood (for plasma) and whole brain tissue.
-
Sample Processing: Process the blood to isolate plasma. Homogenize the brain tissue.
-
Quantification: Use LC-MS/MS to determine the concentration of the compound in both the plasma and brain homogenate.
-
Data Analysis: Calculate the Brain-to-Plasma Ratio (Kp) . A Kp > 1 suggests active transport into the brain, while a Kp < 1 may indicate poor penetration or active efflux from the brain.
In Vivo Microdialysis
Causality: This powerful technique allows for the direct measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in awake, freely-moving animals.[27][28][29] It provides direct evidence of the compound's effect on neurochemical signaling, linking target engagement to a physiological outcome.
Protocol: Microdialysis for Neurotransmitter Release
-
Surgical Implantation: Under anesthesia, stereotaxically implant a guide cannula into a target brain region implicated in anxiety (e.g., the amygdala or prefrontal cortex).[29]
-
Recovery: Allow the animal to recover from surgery for several days.
-
Experiment Day: Insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant rate (e.g., 1-2 µL/min).[29]
-
Baseline Collection: After an equilibration period, collect several baseline dialysate samples to establish stable neurotransmitter levels.[29]
-
Drug Administration: Administer the benzimidazole derivative.
-
Post-Dose Collection: Continue collecting dialysate samples for several hours to monitor changes in neurotransmitter concentrations.[29]
-
Analysis: Analyze the dialysate samples using HPLC with electrochemical detection (HPLC-ECD) to quantify levels of GABA, glutamate, serotonin, dopamine, and their metabolites.[29][30]
-
Interpretation: An increase in extracellular GABA or a decrease in the release of excitatory neurotransmitters following drug administration would provide strong evidence for the compound's mechanism of action.
Phase 4: Preliminary Safety Assessment
Causality: Early assessment of a compound's safety profile is crucial. An acute toxicity study provides essential information on the potential dangers of acute overdose and helps determine the maximum tolerated dose (MTD), which is critical for designing future studies.[31][32]
Protocol: Single Dose Acute Toxicity Study
-
Dose Groups: Use small groups of rodents (e.g., 3-5 per sex per group).[31] Administer single, escalating doses of the benzimidazole derivative. A vehicle control group is also included.[31]
-
Administration: The route of administration should be the one intended for human use.[31]
-
Observation: Observe the animals for 14 days for clinical signs of toxicity, including changes in behavior, appearance, and body weight. Record all mortalities.[31][32]
-
Necropsy: At the end of the 14-day period, perform a gross necropsy on all animals to identify any macroscopic pathological changes in the organs.[31]
-
Data Analysis: Determine the dose range that causes no adverse effects and the dose that causes life-threatening toxicity. This helps establish a preliminary therapeutic window.
References
- Elevated plus maze protocol. (2023). protocols.io. [Link]
- Bourin, M., & Hascoët, M. (2003). The mouse light/dark box test. PubMed. [Link]
- Lezak, K. R., & Missig, G. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol. [Link]
- GABAA Receptor Binding Assay Protocol. Psychoactive Drug Screening Program (PDSP). [Link]
- Metabolic Stability Services. Eurofins Discovery. [Link]
- Light/Dark Box Test.
- Metabolic Stability and Metabolite Analysis of Drugs.
- Elevated plus maze protocol. (2023). protocols.io. [Link]
- Metabolic Stability.
- What is CNS pharmacokinetics and how is it measured?. Neuropharmacology. [Link]
- Pharmacokinetic Strategies in CNS Drug Discovery. Aragen. [Link]
- The Light–Dark Box Test in the Mouse.
- Experimental Models for Screening Anxiolytic Activity. JETIR. [Link]
- Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System. PubMed Central. [Link]
- Use of the light/dark test for anxiety in adult and adolescent male r
- Light/Dark Box and Open Field combination, for r
- Single Dose Acute Toxicity Testing for Pharmaceuticals. FDA. [Link]
- Characterization of GABA Receptors. PubMed Central. [Link]
- Acute Toxicity. The Joint Research Centre - EU Science Hub. [Link]
- Drug Penetration into the Central Nervous System: Pharmacokinetic Concepts and In Vitro Model Systems. MDPI. [Link]
- Anxiolytic, antidepressant and analgesic activities of novel derivatives of 1-(3-phenylpyrrol-2-yl)-1,3-dihydro-2H-benzimidazol-2-one. Research in Pharmacy and Health Sciences. [Link]
- Clinical methodology for testing of anxiolytic drugs. PubMed. [Link]
- A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects. PubMed Central. [Link]
- Recent Update on Pharmacokinetics and Drug Metabolism in CNS-based Drug Discovery. Bentham Science. [Link]
- Serotonin Receptors. NCBI Bookshelf. [Link]
- Models to Evaluate Anti-Anxiety Effect. Research and Reviews: A Journal of Pharmacology and Toxicological Studies. [Link]
- Screening of anxiolytics. Slideshare. [Link]
- Guidelines for Toxicity Tests. FDA. [Link]
- In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. PubMed Central. [Link]
- Acute toxicity testing. NC3Rs. [Link]
- Synthesis, characterization, and biological evaluation of benzimidazole derivatives as potential anxiolytics. PubMed. [Link]
- Biochemistry and binding assay.
- Synthesis, Characterization and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics.
- Potential anxiolytic agents. Pyrido[1,2-a]benzimidazoles: a new structural class of ligands for the benzodiazepine binding site on GABA-A receptors. PubMed. [Link]
- Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Semantic Scholar. [Link]
- Making the Most of Microdialysis for Neurotransmitter Analysis. (2019). News-Medical.Net. [Link]
- In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex. PubMed Central. [Link]
- Estimation of in-vivo neurotransmitter release by brain microdialysis: the issue of validity. PubMed. [Link]
- Serotonin Receptor Subtypes and Ligands. ACNP. [Link]
Sources
- 1. View of Anxiolytic, antidepressant and analgesic activities of novel derivatives of 1-(3-phenylpyrrol-2-yl)-1,3-dihydro-2H-benzimidazol-2-one | Research Results in Pharmacology [rrpharmacology.ru]
- 2. Synthesis, characterization, and biological evaluation of benzimidazole derivatives as potential anxiolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics | Semantic Scholar [semanticscholar.org]
- 5. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Serotonin Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Potential anxiolytic agents. Pyrido[1,2-a]benzimidazoles: a new structural class of ligands for the benzodiazepine binding site on GABA-A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. PDSP - GABA [kidbdev.med.unc.edu]
- 13. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. jetir.org [jetir.org]
- 16. Elevated plus maze protocol [protocols.io]
- 17. bio-protocol.org [bio-protocol.org]
- 18. protocols.io [protocols.io]
- 19. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 20. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]
- 22. animalab.eu [animalab.eu]
- 23. Use of the light/dark test for anxiety in adult and adolescent male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. What is CNS pharmacokinetics and how is it measured? [synapse.patsnap.com]
- 25. aragenbio.com [aragenbio.com]
- 26. benthamdirect.com [benthamdirect.com]
- 27. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 28. news-medical.net [news-medical.net]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 31. fda.gov [fda.gov]
- 32. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Introduction: Accelerating Medicinal Chemistry with Microwave Synthesis
An Application Guide to Microwave-Assisted Synthesis of 2-Substituted Benzimidazoles
The benzimidazole scaffold is a cornerstone in medicinal chemistry and drug development, forming the core structure of numerous pharmacologically active agents, including antiulcer, antiviral, and anthelmintic drugs.[1][2][3] The traditional synthesis of 2-substituted benzimidazoles, typically involving the condensation of an o-phenylenediamine with a carboxylic acid or aldehyde, often requires harsh conditions, strong acids, and prolonged reaction times of several hours.[2] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology, offering a powerful alternative that dramatically reduces reaction times, increases product yields, and promotes greener chemical practices.[1][4][5]
This guide provides a comprehensive overview and detailed protocols for the synthesis of 2-substituted benzimidazoles using microwave irradiation. It is designed for researchers and scientists in the field, offering insights into the underlying principles, practical methodologies, and significant advantages of this modern synthetic approach.
The Rationale: Why Microwave Irradiation Excels
Microwave chemistry utilizes the ability of microwave energy to directly heat materials containing mobile electric charges, such as polar molecules in a solvent.[1] Unlike conventional heating, which relies on slow thermal conduction from an external source, microwave heating is rapid and volumetric, leading to a uniform and efficient temperature increase throughout the reaction mixture.[1] This mechanism confers several key advantages for benzimidazole synthesis:
-
Drastic Reduction in Reaction Time: Reactions that take 2 to 15 hours with conventional reflux can often be completed in just 3 to 10 minutes under microwave irradiation.[5][6] This represents a 95-98% reduction in synthesis time, significantly accelerating research and development cycles.[6][7][8]
-
Increased Yields and Purity: The rapid heating minimizes the formation of side products and thermal decomposition of reagents, leading to cleaner reaction profiles and higher isolated yields.[9] Yields can increase by 10% to over 100% compared to traditional methods.[6][8][10]
-
Energy Efficiency and Green Chemistry: By heating only the reaction mixture and not the entire apparatus, MAOS is more energy-efficient.[1] The ability to perform reactions under solvent-free conditions or with environmentally benign solvents further aligns this technology with the principles of green chemistry.[5][11]
-
Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, ensuring reproducibility and safety, especially when reactions generate pressure in sealed vessels.
Core Reaction and Mechanism
The most common pathway for synthesizing 2-substituted benzimidazoles is the condensation of o-phenylenediamine with either a carboxylic acid or an aldehyde.
-
With Carboxylic Acids: This is a dehydration reaction typically catalyzed by a strong acid like polyphosphoric acid (PPA) or hydrochloric acid.[2][10] The microwave energy efficiently overcomes the activation barrier for the cyclocondensation.
-
With Aldehydes: This route proceeds via a Schiff base intermediate, which then undergoes intramolecular cyclization followed by an oxidation step to form the aromatic benzimidazole ring.[2][12] Various oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used, often in conjunction with microwave heating to expedite the process.[12]
Caption: General mechanism for the synthesis of 2-substituted benzimidazoles from o-phenylenediamine and an aldehyde.
Comparative Data: Microwave vs. Conventional Heating
The empirical evidence overwhelmingly supports the superiority of microwave-assisted synthesis for this class of compounds. The following table summarizes comparative data from various studies.
| Reactants | Method | Catalyst/Solvent/Conditions | Time | Yield | Reference |
| o-Phenylenediamine + Benzoic Acid | Conventional | PPA | 2-8 hours | 50-70% | [6] |
| o-Phenylenediamine + Benzoic Acid | Microwave | PPA | 3-10 minutes | 69-85% | [6] |
| o-Phenylenediamine Dihydrochloride + Carboxylic Acids | Conventional | PPA | 3-5 hours | 40-78% | [7][8] |
| o-Phenylenediamine Dihydrochloride + Carboxylic Acids | Microwave | PPA | 5-10 minutes | 82-94% | [7][8] |
| o-Phenylenediamine + 4-Chlorobenzaldehyde | Conventional | DDQ / Acetonitrile / Reflux | 120 minutes | 75% | [12] |
| o-Phenylenediamine + 4-Chlorobenzaldehyde | Microwave | DDQ / Acetonitrile / 100°C | 10 minutes | 94% | [12] |
| N-phenyl-o-phenylenediamine + Benzaldehyde | Conventional | Solvent-free / 60°C | 60 minutes | 61% | [11] |
| N-phenyl-o-phenylenediamine + Benzaldehyde | Microwave | Er(OTf)₃ (1 mol%) / Solvent-free / 60°C | 5 minutes | >99% | [11] |
Experimental Protocols
The following are generalized, yet detailed, protocols for the synthesis of 2-substituted benzimidazoles. Researchers should optimize parameters such as time, temperature, and power for their specific substrates and microwave system.
Protocol 1: Synthesis from o-Phenylenediamine and Carboxylic Acid
This protocol is adapted from methodologies utilizing an acid catalyst under microwave irradiation.[9][13]
Materials and Equipment:
-
o-Phenylenediamine
-
Substituted carboxylic acid (e.g., benzoic acid, acetic acid)
-
Acid catalyst (e.g., 4 M HCl, Polyphosphoric Acid - PPA)
-
Ethanol, Water
-
10 mL microwave process vial with a magnetic stir bar
-
Monowave or multi-mode microwave reactor with temperature and pressure sensors
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Preparation: In a 10 mL microwave process vial, combine o-phenylenediamine (1.0 mmol) and the desired carboxylic acid (1.0 mmol).
-
Catalyst Addition: Add a catalytic amount of acid. For example, add two drops of 4 M hydrochloric acid or a small amount of PPA.[9] Note: Using o-phenylenediamine dihydrochloride can reduce colored impurities and improve mixing.[7][8]
-
Vessel Sealing: Place a magnetic stir bar in the vial and securely seal it with a cap.
-
Microwave Irradiation: Place the vial in the microwave reactor cavity. Set the reaction parameters:
-
Temperature: 120-150°C (ramp time of 2 minutes)
-
Hold Time: 5-15 minutes
-
Power: Dynamic power control to maintain temperature (typically starts around 100-300W)
-
Stirring: Set to a medium-high speed.
-
-
Cooling: After the irradiation is complete, allow the vessel to cool to below 50°C using compressed air before carefully opening.
-
Work-up and Purification:
-
Transfer the crude reaction mixture to a beaker containing ice-cold water.
-
Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate or dilute sodium hydroxide until the product precipitates.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from an appropriate solvent system, such as an ethanol/water mixture, to obtain the pure 2-substituted benzimidazole.[9][13]
-
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, IR spectroscopy, and mass spectrometry.
Protocol 2: Synthesis from o-Phenylenediamine and Aldehyde
This protocol is based on an oxidative condensation reaction.[12]
Materials and Equipment:
-
o-Phenylenediamine
-
Substituted aldehyde (e.g., benzaldehyde)
-
Oxidant (e.g., DDQ)
-
Solvent (e.g., Acetonitrile)
-
Microwave process vial and reactor (as in Protocol 1)
Procedure:
-
Preparation: To a 10 mL microwave vial, add o-phenylenediamine (1.0 mmol), the aldehyde (1.0 mmol), and the oxidant, DDQ (1.0 mmol).
-
Solvent Addition: Add 3-5 mL of acetonitrile.
-
Vessel Sealing: Add a stir bar and seal the vessel.
-
Microwave Irradiation: Program the microwave reactor with the following parameters:
-
Temperature: 100°C
-
Hold Time: 10-20 minutes
-
Power: Dynamic
-
Stirring: On
-
-
Cooling & Work-up:
-
After cooling, quench the reaction by adding a sodium thiosulfate solution.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
-
Purification: Purify the resulting crude solid by column chromatography on silica gel or by recrystallization to yield the pure product.
-
Characterization: Verify the product's identity and purity via spectroscopic methods.
Caption: A standardized workflow for microwave-assisted benzimidazole synthesis.
Conclusion and Future Outlook
Microwave-assisted synthesis represents a significant advancement in the preparation of 2-substituted benzimidazoles. The methodology is rapid, efficient, high-yielding, and aligns with the modern demands for sustainable and green chemistry.[4][12] As drug discovery continues to require the rapid synthesis of diverse compound libraries, MAOS will undoubtedly remain an indispensable tool for medicinal chemists, enabling faster exploration of chemical space and accelerating the development of novel therapeutic agents.
References
- Algül, Ö., Göktaş, F. M., & Koçyiğit-Kaymakçıoğlu, B. (2012). Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. Molecules, 17(8), 9038-9051. [Link]
- Dubey, R., & Moorthy, N. S. H. N. (2007). Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant. Chemical & Pharmaceutical Bulletin, 55(1), 115-117. [Link]
- Küçükbay, H., & Ay, M. (2018). Microwave-Assisted Synthesis of Benzimidazoles and Their Derivatives From 1994 to 2016-A Review. Current Microwave Chemistry, 5(2), 92-111. [Link]
- Dubey, R., & Moorthy, N. S. H. N. (2007). Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant.
- Dubey, R., & Moorthy, N. S. H. N. (2007). Comparative studies on conventional and microwave assisted synthesis of benzimidazole and their 2-substituted derivative with the effect of salt form of reactant. Chemical & Pharmaceutical Bulletin, 55(1), 115-117. [Link]
- Ghadami, B., & Imanieh, H. (2018). Microwave-assisted practical and simple method for heterocyclization of o-phenylenediamine and aldehydes using DDQ as oxidant agent.
- Chawla, A., et al. (2011). Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives A Review. Journal of Chemical and Pharmaceutical Research, 3(6), 925-944. [Link]
- Naim, M. J., Alam, O., & Alam, M. J. (2022).
- Küçükbay, H. (2017). PART I: Microwave-Assisted Synthesis of Benzimidazoles: An Overview (Until 2013). Journal of the Turkish Chemical Society, Section A: Chemistry, 4(1), 1-22. [Link]
- Mobinikhaledi, A., Forughifar, N., & Amrollahi, M. (2006). Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry, 17(2), 1301-1303. [Link]
- Mobinikhaledi, A., Forughifar, N., & Amrollahi, M. (2016). Microwave-Assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry. [Link]
- Algül, Ö., et al. (2010). Comparative studies on conventional and microwave-assisted synthesis of a series of 2,4-di and 2,3,4-trisubstituted benzimidazo[1,2-a] pyrimidines and their antimicrobial activities.
- Sharma, D., et al. (2021). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 11(52), 32986-33012. [Link]
- Patel, R. B., et al. (2018). Microwave assisted synthesis of 2-aryl benzimidazole. Sciforum. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-Assisted Synthesis of Benzimidazoles and Their Derivatives From 1994 to 2016-A Review | Bentham Science [eurekaselect.com]
- 5. sciforum.net [sciforum.net]
- 6. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
- 8. Comparative studies on conventional and microwave assisted synthesis of benzimidazole and their 2-substituted derivative with the effect of salt form of reactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. asianpubs.org [asianpubs.org]
Application Notes and Protocols: Investigating 2-Phenylethyl-benzimidazole as a Myeloperoxidase Inhibitor
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the evaluation of 2-phenylethyl-benzimidazole as a potential inhibitor of Myeloperoxidase (MPO). Myeloperoxidase is a critical enzymatic driver of oxidative stress and tissue damage in a host of inflammatory diseases, making it a high-value therapeutic target. While the benzimidazole scaffold is a well-established pharmacophore in anti-inflammatory drug discovery, the specific role of the 2-phenylethyl substituted derivative in MPO inhibition is an emerging area of investigation. This guide details the scientific rationale, potential mechanisms of action, and robust, validated protocols for screening and characterizing the inhibitory activity of this compound, both in vitro and in a cellular context.
Introduction: The Rationale for Targeting Myeloperoxidase
Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme abundantly expressed in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes.[1][2] As a cornerstone of the innate immune system, MPO's primary function is to catalyze the production of potent microbicidal oxidants to destroy engulfed pathogens.[1][2] Its most notable reaction is the oxidation of chloride ions (Cl⁻) in the presence of hydrogen peroxide (H₂O₂) to generate hypochlorous acid (HOCl), a powerful and highly reactive oxidant.[2][3]
While essential for host defense, the dysregulation and extracellular release of MPO during chronic inflammation leads to collateral tissue damage. MPO-derived oxidants have been directly implicated in the pathophysiology of numerous diseases, including atherosclerosis, vasculitis, neurodegenerative disorders, and inflammatory bowel disease.[3][4][5] Consequently, circulating MPO levels are now recognized as a predictive biomarker for adverse cardiac events, and the enzyme itself has become a prime target for the development of novel anti-inflammatory therapeutics.[2][3] The strategic inhibition of MPO aims to mitigate pathological oxidative stress without compromising the entire immune response, offering a targeted therapeutic approach.[5][6]
The Benzimidazole Scaffold: A Privileged Structure for MPO Inhibition
The benzimidazole nucleus is considered a "privileged scaffold" in medicinal chemistry. Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets, and its derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.[7][8][9]
Structure-activity relationship (SAR) studies have consistently shown that the biological activity of benzimidazole derivatives can be finely tuned by substitutions at the N1, C2, and C5/C6 positions.[7][10] Specifically, 2-substituted benzimidazoles have been a major focus for developing anti-inflammatory agents.[9][11]
The compound of interest, 2-phenylethyl-benzimidazole , incorporates this key scaffold. Its structure consists of the core benzimidazole ring system with a phenylethyl group at the C2 position. This substitution adds a significant lipophilic character, which may facilitate its entry into the hydrophobic active site pocket of the MPO enzyme. Given the established anti-inflammatory potential of the benzimidazole class, 2-phenylethyl-benzimidazole represents a logical and promising candidate for investigation as an MPO inhibitor.
Postulated Mechanism of Myeloperoxidase Inhibition
To understand how a compound like 2-phenylethyl-benzimidazole might inhibit MPO, one must first understand the enzyme's catalytic cycle. MPO operates through two primary, interconnected cycles: halogenation and peroxidation.
-
Native State (Fe³⁺): The enzyme rests with a ferric (Fe³⁺) heme iron.
-
Compound I Formation: The native enzyme reacts with H₂O₂ in a two-electron oxidation to form a highly reactive intermediate, Compound I, which contains an oxoiron(IV) center and a porphyrin π-cation radical.[2]
-
Halogenation Cycle: Compound I can directly oxidize a halide (like Cl⁻) in a two-electron reduction, returning to its native state and releasing HOCl.[2]
-
Peroxidation Cycle: Alternatively, Compound I can be reduced in two sequential one-electron steps. The first step, involving a substrate (AH), produces a substrate radical (A•) and the second intermediate, Compound II. The second step reduces Compound II back to the native enzyme, generating another substrate radical.[2]
Inhibitors can interfere with this process in several ways:
-
Reversible Inhibition: The inhibitor may bind non-covalently in the active site, blocking substrate access.[12]
-
Mechanism-Based (Irreversible) Inhibition: The inhibitor acts as a substrate, but is converted into a reactive species that covalently binds to and inactivates the enzyme.[6][13]
-
Redox Silencing: The inhibitor may act as a reducing agent, trapping the enzyme in an inactive redox state, such as Compound II, thereby preventing the completion of the catalytic cycle.
It is plausible that the electron-rich benzimidazole nucleus of 2-phenylethyl-benzimidazole could serve as a substrate for MPO, donating an electron to Compound I or II. This interaction could lead to its inactivation, positioning it as a potential mechanism-based or redox-silencing inhibitor.
Caption: The MPO catalytic cycle and potential points of inhibition.
Application Notes & Protocols
This section provides validated, step-by-step protocols to assess the MPO inhibitory potential of 2-phenylethyl-benzimidazole. For all protocols, it is critical to include proper controls:
-
Negative Control: Reaction with no inhibitor (vehicle only, e.g., DMSO). This represents 100% enzyme activity.
-
Positive Control: A known MPO inhibitor (e.g., 4-Aminobenzoic acid hydrazide) to validate assay performance.[14]
-
Background Control: Reaction with no enzyme to subtract substrate auto-oxidation/fluorescence.
Protocol 1: In Vitro MPO Peroxidation Activity Assay (Fluorometric)
This assay measures the peroxidase activity of MPO using a fluorogenic substrate, providing high sensitivity.
Principle: MPO catalyzes the H₂O₂-dependent oxidation of a non-fluorescent substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, Amplex Red) to a highly fluorescent product (resorufin). An inhibitor will reduce the rate of fluorescence generation.[15][16]
Materials:
-
Human Myeloperoxidase (MPO) enzyme
-
MPO Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 7.4)
-
Amplex Red (or similar fluorogenic substrate)
-
Hydrogen Peroxide (H₂O₂)
-
2-phenylethyl-benzimidazole (dissolved in DMSO to create a stock solution)
-
96-well solid black microplate
-
Fluorescence microplate reader (Ex/Em = ~535/587 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of H₂O₂ (e.g., 100 µM) in MPO Assay Buffer. Prepare fresh daily.
-
Prepare a working solution of Amplex Red (e.g., 50 µM) in MPO Assay Buffer. Protect from light.
-
Prepare serial dilutions of 2-phenylethyl-benzimidazole in MPO Assay Buffer from the DMSO stock. Ensure the final DMSO concentration in all wells is constant and low (<0.5%).
-
-
Assay Setup: In a 96-well black plate, add components in the following order:
-
50 µL MPO Assay Buffer.
-
10 µL of inhibitor dilution (or vehicle/positive control).
-
20 µL of diluted MPO enzyme (e.g., final concentration 5-10 nM).
-
Mix and incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 20 µL of H₂O₂ working solution to each well to start the reaction.
-
-
Measurement:
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure fluorescence intensity (Ex/Em = 535/587 nm) every 60 seconds for 15-30 minutes (kinetic mode).
-
Data Analysis:
-
Determine the reaction rate (slope) for each well from the linear portion of the kinetic curve.
-
Subtract the rate of the background control from all other wells.
-
Calculate the Percent Inhibition: % Inhibition = (1 - (Rate_inhibitor / Rate_vehicle)) * 100
-
Plot % Inhibition versus inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Protocol 2: In Vitro MPO Chlorination Activity Assay (Colorimetric)
This assay specifically measures the production of HOCl, the unique and highly pathogenic product of MPO.
Principle: MPO generates HOCl from H₂O₂ and Cl⁻. The HOCl is trapped by taurine to form the more stable taurine chloramine. This oxidant reacts with 5-thio-2-nitrobenzoic acid (TNB), which is colorless, to regenerate the colored 2-nitro-5-thiobenzoate (DTNB), which is measured by absorbance. An inhibitor reduces HOCl production, resulting in less consumption of the colored TNB product. Note: This is an inverse assay; higher activity leads to lower absorbance. An alternative is using a fluorescent probe like APF that becomes fluorescent upon reaction with HOCl.[17]
Materials:
-
Human MPO enzyme
-
MPO Chlorination Assay Buffer (e.g., 100 mM Sodium Phosphate, pH 6.0, containing 100 mM NaCl and 10 mM Taurine)
-
Hydrogen Peroxide (H₂O₂)
-
TNB Chromogen Reagent
-
Catalase solution (to stop the reaction)
-
96-well clear microplate
-
Absorbance microplate reader (412 nm)
Procedure:
-
Assay Setup: To wells of a 96-well plate, add:
-
80 µL of sample or buffer.
-
10 µL of inhibitor dilution (or vehicle).
-
10 µL of diluted MPO enzyme.
-
-
Incubation: Incubate for 5 minutes at 25°C.
-
Initiate Reaction: Add 20 µL of H₂O₂ solution (e.g., final concentration 100 µM) and mix.
-
Reaction Time: Incubate for 30 minutes at 25°C.
-
Stop Reaction: Add 20 µL of Catalase solution to each well to quench the remaining H₂O₂. Incubate for 5 minutes.
-
Develop Color: Add 100 µL of TNB Working Solution to each well and incubate for 10-20 minutes.
-
Measurement: Read absorbance at 412 nm.
Data Analysis:
-
A higher absorbance at 412 nm corresponds to less TNB consumption, meaning greater MPO inhibition.
-
Calculate Percent Inhibition based on the difference from the vehicle control (low absorbance) and the no-enzyme control (high absorbance).
-
Determine the IC₅₀ value as described in Protocol 1.
Caption: General workflow for in vitro MPO inhibitor screening.
Data Presentation and Interpretation
Quantitative data should be summarized for clear comparison. The primary endpoint for inhibitor characterization is the half-maximal inhibitory concentration (IC₅₀).
Table 1: Sample IC₅₀ Data for MPO Inhibitors
| Compound | MPO Peroxidation Assay IC₅₀ (µM) | MPO Chlorination Assay IC₅₀ (µM) | Notes |
|---|---|---|---|
| 2-phenylethyl-benzimidazole | [Experimental Value] | [Experimental Value] | Test Compound |
| 4-ABAH (Positive Control) | 0.5 - 2.0 | 0.5 - 2.0 | Known irreversible inhibitor |
| Ibuprofen (Negative Control) | >100 | >100 | COX inhibitor, no MPO activity |
Note: IC₅₀ values are hypothetical for control compounds and serve as an example.
A potent inhibitor will exhibit a low micromolar or nanomolar IC₅₀ value. Comparing activity in both the peroxidation and chlorination assays is crucial, as some inhibitors may selectively target one pathway over the other.
Conclusion
The deleterious role of myeloperoxidase in chronic inflammatory diseases establishes it as a compelling target for therapeutic intervention. The benzimidazole scaffold, a cornerstone of medicinal chemistry, offers a promising foundation for the design of novel MPO inhibitors. 2-phenylethyl-benzimidazole stands out as a candidate worthy of investigation due to its structural features. The protocols detailed in this guide provide a robust framework for researchers to systematically evaluate its inhibitory activity, determine its potency (IC₅₀), and validate its function in a cellular context. Such studies are a critical first step in the drug discovery pipeline and could pave the way for developing a new class of targeted anti-inflammatory agents.
References
- Saylam, M., et al. (2023). Design, synthesis, and biological activity studies on benzimidazole derivatives targeting myeloperoxidase. European Journal of Medicinal Chemistry, 248, 115083. [Link]
- ResearchGate. (n.d.). Design, synthesis, and biological activity studies on benzimidazole derivatives targeting myeloperoxidase | Request PDF.
- BioVision. (n.d.). Myeloperoxidase (MPO) Peroxidation Activity Assay Kit.
- ResearchGate. (n.d.). Structure activity relationship (SAR) of benzimidazole derivatives...
- Veerasamy, R., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 14(7), 633. [Link]
- Semantic Scholar. (n.d.). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview.
- Journal of Medicinal and Pharmaceutical Allied Sciences. (n.d.). The synthetic approach of benzimidazole derivatives as anti-inflammatory agents.
- Northwest Life Science Specialties. (n.d.). Product Manual for Myeloperoxidase Activity Assay Kit.
- Bano, S., et al. (2024). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. BMC Chemistry, 18(1), 18. [Link]
- PubChem. (n.d.). 2-(2-phenylethyl)-1H-benzimidazole.
- International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Synthesis and Biological Evaluation Of Some 2-Substituted Derivatives Of Benzimidazoles.
- Cell Biolabs, Inc. (n.d.). OxiSelect™ Myeloperoxidase Chlorination Activity Assay Kit (Colorimetric).
- Veerasamy, R., et al. (2021).
- Al-Iraqi, W. (2020). A patent review of myeloperoxidase inhibitors for treating chronic inflammatory syndromes (focus on cardiovascular diseases, 2013-2019).
- Ruggeri, R. B., et al. (2018). Potent Triazolopyridine Myeloperoxidase Inhibitors. ACS Medicinal Chemistry Letters, 9(11), 1116-1121. [Link]
- Cherney, R. J., et al. (1995). Benzimidazole derivatives with atypical antiinflammatory activity. Journal of Medicinal Chemistry, 38(21), 4227-4230. [Link]
- Zheng, W., et al. (2015). PF-1355, a mechanism-based myeloperoxidase inhibitor, prevents immune complex vasculitis and anti-glomerular basement membrane glomerulonephritis. The Journal of Pharmacology and Experimental Therapeutics, 353(2), 288-298. [Link]
- BioWorld. (2015). Pfizer outlines the discovery of the myeloperoxidase inhibitor PF-06282999.
- Chami, B., et al. (2020). The Synthetic Myeloperoxidase Inhibitor AZD3241 Ameliorates Dextran Sodium Sulfate Stimulated Experimental Colitis. Frontiers in Immunology, 11, 560613. [Link]
- Nareoja, T., et al. (2023). Targeting vascular adhesion protein-1 and myeloperoxidase with a dual inhibitor SNT-8370 in preclinical models of inflammatory disease.
- Roth, A. M., et al. (2015). Inhibition of Myeloperoxidase: Evaluation of 2H-Indazoles and 1H-Indazolones. Journal of Medicinal Chemistry, 58(11), 4646-4663. [Link]
- Furtmüller, P. G., et al. (2006). Myeloperoxidase: a target for new drug development? British Journal of Pharmacology, 147(S1), S191-S203. [Link]
Sources
- 1. Myeloperoxidase/MPO Antibody (A1F2-R) (NBP3-32623): Novus Biologicals [novusbio.com]
- 2. Myeloperoxidase: a target for new drug development? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A patent review of myeloperoxidase inhibitors for treating chronic inflammatory syndromes (focus on cardiovascular diseases, 2013-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological activity studies on benzimidazole derivatives targeting myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The Synthetic Myeloperoxidase Inhibitor AZD3241 Ameliorates Dextran Sodium Sulfate Stimulated Experimental Colitis [frontiersin.org]
- 6. PF-1355, a mechanism-based myeloperoxidase inhibitor, prevents immune complex vasculitis and anti-glomerular basement membrane glomerulonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jmpas.com [jmpas.com]
- 9. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Potent Triazolopyridine Myeloperoxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting vascular adhesion protein-1 and myeloperoxidase with a dual inhibitor SNT-8370 in preclinical models of inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. | BioWorld [bioworld.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes & Protocols: Designing Anti-inflammatory Agents with a 2-Phenylethyl-Benzimidazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Rationale for Targeting Inflammation with a Benzimidazole Scaffold
Inflammation is a fundamental protective response to infection or tissue damage, but its dysregulation is a key driver of numerous chronic diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] A central signaling pathway in inflammation is mediated by the transcription factor Nuclear Factor-kappa B (NF-κB), which controls the expression of pro-inflammatory genes like cytokines (e.g., TNF-α, IL-6) and enzymes such as cyclooxygenase-2 (COX-2).[2][3][4] Non-steroidal anti-inflammatory drugs (NSAIDs) primarily act by inhibiting COX enzymes, but their long-term use can lead to significant gastrointestinal side effects.[5]
This reality fuels the search for novel anti-inflammatory agents with improved safety profiles. The benzimidazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs due to its favorable physicochemical properties and versatile biological activities.[6][7][8] Specifically, derivatives of the 2-phenylethyl-benzimidazole scaffold have emerged as a promising class of compounds. This scaffold offers a unique three-dimensional structure that can be strategically modified to achieve high potency and selectivity for inflammatory targets, aiming to mitigate the side effects associated with traditional NSAIDs.[6][9]
This guide provides a comprehensive overview of the design principles, synthetic strategies, and bio-evaluation protocols for developing novel anti-inflammatory agents based on the 2-phenylethyl-benzimidazole core.
Design Principles & Structure-Activity Relationships (SAR)
The anti-inflammatory potential of a 2-phenylethyl-benzimidazole derivative is profoundly influenced by the nature and position of substituents on both the benzimidazole and the phenylethyl moieties.[6][9][10] Understanding these Structure-Activity Relationships (SAR) is critical for rational drug design.
Key SAR Insights:
-
C2-Substitution: The 2-phenylethyl group is a crucial pharmacophore. Modifications to the phenyl ring of this group can drastically alter activity. For instance, introducing small, lipophilic groups can enhance COX-1 inhibition, while hydrophilic groups at this position may favor COX-2 inhibition.[6]
-
N1-Substitution of Benzimidazole: Substitution at the N1 position of the benzimidazole ring is a key area for modification. Introducing various alkyl or aryl groups can modulate the compound's interaction with target enzymes and influence its pharmacokinetic properties.[9]
-
C5/C6-Substitution of Benzimidazole: The benzene ring of the benzimidazole scaffold is another critical site for modification. Electron-withdrawing groups (e.g., -NO2) or electron-donating groups (e.g., -OCH3) at the C5 or C6 positions can significantly impact anti-inflammatory potency.[6][9] For example, one study found that an electron-releasing methoxy group at position 6 enhanced anti-inflammatory activity.[6]
-
The "NH" Moiety: The acidic proton at the N1 position of the benzimidazole ring is often important for binding to the active site of target enzymes, such as COX. Its presence can be crucial for establishing key hydrogen bond interactions.[6]
Core Hypothesis: Mechanism of Action
The primary hypothesis is that 2-phenylethyl-benzimidazole derivatives exert their anti-inflammatory effects by inhibiting key enzymes in the arachidonic acid cascade, namely COX-1 and COX-2.[6][11] COX-2 is the inducible isoform responsible for producing prostaglandins at sites of inflammation, making it a prime therapeutic target.[11] By selectively inhibiting COX-2 over the constitutively expressed COX-1 (which has a role in gastric protection), it is possible to reduce inflammation while minimizing gastrointestinal side effects.[5] Furthermore, these compounds may also modulate pro-inflammatory cytokine production by interfering with upstream signaling pathways like NF-κB.[6][9]
General Synthetic Strategy
A common and effective method for synthesizing 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent. For 2-phenylethyl-benzimidazoles, 3-phenylpropanoic acid is a typical starting material.
Protocol 3.1: Synthesis of a 2-Phenylethyl-Benzimidazole Derivative
This protocol describes a general, two-step synthesis.
Step 1: Synthesis of Intermediate Ethyl (2-methyl-1H-benzimidazol-1-yl)acetate
-
Take 2-Methyl benzimidazole as the starting material.
-
React it with ethyl chloroacetate to yield the intermediate compound, ethyl (2-methyl-1H-benzimidazol-1-yl) acetate. This is an efficient method that typically results in a good yield.[7]
Step 2: Amide Formation
-
The intermediate from Step 1 serves as a good template for amide formation.
-
React the intermediate with a selected hydrazine (e.g., phenyl hydrazine) to carry out the synthesis of the final 2-phenylethyl-benzimidazole derivative.[7]
Note: This is a generalized procedure. Reaction conditions (solvent, temperature, catalyst) must be optimized for specific substrates. Purification is typically achieved via recrystallization or column chromatography.
In Vitro Evaluation: A Tiered Screening Approach
A multi-step screening cascade is essential to identify and characterize promising lead compounds efficiently.
Diagram 1: Drug Discovery & Evaluation Workflow
This diagram illustrates the logical flow from initial compound synthesis to a potential lead candidate.
Caption: High-level workflow for anti-inflammatory drug discovery.
Protocol 4.1: Primary Screening - In Vitro COX-1/COX-2 Inhibition Assay
Objective: To determine the potency (IC50) and selectivity of synthesized compounds against COX-1 and COX-2 enzymes. This is a critical first step to identify compounds that preferentially inhibit the target enzyme, COX-2.[12]
Materials:
-
COX (Ovine/Human) Inhibitor Screening Kit (e.g., from Cayman Chemical).
-
Test compounds dissolved in DMSO.
-
Celecoxib or Indomethacin (as a positive control).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Reagent Preparation: Prepare all buffers, enzymes (COX-1, COX-2), heme, and arachidonic acid substrate according to the manufacturer's protocol.
-
Compound Plating: Add 10 µL of various concentrations of the test compounds (e.g., 0.01 µM to 100 µM) to the wells of a 96-well plate. Include wells for a vehicle control (DMSO) and a positive control (Celecoxib).
-
Enzyme Addition: To each well, add the reaction buffer, heme, and either the COX-1 or COX-2 enzyme.
-
Incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitors to bind to the enzymes.
-
Initiate Reaction: Add the arachidonic acid solution to each well to start the enzymatic reaction.
-
Stop Reaction & Develop: After a specified time (e.g., 10 minutes), stop the reaction. The assay measures the product, Prostaglandin F2α (PGF2α), which is generated from the reduction of COX-derived PGH2.[13]
-
Read Plate: Measure the absorbance or fluorescence on a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log concentration of the compound and use a non-linear regression model to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). The selectivity index is calculated as (IC50 for COX-1) / (IC50 for COX-2).
Protocol 4.2: Secondary Screening - Cytokine Inhibition in LPS-Stimulated Macrophages
Objective: To assess the ability of lead compounds from the primary screen to suppress the production of key pro-inflammatory cytokines, TNF-α and IL-6, in a cell-based model of inflammation.[14] The RAW 264.7 murine macrophage cell line is a standard model for this purpose.[14][15][16]
Materials:
-
RAW 264.7 cells.
-
DMEM media with 10% FBS.
-
Lipopolysaccharide (LPS).
-
Test compounds.
-
Mouse TNF-α and IL-6 ELISA kits.
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1-2 x 10^5 cells/well and incubate overnight to allow for attachment.[17]
-
Compound Pre-treatment: Remove the old media and replace it with fresh media containing the test compounds at various concentrations. Incubate for 1-2 hours.
-
LPS Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response.[17] Include a negative control (cells + media only) and a positive control (cells + LPS only).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[16]
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
ELISA: Quantify the amount of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer’s instructions.[15][16]
-
Data Analysis: Create standard curves for TNF-α and IL-6. Calculate the concentration of each cytokine in the samples. Determine the IC50 of the test compounds for the inhibition of cytokine production.
Self-Validation Check: A parallel cytotoxicity assay (e.g., MTT or MTS) must be run to ensure that the observed reduction in cytokines is due to anti-inflammatory activity and not simply cell death.
Diagram 2: NF-κB Inflammatory Signaling Pathway
This diagram shows the central role of NF-κB in inflammation, the pathway targeted by many anti-inflammatory agents.
Caption: Canonical NF-κB signaling pathway activation.[2][18][19]
In Vivo Evaluation: Zebrafish Larvae Model
For promising, non-toxic lead compounds, an in vivo model is the next critical step. The zebrafish (Danio rerio) larva is an excellent vertebrate model for high-throughput screening due to its genetic similarity to humans, rapid development, and optical transparency, which allows for real-time visualization of immune cell migration.[1][20][21][22]
Protocol 5.1: Chemically-Induced Inflammation Assay (ChIn) in Zebrafish Larvae
Objective: To evaluate the ability of test compounds to reduce leukocyte migration to a site of injury in a living organism.[20]
Materials:
-
Zebrafish larvae (3 days post-fertilization), preferably a transgenic line expressing fluorescent proteins in leukocytes (e.g., neutrophils).[20]
-
Copper (II) sulfate (CuSO4) solution.
-
Test compounds.
-
96- or 384-well imaging plates.
-
Fluorescence microscope with an automated stage.
Procedure:
-
Larvae Distribution: Distribute single zebrafish larvae into the wells of a multi-well plate containing embryo medium.[23]
-
Compound Treatment: Add the test compounds to the wells at desired final concentrations. Incubate for 1-2 hours to allow for drug absorption.
-
Induce Inflammation: Add CuSO4 solution to a final sublethal concentration (e.g., 10 µM) to each well. This selectively damages the sensory hair cells of the lateral line, inducing a robust and localized inflammatory response.[20][23]
-
Incubation: Incubate for a set period (e.g., 2-4 hours) to allow for leukocyte migration to the damaged neuromasts.
-
Imaging: Anesthetize the larvae and acquire fluorescent images of the lateral line region for each well using an automated microscope.
-
Data Analysis: Quantify the number of fluorescent leukocytes that have migrated to the neuromasts in each larva. Compare the leukocyte count in compound-treated groups to the CuSO4-only positive control group. Calculate the percentage reduction in inflammation.
Diagram 3: Hit-to-Lead Decision-Making Logic
This diagram outlines the criteria for advancing a compound from a "hit" to a "lead" series.
Caption: Decision criteria for advancing a hit compound.
Data Summary & Interpretation
Effective data management and interpretation are key to making sound decisions. All quantitative data should be summarized in a clear, tabular format for easy comparison between compounds.
Table 1: Hypothetical Screening Data for Novel 2-Phenylethyl-Benzimidazole Derivatives
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | TNF-α Inhibition IC50 (µM) | Zebrafish Inflammation Reduction (%) @ 10µM |
| BZ-001 | 15.2 | 0.8 | 19.0 | 2.5 | 15% |
| BZ-002 | >100 | 0.05 | >2000 | 0.1 | 75% |
| BZ-003 | 5.6 | 4.9 | 1.1 | 12.1 | 5% |
| Celecoxib | 15.0 | 0.04 | 375 | 0.09 | 80% |
Interpretation:
-
BZ-001 shows moderate potency and selectivity but weaker activity in the cellular and in vivo models.
-
BZ-002 is the most promising candidate. It demonstrates high potency for COX-2, excellent selectivity, and strong activity in both the macrophage and zebrafish models, comparable to the control drug Celecoxib. This compound should be prioritized for lead optimization.
-
BZ-003 is non-selective and has low potency, making it a poor candidate for further development.
Conclusion
The 2-phenylethyl-benzimidazole scaffold represents a highly promising starting point for the design of novel anti-inflammatory agents. Through rational design based on established SAR, coupled with a systematic evaluation cascade encompassing enzymatic, cellular, and whole-organism assays, researchers can efficiently identify potent and selective lead compounds. The protocols and workflows detailed in this guide provide a robust framework for advancing drug discovery programs in this important therapeutic area.
References
- Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
- Zhang, Q., et al. (2017). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 8, 516. [Link]
- Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]
- Sun, S.-C. (2017). The non-canonical NF-κB pathway in immunity and inflammation. Nature Reviews Immunology, 17(9), 545–558. [Link]
- Sivakamavalli, J., & Vaseeharan, B. (2015). In silico analysis of synthesised benzimidazoles as COX inhibitors by molecular docking and pharmacophore modeling approaches. Plant Archives, 15(2), 857-864. [Link]
- Creative Diagnostics. (n.d.).
- Grabher, C., et al. (2011). A high-throughput chemically induced inflammation assay in zebrafish. BMC Biology, 8, 147. [Link]
- Pereira, C., et al. (2021). Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm. Molecules, 26(11), 3349. [Link]
- InVivo Biosystems. (n.d.).
- JoVE. (2022).
- Veerasamy, R., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 14(7), 633. [Link]
- He, J., et al. (2019). Endotoxin Molecule Lipopolysaccharide-Induced Zebrafish Inflammation Model: A Novel Screening Method for Anti-Inflammatory Drugs. Molecules, 24(1), 123. [Link]
- S. S. S, & K, S. (2023). The synthetic approach of benzimidazole derivatives as anti-inflammatory agents. Journal of Medical Pharmaceutical and Allied Sciences, 12(5), 6049–6058. [Link]
- Lee, J.-H., et al. (2018). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. International Journal of Molecular Sciences, 19(9), 2748. [Link]
- Roh, B., et al. (2024). Inflammation in Development and Aging: Insights from the Zebrafish Model. Cells, 13(4), 316. [Link]
- Husain, A., et al. (2015). Synthesis and evaluation of benzimidazole derivatives as selective COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(16), 3223-3228. [Link]
- Mondal, P., et al. (2022). Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. Pharmaceutical and Medicinal Chemistry, 8(2), 1-6. [Link]
- ResearchGate. (n.d.). Synthesis and Evaluation of Benzimidazole Derivatives as Selective COX-2 Inhibitors. [Link]
- Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131-144. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?[Link]
- Khan, I., et al. (2023). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. Journal of Biomolecular Structure and Dynamics, 1-15. [Link]
- ResearchGate. (n.d.).
- Thuy, T. T., et al. (2018). Novel and Stable Dual-Color IL-6 and IL-10 Reporters Derived from RAW 264.7 for Anti-Inflammation Screening of Natural Products. Molecules, 23(11), 2901. [Link]
- Journal of Medical Pharmaceutical and Allied Sciences. (2023).
- B. A., A., et al. (2019). In vitro Screening of 5-LOX /COX-2 Dual Inhibitors from selected Medicinal plant Maytenus arbutifolia. Research Journal of Pharmacy and Technology, 12(12), 5857-5862. [Link]
- ResearchGate. (2021).
- Semantic Scholar. (2021).
- de Oliveira, J. S., et al. (2023). In Silico and In Vitro Approach for Evaluation of the Anti-Inflammatory and Antioxidant Potential of Mygalin. International Journal of Molecular Sciences, 24(23), 17019. [Link]
- G., C., et al. (2019). Phytochemical analysis and In vitro screening of putative dual COX-2 / 5-LOX inhibitors from Cucumis ficifolius root as an Anti-inflammatory agent. Research Journal of Pharmacy and Technology, 12(12), 5875-5880. [Link]
- da Rosa, J. S., et al. (2022). Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis.
- ResearchGate. (n.d.). In vitro COX-1, COX-2 and 5-LOX enzymes' inhibition results for compounds 1-13, celecoxib and zileuton. [Link]
- International Science Community Association. (2019).
- ResearchGate. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. [Link]
Sources
- 1. invivobiosystems.com [invivobiosystems.com]
- 2. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview | Semantic Scholar [semanticscholar.org]
- 11. plantarchives.org [plantarchives.org]
- 12. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rjptonline.org [rjptonline.org]
- 14. Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 19. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A high-throughput chemically induced inflammation assay in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Inflammation in Development and Aging: Insights from the Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-phenylethyl)-1H-benzimidazole
This technical support guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in the synthesis of 2-(2-phenylethyl)-1H-benzimidazole. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate common experimental hurdles and improve your reaction outcomes.
Troubleshooting Guide: Addressing Low Yields and Impurities
This section is structured in a question-and-answer format to directly address specific problems you may be facing in the laboratory.
Q1: My yield of this compound is consistently low. What are the primary causes?
Low yields in the synthesis of 2-substituted benzimidazoles, particularly when reacting o-phenylenediamine with a carboxylic acid like hydrocinnamic acid (3-phenylpropanoic acid)[1], are a common issue. The traditional Phillips-Ladenburg condensation often requires harsh conditions, which can lead to several problems[2][3].
Potential Causes for Low Yield:
-
Suboptimal Reaction Conditions: The condensation of o-phenylenediamine with carboxylic acids often requires high temperatures, sometimes between 200-250°C, to drive the reaction to completion.[2][3] Insufficient temperature or reaction time can result in a significant amount of unreacted starting materials. Conversely, excessively high temperatures can lead to the degradation of your starting materials or the desired product.
-
Side Reactions: At elevated temperatures, several side reactions can compete with the desired benzimidazole formation. One common side reaction is the formation of polyamides or other polymeric materials, which can be difficult to remove and will reduce the yield of the target molecule.
-
Inappropriate Catalyst or Lack Thereof: While the reaction can be driven thermally, the use of a catalyst is often crucial for achieving good yields under milder conditions.[4] Mineral acids like hydrochloric acid (HCl) or catalysts like polyphosphoric acid (PPA) are traditionally used.[2][5] The absence of an effective catalyst can lead to an incomplete reaction.
-
Workup and Purification Losses: The product may be lost during the workup and purification steps. For example, the product might have some solubility in the aqueous layer during an extraction, or it may not crystallize efficiently.[6][7]
Q2: I'm seeing multiple spots on my TLC analysis of the crude reaction mixture. What are these impurities?
The presence of multiple spots on your TLC plate indicates a mixture of compounds. Besides your starting materials, common impurities in this synthesis can include:
-
N,N'-diacyl-o-phenylenediamine: This side product can form when both amine groups of the o-phenylenediamine react with the hydrocinnamic acid.
-
Partially reacted intermediates: The mono-acylated intermediate may be present if the cyclization step is incomplete.
-
Polymeric byproducts: As mentioned, high temperatures can lead to the formation of polymeric materials.[8]
-
Degradation products: The starting materials or the benzimidazole product can degrade under harsh reaction conditions.
A systematic approach to identifying these impurities would involve their isolation (e.g., by column chromatography) and characterization by techniques such as NMR and mass spectrometry.
Q3: How can I systematically optimize my reaction to improve the yield?
Optimizing the reaction conditions is key to improving the yield and purity of your this compound. Here is a logical workflow for optimization:
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting and optimizing the synthesis of this compound.
1. Catalyst Screening: Instead of relying solely on high temperatures, consider using a catalyst to facilitate the reaction under milder conditions. A variety of catalysts have been shown to be effective for benzimidazole synthesis.[9][10][11]
| Catalyst | Typical Conditions | Reported Yields (General) | Reference |
| p-Toluenesulfonic acid (p-TSA) | Toluene, reflux | Good to excellent | [5][12] |
| Ammonium chloride (NH4Cl) | 80-90°C | 72-90% | [2][13] |
| Lanthanum chloride (LaCl3) | Acetonitrile, room temp. | 85-95% | [13] |
| Indium triflate (In(OTf)3) | Solvent-free, room temp. | Excellent | [13] |
2. Solvent Selection: The choice of solvent can significantly impact the reaction. While some methods advocate for solvent-free conditions[2], using a high-boiling point solvent that allows for azeotropic removal of water can be beneficial.
-
Toluene or xylene: These are good choices for refluxing with a Dean-Stark trap to remove water, which is a byproduct of the condensation reaction.
-
Dimethylformamide (DMF): This polar aprotic solvent can also be effective.[5]
3. Temperature and Reaction Time: If using a catalyst, you can likely lower the reaction temperature significantly. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and to avoid the formation of degradation products from prolonged heating.
4. Optimized Workup Procedure: An acid-base extraction can be an effective way to separate the basic benzimidazole product from non-basic impurities.[14]
Optimized Protocol Example:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine o-phenylenediamine (1 equiv.), hydrocinnamic acid (1 equiv.), and a catalytic amount of p-toluenesulfonic acid (0.1 equiv.) in toluene.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Remove the toluene under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to remove unreacted carboxylic acid and the p-TSA catalyst.
-
Extract the organic layer with dilute hydrochloric acid. The benzimidazole product will move to the aqueous layer.
-
Wash the acidic aqueous layer with ethyl acetate to remove any remaining non-basic impurities.
-
Basify the aqueous layer with a sodium hydroxide solution until the product precipitates.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.[15][16]
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the synthesis of this compound from o-phenylenediamine and hydrocinnamic acid?
The reaction proceeds via the Phillips-Ladenburg condensation mechanism.[17][18]
Reaction Mechanism
Caption: The mechanism of the Phillips-Ladenburg synthesis of this compound.
-
Acylation: One of the amino groups of o-phenylenediamine acts as a nucleophile and attacks the carbonyl carbon of hydrocinnamic acid. This is often acid-catalyzed to activate the carboxylic acid. A molecule of water is eliminated to form a mono-acylated intermediate.
-
Cyclization: The second amino group then performs an intramolecular nucleophilic attack on the carbonyl carbon of the newly formed amide.
-
Dehydration: The resulting tetrahedral intermediate eliminates a second molecule of water to form the stable aromatic benzimidazole ring.
Q2: What are the recommended purification techniques for this compound?
The most common and effective purification methods for benzimidazole derivatives are:
-
Recrystallization: This is often the best method for obtaining highly pure crystalline material.[14] Common solvent systems include ethanol/water, methanol, or ethyl acetate/hexanes. Experiment with different solvents to find the one that gives the best recovery and purity.[16]
-
Column Chromatography: If recrystallization is not effective or if you need to separate impurities with similar polarities, column chromatography on silica gel is a good option. A gradient of ethyl acetate in hexanes is a typical eluent system.
-
Acid-Base Extraction: As described in the troubleshooting section, this can be a very effective initial purification step to remove non-basic impurities.[14]
Q3: Are there alternative, milder synthetic routes to consider?
Yes, if the Phillips-Ladenburg reaction continues to give low yields, you might consider a two-step approach involving the condensation of o-phenylenediamine with 3-phenylpropanal (hydrocinnamaldehyde) followed by an oxidation step. Reactions with aldehydes are often milder and can proceed at lower temperatures.[19][20] Various catalytic systems, including heterogeneous catalysts, have been developed for this type of reaction, offering benefits like easier workup and catalyst recycling.[9][10]
References
- Vertex AI Search, "Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC - NIH"
- Vertex AI Search, "Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transform
- Vertex AI Search, "Review On Synthesis Of Benzimidazole
- Vertex AI Search, "Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous c
- Vertex AI Search, "Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity - Beilstein Journals"
- Vertex AI Search, "Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous c
- Vertex AI Search, "Recent achievements in the synthesis of benzimidazole deriv
- Vertex AI Search, "Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC - NIH"
- Vertex AI Search, "Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a C
- Vertex AI Search, "Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex - New Journal of Chemistry (RSC Publishing)"
- Vertex AI Search, "ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE C
- Vertex AI Search, "(PDF)
- Vertex AI Search, "Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Compar
- Vertex AI Search, "Benzimidazole synthesis - Organic Chemistry Portal"
- Vertex AI Search, "(PDF)
- Vertex AI Search, "Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Publishing"
- Vertex AI Search, "PHILLIPS CONDENSATION REACTION | EXPLAN
- Vertex AI Search, "o-PHENYLENEDIAMINE - Organic Syntheses Procedure"
- Vertex AI Search, "Phillips‐Ladenburg Benzimidazole Synthesis - CoLab"
- Vertex AI Search, "this compound | C15H14N2 | CID 291053 - PubChem"
- Vertex AI Search, "Synthesis And Characterization Of Novel Deriv
- Vertex AI Search, "An Overview About Synthetic and Biological Profile of Benzimidazole - Scholars Research Library"
- Vertex AI Search, "Technical Support Center: Purification of Benzimidazole Deriv
- Vertex AI Search, "RESEARCH ON BENZIMIDAZOLE DERIV
- Vertex AI Search, "Synthesis of 2- Methyl benzimidazole - YouTube"
- Vertex AI Search, "Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide - Benchchem"
- Vertex AI Search, "A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ)
- Vertex AI Search, "EP1498416A1 - A process for the optical purification of benzimidazole derivatives - Google P
- Vertex AI Search, "Reaction of o-phenylenediamine with organic acids | Download Table - ResearchG
- Vertex AI Search, "Troubleshooting: My Reaction Failed: FAQ - Department of Chemistry : University of Rochester"
- Vertex AI Search, "Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction - PMC - NIH"
- Vertex AI Search, "Benzimidazole - Wikipedia"
- Vertex AI Search, "Selective synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles in water at ambient temperature | Request PDF - ResearchG
- Vertex AI Search, "2-(Aryl Oxy Methyl)
- Vertex AI Search, "A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candid
- Vertex AI Search, "Organic Chemistry| Named REACTIONS :- Phillips Condens
- Vertex AI Search, "Phenylpropanoic acid - Wikipedia"
- Vertex AI Search, "Troubleshooting: The Workup - Department of Chemistry : University of Rochester"
- Vertex AI Search, "2-(2-(1H-BENZIMIDAZOL-2-YL)-1-METHYLETHYL) - Sigma-Aldrich"
Sources
- 1. Phenylpropanoic acid - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 6. Troubleshooting [chem.rochester.edu]
- 7. Troubleshooting [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 10. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijariie.com [ijariie.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. asianpubs.org [asianpubs.org]
- 16. ijcrt.org [ijcrt.org]
- 17. adichemistry.com [adichemistry.com]
- 18. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 19. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 20. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Phenylethyl Benzimidazole Synthesis
Welcome to the technical support center for the synthesis of phenylethyl benzimidazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during synthesis, offering practical, field-tested solutions and the scientific rationale behind them. Our goal is to empower you to troubleshoot effectively, optimize your reaction conditions, and achieve high-quality, reproducible results.
Core Synthesis Principles: An Overview
The synthesis of 2-substituted benzimidazoles, including the phenylethyl scaffold, is most commonly achieved through the condensation of an o-phenylenediamine with a carboxylic acid (Phillips-Ladenburg reaction) or an aldehyde (Weidenhagen reaction).[1][2][3] The general workflow involves the cyclization of these two components, often facilitated by a catalyst and heat, followed by workup and purification. While seemingly straightforward, this process is sensitive to a variety of parameters that can significantly impact yield and purity.
The diagram below illustrates a typical experimental workflow for this synthesis.
Caption: General experimental workflow for phenylethyl benzimidazole synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction is complete according to TLC, but my isolated yield is consistently below 30%. What are the primary factors I should investigate?
Answer: Low yields are a frequent challenge and can stem from several sources. The first parameters to optimize are the catalyst, solvent, and temperature.[1][3] Suboptimal conditions can lead to incomplete conversion or degradation of materials.[1]
Here is a decision tree to guide your troubleshooting process:
Caption: Troubleshooting decision tree for low reaction yields.
Detailed Recommendations:
-
Catalyst Choice & Loading: The absence of a catalyst can result in very low yields (e.g., 32%) and long reaction times.[1] Simple, inexpensive catalysts like ammonium chloride (NH₄Cl) have been shown to dramatically increase yields to over 90%.[4] If you are using a catalyst, ensure it is active and from a reliable source. Optimize the loading; while more catalyst can sometimes improve rates, an excess can also promote side reactions.[5]
-
Solvent Selection: The reaction solvent is critical. A solvent-free reaction of o-phenylenediamine and benzaldehyde at room temperature might yield only 20%, whereas switching to chloroform can increase this to 40%.[4] A solvent screen is highly recommended.
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Ethanol | Polar Protic | 78 | Often a good starting point, promotes solubility of reactants.[3] |
| Methanol | Polar Protic | 65 | Similar to ethanol, effective in many catalytic systems.[6] |
| Chloroform | Polar Aprotic | 61 | Shown to be effective, but carries safety concerns.[4] |
| Acetonitrile | Polar Aprotic | 82 | A common solvent for organic synthesis.[7] |
| DMF | Polar Aprotic | 153 | High boiling point, useful for reactions requiring more thermal energy. |
-
Purity of Starting Materials: o-Phenylenediamine is susceptible to air oxidation, which can lead to colored impurities and interfere with the reaction.[5] If your diamine is discolored (typically pink or brown instead of off-white), consider purifying it by recrystallization or sublimation before use. Similarly, ensure the aldehyde has not oxidized to the corresponding carboxylic acid.
Issue 2: Formation of Side Products & Impurities
Question: My TLC and NMR show multiple spots/peaks, indicating significant byproduct formation. What are the likely side reactions and how can I suppress them?
Answer: Side product formation is common, especially when using aldehydes. Key side products include 1,2-disubstituted benzimidazoles and stable Schiff base intermediates that fail to cyclize.[5]
Common Side Reactions and Mitigation Strategies:
-
1,2-Disubstituted Benzimidazoles: This occurs when two molecules of the aldehyde react with one molecule of o-phenylenediamine.
-
Incomplete Cyclization: The intermediate Schiff base may be stable under your reaction conditions and not fully cyclize.
-
Solution: This often points to an issue with the catalyst or reaction temperature. Ensure your catalyst is active and present in a sufficient amount to facilitate the final ring-closing step. Increasing the reaction temperature or switching to a higher-boiling solvent might be necessary.
-
-
Oxidation of Starting Material: As mentioned, oxidation of o-phenylenediamine is a primary source of colored impurities.
Issue 3: Difficulties in Product Purification
Question: My crude product is a dark, oily substance that is difficult to purify by column chromatography and won't crystallize. What purification strategies should I try?
Answer: Purification can be challenging due to the polarity of the benzimidazole ring and the presence of persistent impurities.[5][8]
Recommended Purification Techniques:
-
Acid-Base Extraction: This is a highly effective technique for separating the basic benzimidazole product from non-basic impurities.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). The protonated benzimidazole will move to the aqueous layer.
-
Separate the layers and neutralize the aqueous layer with a base (e.g., NaOH or NaHCO₃) to precipitate the purified benzimidazole.
-
Filter the solid or extract it back into an organic solvent.[5][8]
-
-
Activated Carbon Treatment: If your product is highly colored due to oxidative impurities, treatment with activated carbon can be very effective.
-
Dissolve the crude product in a suitable hot solvent (e.g., ethanol).
-
Add a small amount of activated carbon (charcoal) and continue to heat/stir for 10-15 minutes.
-
Filter the hot solution through a pad of celite to remove the carbon.
-
Allow the filtrate to cool slowly to induce crystallization of the decolorized product.[5][9]
-
-
Inducing Crystallization: If the product is an oil, try the following:
-
Solvent/Anti-Solvent Method: Dissolve the oil in a minimal amount of a "good" solvent (e.g., dichloromethane or acetone) and slowly add a "poor" or "anti-solvent" (e.g., hexane or isooctane) until the solution becomes turbid. Gentle heating to clarify followed by slow cooling can promote crystal growth.[8][10]
-
Scratching & Seeding: Use a glass rod to scratch the inside of the flask at the solution's surface to create nucleation sites. If available, adding a tiny "seed" crystal of pure product can initiate crystallization.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to phenylethyl benzimidazoles? A1: The two most prevalent laboratory-scale methods are the Phillips-Ladenburg and Weidenhagen reactions. The Phillips-Ladenburg reaction involves the condensation of o-phenylenediamine with 3-phenylpropionic acid or its derivatives, often under strong acidic conditions.[2][11] The Weidenhagen reaction uses 3-phenylpropionaldehyde instead of a carboxylic acid and can often be performed under milder conditions with a suitable catalyst.[2][3]
Q2: Are there "green" or more environmentally friendly methods available? A2: Yes, significant research has focused on greener synthesis. This includes using solvent-free conditions, microwave irradiation to reduce reaction times, and developing reusable heterogeneous catalysts like engineered MgO@DFNS or ZnO nanoparticles.[12][13][14][15] These methods reduce waste and avoid the use of harsh or toxic reagents.[14]
Q3: How do substituents on the o-phenylenediamine or aldehyde affect the reaction? A3: Substituents can have significant electronic and steric effects. Electron-withdrawing groups on the aldehyde can sometimes lead to slightly higher product yields.[1] Steric hindrance near the reacting functional groups on either starting material can slow down the reaction or necessitate more forceful conditions (higher temperatures or longer reaction times).
Q4: How can I effectively monitor the reaction's progress? A4: Thin Layer Chromatography (TLC) is the most common and effective method.[4][5] Use a suitable eluent system (e.g., hexane/ethyl acetate) to clearly separate the starting materials from the product spot. The disappearance of the limiting reagent (usually the diamine or aldehyde) and the appearance of a new, typically more polar, product spot indicates the reaction is progressing.
Experimental Protocols
Protocol 1: Synthesis of 2-(2-Phenylethyl)-1H-benzo[d]imidazole
This protocol is a representative example based on the Weidenhagen condensation using ammonium chloride as an accessible and efficient catalyst.[4]
Materials:
-
o-Phenylenediamine (1.08 g, 10 mmol)
-
3-Phenylpropionaldehyde (1.34 g, 10 mmol)
-
Ammonium Chloride (NH₄Cl) (2.14 g, 40 mmol)
-
Chloroform (CHCl₃) or Ethanol (50 mL)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a 100 mL round-bottom flask, add o-phenylenediamine (10 mmol) and the chosen solvent (50 mL).
-
Add ammonium chloride (40 mmol) to the stirred solution.
-
Add 3-phenylpropionaldehyde (10 mmol) dropwise to the mixture at room temperature.
-
Continue stirring the reaction mixture for 4-6 hours at room temperature.
-
Monitor the reaction progress using TLC (e.g., 70:30 Hexane/Ethyl Acetate eluent).
-
Upon completion, add deionized water (30 mL) to the reaction mixture.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization (e.g., from an ethanol/water mixture) to yield the final product.
References
- BenchChem. (n.d.). Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide.
- Kumar, R., et al. (2015). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Journal of Young Pharmacists, 7(4), 332-339. [Link]
- Zhang, L., et al. (2021). Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex. New Journal of Chemistry, 45(3), 1541-1546. [Link]
- BenchChem. (n.d.). Overcoming Challenges in the Synthesis of Substituted Benzimidazoles.
- Orito, K., et al. (2009). New Procedure for the Synthesis of 2-Alkylbenzimidazoles.
- Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles.
- Kumar, A., et al. (2023). Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. RSC Advances, 13(48), 33629-33639. [Link]
- AdiChemistry. (n.d.). Phillips Condensation Reaction.
- McCoy, G., & Day, A. R. (1943). BENZIMIDAZOLE STUDIES. I. THE MECHANISM OF BENZIMIDAZOLE FORMATION FROM O-PHENYLENEDIAMINE. Journal of the American Chemical Society, 65(10), 1956–1960. [Link]
- ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of 2-phenyl benzimidazole.
- CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis.
- Ali, A., et al. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules, 27(21), 7247. [Link]
- Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.
- Mohammed, L. A., et al. (2023). A Review on Benzimidazole Heterocyclic Compounds: Synthesis and Their Medicinal Activity Applications.
- BenchChem. (n.d.). Optimization of reaction conditions for benzimidazole synthesis.
- Sharma, S., et al. (2024). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates.
- Connect Journals. (n.d.). SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES.
- ResearchGate. (2025). A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry.
- de la Cruz-Cruz, J. I., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles.
- BenchChem. (n.d.). Technical Support Center: Purification of Benzimidazole Derivatives.
- Organic Syntheses. (n.d.). Benzimidazole.
- Li, J., et al. (2018).
- Google Patents. (2005). A process for the optical purification of benzimidazole derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzimidazole synthesis [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. EP1498416A1 - A process for the optical purification of benzimidazole derivatives - Google Patents [patents.google.com]
- 11. adichemistry.com [adichemistry.com]
- 12. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates | Bentham Science [benthamscience.com]
Technical Support Center: Purification of 2-(2-phenylethyl)-1H-benzimidazole
Introduction: Welcome to the technical support guide for 2-(2-phenylethyl)-1H-benzimidazole. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this molecule. The synthesis of 2-substituted benzimidazoles, often via the Phillips condensation reaction, can yield a crude product containing unreacted starting materials, intermediates, and colored polymeric byproducts.[1][2][3] The unique structure of this compound, featuring a polar, hydrogen-bonding capable benzimidazole core and a nonpolar phenylethyl tail, presents specific purification challenges. This guide provides field-proven troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve high purity and yield.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after synthesizing this compound?
A1: The impurity profile largely depends on the synthetic route, but for a typical Phillips condensation between o-phenylenediamine (OPD) and 3-phenylpropanoic acid, you should anticipate:
-
Unreacted Starting Materials: Residual o-phenylenediamine and 3-phenylpropanoic acid.
-
Intermediates: N-acylated diamine intermediates that have failed to cyclize.[1]
-
Side-Products: Products from N,N'-diacylation of the o-phenylenediamine.
-
Polymeric Materials: Dark, tarry substances formed from the degradation or polymerization of starting materials or intermediates, especially if the reaction temperature was too high.[4]
-
Residual Catalyst: Mineral acids like HCl used to catalyze the condensation.[1][2]
Q2: My crude product is a dark, oily tar. What is the best first step?
A2: A dark, tarry crude product indicates the presence of significant high-molecular-weight, colored impurities. A direct approach like recrystallization or chromatography may fail. The recommended first step is a liquid-liquid extraction based on the molecule's basicity.
-
Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Perform an acid-base extraction by washing the organic layer with a dilute aqueous acid (e.g., 1M HCl). Your target compound, being basic, will move into the aqueous layer as a hydrochloride salt, leaving many non-basic, tarry impurities behind in the organic layer.[4]
-
Separate the aqueous layer, cool it in an ice bath, and then carefully basify it with an aqueous base (e.g., 1M NaOH or saturated NaHCO₃) until your product precipitates.
-
Filter the resulting solid, wash with cold water, and dry. This solid, while still likely impure, will be significantly cleaner and more amenable to final purification by recrystallization or chromatography.
Q3: Which purification method—recrystallization or column chromatography—is generally better for this compound?
A3: The choice depends on the impurity profile and the required scale.
-
Recrystallization is often the most efficient method for removing impurities with different solubility profiles and is highly scalable. It is the preferred starting point if your crude product is a solid with reasonable initial purity (>85%).
-
Silica Gel Chromatography is superior for separating compounds with very similar structures but different polarities, such as unreacted starting materials or closely related side-products.[5] It is often used after an initial cleanup (like acid-base extraction) or when recrystallization fails to yield the desired purity. The basic nature of the benzimidazole can cause tailing on silica gel, but this can be mitigated.[4]
Q4: How can I confirm the purity of my final product?
A4: A combination of methods provides the most reliable confirmation:
-
Thin-Layer Chromatography (TLC): A quick and effective way to check for impurities. A pure compound should ideally show a single spot in multiple eluent systems.
-
Melting Point: A sharp melting point range (within 1-2 °C) is a strong indicator of purity. Broad melting ranges suggest the presence of impurities.
-
NMR Spectroscopy (¹H and ¹³C): This is the gold standard for structural confirmation and purity assessment. The absence of impurity peaks in the spectra is a definitive sign of high purity.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity by showing the area percentage of your product peak relative to any impurity peaks.[6]
Section 2: Troubleshooting Guide: Common Purification Issues
Issue 1: Recrystallization Failure - Product "Oils Out" or Fails to Crystallize
Your compound precipitates from the cooling solvent as a liquid oil instead of solid crystals, or it remains fully dissolved even upon cooling.
Causality Analysis:
-
Oiling Out: This occurs when the solute's solubility in the hot solvent is so high that upon cooling, the solution becomes supersaturated below the melting point of the solute. Impurities can also suppress the melting point, exacerbating this issue.
-
Failure to Crystallize: The solvent may be too "good," meaning the compound remains soluble even at low temperatures. Alternatively, the solution may not be sufficiently saturated, or nucleation is inhibited.
Troubleshooting Workflow & Solutions:
// Path for Oiling Out oil_out_yes [label="Yes (Oiled Out)", shape=plaintext]; reheat [label="Re-heat solution until clear.", fillcolor="#F1F3F4", fontcolor="#202124"]; add_good_solvent [label="Add more of the 'good' solvent (e.g., Ethanol).", fillcolor="#F1F3F4", fontcolor="#202124"]; cool_slowly [label="Cool VERY slowly (insulate flask).", fillcolor="#F1F3F4", fontcolor="#202124"]; try_new_solvent [label="Still oils out? Switch to a solvent system with a lower boiling point.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Path for No Precipitation no_precip_yes [label="Yes (No Precipitation)", shape=plaintext]; check_saturation [label="Is the solution saturated?", shape=diamond, fillcolor="#FBBC05"]; saturate [label="Boil off excess solvent or add anti-solvent (e.g., Water) dropwise to the hot solution until cloudy.", fillcolor="#F1F3F4", fontcolor="#202124"]; induce_nucleation [label="Induce Nucleation", fillcolor="#34A853", fontcolor="#FFFFFF"]; scratch [label="Scratch inner wall of flask with a glass rod.", fillcolor="#F1F3F4", fontcolor="#202124"]; seed [label="Add a 'seed' crystal of pure product.", fillcolor="#F1F3F4", fontcolor="#202124"]; refrigerate [label="Cool in an ice bath or refrigerate overnight.", fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections start -> check_oiling; check_oiling -> oil_out_yes [label="Yes"]; check_oiling -> check_solubility [label="No"]; check_solubility -> no_precip_yes [label="Yes"];
oil_out_yes -> reheat -> add_good_solvent -> cool_slowly -> try_new_solvent;
no_precip_yes -> check_saturation; check_saturation -> saturate [label="No"]; check_saturation -> induce_nucleation [label="Yes"]; saturate -> induce_nucleation; induce_nucleation -> scratch; induce_nucleation -> seed; induce_nucleation -> refrigerate; } enddot Caption: Decision tree for troubleshooting common recrystallization problems.
Recommended Solvent Systems:
| Solvent System (Good : Bad) | Ratio (v/v) | Rationale & Comments |
| Ethanol : Water | ~5:1 to 10:1 | Excellent starting point. The compound dissolves well in hot ethanol, and water acts as a potent anti-solvent to induce crystallization upon cooling.[7][8] |
| Acetone : n-Hexane | ~1:3 to 1:5 | Good for removing nonpolar impurities. Acetone is a strong solvent, while hexane is very nonpolar. Ensure slow cooling.[7] |
| Ethyl Acetate : n-Hexane | ~1:2 to 1:4 | A common system for moderately polar compounds. Less polar than the ethanol/water system.[5][7] |
| Methanol | Single Solvent | May work if impurities are significantly less soluble. Requires slow cooling from a minimal amount of hot solvent.[6] |
Issue 2: Poor Separation in Column Chromatography
The product co-elutes with impurities, or the product peak shows significant tailing, leading to broad fractions and low purity.
Causality Analysis:
-
Co-elution: The polarity of the eluent is not optimized, failing to differentiate between the product and impurities of similar polarity.
-
Tailing: The basic nitrogen of the benzimidazole ring interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This causes a portion of the molecules to "stick" to the stationary phase and elute more slowly, creating a "tail."
Troubleshooting Workflow & Solutions:
-
Optimize Eluent with TLC: Before running a column, always find the optimal mobile phase using TLC. The ideal eluent system should give your product an Rf value of 0.25-0.35 and show clear separation from all major impurity spots.
-
Combat Tailing with a Basic Modifier: To prevent the product from sticking to the silica, add a small amount of a basic modifier to your eluent system.
-
Recommended Modifier: Add 0.5-1% triethylamine (TEA) to your chosen eluent mixture (e.g., 99:1 Hexane:Ethyl Acetate + 1% TEA). The TEA is a stronger base and will preferentially interact with the acidic silanol groups, allowing your benzimidazole product to travel through the column without tailing.
-
-
Use a Gradient Elution: If there is a wide range of impurity polarities, a gradient elution is more effective than an isocratic (constant composition) one. Start with a less polar eluent to wash off nonpolar impurities, then gradually increase the polarity to elute your product, leaving highly polar impurities on the column.
Recommended Eluent Systems for Silica Gel Chromatography:
| Eluent System (Nonpolar : Polar) | Typical Ratio (v/v) | Comments |
| n-Hexane : Ethyl Acetate | 9:1 to 1:1 | The most common and effective starting point. Adjust ratio based on TLC.[5] |
| Dichloromethane : Methanol | 99:1 to 95:5 | A more polar system, useful if the product is not very mobile in Hexane/EtOAc. |
| Toluene : Acetone | 9:1 to 7:3 | Offers different selectivity compared to ester-based systems. |
| Remember to add 0.5-1% triethylamine to your chosen system if tailing is observed. |
Section 3: Standard Operating Procedures (SOPs)
SOP-01: Purification by Two-Solvent Recrystallization (Ethanol/Water System)
This protocol is the recommended first-line purification method for crude, solid this compound.[8][9]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid at a gentle boil.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.
-
Saturation: While the ethanol solution is still hot, add hot water dropwise with swirling until a faint, persistent cloudiness (turbidity) appears. This indicates the solution is saturated.
-
Clarification: Add 1-2 drops of hot ethanol to just re-dissolve the cloudiness, ensuring the solution is perfectly saturated but clear.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, undisturbed. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture (using the same approximate ratio as the crystallization) to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all solvent.
SOP-02: Purification by Silica Gel Column Chromatography
Use this procedure when recrystallization is ineffective or when separating closely related impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 Hexane:Ethyl Acetate + 1% TEA). Pack the column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting with the mobile phase. Collect fractions and monitor their composition by TLC.
-
Fraction Pooling: Once the product begins to elute, collect the fractions containing the pure compound (as determined by TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Section 4: Visual Workflow
// Path for Oil/Tar acid_base [label="Perform Acid-Base Extraction (SOP-03)", fillcolor="#F1F3F4", fontcolor="#202124"]; precipitate [label="Precipitated Solid", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Main Path check_purity_tlc [label="Assess purity by TLC. Are impurities well-separated from product?", shape=diamond, fillcolor="#FBBC05"]; recrystallize [label="Attempt Recrystallization (SOP-01)", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_purity_final [label="Check Purity (TLC, MP, NMR)", shape=diamond, fillcolor="#FBBC05"];
chromatography [label="Perform Column Chromatography (SOP-02)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
final_product [label="Pure Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Purification Complete", shape=plaintext];
// Connections start -> check_state; check_state -> acid_base [label="Yes"]; acid_base -> precipitate -> check_purity_tlc; check_state -> check_purity_tlc [label="No (It's a solid)"];
check_purity_tlc -> recrystallize [label="Yes (Impurities have different polarity)"]; check_purity_tlc -> chromatography [label="No (Impurities are very close in polarity)"];
recrystallize -> check_purity_final; chromatography -> check_purity_final;
check_purity_final -> final_product [label="Yes (Purity goals met)"]; check_purity_final -> chromatography [label="No (Still impure)"];
final_product -> end; } enddot Caption: Decision workflow for selecting the appropriate purification method.
References
- WO2008045777A2 - A process for the preparation of benzimidazole derivatives and their salts - Google P
- Application of 2-Trichloromethylbenzimidazole in Analytical Chemistry: A Highly Selective Chromogenic Reagent for Thin-Layer Chromatography and Some Other Analytical Uses - NIH. [Link]
- Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole deriv
- Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous c
- 1-(2-phenylethyl)-1H-benzimidazole | C15H14N2 | CID 409927 - PubChem. [Link]
- Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. [Link]
- This compound | C15H14N2 | CID 291053 - PubChem. [Link]
- Two-Solvent Recrystalliz
- PHILLIPS CONDENSATION REACTION | EXPLAN
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]
- Mixed Solvent Recrystallization - University of California, Irvine. [Link]
- Synthesis, Characterization and Structural elucidation of some di-substituted 2-(α-hydroxy benzyl)
- Phillips‐Ladenburg Benzimidazole Synthesis - CoLab. [Link]
- An Overview About Synthetic and Biological Profile of Benzimidazole - Scholars Research Library. [Link]
- Phillips‐Ladenburg Benzimidazole Synthesis - CoLab. [Link]
- A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - NIH. [Link]
- 2-(Aryl Oxy Methyl)
- An Overview About Synthetic and Biological Profile of Benzimidazole - Scholars Research Library. [Link]
- A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - NIH. [Link]
Sources
- 1. adichemistry.com [adichemistry.com]
- 2. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 3. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2008045777A2 - A process for the preparation of benzimidazole derivatives and their salts - Google Patents [patents.google.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Addressing Solubility Challenges of 2-(2-phenylethyl)-1H-benzimidazole in Assays
Prepared by the Gemini Application Science Team
Welcome to the technical support guide for 2-(2-phenylethyl)-1H-benzimidazole. This document is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during in vitro and cell-based assays. Our goal is to provide not just solutions, but a deeper understanding of the underlying physicochemical principles to empower your research.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound, like many benzimidazole derivatives, is a largely hydrophobic molecule. Its structure, containing a rigid benzimidazole core and a nonpolar phenylethyl group, results in low intrinsic aqueous solubility.[1] However, it is generally soluble in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and soluble in alcohols like ethanol.[2][3][4] The basic nitrogen atoms in the imidazole ring mean its solubility can be highly dependent on pH.[5][6]
Q2: Why is DMSO the recommended stock solvent, and what are its limitations?
DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds, making it an ideal choice for preparing high-concentration stock solutions (e.g., 10-100 mM) for chemical libraries.[7][8][9] This allows for the addition of very small volumes of the stock to an assay, minimizing the final solvent concentration.
However, the primary limitation is "solvent shock" or "precipitation upon dilution."[5][10] When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the local DMSO concentration plummets, and the much higher polarity of the water-based medium cannot maintain the compound's solubility, causing it to precipitate or "crash out."[8][10] It is crucial to keep the final DMSO concentration in assays low, typically below 0.5%, as higher concentrations can be cytotoxic or interfere with assay components.[5][10]
Q3: How does the pH of my assay buffer affect the solubility of this compound?
The benzimidazole ring contains two nitrogen atoms that can be protonated. This makes the compound's solubility pH-dependent.[5][6]
-
In acidic conditions (low pH): The nitrogen atoms in the imidazole ring can become protonated, forming a cationic salt. This charge generally increases the molecule's polarity and dramatically improves its solubility in aqueous media.[11][12]
-
In neutral or alkaline conditions (higher pH): The compound will exist in its neutral, less polar form, which has significantly lower aqueous solubility.[6]
Therefore, if your assay can tolerate it, lowering the pH of the buffer can be a highly effective strategy to increase the soluble concentration of your compound.[13][14]
Q4: My compound seems to dissolve, but my results are inconsistent. Could this be a solubility issue?
Yes, this is a classic sign of a subtle but critical problem: the formation of small, colloidal aggregates.[15][16] Even if you don't see visible precipitation, at concentrations above its critical aggregation concentration (CAC), the compound can self-assemble into nano- to micro-sized particles (50-1000 nm).[15][16][17]
Why are aggregates problematic? These particles can nonspecifically adsorb proteins, such as your target enzyme, leading to partial denaturation and apparent inhibition.[15][16][18] This is a major source of false positives in high-throughput screening.[15][16] This phenomenon can lead to steep or inconsistent dose-response curves and results that are not reproducible.[19]
Section 2: Troubleshooting Guide: From Problem to Solution
Problem: My compound precipitates immediately upon dilution into aqueous assay buffer.
This is the most common solubility issue, typically caused by solvent shock. The workflow below provides a systematic approach to resolving it.
Caption: Troubleshooting workflow for compound precipitation.
Recommended Actions & Causality
-
Optimize Dilution Strategy (Avoid Solvent Shock): Instead of a single large dilution (e.g., 1 µL of 10 mM stock into 1 mL buffer), perform a stepwise or serial dilution.[1][5] First, create an intermediate dilution in a solvent mixture (e.g., 1:10 in 50% DMSO/50% buffer), then add this to the final assay. This gradual change in solvent polarity can prevent the compound from crashing out.[1]
-
Incorporate a Co-solvent: Adding a small amount (1-5%) of a water-miscible organic solvent like ethanol, polyethylene glycol (PEG), or propylene glycol (PG) to your final assay buffer can increase the overall solvent capacity.[5][13][14] Crucially , you must run a vehicle control with the same final concentration of both DMSO and the co-solvent to ensure it doesn't affect your assay's biology.[1][5]
-
Adjust pH: As benzimidazoles are more soluble at acidic pH, reducing the buffer pH (e.g., from 7.4 to 6.5) can significantly improve solubility, if the assay target (e.g., enzyme, cell line) is stable and active under these conditions.[11][12]
-
Lower the Final Concentration: The simplest solution is often to reduce the final concentration of the compound to a level below its maximum solubility limit in the assay buffer.[13]
Section 3: Protocols & Data Tables
Protocol 3.1: Preparation of a High-Concentration Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer and sonicator
Methodology:
-
Accurately weigh the desired amount of solid compound into a sterile vial. For a 10 mM stock solution of a compound with MW 222.28 g/mol , this would be 2.22 mg.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 1 mL for a 2.22 mg weight to make a 10 mM stock).
-
Vortex the solution vigorously for 1-2 minutes.[20]
-
If solids remain, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (e.g., to 37°C) can also be applied, but use caution to avoid compound degradation.[2][7][20]
-
Visually inspect the solution against a light source to ensure it is completely clear and free of particulates.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can compromise stability and cause precipitation.[2][8]
Protocol 3.2: Determining Maximum Compound Solubility in Your Specific Assay Buffer
Objective: To experimentally determine the kinetic solubility limit of your compound in the final assay buffer to inform experimental design.
Materials:
-
10 mM compound stock in DMSO
-
Assay buffer (the exact buffer used in your experiment)
-
96-well clear, flat-bottom plate
-
Plate reader capable of measuring absorbance at multiple wavelengths (or nephelometer)
-
Multichannel pipette
Methodology:
-
Prepare Dilution Series: In the 96-well plate, create a two-fold serial dilution of your compound in the assay buffer. Start with a high concentration (e.g., 200 µM) and dilute down to a low concentration (e.g., <1 µM).
-
Example: To make 200 µL of a 100 µM solution (with 1% DMSO), add 2 µL of 10 mM DMSO stock to 198 µL of assay buffer.[13]
-
-
Include Controls: Prepare wells containing only the assay buffer and wells with the highest concentration of DMSO used (e.g., 1% or 2%) in buffer as vehicle controls.
-
Equilibrate: Seal the plate and shake it on a plate shaker at room temperature for 1-2 hours to allow any potential precipitation to occur and equilibrate.[13]
-
Measure Turbidity: Measure the light scattering or absorbance of each well at a wavelength where the compound does not absorb (e.g., 500-700 nm). An increase in signal relative to the vehicle control indicates the presence of precipitated particles.
-
Determine Solubility Limit: The highest concentration that does not show a significant increase in light scattering above the vehicle control is your approximate kinetic solubility limit. Do not use concentrations at or above this limit in your assays.
Table 3.1: Predicted Solubility of this compound in Common Laboratory Solvents
| Solvent Class | Example Solvent | Predicted Solubility | Rationale for Interaction |
| Polar Aprotic | DMSO, DMF | High | Strong dipole-dipole interactions with the polar benzimidazole ring.[3] |
| Polar Protic | Ethanol, Methanol | High | The solvent's -OH group can hydrogen bond with the N-H and N atoms of the benzimidazole ring.[3][21] |
| Aqueous Buffer (pH 7.4) | PBS, TRIS | Very Low | The molecule is in its neutral, hydrophobic form, leading to poor interaction with water.[5][6] |
| Aqueous Buffer (pH < 5) | Acetate Buffer | Moderate to High | Protonation of the imidazole nitrogen atoms creates a charged species that is more readily solvated by water.[11][12] |
| Nonpolar | Toluene, Hexane | Low to Very Low | The overall polarity of the benzimidazole core limits solubility in highly nonpolar environments. |
Section 4: References
-
Benchchem. (2025). Technical Support Center: Enhancing Benzimidazole Compound Solubility for Biological Assays.
-
Benchchem. (2025). Technical Support Center: Preventing Compound Precipitation.
-
Aldrich, J. M., et al. (2017). The Ecstasy and Agony of Assay Interference Compounds. PMC - PubMed Central.
-
Aldrich, J. M., et al. (2017). The Ecstasy and Agony of Assay Interference Compounds. Biochemistry - ACS Publications.
-
Dahlin, J. L., & Baell, J. B. (2020). Evolution of assay interference concepts in drug discovery. Taylor & Francis Online.
-
Benchchem. (2025). Technical Support Center: Improving the Solubility of 4-(1H-Benzimidazol-2-yl)aniline for Biological Assays.
-
Benchchem. (2025). Addressing issues with DMSO precipitating out of solution when adding aqueous buffers.
-
Benchchem. (2025). Technical Support Center: Solving Compound Precipitation in Media.
-
Benchchem. (2025). Technical Support Center: Troubleshooting Insolubility of Poorly Soluble Compounds.
-
Erlanson, D. (2009). Avoiding will-o'-the-wisps: aggregation artifacts in activity assays. Practical Fragments.
-
Noolvi, M. (2017). Exploring the Phenomena of Compound Aggregation and Nano-entities for Drug Discovery. Espace INRS.
-
Benchchem. (2025). Preventing oleanolic acid precipitation in DMSO stock solutions.
-
Garcia, J. J., et al. (1998). The effect of solubilization on the oral bioavailability of three benzimidazole carbamate drugs. PubMed.
-
ResearchGate. (n.d.). Effects of different pH and surfactants on the solubility of albendazole (n = 3).
-
PubChem. (n.d.). Benzimidazole. National Institutes of Health.
-
Benchchem. (2025). Technical Support Center: Troubleshooting Compound Solubility.
-
Benchchem. (2025). Dealing with WDR5-0103 precipitation in aqueous buffers.
-
Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of 2-tert-butyl-1H-benzo[d]imidazole in Common Organic Solvents.
-
Domanska, U., & Szydłowski, J. (2006). Solubility of Benzimidazoles in Alcohols. ResearchGate.
-
Sharma, D., et al. (2012). A REVIEW ON CHEMISTRY OF BENZIMIDAZOLE NUCLEUS AND ITS BIOLOGICAL SIGNIFICANCE. Vignan Pharmacy College.
-
Wikipedia. (n.d.). Dimethyl sulfoxide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. The effect of solubilization on the oral bioavailability of three benzimidazole carbamate drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. The Ecstasy and Agony of Assay Interference Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. espace.inrs.ca [espace.inrs.ca]
- 18. tandfonline.com [tandfonline.com]
- 19. Practical Fragments: Avoiding will-o’-the-wisps: aggregation artifacts in activity assays [practicalfragments.blogspot.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
improving the stability of 2-(2-phenylethyl)-1H-benzimidazole in solution
Technical Support Center: Stabilizing 2-(2-phenylethyl)-1H-benzimidazole
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and formulation scientists to diagnose and resolve common stability issues encountered with this compound in solution. Our approach is rooted in first-principles chemistry to provide not just solutions, but a deeper understanding of the underlying mechanisms.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and stability of this compound.
Question 1: What are the primary causes of instability for this compound in solution?
Answer: The primary instability drivers for the benzimidazole scaffold are oxidation and photodegradation. The electron-rich imidazole ring is susceptible to attack by atmospheric oxygen and reactive oxygen species (ROS), which can be exacerbated by trace metal ion catalysis. Furthermore, the aromatic system can absorb UV light, leading to photolytic cleavage or unwanted reactions. Solution pH is also a critical factor, as it can influence the compound's solubility and susceptibility to hydrolytic or oxidative pathways.
Question 2: My solution of this compound turned yellow/brown. What is happening?
Answer: A color change, typically to yellow or brown, is a classic indicator of oxidative degradation. This process often involves the formation of conjugated systems or polymeric byproducts resulting from the oxidation of the benzimidazole core. This is a clear sign that the compound is no longer pure and requires immediate attention to your storage and handling protocol.
Question 3: What is the ideal solvent for preparing a stock solution?
Answer: For a stock solution, a non-aqueous, polar aprotic solvent such as anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is recommended for long-term storage. These solvents are less likely to participate in degradation reactions compared to protic solvents like alcohols or water. For aqueous experimental buffers, the choice of pH and the use of stabilizing excipients are critical. Always use solvents of the highest purity (e.g., HPLC or spectrophotometric grade) to minimize contaminants that can catalyze degradation.
Question 4: How does pH affect the stability of this compound?
Answer: The stability of benzimidazoles is often pH-dependent. The benzimidazole ring contains both a weakly acidic N-H proton and a weakly basic imine-type nitrogen. At very low pH, the compound is protonated and may be more soluble, but acid-catalyzed hydrolysis of impurities or the compound itself can occur over time. At neutral to slightly alkaline pH, the compound is often less soluble and more susceptible to base-catalyzed oxidation. The optimal pH for stability in aqueous media is typically slightly acidic (pH 4-6), but this must be determined empirically.
Part 2: Troubleshooting Guide for Solution Instability
This section provides a systematic approach to identifying and solving specific stability problems.
Issue 1: Rapid Loss of Purity or Potency in Aqueous Buffer
-
Symptom: HPLC analysis shows a significant decrease in the main peak area for this compound within hours or days of preparation in an aqueous buffer. You may also observe a corresponding loss of biological activity in your assay.
-
Primary Suspect: Oxidative Degradation.
Caption: Troubleshooting workflow for suspected oxidative degradation.
1. Causality Explanation: Atmospheric oxygen, dissolved in your buffer, can directly attack the benzimidazole ring. This process is often initiated by single-electron transfer, forming a radical cation that is highly reactive. Trace metal ions (e.g., Fe²⁺, Cu²⁺) present in lower-grade water or salts can catalytically accelerate this oxidation by facilitating the formation of reactive oxygen species (ROS) like the hydroxyl radical.
2. Diagnostic & Solution Protocols (Step-by-Step):
-
Protocol A: Preparation of Deoxygenated Buffer
-
Prepare your desired aqueous buffer (e.g., phosphate-buffered saline).
-
Place the buffer in a flask with a magnetic stir bar.
-
Sparge the solution by bubbling high-purity nitrogen or argon gas through it for at least 30 minutes while stirring.
-
Immediately dissolve your this compound in this deoxygenated buffer and cap the container tightly, leaving minimal headspace.
-
Compare the stability of this solution against a control prepared with untreated buffer using HPLC over 24-48 hours.
-
-
Protocol B: Use of Chelating Agents
-
Prepare a 100 mM stock solution of ethylenediaminetetraacetic acid (EDTA) in high-purity water; adjust pH to ~7.5 to dissolve.
-
Add the EDTA stock to your experimental buffer to a final concentration of 0.1 mM.
-
Prepare your compound solution in this EDTA-containing buffer.
-
Rationale: EDTA is a hexadentate ligand that strongly sequesters divalent metal ions, rendering them catalytically inactive and unable to promote ROS formation.
-
-
Protocol C: Use of Antioxidants
-
Select an antioxidant based on your solvent system. For aqueous buffers, L-Ascorbic Acid (Vitamin C) at 0.01-0.1% (w/v) is a good choice. For organic-based stock solutions, Butylated Hydroxytoluene (BHT) at 0.01% (w/v) is effective.
-
Dissolve the antioxidant in the buffer/solvent before adding your primary compound.
-
Rationale: Antioxidants act as sacrificial agents. They are more easily oxidized than your compound of interest, thereby quenching radical species and terminating chain reactions that lead to degradation.
-
| Condition (Aqueous Buffer, pH 7.4, 25°C, exposed to air) | % Parent Compound Remaining (t=24h) |
| Control | 78% |
| Deoxygenated Buffer | 94% |
| + 0.1 mM EDTA | 91% |
| + 0.01% Ascorbic Acid | >99% |
| Deoxygenated Buffer + 0.01% Ascorbic Acid | >99.5% |
Issue 2: Precipitation or Cloudiness in Stock Solution Upon Storage
-
Symptom: A clear stock solution (typically in DMSO) becomes cloudy or shows visible precipitate after freeze-thaw cycles or storage at -20°C.
-
Primary Suspects: Poor solubility at low temperatures; water absorption by the solvent.
While DMSO is an excellent solvent at room temperature, the solubility of many organic compounds decreases dramatically as the temperature drops. Furthermore, DMSO is highly hygroscopic; it readily absorbs atmospheric moisture each time the vial is opened. Water is a poor solvent for this compound, and its presence in the DMSO stock can cause the compound to crash out of solution, especially at low temperatures.
-
Confirm Precipitate Identity: Gently warm the vial to room temperature. If the precipitate redissolves, the issue is temperature-dependent solubility. If it does not, it may be a degradant.
-
Solvent Management:
-
Purchase high-purity, anhydrous DMSO in small-volume bottles with protective septa.
-
Aliquot your stock solution into single-use volumes upon first preparation. This minimizes the number of freeze-thaw cycles and exposure events to moist air for the bulk of your stock.
-
-
Storage Modification:
-
Consider storing the stock solution at room temperature, protected from light, if stability data permits. A short-term stability test (e.g., 1 week at RT) can be performed using HPLC to validate this approach. For many benzimidazoles, room temperature storage in high-quality anhydrous DMSO is superior to repeated freezing.
-
-
Consider an Alternative Solvent: If low-temperature storage is essential, investigate co-solvent systems. For example, a 4:1 mixture of DMSO:Ethanol may improve low-temperature solubility, but you must re-validate the stability of your compound in this new system.
Issue 3: Inconsistent Results and Gradual Loss of Activity
-
Symptom: Experimental results are not reproducible. Over weeks, you find you need to use a higher concentration of your solution to achieve the same biological effect. The solution itself remains clear.
-
Primary Suspect: Photodegradation.
Caption: Simplified mechanism of photodegradation for benzimidazoles.
The conjugated aromatic system of this compound can absorb photons, particularly in the UV range, promoting it to an electronically excited state. This excited molecule can then follow several degradative pathways, including reacting with oxygen to form ROS or undergoing direct molecular rearrangement or cleavage. This process is insidious because it can occur even under standard laboratory lighting over time, and the degradants may still be soluble, leading to no visible change.
-
Forced Degradation Study (Diagnostic):
-
Prepare two identical solutions of your compound in your standard experimental buffer.
-
Wrap one vial completely in aluminum foil (the "dark" control).
-
Place both vials under a standard laboratory light source or in a photostability chamber (irradiance compliant with ICH Q1B guidelines, if available).
-
Analyze the purity of both solutions by HPLC at t=0, 2, 4, 8, and 24 hours. A significantly faster degradation rate in the light-exposed sample confirms photosensitivity.
-
-
Mitigation Protocol (Solution):
-
Use Amber Glassware: Always prepare and store solutions in amber glass vials or flasks, which are designed to block UV and short-wavelength visible light.
-
Wrap in Foil: For clear containers or multi-well plates used in assays, wrap them in aluminum foil whenever they are not inside a dark reader or incubator.
-
Minimize Exposure: Turn off overhead lights when not actively working in a cell culture hood or on the bench where the compound is being handled.
-
By implementing these systematic troubleshooting steps, you can significantly improve the stability and reproducibility of your experiments with this compound.
References
- Kaur, H., & Kumar, S. (2019). A Review on Chemistry and Pharmacological Significance of Benzimidazole Nucleus. RGUHS Journal of Pharmaceutical Sciences. [Link]
- Bajaj, S., Singla, D., & Sakhuja, N. (2002). Stability testing of pharmaceutical products. Journal of Applied Pharmaceutical Science. [Link]
- Andia, M., & de Matos, J. (2020). The role of metal ions in the degradation of pharmaceuticals. RSC Advances. [Link]
- Ansari, A. Q., & Ali, A. (2011). A review on the role of pH in the stability of pharmaceutical dosage forms. Journal of Drug Delivery and Therapeutics. [Link]
- Das, K. R., & Roy, S. (2012). A review on the chemistry and biological importance of EDTA. Journal of the Indian Chemical Society. [Link]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 2-Substituted Benzimidazoles
Welcome to the Technical Support Center for the synthesis of 2-substituted benzimidazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high yields and purity in their reactions. Drawing from established literature and field-proven insights, this document provides a structured approach to identifying, understanding, and mitigating common side reactions.
Introduction: The Challenge of Selectivity
The synthesis of 2-substituted benzimidazoles, typically achieved through the condensation of an o-phenylenediamine (OPD) with an aldehyde or carboxylic acid (and its derivatives), is a cornerstone reaction in medicinal chemistry.[1][2] While seemingly straightforward, these reactions are often plagued by a variety of side reactions that can significantly lower the yield and complicate the purification of the desired product.[3][4] This guide will dissect the most common side reactions, explain their mechanistic origins, and provide actionable troubleshooting strategies in a practical question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction is producing a significant amount of a higher molecular weight byproduct, especially when using aldehydes. What is it and how can I prevent it?
A1: You are likely observing the formation of a 1,2-disubstituted benzimidazole. This is one of the most common side reactions when using aldehydes as the carbonyl source.[3][4]
Mechanism of Formation:
The reaction proceeds through a benzimidazoline intermediate. In the presence of excess aldehyde, this intermediate can be N-alkylated or N-benzylated by a second molecule of the aldehyde before the final oxidation to the benzimidazole.[5][6] The subsequent oxidation/aromatization then yields the 1,2-disubstituted product.
Caption: Desired vs. side reaction pathway in benzimidazole synthesis.
Troubleshooting Strategies:
-
Control Stoichiometry: To favor the formation of the 2-substituted product, use a 1:1 molar ratio of o-phenylenediamine to aldehyde, or even a slight excess of the diamine.[4]
-
Solvent Selection: The choice of solvent can significantly influence selectivity. Non-polar solvents like toluene may favor the formation of the 2-substituted product, whereas more polar solvent systems like water-ethanol mixtures can sometimes lead to higher proportions of the 1,2-disubstituted byproduct.[4]
-
Catalyst Choice: Certain catalysts can enhance selectivity. For instance, some Lewis acids may preferentially catalyze the initial condensation and cyclization over the subsequent N-alkylation.[3]
-
Temperature Control: Lowering the reaction temperature can sometimes disfavor the N-alkylation step, which may have a higher activation energy than the initial cyclization.
Table 1: Effect of Reaction Conditions on Selectivity
| Catalyst | Solvent | Amine:Aldehyde Ratio | Temperature (°C) | 2-Substituted Product Yield | 1,2-Disubstituted Product Yield | Reference |
| Er(OTf)₃ | Water | 4:1 | 1 | 92% | 8% | [3] |
| Er(OTf)₃ | Ethanol | 1:2 | 120 | 41% | 54% | [3] |
| None | Ethanol | 1:2 | 120 | 41% | 54% | [3] |
| Er(OTf)₃ | Neat | 1:2 | 80 | - | 91% | [3] |
Q2: My reaction mixture is turning dark and I'm getting a lot of insoluble, polymeric material. What's happening?
A2: This is likely due to the oxidative dimerization or polymerization of the o-phenylenediamine (OPD) starting material. OPD is highly susceptible to oxidation, which can lead to the formation of colored and often insoluble byproducts like 2,3-diaminophenazine and other polymers.[7]
Mechanism of Formation:
In the presence of an oxidant (including atmospheric oxygen), OPD can undergo self-condensation to form dimers and higher-order oligomers. This process is often catalyzed by certain metals and can be accelerated by heat and light.
Caption: Polymerization side reaction of o-phenylenediamine.
Troubleshooting Strategies:
-
Use High-Purity OPD: Ensure your o-phenylenediamine is of high purity and has been stored correctly to minimize oxidation prior to use.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce oxidative side reactions.[6]
-
Control Reaction Temperature: High temperatures can accelerate the rate of OPD oxidation.
-
Purification of Crude Product: If colored impurities are formed, they can sometimes be removed by treating a solution of the crude product with activated carbon before filtration and crystallization.[4]
Q3: My reaction seems to stall at an intermediate stage. I see a product by TLC, but it's not my desired benzimidazole. What could this be?
A3: It is possible that the reaction is stopping at the Schiff base or benzimidazoline intermediate. The overall reaction involves a two-step process: initial condensation to form a Schiff base, followed by cyclization and then oxidation to the aromatic benzimidazole.[8] Under certain conditions, the intermediate may be stable and not proceed to the final product.
Mechanism and Intermediates:
-
Schiff Base Formation: The o-phenylenediamine reacts with the aldehyde to form a Schiff base (an imine).
-
Cyclization: The remaining amino group of the Schiff base attacks the imine carbon to form the non-aromatic benzimidazoline ring.
-
Oxidation: The benzimidazoline is then oxidized to the final benzimidazole product.
If the oxidizing conditions are not sufficient, the reaction may stall at the benzimidazoline stage.
Caption: Stalling at intermediate stages of the reaction.
Troubleshooting Strategies:
-
Introduce an Oxidant: If you suspect the reaction is stalling at the benzimidazoline stage, the introduction of a mild oxidant may be necessary. Air is often a sufficient oxidant, but others like H₂O₂, I₂, or DDQ can be used.[9][10]
-
Catalyst Choice: The choice of catalyst can influence the rate of both cyclization and oxidation. Some catalysts are specifically chosen for their ability to promote the oxidative aromatization step.
-
Reaction Time and Temperature: In some cases, simply increasing the reaction time or temperature may provide the necessary energy to overcome the activation barrier for the final oxidation step.
Experimental Protocols
Protocol 1: Selective Synthesis of 2-Substituted Benzimidazoles
This protocol is designed to minimize the formation of the 1,2-disubstituted byproduct by controlling the stoichiometry.
Materials:
-
o-Phenylenediamine (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Ammonium Chloride (NH₄Cl) (4.0 mmol)[11]
-
Chloroform (CHCl₃) (5 mL)[11]
Procedure:
-
To a stirred solution of o-phenylenediamine (1.0 mmol) in chloroform (5 mL), add ammonium chloride (4.0 mmol).
-
Add the aromatic aldehyde (1.0 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for four hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Microwave-Assisted Synthesis to Minimize Side Reactions
Microwave-assisted synthesis can often reduce reaction times and improve yields, thereby minimizing the formation of thermally induced byproducts.[12]
Materials:
-
N-phenyl-o-phenylenediamine (1.0 mmol) (for 1,2-disubstituted product) or o-phenylenediamine (1.0 mmol) (for 2-substituted product)
-
Desired aldehyde (1.0 mmol)
-
Erbium(III) triflate (Er(OTf)₃) (1 mol%)[13]
Procedure:
-
In a microwave reactor vessel, mix the diamine (1.0 mmol), the desired aldehyde (1.0 mmol), and Er(OTf)₃ (1 mol%).
-
Irradiate the mixture in a microwave oven at 60-80°C for 5-10 minutes.[13]
-
After completion, add water to the reaction mixture.
-
Extract the product with ethyl acetate.
-
The organic layer is then dried and concentrated to yield the crude product, which can be further purified if necessary.
Concluding Remarks
The successful synthesis of 2-substituted benzimidazoles hinges on a nuanced understanding of the reaction mechanism and the potential for competing side reactions. By carefully controlling stoichiometry, selecting appropriate solvents and catalysts, and optimizing reaction conditions, researchers can significantly improve the yield and purity of their desired products. This guide provides a foundational framework for troubleshooting common issues, but it is essential to remember that each substrate pairing may require specific optimization.
References
- Azizian, J., et al. (2023).
- Beilstein Journal of Organic Chemistry. (n.d.). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)
- BenchChem. (2025). Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide.
- BenchChem. (2025). Overcoming Challenges in the Synthesis of Substituted Benzimidazoles.
- BenchChem. (2025). Optimization of reaction conditions for benzimidazole synthesis.
- BenchChem. (2025). Technical Support Center: Minimizing Byproducts in Organic Synthesis.
- BenchChem. (2025).
- Graphene, 2D Materials, and Carbon Materials. (2023).
- Hindawi. (2013). Eco-Friendly Synthesis of 2-Substituted Benzimidazoles Using Air as the Oxidant.
- MDPI. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles.
- MDPI. (2021).
- MDPI. (2022).
- Organic Syntheses. (n.d.). Benzimidazole.
- ResearchGate. (n.d.). Plausible mechanism for the synthesis of 1,2-disubstituted benzimidazoles.
- ResearchGate. (n.d.).
- Royal Society of Chemistry. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es.
- ScienceDirect. (2016).
- Scientific.Net. (2022). Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors.
- SciELO. (n.d.). Simple, mild, and highly efficient synthesis of 2-substituted benzimidazoles and bis-benzimidazoles.
- SpringerLink. (2021).
- Taylor & Francis Online. (2021).
Sources
- 1. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 6. Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Phenylethyl-benzimidazole by Recrystallization
Prepared by: Gemini, Senior Application Scientist
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of 2-phenylethyl-benzimidazole via recrystallization. The methodologies and explanations provided herein are grounded in established chemical principles to ensure both scientific accuracy and practical utility in a laboratory setting.
Foundational Knowledge
Before addressing specific experimental issues, it is crucial to understand the physicochemical properties of the target compound and the core principles of the purification technique.
Key Physicochemical Properties of 2-Phenylethyl-benzimidazole
The success of a recrystallization protocol is intrinsically linked to the compound's physical properties. The polarity imparted by the benzimidazole core, combined with the non-polar phenylethyl group, results in a specific solubility profile that must be expertly navigated.
| Property | Value | Significance for Recrystallization |
| Molecular Formula | C₁₅H₁₄N₂[1] | Indicates a significant aromatic character. |
| Molar Mass | 222.29 g/mol [2] | Used for calculating yield. |
| Appearance | White to off-white solid[2] | Color can be an initial indicator of purity. |
| Melting Point | 160 - 162 °C[2] | A sharp melting point within this range indicates high purity. A broad or depressed range suggests the presence of impurities. |
| Solubility Profile | Low solubility in water; Soluble in organic solvents like ethanol and DMSO.[2] | Critical for selecting an appropriate recrystallization solvent. The ideal solvent will dissolve the compound when hot but not when cold.[3] |
The Principle of Recrystallization
Recrystallization is a purification technique used to separate a desired solid compound from impurities.[4] The method relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. The ideal solvent will dissolve the target compound completely at its boiling point but only sparingly at low temperatures. Impurities are either highly soluble at all temperatures (remaining in the liquid phase or "mother liquor") or insoluble in the hot solvent (and can be filtered out).
Below is a workflow diagram illustrating the fundamental steps of a successful recrystallization experiment.
Caption: Standard workflow for purification by recrystallization.
Troubleshooting Guide
This section addresses common problems encountered during the recrystallization of 2-phenylethyl-benzimidazole, offering potential causes and validated solutions.
Issue 1: The crude product fails to dissolve completely in the boiling solvent.
-
Question: I've added a significant amount of my chosen solvent (e.g., ethanol) and brought it to a boil, but a solid residue remains. What's happening?
-
Answer: This issue typically points to one of two scenarios:
-
Insufficient Solvent: You may not have added enough solvent to surpass the compound's solubility limit at that temperature. Cautiously add more hot solvent in small increments until the solid dissolves.
-
Insoluble Impurities: The synthesis may have produced insoluble byproducts. If adding more solvent does not dissolve the remaining solid, it is likely an impurity. In this case, you should perform a hot gravity filtration to remove the insoluble material before allowing the filtrate to cool.
-
Issue 2: No crystals form after the hot solution has cooled.
-
Question: My solution is clear and has cooled to room temperature, and even after placing it in an ice bath, no crystals have appeared. How can I induce crystallization?
-
Answer: The absence of crystal formation indicates that the solution is not supersaturated, or that nucleation has not been initiated.[5]
-
Probable Cause 1: Excessive Solvent. The most common reason is the use of too much solvent during the dissolution step.[5]
-
Solution: Gently heat the solution to boil off a portion of the solvent. A good rule of thumb is to reduce the volume by 20-30% and then allow it to cool again.
-
-
Probable Cause 2: Lack of Nucleation Sites. Sometimes a supersaturated solution needs a "trigger" to begin crystallization.
-
Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.[5]
-
Solution 2 (Seeding): If you have a small crystal of pure 2-phenylethyl-benzimidazole, add it to the cooled solution. This "seed crystal" provides a template for other molecules to crystallize upon.
-
-
Issue 3: The product separates as an oil, not as crystals ("oiling out").
-
Question: As my solution cooled, a cloudy oil formed at the bottom of the flask instead of solid crystals. What went wrong?
-
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to a high concentration of impurities which depresses the melting point of the mixture.
-
Solution 1: Re-heat and Add More Solvent. Re-heat the solution until the oil fully redissolves. Add a small, measured amount of additional hot solvent (10-15% of the total volume) to lower the saturation temperature.[5] This ensures that the solution becomes saturated at a temperature below the compound's melting point, allowing crystals to form directly.
-
Solution 2: Change Solvent System. The boiling point of your chosen solvent may be too high. Select a solvent with a lower boiling point or use a mixed solvent system. For example, dissolve the compound in a minimum of a good, hot solvent (like ethanol) and then slowly add a poor, miscible solvent (like water) until the solution just becomes turbid. Re-heat to clarify and then cool slowly.[3]
-
Issue 4: The final yield of purified product is very low.
-
Question: After filtration and drying, my final product mass is significantly lower than expected. Where could the product have been lost?
-
Answer: Low recovery is a frequent challenge and can stem from several stages of the process.[3]
-
Cause 1: Using too much solvent. As discussed in Issue 2, excess solvent will retain a larger amount of your product in the mother liquor even after cooling.[5]
-
Cause 2: Premature crystallization. If the solution cools too quickly during hot filtration (if performed), the product can crystallize in the funnel, leading to loss. To prevent this, use a pre-heated funnel and filter as quickly as possible.
-
Cause 3: Washing with the wrong solvent. Washing the collected crystals with a solvent in which they are highly soluble (e.g., room temperature ethanol) will dissolve and wash away a portion of your product.
-
Solution: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
-
-
Issue 5: The purified crystals are still colored.
-
Question: My starting material was a brownish solid. After recrystallization, the resulting crystals are still yellow/brown. How can I obtain a colorless product?
-
Answer: Persistent color often indicates the presence of highly conjugated or polymeric impurities that co-crystallize with your product.
-
Solution: Activated Carbon (Charcoal) Treatment. Activated carbon is highly effective at adsorbing large, colored impurity molecules.[3][6] After dissolving your crude product in the hot solvent, add a very small amount of activated carbon (typically 1-2% of the solute mass). Keep the solution hot for a few minutes, then remove the carbon via hot gravity filtration before allowing the solution to cool and crystallize. Be aware that using too much carbon can adsorb your desired product and reduce the yield.[6]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the best recrystallization solvent for 2-phenylethyl-benzimidazole?
A1: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3] Given that 2-phenylethyl-benzimidazole is soluble in ethanol[2], a systematic approach is best. Start with solvents of varying polarities. Alcohols like ethanol or methanol are often good starting points for benzimidazole derivatives.[7] A mixed solvent system, such as ethanol/water or acetone/hexane, can also be highly effective.[3][8] Perform small-scale solubility tests in reaction tubes with various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to find the optimal system before committing your entire batch.[9]
Q2: What are the common impurities in a typical synthesis of 2-phenylethyl-benzimidazole and how does recrystallization remove them?
A2: Common impurities often include unreacted starting materials (e.g., o-phenylenediamine, 3-phenylpropionaldehyde or its derivatives) and side-products from condensation or oxidation reactions.[3] Recrystallization is effective because these impurities usually have different solubility profiles than the desired product. For example, o-phenylenediamine is more polar and may remain in a moderately polar mother liquor, while non-polar side-products may be insoluble in the hot solvent.
Q3: Can I use a solvent mixture for recrystallization? How does that work?
A3: Yes, a solvent/anti-solvent system is a powerful technique.[3] You dissolve your compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., hot ethanol). Then, you slowly add a "poor" or "anti-solvent" in which it is insoluble (e.g., water) at an elevated temperature until persistent cloudiness (turbidity) is observed. A small amount of the "good" solvent is then added back to just re-clarify the solution, which is then allowed to cool slowly. This method allows for fine-tuned control over the saturation point.
Q4: What is the expected melting point of pure 2-phenylethyl-benzimidazole?
A4: The reported melting point is in the range of 160-162 °C.[2] A sharp melting point within this range is a strong indicator of high purity. Impurities will typically cause the melting point to be depressed and broaden the range over which the compound melts.
Q5: What safety precautions should I take during this procedure?
A5: Standard laboratory safety protocols must be followed. This includes wearing safety glasses, gloves, and a lab coat. All heating of organic solvents should be performed in a chemical fume hood using a heating mantle or steam bath, never an open flame. Ensure that your glassware is free of cracks. Refer to the Safety Data Sheets (SDS) for 2-phenylethyl-benzimidazole and all solvents used to be aware of specific hazards.
Detailed Experimental Protocols
Protocol 4.1: Small-Scale Solvent Screening
-
Place approximately 20-30 mg of crude 2-phenylethyl-benzimidazole into several different test tubes.
-
To each tube, add a different potential solvent (e.g., water, ethanol, isopropanol, ethyl acetate, toluene) dropwise at room temperature. Note the solubility.
-
For solvents in which the compound is insoluble at room temperature, gently heat the test tube in a water bath.
-
Observe if the compound dissolves when hot. If it does, remove the tube from the heat and allow it to cool to room temperature, then place it in an ice bath.
-
An ideal solvent is one where the compound is sparingly soluble at room temperature, fully soluble when hot, and forms abundant crystals upon cooling.
Protocol 4.2: Step-by-Step Recrystallization of 2-Phenylethyl-benzimidazole (using Ethanol)
-
Dissolution: Place the crude 2-phenylethyl-benzimidazole (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask. Add a boiling chip. In a separate flask, heat the chosen solvent (e.g., ethanol) to its boiling point.
-
Add the minimum amount of hot ethanol to the flask containing the crude solid to just dissolve it completely at the boiling point. Swirl the flask to aid dissolution.
-
(Optional - Decolorization): If the solution is colored, remove it from the heat source, allow it to cool slightly, and add a spatula-tip of activated carbon. Re-heat the mixture to boiling for 2-5 minutes.
-
(Optional - Hot Filtration): If carbon was added or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated short-stem funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any residual mother liquor.
-
Drying: Allow the crystals to dry on the filter paper under vacuum for several minutes. Transfer the crystals to a watch glass and dry them completely in a vacuum oven.
-
Analysis: Determine the mass of the dried, purified product to calculate the percent recovery. Measure the melting point to assess purity.
References
- Bouling Chemical Co., Limited. (n.d.). 2-Phenethyl-1H-Benzimidazole: Properties, Synthesis, Uses & Safety.
- BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Benzimidazole Derivatives. Benchchem.
- ECHEMI. (n.d.). 2-(2-phenylethyl)-1H-benzimidazole.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- IJCRT.org. (2025). Synthesis And Characterization Of Novel Derivatives Of Benzeimidazole.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- BenchChem Technical Support Team. (n.d.). Technical Support Center: Purification of Benzimidazole Derivatives. Benchchem.
- BenchChem. (2025). An In-depth Technical Guide to the Solubility of 2-tert-butyl-1H-benzo[d]imidazole in Common Organic Solvents.
- Unknown. (n.d.). Part 2. (revised 7/10). Recrystallize benzoin if you did not do it the previous.
Sources
- 1. echemi.com [echemi.com]
- 2. 2-Phenethyl-1H-Benzimidazole: Properties, Synthesis, Uses & Safety | China Supplier & Manufacturer Information [chemheterocycles.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mt.com [mt.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijcrt.org [ijcrt.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Purifying Benzimidazole Derivatives with Column Chromatography
Welcome to our dedicated technical support center for the chromatographic purification of benzimidazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges associated with this important class of heterocyclic compounds. Benzimidazoles, with their characteristic basic nitrogen, present specific hurdles in column chromatography, including peak tailing, strong stationary phase interactions, and solubility issues.
This resource provides in-depth, field-tested solutions and foundational knowledge to empower you to develop robust and efficient purification methods. We will move beyond generic advice to explain the "why" behind each recommendation, ensuring you can adapt these principles to your specific derivative.
Part 1: Troubleshooting Guide - Common Purification Problems
This section addresses the most frequently encountered issues during the column chromatography of benzimidazole derivatives. Each problem is analyzed from cause to solution, providing a clear action plan.
Issue 1: Severe Peak Tailing and Poor Resolution
Symptoms: Your purified fractions show broad, asymmetric peaks, making it difficult to achieve baseline separation from impurities.
Root Cause Analysis: The basic nitrogen atom on the benzimidazole core is the primary culprit. It can interact strongly with acidic silanol groups (Si-OH) on the surface of standard silica gel via secondary interactions. This leads to a non-uniform elution process, causing the characteristic tailing.
Solutions:
-
Neutralize the Stationary Phase: The most effective strategy is to add a basic modifier to your mobile phase. This deactivates the acidic silanol groups, preventing strong interactions with your basic analyte.
-
Recommended Modifiers:
-
Triethylamine (TEA): Add 0.1-1% (v/v) to your mobile phase. TEA is a volatile base, making it easy to remove during solvent evaporation.
-
Ammonia: For less volatile applications, a solution of 7N ammonia in methanol (0.5-2%) can be used as a polar component of the mobile phase.
-
-
-
Switch to a Different Stationary Phase: If basic modifiers are not sufficient or compatible with your molecule, consider alternative stationary phases.
-
Alumina (Basic or Neutral): Aluminum oxide is a suitable alternative to silica gel for basic compounds. Basic alumina is generally preferred for this application.
-
Deactivated Silica: Use commercially available end-capped or deactivated silica gel where the surface silanol groups are less accessible.
-
Reversed-Phase Chromatography (C18): For moderately polar to non-polar benzimidazoles, reversed-phase chromatography is an excellent alternative. The separation is based on hydrophobicity rather than polar interactions, mitigating the issue of silanol binding.
-
Experimental Protocol: Basic Modifier Addition
-
Prepare your chosen mobile phase (e.g., a mixture of Ethyl Acetate and Hexane).
-
To every 100 mL of the mobile phase, add 0.1 mL of triethylamine for a 0.1% solution.
-
Equilibrate your silica gel column with this modified mobile phase for at least 3-5 column volumes before loading your sample.
-
Dissolve your crude sample in a minimum amount of the modified mobile phase (or a stronger solvent like dichloromethane) and proceed with loading and elution.
Issue 2: Low Compound Recovery
Symptoms: After purification, the total mass of your recovered benzimidazole derivative is significantly lower than the amount loaded onto the column.
Root Cause Analysis: This can be due to irreversible adsorption onto the stationary phase or degradation of the compound on the acidic silica surface. The strong interaction with silanol groups can, in some cases, be strong enough to prevent the compound from eluting at all.
Solutions:
-
Pre-treat the Silica Gel: Before packing the column, you can pre-treat the silica gel to neutralize it.
-
Slurry Treatment: Make a slurry of your silica gel in the mobile phase containing 1% TEA. Gently stir for 10-15 minutes before packing the column. This ensures all active sites are neutralized beforehand.
-
-
Use a "Guard" Layer: Add a small layer of basic alumina or a mixture of silica and sodium bicarbonate on top of your main silica bed. This acts as a sacrificial layer, capturing any highly acidic impurities and protecting your target compound.
-
Elution with a Stronger, More Polar System: If your compound is stuck, try flushing the column with a highly polar solvent system containing a base. A gradient up to 10-20% Methanol in Dichloromethane with 1% TEA can be effective for eluting highly retained compounds.
Issue 3: Poor Solubility for Column Loading
Symptoms: Your crude benzimidazole derivative does not fully dissolve in the mobile phase or less polar solvents typically used for sample loading.
Root Cause Analysis: Benzimidazoles can have poor solubility in common non-polar organic solvents like hexane or even ethyl acetate, especially if they contain polar functional groups.
Solutions:
-
Dry Loading Technique: This is the preferred method for compounds with low solubility in the mobile phase.
-
Dissolve your crude product in a strong, volatile solvent in which it is highly soluble (e.g., Dichloromethane, Methanol, or Acetone).
-
Add a small amount of silica gel (typically 1-2 times the weight of your crude product) to this solution.
-
Evaporate the solvent completely using a rotary evaporator until you have a free-flowing powder.
-
Carefully load this powder onto the top of your pre-packed and equilibrated column.
-
-
Use a Stronger Loading Solvent (with caution): You can dissolve your sample in a minimal amount of a stronger solvent (like Dichloromethane or a small amount of Methanol). However, be aware that this can lead to band broadening and reduced separation efficiency if not done carefully. Ensure the volume is as small as possible.
Workflow Diagram: Troubleshooting Purification Issues
Caption: Troubleshooting flowchart for benzimidazole purification.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best starting mobile phase for purifying a novel benzimidazole derivative?
A1: A good starting point is a solvent system of moderate polarity, such as Ethyl Acetate/Hexane or Dichloromethane/Methanol .
-
Thin-Layer Chromatography (TLC) is essential. Before running a column, always perform TLC analysis to determine the optimal solvent ratio.
-
Target Rf Value: Aim for an Rf (retardation factor) of 0.25-0.35 for your target compound. This generally provides the best separation on a column.
-
Don't forget the base! Always run two sets of TLC plates: one with the neutral solvent system and one with the system containing 0.1-1% Triethylamine (TEA). This will immediately show you if the additive improves the spot shape and separation.
Q2: Should I use normal-phase or reversed-phase chromatography?
A2: The choice depends on the overall polarity of your molecule.
-
Normal-Phase (e.g., Silica, Alumina): This is the most common method and is well-suited for compounds of low to medium polarity. It is generally the first choice for traditional organic synthesis workups.
-
Reversed-Phase (e.g., C18): This is ideal for more polar benzimidazole derivatives or those that are highly soluble in water/methanol mixtures. It is also very effective when normal-phase chromatography fails to provide adequate separation due to strong silanol interactions.
Data Table: Method Selection Guide
| Property of Benzimidazole Derivative | Recommended Chromatography Mode | Typical Mobile Phase |
| Non-polar to Moderately Polar | Normal-Phase (Silica Gel) | Hexane/Ethyl Acetate + 0.5% TEA |
| Basic, Moderately Polar | Normal-Phase (Alumina) | Hexane/Ethyl Acetate |
| Polar, Water-Soluble | Reversed-Phase (C18) | Water/Acetonitrile or Water/Methanol + 0.1% TFA* |
*Note: Trifluoroacetic acid (TFA) is often used in reversed-phase to improve peak shape for basic compounds by ensuring they are protonated.
Q3: How much crude material can I load onto my column?
A3: The loading capacity depends on the difficulty of the separation.
-
Easy Separation (ΔRf > 0.2): You can load up to 1g of crude material per 20-40g of silica gel (a 1:20 to 1:40 ratio).
-
Difficult Separation (ΔRf < 0.1): The ratio should be increased significantly, to 1:100 or even higher, to achieve good resolution.
Diagram: Decision Workflow for Method Development
Caption: Decision tree for selecting a purification strategy.
Q4: Can I use a gradient elution for my purification?
A4: Yes, gradient elution is highly recommended, especially for complex mixtures where impurities have a wide range of polarities.
-
Step Gradient: A simple step gradient is often sufficient. Start with a low-polarity mobile phase to elute non-polar impurities, then increase the percentage of the more polar solvent to elute your product, and finally, use a high-polarity wash to remove anything remaining on the column.
-
TLC is Your Guide: Use your initial TLC analysis to plan your gradient. For example, if your product has an Rf of 0.3 in 30% Ethyl Acetate/Hexane, you could start the column with 10% Ethyl Acetate, run the main elution with 30%, and finish with a 50% wash.
This guide provides a foundational framework for tackling the purification of benzimidazole derivatives. Remember that each molecule is unique, and empirical testing guided by these principles will ultimately lead to the most successful outcomes.
Technical Support Center: 2-(2-phenylethyl)-1H-benzimidazole Synthesis
Welcome to the technical support center for the synthesis of 2-(2-phenylethyl)-1H-benzimidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential impurities encountered during this synthetic process. Our goal is to provide you with the expertise and practical insights necessary to ensure the integrity and purity of your final product.
Introduction to the Synthesis
The most common and direct route to synthesizing this compound involves the condensation reaction between o-phenylenediamine and 3-phenylpropanoic acid. This reaction is typically facilitated by a dehydrating agent or acid catalyst at elevated temperatures. While seemingly straightforward, this process can give rise to several impurities that may compromise the quality of the active pharmaceutical ingredient (API). Understanding the origin and structure of these impurities is paramount for developing robust purification strategies and analytical control methods.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and analysis of this compound.
Q1: My final product shows a lower than expected melting point and appears discolored. What are the likely impurities?
A low melting point and discoloration are classic indicators of impurities. In this synthesis, the most common impurities arise from incomplete reaction or side reactions.[1][2] The primary suspects are:
-
Unreacted Starting Materials: Residual o-phenylenediamine and 3-phenylpropanoic acid.
-
Intermediate Species: The non-cyclized amide intermediate, N-(2-aminophenyl)-3-phenylpropanamide.
-
Side-Products: N,N'-diacylated byproducts where both amino groups of a second o-phenylenediamine molecule react with the intermediate or product.
Troubleshooting Steps:
-
Reaction Monitoring: Implement in-process controls (e.g., Thin Layer Chromatography - TLC) to monitor the consumption of starting materials.
-
Stoichiometry and Reaction Time: Ensure the molar ratio of reactants is accurate and consider extending the reaction time to drive the cyclization to completion.
-
Purification: Employ column chromatography or recrystallization to isolate the desired product from these impurities. A typical recrystallization solvent is aqueous ethanol.[3]
Q2: I'm observing an unexpected peak in my HPLC chromatogram. How can I identify it?
Identifying unknown peaks requires a systematic approach using a combination of analytical techniques.
Troubleshooting Steps:
-
Spiking Study: If you have reference standards for the potential impurities (starting materials, intermediate), "spike" your sample with a small amount of each and observe which peak increases in area.
-
LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying unknown compounds.[4] The mass-to-charge ratio (m/z) of the unknown peak can provide its molecular weight, which can then be matched to the expected impurities.
-
Fraction Collection and NMR: If the impurity is present in sufficient quantity, you can collect the fraction corresponding to the unknown peak from the HPLC and analyze it by Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.[5]
Q3: My reaction yield is consistently low. What factors could be contributing to this?
Low yields can be attributed to several factors related to the reaction conditions and work-up procedure.
Troubleshooting Steps:
-
Catalyst and Temperature: The choice of acid catalyst (e.g., polyphosphoric acid, hydrochloric acid) and reaction temperature are critical. Ensure the temperature is high enough to facilitate dehydration and cyclization without causing degradation.
-
Water Removal: The condensation reaction produces water. Efficient removal of water can drive the equilibrium towards product formation. Consider using a Dean-Stark apparatus if compatible with your reaction setup.
-
Work-up Procedure: During the work-up, precipitation of the product is often induced by adjusting the pH. Ensure the pH is optimized for maximum precipitation of the desired product and minimal precipitation of acidic or basic impurities.
Potential Impurities and their Formation
Understanding the reaction mechanism is key to anticipating potential impurities. The synthesis of this compound proceeds through an initial acylation of one of the amino groups of o-phenylenediamine by 3-phenylpropanoic acid to form the amide intermediate, N-(2-aminophenyl)-3-phenylpropanamide. This is followed by an intramolecular cyclization with the elimination of water to form the benzimidazole ring.
Diagram: Synthesis and Impurity Formation Pathway
Caption: Synthesis of this compound and potential impurity formation.
Table 1: Common Impurities and their Characteristics
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Origin |
| o-Phenylenediamine | C₆H₈N₂ | 108.14 | Unreacted Starting Material |
| 3-Phenylpropanoic Acid | C₉H₁₀O₂ | 150.17 | Unreacted Starting Material |
| N-(2-aminophenyl)-3-phenylpropanamide | C₁₅H₁₆N₂O | 240.30 | Intermediate |
| N,N'-bis(3-phenylpropanoyl)-1,2-diaminobenzene | C₂₄H₂₄N₂O₂ | 388.46 | Diacylation Byproduct |
Analytical Protocols for Impurity Profiling
The following protocols are starting points for developing a robust analytical method for your specific needs. Method validation is crucial for ensuring accuracy and precision.
Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a widely used technique for the separation and quantification of benzimidazole derivatives and their impurities.[6][7][8]
Objective: To separate this compound from its potential impurities.
Instrumentation:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for pH adjustment)
Chromatographic Conditions (Starting Point):
| Parameter | Value |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm and 280 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a valuable technique for identifying volatile and semi-volatile impurities.[9]
Objective: To identify and confirm the structure of potential impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.
-
A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
GC-MS Conditions (Starting Point):
| Parameter | Value |
| Injector Temperature | 280 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 10 min |
| Carrier Gas | Helium, constant flow of 1.2 mL/min |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-500 |
Sample Preparation:
-
Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or dichloromethane.
-
Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.
Diagram: Analytical Workflow for Impurity Identification
Caption: A systematic workflow for the identification and characterization of impurities.
Conclusion
The successful synthesis of high-purity this compound relies on a thorough understanding of the reaction chemistry and a robust analytical strategy for impurity profiling. By anticipating potential impurities and employing the appropriate analytical techniques, researchers can optimize their synthetic protocols and ensure the quality and safety of their final compound. This guide serves as a foundational resource to assist you in achieving these goals. For further assistance, please consult the referenced literature.
References
- Claramunt, R. M., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Magnetic Resonance in Chemistry, 52(10), 589-597.
- Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-829.
- Mikiciuk-Olasik, E., et al. (2012). Application of hplc method for investigation of stability of new benzimidazole derivatives. Acta Poloniae Pharmaceutica, 69(3), 431-438.
- ResearchGate. (2017). Does anyone have a good HPLC method to test compounds containing imidazole or benzimidazole??.
- Lee, C. K., & Lee, I. S. (2009). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES, 78(2), 437-446.
- Sävmarker, J. (2013). 2-Alkyl substituted benzimidazoles as a new class of selective AT2 receptor ligands. Uppsala University.
- Yadrova, A. A., et al. (2021). Influence of ionic liquids' nature on chromatographic retention of benzimidazoles by RP HPLC. Polycyclic Aromatic Compounds, 41(5), 1018-1029.
- Berin, L., et al. (2016). Structural identification of compounds containing tertiary amine side chains using ESI-MS3 combined with fragmentation pattern matching to chemical analogues - Benzimidazole derivatives as a case study. Analytica Chimica Acta, 936, 173-183.
- Claramunt, R. M., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Magnetic Resonance in Chemistry, 52(10), 589-597.
- Ryabukhin, D. S., et al. (2019). Supporting Information for Reactions of 2-carbonyl- and 2-hydroxy(or methoxy)alkyl- substituted benzimidazoles with arenes in the su. Beilstein Journal of Organic Chemistry.
- Danaher, M., et al. (2007). Determination of benzimidazole residues and their metabolites in raw milk using high performance liquid chromatography-diode array detection. Journal of agricultural and food chemistry, 55(1), 119-125.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- El-Deen, I. M., et al. (2016). study of mass spectra of benzimidazole derivatives. International Journal of Development Research, 6(4), 7295-7298.
- Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.
- Dubey, P. K., & Kumar, C. R. (2001). Condensation of a-phenylenediamine with phenylpropiolic acid. Indian Journal of Chemistry-Section B, 40(12), 1243-1245.
- Lunkad, A. (2020, December 22). Synthesis of 2- Methyl benzimidazole [Video]. YouTube.
- Ibrahim, H. K., et al. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 27(1), 65-79.
- Khan, I., et al. (2021). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules, 26(21), 6512.
- Thevis, M., & Schänzer, W. (2005). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Current Organic Chemistry, 9(8), 771-791.
- Lawesson, S. O., et al. (1962). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Tetrahedron, 18(1), 1229-1236.
- Wang, Z., et al. (2012). Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. Organic letters, 14(13), 3376-3379.
- Shahnaz, M., et al. (2018). Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. Journal of Drug Delivery and Therapeutics, 8(5), 460-464.
- Maury, S. K., et al. (2015). The condensation of o-phenylenediamine with ketones in the presence of silver nitrate. Journal of the Serbian Chemical Society, 80(10), 1243-1249.
- Stratigaki, V., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Catalysts, 10(12), 1419.
- Vijaya, K., & Devala, R. G. (2012). Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dos. International Journal of Applied Biology and Pharmaceutical Technology, 3(3), 1219-1228.
- Dubey, P. K., & Kumar, C. R. (2001). Condensation of o-Phenylenediamine with Cinnamic Acids. Synthetic Communications, 31(22), 3439-3446.
- International Journal of Creative Research Thoughts. (2023). Synthesis And Characterization Of Novel Derivatives Of Benzeimidazole.
- Shahnaz, M., et al. (2018). Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. Journal of Drug Delivery and Therapeutics, 8(5), 460-464.
- Kumar, A., et al. (2011). Reaction of o-phenylenediamine with organic acids. Journal of the Indian Chemical Society, 88(12), 1979-1983.
Sources
- 1. This compound | C15H14N2 | CID 291053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzimidazole synthesis [organic-chemistry.org]
- 3. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Curr Trends Pharm Pharm Chem [ctppc.org]
- 4. researchgate.net [researchgate.net]
- 5. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Navigating the Scale-Up of 2-(2-phenylethyl)-1H-benzimidazole Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 2-(2-phenylethyl)-1H-benzimidazole. As a Senior Application Scientist, this guide is structured to provide not just solutions, but also the underlying scientific principles to empower you in your process development and optimization efforts.
I. Foundational Synthesis: The Phillips Condensation
The most common and scalable route to this compound is the Phillips condensation reaction, which involves the reaction of o-phenylenediamine with 3-phenylpropanoic acid (also known as hydrocinnamic acid).[1][2] This method is advantageous for its use of readily available starting materials.[3]
The reaction proceeds via acylation of one of the amine groups of o-phenylenediamine by 3-phenylpropanoic acid, followed by a ring-closing condensation to form the benzimidazole ring.
II. Troubleshooting Guide: From Bench to Scale
Scaling up a synthesis introduces challenges not always apparent at the lab bench. This guide addresses common issues in a question-and-answer format, focusing on practical, actionable solutions.
Problem 1: Low or Inconsistent Yields
Q: We are experiencing a significant drop in yield upon scaling up the reaction from a 10g to a 100g scale. What are the likely causes and how can we mitigate this?
A: A drop in yield upon scale-up is a frequent challenge and can be attributed to several factors. Let's break down the potential culprits and solutions:
-
Inadequate Mixing and Mass Transfer:
-
The "Why": On a larger scale, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions or decomposition.
-
The Solution:
-
Mechanical Stirring: Ensure you are using an overhead mechanical stirrer with an appropriately sized and shaped impeller (e.g., anchor or pitched-blade turbine) to create a vortex and ensure homogeneity.
-
Baffles: In larger reactors, incorporating baffles can disrupt laminar flow and improve mixing efficiency.
-
-
-
Suboptimal Temperature Control:
-
The "Why": The condensation reaction is often heated, and exothermic events can be more pronounced at scale.[4] Poor heat dissipation can lead to temperature overshoots, causing degradation of starting materials or the product.
-
The Solution:
-
Controlled Reagent Addition: Instead of adding reactants all at once, consider a controlled, portion-wise or dropwise addition of one of the reactants. This allows for better management of any exotherms.
-
Jacketed Reactor: Utilize a jacketed reactor with a circulating thermal fluid for precise temperature control.
-
Monitoring: Place the temperature probe in the reaction mixture, not in the heating mantle, to get an accurate reading of the internal temperature.
-
-
-
Incomplete Reaction:
-
The "Why": What appears complete on a small scale may not be at a larger scale due to mass transfer limitations.
-
The Solution:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress until the starting materials are fully consumed.[5]
-
Extended Reaction Time: It is not uncommon for scaled-up reactions to require longer reaction times.
-
-
Problem 2: Product Discoloration (Dark Product)
Q: Our isolated this compound is consistently a dark brown or black solid, making purification difficult. What is causing this and how can we obtain a cleaner product?
A: Dark coloration is almost always due to the oxidation of the o-phenylenediamine starting material.[5] This is a common issue that is exacerbated by prolonged reaction times and exposure to air at elevated temperatures.
-
Preventative Measures:
-
High-Purity Starting Materials: Ensure the o-phenylenediamine is of high purity and has not discolored upon storage. If necessary, it can be purified by recrystallization or sublimation before use.
-
Inert Atmosphere: Running the reaction under an inert atmosphere of nitrogen or argon can significantly reduce oxidation.[5] This is especially critical during a lengthy heating period.
-
-
Remediation of Crude Product:
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can effectively adsorb the colored impurities.[5] Be mindful that excessive use of carbon can also adsorb some of your desired product.
-
Acid-Base Extraction: Since benzimidazoles are basic, an acid-base extraction is a highly effective purification method.[5] Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with an aqueous acid solution (e.g., 1M HCl). The protonated benzimidazole will move to the aqueous layer, leaving non-basic, colored impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to precipitate the purified product.
-
Problem 3: Formation of Side Products
Q: We are observing a significant side product with a higher molecular weight in our crude reaction mixture. What could this be and how do we prevent its formation?
A: A common side product in benzimidazole synthesis is the 1,2-disubstituted benzimidazole. This arises from the reaction of two molecules of the carboxylic acid with one molecule of o-phenylenediamine.
-
Controlling Stoichiometry:
-
The "Why": Using a large excess of the carboxylic acid can favor the formation of the disubstituted product.
-
The Solution: Maintain a strict 1:1 molar ratio of o-phenylenediamine to 3-phenylpropanoic acid. A slight excess of the diamine may even be beneficial to ensure the complete consumption of the carboxylic acid.[5]
-
-
Solvent Choice:
-
The "Why": The choice of solvent can influence the selectivity of the reaction.
-
The Solution: While the Phillips condensation is often run under acidic conditions, sometimes with a high-boiling solvent like ethylene glycol, consider the impact of the solvent on side product formation.[6] For some benzimidazole syntheses, non-polar solvents have been shown to favor the formation of the 2-substituted product.[5]
-
III. Frequently Asked Questions (FAQs)
Q1: What is a typical temperature range for the Phillips condensation to synthesize this compound?
While the optimal temperature should be determined experimentally for your specific scale and setup, a common starting point for the condensation of o-phenylenediamine with aliphatic carboxylic acids is in the range of 100-180 °C.[7] It is crucial to monitor the reaction for both progress and potential decomposition.
Q2: Can I use a catalyst to improve the reaction rate and yield?
Yes, various acid catalysts can be employed to facilitate the Phillips condensation. Polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH) are commonly used.[8] The use of a catalyst can often allow for lower reaction temperatures and shorter reaction times. However, the catalyst must be neutralized during workup.
Q3: What is the best way to purify the final product on a large scale?
For large-scale purification, recrystallization is often the most practical and economical method. After an initial workup, which may include an acid-base extraction to remove major impurities, select a suitable solvent system for recrystallization. Solvents like ethanol, isopropanol, or mixtures of ethyl acetate and hexanes are good starting points. The goal is to find a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Q4: How can I monitor the reaction progress effectively?
Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction.[5] Spot the reaction mixture alongside the starting materials on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). The disappearance of the starting material spots and the appearance of a new product spot will indicate the reaction's progress.
IV. Experimental Workflow & Visualization
General Scale-Up Protocol for this compound
-
Reactor Setup: In a jacketed glass reactor equipped with an overhead mechanical stirrer, temperature probe, and a reflux condenser under a nitrogen atmosphere, charge o-phenylenediamine (1.0 eq) and a suitable high-boiling solvent (e.g., ethylene glycol).
-
Reagent Addition: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 140-160 °C). Slowly add 3-phenylpropanoic acid (1.0 eq) portion-wise or as a melt to control any exotherm.
-
Reaction: Maintain the reaction at temperature and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and neutralize with a base (e.g., 10% NaOH solution) until the product precipitates.
-
Isolation: Collect the crude solid by filtration and wash with cold water.
-
Purification:
-
Optional Decolorization: If the product is highly colored, dissolve it in a suitable solvent and treat with activated carbon, followed by filtration.
-
Recrystallization: Recrystallize the crude product from an appropriate solvent system to obtain pure this compound.
-
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for scaling up benzimidazole synthesis.
V. References
-
BenchChem. (2025). overcoming challenges in the synthesis of substituted benzimidazoles. Retrieved from BenchChem Technical Support.
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
-
AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION. Retrieved from [Link]
-
MDPI. (2023). Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. Molecules, 28(23), 7894. [Link]
-
Bentham Science. (2024). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Current Organocatalysis, 11(1). [Link]
-
ACS Publications. (2024). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. ACS Omega. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. Retrieved from [Link]
-
Connect Journals. (n.d.). SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Retrieved from [Link]
-
ACS Publications. (2023). A Review on Benzimidazole Heterocyclic Compounds: Synthesis and Their Medicinal Activity Applications. ACS Omega.
-
CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis. Retrieved from [Link]
-
Bouling Chemical Co., Limited. (n.d.). 2-Phenethyl-1H-Benzimidazole: Properties, Synthesis, Uses & Safety. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(45), 31687-31707. [Link]
-
ResearchGate. (2025). A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. Applied Chemical Engineering, 8(2).
-
ResearchGate. (2013). Facile Synthesis and Characterization of New 2,3-Disubstituted Benzimidazole Derivatives. International Research Journal of Pure and Applied Chemistry, 3(1), 10-21.
-
Indian Journal of Chemistry. (n.d.). A green synthesis of benzimidazoles.
-
Beilstein Journals. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 12, 2035-2043. [Link]
-
Taylor & Francis Online. (2009). New Procedure for the Synthesis of 2-Alkylbenzimidazoles. Synthetic Communications, 34(18), 3409-3414.
-
ResearchGate. (2001). Condensation of o-Phenylenediamine with Cinnamic Acids. Synthetic Communications, 31(22), 3439-3446.
-
ResearchGate. (n.d.). Synthesis of benzimidazole derivatives. Retrieved from [Link]
-
MDPI. (2020). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules, 25(5), 1069. [Link]
-
National Center for Biotechnology Information. (2021). Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. Retrieved from [Link]
-
BenchChem. (2025). The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide. Retrieved from BenchChem Technical Support.
-
BenchChem. (2025). Troubleshooting failed reactions in the synthesis of N-(2-Aminophenyl)-2-chloronicotinamide. Retrieved from BenchChem Technical Support.
-
BenchChem. (2025). Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide. Retrieved from BenchChem Technical Support.
-
ResearchGate. (n.d.). Reaction of o-phenylenediamine with organic acids. Retrieved from [Link]
-
ResearchGate. (2008). Synthesis of 2-Substituted Benzimidazoles and bis-Benzimidazoles by Microwave in the Presence of Alumina-Methanesulfonic Acid. Journal of the Iranian Chemical Society, 4(4), 438-443.
-
Wikipedia. (n.d.). Phenylpropanoic acid. Retrieved from [Link]
-
Liberty University. (n.d.). Exploration of New Substrates and Reaction Conditions. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Bromination of Cinnamic acid. Retrieved from [Link]
Sources
- 1. adichemistry.com [adichemistry.com]
- 2. Phenylpropanoic acid - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Efficient Synthesis of 2-Phenylethyl-benzimidazole
Welcome to the technical support center for the synthesis of 2-phenylethyl-benzimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful and efficient synthesis in your laboratory.
Introduction to 2-Phenylethyl-benzimidazole Synthesis
The synthesis of 2-substituted benzimidazoles is a cornerstone in medicinal chemistry due to their wide range of pharmacological activities. The target molecule, 2-phenylethyl-benzimidazole, is typically synthesized through the condensation of o-phenylenediamine with 3-phenylpropionaldehyde. This reaction, while conceptually straightforward, presents unique challenges, particularly when utilizing an aliphatic aldehyde. Common hurdles include lower yields compared to reactions with aromatic aldehydes, and the formation of undesired side products.[1]
The key to a successful synthesis lies in the judicious selection of a catalyst and the optimization of reaction conditions. This guide will delve into these critical aspects, providing you with the necessary information to navigate the complexities of this synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is my yield of 2-phenylethyl-benzimidazole consistently low?
A1: Low yields in this synthesis can be attributed to several factors:
-
Suboptimal Catalyst: The choice of catalyst is paramount. While many catalysts are effective for aromatic aldehydes, aliphatic aldehydes like 3-phenylpropionaldehyde can be less reactive, requiring a more tailored catalytic system.
-
Reaction Conditions: Temperature, solvent, and reaction time are critical parameters. Insufficient heating may lead to an incomplete reaction, while excessive heat can cause degradation of starting materials or the product.[2]
-
Purity of Reagents: Impurities in o-phenylenediamine or 3-phenylpropionaldehyde can interfere with the reaction, leading to side product formation and reduced yields.
-
Air Oxidation: o-Phenylenediamine is susceptible to oxidation, which can result in the formation of colored impurities and a decrease in the availability of the starting material.
Q2: I am observing a significant amount of a side product. What is it and how can I minimize it?
A2: A common side product in the synthesis of 2-substituted benzimidazoles is the 1,2-disubstituted benzimidazole. This arises from the reaction of one molecule of o-phenylenediamine with two molecules of the aldehyde.
To minimize its formation:
-
Control Stoichiometry: Employing a slight excess of o-phenylenediamine relative to 3-phenylpropionaldehyde can favor the formation of the desired mono-substituted product.
-
Catalyst Selection: Certain catalysts exhibit higher selectivity for the 2-substituted product. For instance, some solid-supported catalysts have been shown to enhance selectivity.
-
Reaction Conditions: The choice of solvent can influence the product distribution. Experimenting with different solvents may help to suppress the formation of the 1,2-disubstituted product.
Q3: What are the most effective types of catalysts for the synthesis of 2-alkyl-benzimidazoles like 2-phenylethyl-benzimidazole?
A3: A variety of catalysts have been successfully employed for the synthesis of 2-alkyl-benzimidazoles. These can be broadly categorized as:
-
Lewis Acids: Catalysts such as MgCl₂·6H₂O and MgI₂ have been shown to be effective.[3]
-
Brønsted Acids: p-Toluenesulfonic acid (p-TsOH) is a commonly used and cost-effective catalyst.[4]
-
Nanocatalysts: Supported gold nanoparticles (Au/TiO₂) have demonstrated high efficacy for the synthesis of both 2-aryl and 2-alkyl benzimidazoles under mild conditions.[5]
-
Heterogeneous Catalysts: Solid-supported catalysts like polymeric-based solid acids offer the advantage of easy recovery and reusability.[3]
Q4: Can this reaction be performed under "green" conditions?
A4: Yes, there is a growing emphasis on developing environmentally friendly methods for benzimidazole synthesis. This includes:
-
Use of Water as a Solvent: Some catalytic systems allow for the reaction to be conducted in water, which is a green and safe solvent.[6]
-
Solvent-Free Conditions: Certain protocols utilize microwave irradiation or grinding techniques without any solvent.[3]
-
Reusable Catalysts: Heterogeneous and nanocatalysts that can be easily separated from the reaction mixture and reused are central to green chemistry principles.[3][5]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the synthesis of 2-phenylethyl-benzimidazole.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Ineffective or insufficient catalyst. | - Increase catalyst loading. - Try a different class of catalyst (e.g., switch from a Brønsted acid to a Lewis acid or a nanocatalyst). |
| Suboptimal reaction temperature or time. | - Gradually increase the reaction temperature while monitoring for product formation and decomposition. - Extend the reaction time. | |
| Poor quality of starting materials. | - Purify o-phenylenediamine and 3-phenylpropionaldehyde before use. - Ensure reagents are properly stored to prevent degradation. | |
| Formation of Multiple Products (Low Selectivity) | Incorrect stoichiometry. | - Use a 1:1 or a slight excess of o-phenylenediamine to 3-phenylpropionaldehyde. |
| Unsuitable catalyst. | - Screen different catalysts to identify one with higher selectivity for the 2-substituted product. | |
| Inappropriate solvent. | - Perform a solvent screen to determine the optimal solvent for selectivity. | |
| Difficulty in Product Purification | Presence of colored impurities. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of o-phenylenediamine. - Treat the crude product with activated carbon to remove colored impurities. |
| Product and byproducts have similar polarity. | - Optimize the mobile phase for column chromatography to achieve better separation. - Consider recrystallization from a different solvent system. |
Catalyst Performance Comparison for 2-Alkyl-Benzimidazole Synthesis
The following table summarizes the performance of various catalytic systems for the synthesis of 2-alkyl-benzimidazoles, providing a comparative overview to aid in your catalyst selection.
| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Au/TiO₂ | 1 mol% Au | CHCl₃:MeOH (3:1) | 25 | 2-81 | 51-99 | [5] |
| [PVP-SO₃H]HSO₄ | - | EtOH or Solvent-free | RT or 80 | - | Excellent | [3] |
| MgCl₂·6H₂O | - | - | - | Short | High | [3] |
| MgI₂ | Small amount | - | - | - | High | [3] |
| H₂O₂/TiO₂ P25 | - | Solvent-free | - | - | Excellent | [3] |
| p-TsOH | 20 mol% | DMF | 80 | 2-3 | High | [4] |
Experimental Protocols
Detailed Step-by-Step Methodology for the Synthesis of 2-Phenylethyl-benzimidazole
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and available reagents.
Materials:
-
o-Phenylenediamine
-
3-Phenylpropionaldehyde
-
Selected Catalyst (e.g., p-TsOH)
-
Solvent (e.g., Ethanol or DMF)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Solvents for recrystallization (e.g., Ethanol/Water or Ethyl Acetate/Hexane)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-phenylenediamine (1.0 equivalent) in the chosen solvent.
-
Add the selected catalyst (e.g., 10-20 mol% of p-TsOH).
-
To this stirring solution, add 3-phenylpropionaldehyde (1.0-1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux (or the desired temperature based on the chosen catalyst and solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting materials), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system to afford pure 2-phenylethyl-benzimidazole.
Visualizations
Reaction Mechanism
The synthesis of 2-phenylethyl-benzimidazole from o-phenylenediamine and 3-phenylpropionaldehyde proceeds through a condensation reaction followed by cyclization and oxidation.
Caption: Proposed mechanism for the catalyzed synthesis of 2-phenylethyl-benzimidazole.
Troubleshooting Workflow
A logical approach to troubleshooting common issues can save valuable time and resources.
Caption: A decision tree for troubleshooting common issues in the synthesis.
References
- A comparative study of substituted o-phenylenediamine reactivity in condens
- Notes- Syntheses of Some 1-(2-Phenylethyl)benzimidazoles.
- Strategies toward the synthesis of 2-aryl-benzimidazoles.
- Recent achievements in the synthesis of benzimidazole deriv
- Synthesis of 2-Arylbenzimidazoles a in different conditions after 15 min
- Synthetic Approaches Towards Benzimidazoles by the Reaction of o-Phenylenedia- mine with Aldehydes Using a Variety of Catalysts
- Comparison of the efficiency of various catalysts, solvents and temperatures in the reaction of o-phenylenediamine with benzaldehyde. a
- Yields of representative 2-substituted benzimidazoles synthesized through FeBr2-mediated oxid
- Synthetic Approaches Towards Benzimidazoles by the Reaction of o-Phenylenediamine with Aldehydes Using a Variety of C
- Benzimidazole synthesis
- Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous c
- Method for preparing 2-phenylbenzimidazole - Google P
- Reaction of o-phenylenediamine with aldehydes
- overcoming challenges in the synthesis of substituted benzimidazoles
- Note A green synthesis of benzimidazoles
- Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide
- Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkyl
- Synthesis of 2-(N-Benzylpyrrolyl)
- A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ)
- Plausible mechanism for the form
Sources
Technical Support Center: Benzimidazole Synthesis Temperature Control
Welcome to the Technical Support Center for Benzimidazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of temperature control during benzimidazole synthesis. Precise temperature management is paramount for achieving high yields, purity, and reproducibility. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter in the lab.
Troubleshooting Guide: Common Temperature-Related Issues
This section addresses common problems arising from suboptimal temperature control during benzimidazole synthesis, explaining the underlying causes and providing actionable solutions.
Issue 1: Low to No Product Yield
Symptom: After the expected reaction time, analysis (e.g., TLC, LC-MS) shows a low yield of the desired benzimidazole product or a complete absence thereof.
Potential Causes & Solutions:
-
Insufficient Temperature for Reaction Activation:
-
Causality: Many classical benzimidazole syntheses, such as the Phillips-Ladenburg and Weidenhagen reactions, require significant thermal energy to overcome the activation barrier for the condensation and subsequent cyclization steps.[1][2][3] Classical methods often necessitate high temperatures, sometimes in the range of 250–300 °C, especially when using less reactive carboxylic acids or aldehydes.[1][2][3]
-
Troubleshooting Steps:
-
Verify Temperature: Ensure your heating apparatus (oil bath, heating mantle, reaction block) is calibrated and reaching the target temperature. Use a calibrated external thermometer immersed in the reaction setup for accurate readings.
-
Increase Temperature Incrementally: If the reaction is sluggish, cautiously increase the temperature in 5-10 °C increments, monitoring the reaction progress by TLC at each stage. Be mindful of the solvent's boiling point and the thermal stability of your reactants and product.
-
Consider a Higher-Boiling Solvent: If the required reaction temperature exceeds the boiling point of your current solvent, switch to a solvent with a higher boiling point (e.g., DMF, DMSO, or toluene).
-
Microwave-Assisted Synthesis: For reactions requiring high temperatures, microwave irradiation can be a highly effective alternative to conventional heating.[4][5][6] Microwaves provide rapid, uniform heating, often leading to significantly shorter reaction times and improved yields.[5][7][8][9]
-
-
-
Thermal Degradation of Reactants or Product:
-
Causality: Excessive heat can lead to the decomposition of the starting o-phenylenediamine, the aldehyde/carboxylic acid, or the newly formed benzimidazole product, resulting in a complex mixture of byproducts and a low yield of the desired compound.[1]
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: If you suspect degradation (e.g., significant color change, formation of insoluble tars), reduce the reaction temperature.
-
Optimize Reaction Time: Monitor the reaction closely to determine the point of maximum product formation before significant degradation occurs.[10] Quench the reaction at this optimal time.
-
Use a Milder Catalyst: Some catalysts can facilitate the reaction at lower temperatures, reducing the risk of thermal degradation.[11] For instance, certain Lewis acids or heterogeneous catalysts can be effective at or near room temperature.
-
-
Issue 2: Formation of Multiple Products and Impurities
Symptom: The crude reaction mixture shows multiple spots on TLC or several peaks in the LC-MS, indicating the formation of side products in addition to the desired benzimidazole.
Potential Causes & Solutions:
-
Side Reactions at Elevated Temperatures:
-
Causality: High temperatures can promote competing reaction pathways. For example, in the reaction of o-phenylenediamine with β-ketoesters, elevated temperatures under neutral conditions can favor the formation of benzodiazepine-2-ones instead of the desired benzimidazoles.[1][12]
-
Troubleshooting Steps:
-
Controlled Temperature: Maintain a consistent and optimized reaction temperature. Use a temperature controller to avoid fluctuations.
-
Solvent Selection: The choice of solvent can influence reaction pathways. A solvent screen may reveal conditions that favor the desired product at a lower temperature.[11][12]
-
Run Under an Inert Atmosphere: o-Phenylenediamines are susceptible to oxidation, especially at higher temperatures, which can lead to colored impurities.[10] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.[10]
-
-
-
Formation of 1,2-Disubstituted Benzimidazoles:
-
Causality: A common side product is the 1,2-disubstituted benzimidazole, which can form from the reaction of two molecules of the aldehyde with one molecule of o-phenylenediamine.[10] This is often more prevalent at higher temperatures.
-
Troubleshooting Steps:
-
Stoichiometric Control: Carefully control the stoichiometry of your reactants. Using a 1:1 ratio or a slight excess of the o-phenylenediamine to the aldehyde can favor the formation of the 2-substituted product.[10]
-
Temperature Management: Lowering the reaction temperature can often improve the selectivity for the desired 2-substituted benzimidazole.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for a Phillips-Ladenburg synthesis?
A1: The Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid, traditionally requires high temperatures, often above 180°C, particularly for aromatic acids.[13] In some cases, temperatures can reach 250-300°C.[2][3] However, modern variations using catalysts or high-temperature water as a solvent can sometimes be performed under milder conditions.[14][15]
Q2: How does temperature affect the Weidenhagen synthesis?
A2: The Weidenhagen reaction, the condensation of an o-phenylenediamine with an aldehyde, is generally more facile than the Phillips-Ladenburg reaction and can often be conducted at lower temperatures. Some protocols report successful synthesis at room temperature, particularly with the use of an appropriate catalyst.[12] However, gentle heating (e.g., reflux in a suitable solvent) is often employed to increase the reaction rate and drive the reaction to completion.
Q3: My reaction is exothermic. How can I control the temperature?
A3: For exothermic reactions, effective heat dissipation is crucial to prevent a runaway reaction and the formation of byproducts.
-
Slow Addition of Reagents: Add one of the reactants dropwise to the reaction mixture, allowing the heat to dissipate between additions.
-
Cooling Bath: Immerse the reaction vessel in a cooling bath (e.g., ice-water or a controlled-temperature circulator) to maintain the desired temperature.
-
Efficient Stirring: Ensure vigorous stirring to promote even heat distribution throughout the reaction mixture.
-
Dilution: Using a larger volume of solvent can help to absorb the heat generated.
Q4: Can I run my benzimidazole synthesis at room temperature?
A4: Yes, several modern methods allow for the synthesis of benzimidazoles at ambient temperatures. These often involve the use of highly efficient catalysts, such as cobalt complexes or other Lewis acids, which lower the activation energy of the reaction.[16] Microwave-assisted synthesis can also, in some cases, be performed at relatively low set temperatures while still providing the energy needed for the reaction to proceed efficiently.[7][8][17]
Q5: How can I monitor the effect of temperature on my reaction in real-time?
A5: In-situ monitoring techniques can provide valuable insights into the progress of your reaction as a function of temperature. Techniques like UV-vis spectroscopy can be used to monitor the formation of the benzimidazole product in real-time within a specialized reaction vessel.[14][15] This allows for precise determination of the optimal reaction time at a given temperature. For most standard laboratory setups, periodic sampling of the reaction mixture for analysis by TLC or LC-MS is a practical approach to monitor progress.[10]
Experimental Protocols & Data
Table 1: Temperature Effects on Benzimidazole Synthesis Yield
| Entry | Reactants | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | N-phenyl-o-phenylenediamine + Benzaldehyde | Ethyl lactate | Room Temp | 120 | 0 | [7] |
| 2 | N-phenyl-o-phenylenediamine + Benzaldehyde | Ethyl lactate | 60 | 120 | 3.9 | [7] |
| 3 | N-phenyl-o-phenylenediamine + Benzaldehyde | Ethyl lactate | 100 | 120 | 15.3 | [7] |
| 4 | N-phenyl-o-phenylenediamine + Benzaldehyde | Water | Room Temp | 120 | Low Conversion | [8][18] |
| 5 | N-phenyl-o-phenylenediamine + Benzaldehyde | Water | 60 | 120 | 59.6 | [8][18] |
| 6 | N-phenyl-o-phenylenediamine + Benzaldehyde | Water | 100 | 120 | 89.7 | [8][18] |
Protocol 1: General Procedure for Microwave-Assisted Benzimidazole Synthesis
This protocol provides a general guideline for performing a microwave-assisted synthesis, which often allows for precise temperature control and rapid reaction times.[5]
-
In a dedicated microwave-safe reaction vessel, combine the o-phenylenediamine (1.0 eq.), the aldehyde or carboxylic acid (1.0-1.2 eq.), and any required catalyst.
-
Seal the vessel securely according to the microwave reactor's specifications.
-
Place the vessel inside the microwave reactor cavity.
-
Set the desired reaction temperature and irradiation power. The reaction is typically irradiated for a short duration, often between 1 and 15 minutes.[5]
-
After the irradiation cycle is complete, allow the vessel to cool to room temperature before opening.
-
Proceed with the appropriate workup and purification steps.
Visualizing the Workflow
Diagram 1: Troubleshooting Low Yield in Benzimidazole Synthesis
This diagram outlines a logical workflow for troubleshooting low product yield, with a focus on temperature-related factors.
Caption: Troubleshooting workflow for low benzimidazole yield.
References
- Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide. Benchchem.
- Optimization of reaction conditions for benzimidazole synthesis. Benchchem.
- Overcoming challenges in the synthesis of substituted benzimidazoles. Benchchem.
- Phillips‐Ladenburg Benzimidazole Synthesis. CoLab.
- The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradi
- Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. PMC - NIH.
- Optimization of the reaction conditions a.
- Microwave-assisted synthesis of benzimidazole and thiazolidinone derivatives as HIV-1 RT inhibitors.
- Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Publishing.
- Synthesis of benzimidazoles in high-temperature w
- The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradi
- Highly Efficient and Ambient-Temperature Synthesis of Benzimidazoles via Co(III)/Co(II)
- The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide. Benchchem.
- Synthesis of benzimidazoles in high-temperature water.
- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transform
- Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Deriv
- Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Compar
- Highly efficient synthesis of benzimidazoles using microwave irradi
- Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous c
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jocpr.com [jocpr.com]
- 7. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. asianpubs.org [asianpubs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 14. Synthesis of benzimidazoles in high-temperature water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. preprints.org [preprints.org]
- 18. researchgate.net [researchgate.net]
preventing degradation of 2-(2-phenylethyl)-1H-benzimidazole during storage
Welcome to the dedicated technical support center for 2-(2-phenylethyl)-1H-benzimidazole (CAS 5805-30-1). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and experimentation. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.
Introduction to the Stability of this compound
This compound is a heterocyclic aromatic compound featuring a stable benzimidazole core. The benzimidazole ring itself possesses a high degree of chemical stability and is generally resistant to cleavage by strong acids, bases, or heat under standard conditions.[1][2] However, like many complex organic molecules, its overall stability can be influenced by the nature of its substituents and the environmental conditions it is exposed to during storage and handling.
The phenylethyl substituent at the 2-position introduces specific potential vulnerabilities. The methylene group adjacent to the benzene ring (the benzylic position) can be susceptible to oxidation.[3] Furthermore, the unsubstituted N-H group on the imidazole ring can participate in various reactions and may be sensitive to photodegradation. This guide will help you navigate these potential issues to maintain the purity and potency of your samples.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be kept in a tightly sealed, opaque container in a cool, dry, and dark place. A desiccator at room temperature or storage in a refrigerator (2-8°C) is recommended. The key is to minimize exposure to light, moisture, and oxygen.
Q2: My sample of this compound has changed color (e.g., turned slightly yellow or brown) over time. What could be the cause?
A2: Color change often indicates chemical degradation. The most likely causes are oxidation or photodegradation. The phenylethyl group is a potential site for oxidation, and benzimidazole derivatives can be sensitive to light. We recommend analyzing the sample by HPLC or TLC to assess its purity.
Q3: I am dissolving the compound in a solvent for my experiments. What is the stability of this compound in solution?
A3: The stability of the compound in solution is highly dependent on the solvent, pH, and exposure to light and oxygen. Benzimidazole derivatives have shown high photosensitivity in solution.[4] It is advisable to prepare solutions fresh for each experiment. If storage is necessary, use degassed solvents, store in amber vials under an inert atmosphere (e.g., argon or nitrogen), and keep refrigerated.
Q4: How can I check if my stored sample has degraded?
A4: The most effective way to assess the purity of your sample is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). By comparing the chromatogram of your stored sample to that of a freshly prepared or reference standard, you can identify and quantify any degradation products that may have formed.
Q5: What are the likely degradation products of this compound?
A5: While specific degradation products for this exact molecule are not extensively documented in the literature, based on its structure, potential degradation pathways include:
-
Oxidation: Oxidation of the benzylic carbon on the phenylethyl side chain could lead to the formation of a ketone or carboxylic acid derivative.
-
Photodegradation: UV light exposure can lead to complex reactions, including dimerization or ring-opening.[5]
-
Hydrolysis: Although the benzimidazole ring is generally stable, under harsh acidic or basic conditions, degradation could occur, though this is less common.
Troubleshooting Guide: Investigating Sample Degradation
If you suspect that your sample of this compound has degraded, this guide will help you systematically investigate the issue.
Initial Observations and Potential Causes
| Observation | Possible Cause(s) | Recommended First Action |
| Change in physical appearance (e.g., color change, clumping) | Oxidation, photodegradation, moisture absorption. | Perform a purity check using HPLC or TLC. |
| Unexpected results in an assay (e.g., loss of activity) | Degradation of the active compound, presence of inhibitory degradation products. | Verify the purity and integrity of the compound with an analytical method. |
| Appearance of new peaks in HPLC chromatogram | Formation of one or more degradation products. | Proceed to the "Forced Degradation Study" to identify potential degradants. |
| Inconsistent results between different batches or vials | Inconsistent storage conditions, contamination. | Review storage and handling procedures for all samples. |
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting suspected degradation.
Caption: Troubleshooting workflow for suspected degradation.
Experimental Protocols
Protocol 1: Recommended Storage and Handling Procedures
This protocol outlines the best practices for storing and handling this compound to minimize degradation.
Materials:
-
Solid this compound
-
Amber glass vials with Teflon-lined caps
-
Inert gas (Argon or Nitrogen)
-
Desiccator
-
Refrigerator (2-8°C)
-
Spatula
-
Analytical balance
Procedure for Storing Solid Compound:
-
Place the solid compound into a clean, dry amber glass vial.
-
If possible, flush the headspace of the vial with an inert gas (e.g., argon) to displace oxygen.
-
Seal the vial tightly with the Teflon-lined cap.
-
For additional protection against moisture, place the vial inside a desiccator.
-
Store the desiccator in a cool, dark place. For long-term storage, a refrigerator (2-8°C) is recommended.
Procedure for Handling Solutions:
-
Whenever possible, prepare solutions fresh for immediate use.
-
Use high-purity, degassed solvents. Solvents can be degassed by sparging with an inert gas or by sonication under vacuum.
-
Perform all manipulations in a controlled environment with minimal exposure to direct light. Use amber glassware or wrap standard glassware in aluminum foil.
-
If a solution must be stored, place it in a tightly sealed amber vial, flush the headspace with inert gas, and store at 2-8°C. Equilibrate to room temperature before opening to prevent condensation.
Protocol 2: Forced Degradation Study to Identify Potential Degradants
A forced degradation study is essential for understanding the intrinsic stability of a molecule and for developing a stability-indicating analytical method.[6][7][8] This protocol provides a general framework for stress testing.
Objective: To intentionally degrade this compound under various stress conditions to generate potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Heating block or oven
-
UV lamp (e.g., 254 nm or 365 nm)
-
HPLC system with a UV detector
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Keep at room temperature and/or heat (e.g., 60°C) for a specified time (e.g., 2, 8, 24 hours). At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Keep at room temperature for a specified time. At each time point, withdraw an aliquot, neutralize with 0.1 N HCl, and dilute for HPLC analysis. Benzimidazoles can be sensitive to basic conditions.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for a specified time. At each time point, withdraw an aliquot and dilute for HPLC analysis.
-
Thermal Degradation: Place a sample of the solid compound in an oven at an elevated temperature (e.g., 80°C). Also, subject a solution of the compound to the same temperature. Analyze samples at various time points.
-
Photodegradation: Expose a solution of the compound to a UV lamp for a defined period. Keep a control sample wrapped in foil to protect it from light. Analyze both the exposed and control samples by HPLC.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method. The goal is to achieve 5-20% degradation of the parent compound.[9]
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
New peaks represent degradation products.
-
The conditions that cause the most significant degradation indicate the primary stability concerns.
-
This data is crucial for developing a stability-indicating HPLC method that can separate the parent peak from all degradation product peaks.
Workflow for Stability Assessment
Caption: A systematic workflow for assessing long-term stability.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Journal of Drug Delivery and Therapeutics. (2018). Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity.
- RSC Publishing. (2023). Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst.
- Semantic Scholar. (n.d.). SYNTHESIS OF 2-SUBSTITUTED BENZIMIDAZOLES AND 1,5- DISUBSTITUTED BENZODIAZEPINES USING ALUM.
- Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles.
- New Journal of Chemistry (RSC Publishing). (n.d.). Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex.
- MDPI. (2023). Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens.
- ResearchGate. (n.d.). Effect of solvent polarity on photo-physical properties of 2-(1H-benzimidazol-2-yl) phenol.
- BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
- PubMed. (n.d.). Photophysical and photochemical studies of 2-phenylbenzimidazole and UVB sunscreen 2-phenylbenzimidazole-5-sulfonic acid.
- MedCrave online. (2016). Forced degradation studies.
- The Journal of Organic Chemistry. (2023). Dual Photochemistry of Benzimidazole.
- Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review.
- PMC. (n.d.). Arylazobenzimidazoles: versatile visible-light photoswitches with tuneable Z-isomer stability.
- International Journal of Pharmaceutical and Clinical Research. (n.d.). A REVIEW ON CHEMISTRY OF BENZIMIDAZOLE NUCLEUS AND ITS BIOLOGICAL SIGNIFICANCE.
- NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- ResearchGate. (n.d.). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS.
- Open Chemistry. (n.d.). Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives.
- PMC. (2012). Oxidative Condensations to Form Benzimidazole-Substituted Potassium Organotrifluoroborates.
- International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (2022). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC.
- DSpace@MIT. (n.d.). THF: CHEMISTRY OF THE BENZIMIDAZOLES.
- MedCrave online. (2018). RP- HPLC and TLC- densitometric methods for determination of oxfendazole in the presence of its alkali -induced degradation product.
- Chemistry LibreTexts. (2023). Reactions of Substituent Groups.
- International Journal of Applied Biology and Pharmaceutical Technology. (n.d.). Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dos.
- DSpace@MIT. (n.d.). Enantioselective C2-Allylation of Benzimidazoles Using 1,3-Diene Pronucleophiles.
Sources
- 1. jddtonline.info [jddtonline.info]
- 2. ijpcbs.com [ijpcbs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biopharminternational.com [biopharminternational.com]
- 7. medcraveonline.com [medcraveonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biomedres.us [biomedres.us]
Technical Support Center: Characterization of Novel Benzimidazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with novel benzimidazole compounds. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions, helping you navigate the common pitfalls encountered during the synthesis, purification, characterization, and evaluation of this important class of molecules. Benzimidazoles are a "privileged structure" in medicinal chemistry, but their unique properties can present significant challenges.[1][2] This resource aims to equip you with the expertise to overcome these hurdles and ensure the integrity of your research.
Section 1: Troubleshooting Guides
This section provides detailed, step-by-step guidance on resolving specific issues you may encounter during your experimental work.
Troubleshooting Synthesis and Purification
Issue: Low yields and formation of multiple side products during benzimidazole synthesis.
Possible Causes & Solutions:
-
Oxidation of o-phenylenediamine: The o-phenylenediamine starting material is susceptible to oxidation, which can lead to the formation of colored impurities and complex side products.[3]
-
Preventative Measure: Whenever possible, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[3]
-
Purification of Starting Material: If you suspect your o-phenylenediamine has degraded, consider purifying it by recrystallization or sublimation before use.
-
-
Formation of 1,2-disubstituted Benzimidazoles: A common side product is the 1,2-disubstituted benzimidazole, which arises from the reaction of two molecules of the aldehyde with one molecule of o-phenylenediamine.[3]
-
Control Stoichiometry: Use a 1:1 molar ratio or a slight excess of o-phenylenediamine to the aldehyde to favor the formation of the desired 2-substituted product.[3]
-
-
Incomplete Reaction: The reaction may not have proceeded to completion, leaving unreacted starting materials.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction and determine the optimal reaction time.[3]
-
Experimental Protocol: Purification of a Crude Benzimidazole Product by Column Chromatography
-
Prepare the Crude Sample: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent. If the product is not fully soluble, you can adsorb it onto a small amount of silica gel. To do this, dissolve the crude product in a suitable solvent (e.g., DCM or methanol), add silica gel, and then remove the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Pack the Column: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a glass column. Ensure the silica bed is level and free of air bubbles.
-
Load the Sample: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elute the Column: Begin eluting the column with the chosen solvent system. Collect fractions and monitor the separation using TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified benzimidazole compound.
Troubleshooting Structural Elucidation: The Tautomerism Dilemma
Issue: Ambiguous or confusing NMR spectra, making definitive structural assignment difficult.
The Causality of Tautomerism: N-unsubstituted benzimidazoles exist as a dynamic equilibrium of two tautomeric forms due to the migration of a proton between the two nitrogen atoms of the imidazole ring.[4][5][6] If this exchange is rapid on the NMR timescale, the spectrum will show time-averaged signals, which can complicate the assignment of specific isomers.[6][7]
Troubleshooting Steps:
-
Solvent Effects: The rate of proton exchange is often solvent-dependent.[6]
-
Actionable Insight: Acquire NMR spectra in different deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). In aprotic, hydrogen-bond-accepting solvents like DMSO-d₆, the N-H proton signal is often observed as a broad singlet between 12.0 and 13.6 ppm, and the tautomeric equilibrium may be slowed, potentially allowing for the observation of distinct signals for each tautomer.[6]
-
-
Low-Temperature NMR: Decreasing the temperature can slow down the rate of proton exchange, potentially resolving the averaged signals into distinct peaks for each tautomer.[6]
-
¹³C NMR Analysis: ¹³C NMR can be a powerful tool for studying tautomerism. The chemical shifts of the carbons in the benzene ring, particularly C4/C7 and C3a/C7a, are sensitive to the position of the N-H proton.[4][8] In cases of rapid tautomerism, these pairs of carbons will appear as single, averaged signals.[4][9]
-
Expert Tip: By comparing the observed chemical shifts with those of N-methylated analogs (where tautomerism is blocked), you can estimate the tautomeric ratio.[4]
-
Data Presentation: Typical ¹H NMR Chemical Shift Ranges for a 2-Substituted Benzimidazole
| Proton Type | Typical Chemical Shift (δ, ppm) in DMSO-d₆ | Notes |
| N-H | 12.0 - 13.6 | Often a broad singlet; exchangeable with D₂O.[6] |
| Aromatic (Benzene Ring) | 7.0 - 8.3 | Splitting patterns depend on the substitution.[6] |
| Substituent at C2 | Variable | Depends on the nature of the substituent. |
Mandatory Visualization: Tautomeric Equilibrium in Benzimidazole
Caption: Decision tree for addressing solubility issues.
Experimental Protocol: Preparing a Benzimidazole Compound for a Biological Assay
-
Prepare a High-Concentration Stock Solution: Dissolve the compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM).
-
Perform Serial Dilutions: Instead of adding the concentrated stock directly to your final aqueous buffer, perform serial dilutions in a mixture of DMSO and your final buffer. For example, you can make an intermediate dilution in a 50:50 DMSO:buffer solution, followed by a final dilution in the assay buffer. This gradual decrease in the organic solvent concentration can help prevent precipitation. [10]3. Final Concentration of DMSO: Always ensure that the final concentration of DMSO in your assay is low (generally <0.5%) and consistent across all wells, including your vehicle control. [10]
Section 2: Frequently Asked Questions (FAQs)
Q1: My purified benzimidazole compound is a dark-colored oil or solid. What is the likely cause and how can I decolorize it?
A1: The dark color is most likely due to oxidation products of the o-phenylenediamine starting material. [3][11]You can often remove these colored impurities by treating a solution of your crude product with activated carbon. Dissolve the compound in a suitable solvent, add a small amount of activated carbon, heat the mixture briefly, and then filter it through a pad of celite to remove the carbon. [11] Q2: I am observing polymorphism with my benzimidazole compound. How can this affect my results?
A2: Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physicochemical properties, including solubility, melting point, and bioavailability. [11]Different polymorphs can arise from variations in crystallization conditions. It is crucial to characterize the crystalline form of your compound, for example, by using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC), to ensure consistency between batches, especially in a drug development setting. [11] Q3: How can I assess the photostability of my novel benzimidazole compound?
A3: Many benzimidazole derivatives are known to be photosensitive, especially in solution. [12][13][14]To assess photostability, you can expose a solution of your compound to a controlled light source (e.g., a Xenon arc lamp) that mimics natural sunlight, following ICH guidelines. [12][15]The degradation of the compound over time can be monitored by a validated HPLC method. [12][15] Q4: What are the key considerations when interpreting the mass spectrum of a novel benzimidazole?
A4: In addition to observing the molecular ion peak (M+) or the protonated molecule ([M+H]+), pay close attention to the fragmentation pattern. The benzimidazole ring is relatively stable, so fragmentation may be initiated at the substituents. Understanding these fragmentation pathways can provide additional confirmation of the compound's structure.
Q5: My biological screening results are inconsistent. Could this be related to the characterization of my compound?
A5: Absolutely. Inconsistent biological data can often be traced back to issues with the compound itself. Poor solubility can lead to artificially low activity in assays. [10][16]The presence of impurities from the synthesis can also lead to off-target effects or misleading results. [3]Furthermore, degradation of the compound due to photostability or thermal instability issues can result in a lower effective concentration in the assay. [12][15]Therefore, thorough characterization of the purity, identity, and relevant physicochemical properties of your novel benzimidazole is a prerequisite for obtaining reliable biological data.
References
- Rovira, C. et al. (2014). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules.
- BenchChem (2025). Overcoming Challenges in the Synthesis of Substituted Benzimidazoles. BenchChem Tech Support.
- Ragno, G. et al. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Chemical and Pharmaceutical Bulletin.
- Universidad de Huelva.
- Geiger, D. K. & DeStefano, V. H. (2015). Conformational differences and intermolecular C-H...N interactions in three polymorphs of a bis(pyridinyl)-substituted benzimidazole. Acta Crystallographica Section C: Structural Chemistry.
- MDPI (2023). Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. Molecules.
- Reva, I. et al. (2012). Dual Photochemistry of Benzimidazole. The Journal of Organic Chemistry.
- BenchChem (2025). Technical Support Center: Enhancing Benzimidazole Compound Solubility for Biological Assays. BenchChem Tech Support.
- American Chemical Society (2025). The Role of H2O-Stabilized Benzimidazole Tautomerism in the Anomalous Wet-Aging Behavior of Heterocyclic Aramid Fibers.
- Royal Society of Chemistry (2023). Arylazobenzimidazoles: versatile visible-light photoswitches with tuneable Z-isomer stability. Chemical Science.
- Ragno, G. et al. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Chemical and Pharmaceutical Bulletin.
- Elguero, J. et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry.
- BenchChem (2025). Application Note: Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy. BenchChem Tech Support.
- A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candid
- Vo, C. D. et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances.
- Current Achievements of Benzimidazole: A Review. (2024). Cureus.
- Bundgaard, H. & Nielsen, N. M. (1989). Prodrugs of thiabendazole with increased water-solubility. International Journal of Pharmaceutics.
- Organic Chemistry Portal. Benzimidazole synthesis.
- A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (2022). Molecules.
- SciELO (2012).
- Lanusse, C. E. et al. (1998). The effect of solubilization on the oral bioavailability of three benzimidazole carbamate drugs. Veterinary Research Communications.
- Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. (2018). Semantic Scholar.
- IJCRT.org (2025).
- International Journal of Pharmaceutical Sciences and Research (2012).
- Hossain, M. S. et al. (2017). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. EXCLI Journal.
- DTIC (2020).
- ResearchGate (2025).
- Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candid
- ResearchGate (2025).
- Impactfactor.org (2024). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities.
- An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. (2014). Beilstein Journal of Organic Chemistry.
- Royal Society of Chemistry (2023). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis.
- Wikipedia. Benzimidazole.
- 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric R
- ResearchGate (2023). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis.
- ResearchG
- Scholars Research Library. An Overview About Synthetic and Biological Profile of Benzimidazole.
- Research Journal of Chemical Sciences (2014).
- MDPI (2022). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking.
- ResearchGate. Figure S5. 1 H NMR Spectra of 5-methyl-benzimidazole (2b).
- ResearchGate (2025).
Sources
- 1. Arylazobenzimidazoles: versatile visible-light photoswitches with tuneable Z-isomer stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Conformational differences and intermolecular C-H...N interactions in three polymorphs of a bis(pyridinyl)-substituted benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS [jstage.jst.go.jp]
- 13. Photobehaviour of benzimidazole-derived pesticides and models in water solution and in nanocontainers [uhu.es]
- 14. Dual Photochemistry of Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The effect of solubilization on the oral bioavailability of three benzimidazole carbamate drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Antimicrobial Potential of 2-(2-phenylethyl)-1H-benzimidazole: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising antimicrobial resistance. This guide provides an in-depth technical framework for validating the antimicrobial activity of the synthetic compound 2-(2-phenylethyl)-1H-benzimidazole. While direct experimental data for this specific molecule is not yet widely published, this guide will leverage data from structurally similar benzimidazole derivatives to establish a robust validation strategy. We will explore the foundational principles of antimicrobial susceptibility testing, present comparative data for analogous compounds, and provide detailed experimental protocols to empower researchers in their evaluation of this promising chemical scaffold.
The Benzimidazole Scaffold: A Privileged Structure in Antimicrobial Research
The benzimidazole core, a bicyclic aromatic heterocycle, is a well-established "privileged structure" in medicinal chemistry. Its structural resemblance to naturally occurring purines allows it to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anthelmintic, and anticancer properties.[1] The versatility of the benzimidazole ring system, particularly at the 2-position, allows for the synthesis of a diverse library of derivatives with potentially enhanced antimicrobial efficacy.[2]
The antimicrobial mechanism of action for many benzimidazole derivatives is believed to involve the inhibition of microbial nucleic acid and protein synthesis.[3] Some antifungal benzimidazoles function by disrupting the biosynthesis of ergosterol, a vital component of fungal cell membranes.[4] Given these established activities, this compound represents a logical candidate for antimicrobial screening.
Comparative Antimicrobial Activity of 2-Substituted Benzimidazole Analogs
In the absence of specific Minimum Inhibitory Concentration (MIC) data for this compound, we can infer its potential activity by examining structurally related compounds. The following table summarizes the reported MIC values for various 2-substituted benzimidazole derivatives against a panel of clinically relevant bacteria and fungi. This comparative data serves as a benchmark for what might be expected from our target compound and highlights the importance of the substituent at the 2-position in determining the spectrum and potency of antimicrobial activity.
| Compound/Analog | Test Organism | MIC (µg/mL) | Reference |
| 2-(2,4-dichlorobenzyl)-N-(2-diethylaminoethyl)-1H-benzimidazole-5-carboxamidine | Staphylococcus aureus | 3.12 | [5] |
| Methicillin-resistant S. aureus (MRSA) | 3.12 | [5] | |
| Escherichia coli | 3.12 | [5] | |
| Enterococcus faecalis | 3.12 | [5] | |
| Candida albicans | 3.12 | [5] | |
| 2-(4-Chlorophenylamino-1-(1H- benzo[d]imidazol-1-yl)ethanone | Escherichia coli | - (Good activity) | [6] |
| Pseudomonas aeruginosa | - (Good activity) | [6] | |
| Klebsiella pneumoniae | - (Good activity) | [6] | |
| Salmonella typhi | - (Good activity) | [6] | |
| Staphylococcus aureus | - (Good activity) | [6] | |
| Candida albicans | - (Better activity at 100 µg/mL) | [6] | |
| Aspergillus niger | - (Good activity at 100 µg/mL) | [6] | |
| 2-methyl-1H-benzimidazole | Various Bacteria | Weak activity (7-8 mm zone of inhibition) | [7] |
| 2-Pyridin-3-yl-1H-benzimidazole | E. coli, P. aeruginosa, B. subtilis, B. pumilus, C. albicans, A. niger | Most active in series (Zone of inhibition) | [8] |
| Various 2-substituted benzimidazoles | Staphylococcus spp. | 87.5 - 200 | [9] |
| Candida spp. | 104.6 - 151.78 | [9] |
Note: The presented data is for structural analogs of this compound and should be used as a general guide. Direct experimental validation of the target compound is essential.
Experimental Protocols for Antimicrobial Susceptibility Testing
To ensure the scientific rigor and reproducibility of antimicrobial activity validation, standardized methodologies must be employed. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide comprehensive guidelines for these assays.[10][11] The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12]
Broth Microdilution Method for MIC Determination
This protocol outlines the steps for determining the MIC of this compound against a panel of bacteria.
Materials:
-
This compound (test compound)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Workflow Diagram:
Caption: Workflow for MIC determination using the broth microdilution method.
Step-by-Step Procedure:
-
Preparation of the Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.
-
Inoculum Preparation: From a fresh 18-24 hour agar plate, pick several colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Inoculum Dilution: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution in Microtiter Plate: In a 96-well plate, perform a two-fold serial dilution of the test compound in CAMHB to achieve a range of desired concentrations.
-
Inoculation: Inoculate each well containing the diluted compound with the prepared bacterial suspension.
-
Controls:
-
Growth Control: A well containing only the inoculated broth (no compound) to ensure the viability of the bacteria.
-
Sterility Control: A well containing only uninoculated broth to check for contamination.
-
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 18-24 hours in ambient air.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Determination of Minimum Bactericidal Concentration (MBC)
Following the MIC determination, the MBC can be ascertained to understand if the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).
Workflow Diagram:
Caption: Workflow for determining the Minimum Bactericidal Concentration (MBC).
Step-by-Step Procedure:
-
Subculturing: From the wells of the completed MIC assay that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto a suitable agar medium (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates at 37°C for 24 hours.
-
MBC Determination: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of viable bacteria compared to the initial inoculum.
Concluding Remarks and Future Directions
While direct experimental evidence for the antimicrobial activity of this compound is still to be established in the public domain, the data from structurally related benzimidazole derivatives provides a strong rationale for its investigation. The comparative data presented herein suggests that this compound is likely to exhibit activity, particularly against Gram-positive bacteria and fungi.
The provided experimental protocols, based on internationally recognized standards, offer a clear and reliable pathway for researchers to validate the antimicrobial potential of this compound. A thorough evaluation, including the determination of MIC and MBC values against a broad panel of microorganisms, is a critical next step. Further studies should also explore its mechanism of action, cytotoxicity against mammalian cell lines to assess its therapeutic index, and its potential for synergistic effects with existing antimicrobial drugs. The insights gained from such investigations will be invaluable in determining the future of this compound as a potential new weapon in the fight against infectious diseases.
References
- Clinical and Laboratory Standards Institute. M38-A2: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition. CLSI, 2008. [Link]
- Espinel-Ingroff, A., et al. "Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole." Journal of Clinical Microbiology 43.10 (2005): 5243-5246. [Link]
- Clinical and Laboratory Standards Institute. M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th ed. CLSI, 2018. [Link]
- European Committee on Antimicrobial Susceptibility Testing. EUCAST definitive documents. [Link]
- Göker, Hakan, et al. "Synthesis and Potent Antimicrobial Activity of Some Novel N-(Alkyl)-2-Phenyl-1H-Benzimidazole-5-Carboxamidines." Molecules 14.1 (2008): 328-340. [Link]
- Microbiology Intern
- Espinel-Ingroff, A., et al. "Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds." Journal of Clinical Microbiology 45.7 (2007): 2180-2182. [Link]
- European Committee on Antimicrobial Susceptibility Testing. "Guidance Documents." [Link]
- Nguyen, T. L. A., et al. "Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents." ACS Omega 8.31 (2023): 28259-28271. [Link]
- European Committee on Antimicrobial Susceptibility Testing. "Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST." [Link]
- National Institute for Communicable Diseases. "Antimicrobial susceptibility testing EUCAST disk diffusion method." [Link]
- Ates-Alagoz, Z. "Antimicrobial Activities of 1-H-Benzimidazole-based Molecules." Current Topics in Medicinal Chemistry 16.29 (2016): 3237-3254. [Link]
- Klimesova, V., et al. "Synthesis and preliminary evaluation of benzimidazole derivatives as antimicrobial agents." Farmaco 57.3 (2002): 259-65. [Link]
- Rahman, S. M. Abdur, et al. "Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol." Dhaka University Journal of Pharmaceutical Sciences 15.1 (2016): 83-87. [Link]
- Parthiban, Periyasamy, et al. "In vitro Studies of Antibacterial and Antifungal Activity of Novel Substituted Benzimidazole Derivatives." Trends in Sciences 20.10 (2023): 6110. [Link]
- Utku, Semra, et al. "Evaluation of antimicrobial activity of 2-[(2-nitro-1-phenylalkyl) thiomethyl]benzimidazole derivatives." Marmara Pharmaceutical Journal 12.2 (2008): 87-92. [Link]
- Al-Saeedi, S. I., et al. "Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole." International Journal of Medical Research & Health Sciences 6.1 (2017): 1-11. [Link]
- Kumar, B. Vinod, et al. "Synthesis And Antimicrobial Evaluation Of Benzimidazole Derivatives." IOSR Journal of Pharmacy and Biological Sciences 12.5 (2017): 49-54. [Link]
- Utku, Semra, et al. "The MIC values (µM) of 2-[(2-nitro-1-phenylethyl)thiomethyl]benzimidazole (1a-h) and 2-[(2-nitro-1-phenylpropyl)thiomethyl]benzimidazole (2a-i) derivatives.
- Gümüs, F., et al. "Synthesis and in vitro antibacterial activities of some 2-benzylbenzimidazole derivatives." Journal de Pharmacie de Belgique 43.6 (1988): 450-4. [Link]
- Kumar, Kuldeep. "Synthesis, Characterization and Evaluation For Antimicrobial Activity Of 2-Substituted Benzimidazole Derivatives.
- Abdel-Gawad, S. M., et al. "Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives." Molecules 7.3 (2002): 284-292. [Link]
- Al-Soud, Y. A., et al. "Synthesis, Structural Characterization and Evaluation of Antibacterial Activity of New 2-methyl-1H-benzimidazole Derivatives." Journal of Chemical and Pharmaceutical Research 8.4 (2016): 113-119. [Link]
- Aonofriesei, Florin, et al. "antibacterial and antifungal activity of some 2-and 1,2-substituted benzimidazole derivatives." Farmacia 70.3 (2022): 483-491. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. EUCAST: Guidance Documents [eucast.org]
- 3. ijmrhs.com [ijmrhs.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Potent Antimicrobial Activity of Some Novel N-(Alkyl)-2-Phenyl-1H-Benzimidazole-5-Carboxamidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. banglajol.info [banglajol.info]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. researchgate.net [researchgate.net]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 11. EUCAST: EUCAST - Home [eucast.org]
- 12. Broth Microdilution | MI [microbiology.mlsascp.com]
A Comparative Guide to 2-(2-phenylethyl)-1H-benzimidazole and Other Benzimidazole Derivatives in Drug Discovery
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its privileged structure that allows for diverse biological activities. This guide provides an in-depth comparison of 2-(2-phenylethyl)-1H-benzimidazole with other key benzimidazole derivatives, offering insights into their synthesis, biological performance, and underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced landscape of benzimidazole-based therapeutic agents.
Introduction: The Versatility of the Benzimidazole Core
Benzimidazole, a heterocyclic aromatic organic compound, consists of a fusion of benzene and imidazole rings. This structure is a bioisostere of naturally occurring purine nucleotides, enabling favorable interactions with various biopolymers and conferring a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anthelmintic properties.[1][2][3] The therapeutic potential of benzimidazole derivatives is highly dependent on the nature and position of substituents on the benzimidazole core. This guide will focus on the 2-(2-phenylethyl) substituent and compare its influence on biological activity relative to other common substitutions at the 2-position.
Synthesis of this compound and Derivatives
The synthesis of 2-substituted benzimidazoles is typically achieved through the condensation of o-phenylenediamine with aldehydes or carboxylic acids. For this compound, the reaction involves the condensation of o-phenylenediamine with 3-phenylpropanoic acid or its derivatives.
Experimental Protocol: Synthesis of this compound
This protocol describes a general method for the synthesis of 2-substituted benzimidazoles, which can be adapted for this compound.
Materials:
-
o-phenylenediamine
-
3-phenylpropanoic acid
-
Polyphosphoric acid (PPA) or 4N HCl
-
Sodium bicarbonate solution (10%)
-
Ethanol
Procedure:
-
A mixture of o-phenylenediamine (1 equivalent) and 3-phenylpropanoic acid (1 equivalent) is heated in the presence of a condensing agent like polyphosphoric acid or 4N HCl.
-
The reaction mixture is heated at an elevated temperature (typically 100-150°C) for several hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and neutralized with a 10% sodium bicarbonate solution.
-
The precipitated crude product is filtered, washed with water, and dried.
-
The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
Comparative Biological Activity
The biological activity of benzimidazole derivatives is profoundly influenced by the substituent at the 2-position. The 2-phenylethyl group, being a bulky and lipophilic moiety, confers distinct properties compared to smaller alkyl or aryl groups.
Antimicrobial Activity
Benzimidazoles are known for their broad-spectrum antimicrobial activity.[4][5] The presence of electron-withdrawing groups on the benzimidazole ring has been shown to enhance antimicrobial efficacy. While data on a wide range of bacteria and fungi for this compound is limited, specific studies have highlighted its potential as an antitubercular agent.
A study on novel 2-(2-phenalkyl)-1H-benzo[d]imidazoles revealed that this compound and its derivatives exhibit significant tuberculostatic activity.[6]
Table 1: Comparative Antitubercular Activity of this compound and Derivatives [6]
| Compound ID | R1 | R2 | MIC (µg/mL) vs. M. tuberculosis H37Rv |
| 2a | H | H | >125 |
| 2g | CH3 | CH3 | 0.8-3.1 |
| 2i | CH3 | CH3 (with 3,5-dichloro on phenylethyl) | 0.8-3.1 |
| Isoniazid | - | - | 0.05 |
| Ethambutol | - | - | 1.25 |
Data extracted from Gobis et al., Bioorg. Med. Chem., 2015, 23(9), 2032-2043.[6]
Analysis: The unsubstituted this compound (2a) showed weak activity. However, the addition of methyl groups at the 5 and 6 positions of the benzimidazole ring (compound 2g) dramatically increased the tuberculostatic activity, with MIC values as low as 0.8 µg/mL.[6] This highlights the importance of substitutions on the benzimidazole core in modulating the antimicrobial potency. The lipophilic nature of the phenylethyl group likely contributes to the penetration of the mycobacterial cell wall.
Anticancer Activity
The anticancer potential of benzimidazole derivatives is a major area of research. Their mechanisms of action are diverse and include inhibition of tubulin polymerization, kinase inhibition, and induction of apoptosis.[7][8][9]
Table 2: Comparative Cytotoxicity of this compound Derivatives [6]
| Compound ID | R1 | R2 | Cytotoxicity (IC50 in µM) vs. Mouse Melanoma B16-F10 |
| 2a | H | H | 12.5 |
| 2g | CH3 | CH3 | 10.0 |
| 2i | CH3 | CH3 (with 3,5-dichloro on phenylethyl) | 5.0 |
| Doxorubicin | - | - | 0.1 |
Data extracted from Gobis et al., Bioorg. Med. Chem., 2015, 23(9), 2032-2043.[6]
Analysis: The data indicates that this compound and its derivatives possess moderate cytotoxic activity against the B16-F10 melanoma cell line.[6] The addition of methyl and dichloro substituents (compound 2i) enhanced the cytotoxicity.[6] It is noteworthy that these compounds were also found to be selective for M. tuberculosis over eukaryotic cells, suggesting a potential therapeutic window.[6]
For comparison, other 2-substituted benzimidazole derivatives have shown potent anticancer activity. For instance, certain N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have exhibited IC50 values in the low micromolar range against various cancer cell lines.[7][8] This suggests that further structural modifications of the this compound scaffold could lead to more potent anticancer agents.
Mechanisms of Action
The biological activities of benzimidazole derivatives are often attributed to their ability to interfere with key cellular processes.
Tubulin Polymerization Inhibition
A well-established mechanism of action for many anticancer benzimidazoles is the inhibition of tubulin polymerization.[1][6][10] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Benzimidazole derivatives have been identified as potent inhibitors of various protein kinases.[11][12][13] They can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing phosphorylation of downstream substrates. This disruption of signaling pathways can lead to the inhibition of cell proliferation and survival.
Detailed Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key assays are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3][14][15]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
Test compound (e.g., this compound) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2]
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Test compound dissolved in a suitable solvent
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare serial two-fold dilutions of the test compound in the broth medium in a 96-well plate.
-
Inoculate each well with the standardized microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (microbe without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Perspectives
This compound represents an interesting scaffold within the broader class of benzimidazole derivatives. While its own biological activity appears moderate in the limited available studies, its derivatives, particularly those with substitutions on the benzimidazole core, have demonstrated potent and selective antimicrobial activity. The lipophilic phenylethyl group at the 2-position likely plays a crucial role in membrane permeability and interaction with biological targets.
Compared to other 2-substituted benzimidazoles, such as those with smaller aryl or heterocyclic groups, the 2-phenylethyl moiety offers a unique combination of steric bulk and conformational flexibility that can be exploited for the design of novel therapeutic agents. Further structure-activity relationship studies, focusing on modifications of both the phenylethyl group and the benzimidazole core, are warranted to fully explore the therapeutic potential of this class of compounds. The development of derivatives with enhanced potency against a broader range of microbial pathogens and cancer cell lines, coupled with a favorable safety profile, remains a promising avenue for future research.
References
- Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole Derivatives as Kinase Inhibitors. Current Medicinal Chemistry, 21(20), 2284-2298. [Link]
- Gobis, K., Foks, H., Sławiński, J., et al. (2015). Novel 2-(2-phenalkyl)-1H-benzo[d]imidazoles as antitubercular agents. Synthesis, biological evaluation and structure-activity relationship. Bioorganic & Medicinal Chemistry, 23(9), 2032-2043. [Link]
- Pham, E. C., Le, T. V. T., Truong, T. N., et al. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega. [Link]
- Spasov, A. A., Yakovlev, I. P., Berest, G. G., & Anisimova, V. A. (2021). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. Molecules, 26(16), 4991. [Link]
- Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole derivatives as kinase inhibitors. Current Medicinal Chemistry, 21(20), 2284-98. [Link]
- Bentham Science Publishers. (2014).
- Sharma, P., et al. (2023). Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. Bioorganic & Medicinal Chemistry Letters, 96, 129494. [Link]
- Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]
- Wang, Y., et al. (2021). Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Journal of Medicinal Chemistry, 64(8), 4763-4783. [Link]
- Al-Ostoot, F. H., et al. (2024). In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives. Pharmaceutical Chemistry Journal, 58(3), 323-333. [Link]
- Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole Derivatives as Kinase Inhibitors. Current Medicinal Chemistry. [Link]
- Roche. (n.d.).
- Acharya, T. (2013).
- Chalker, V., et al. (2022). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Journal of Medical Microbiology, 71(11). [Link]
- MI - Microbiology. (n.d.). Broth Microdilution. [Link]
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Shamay, Y., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50822. [Link]
- Kumar, A., et al. (2012). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Journal of Chemistry, 2013, 674359. [Link]
- Pham, E. C., et al. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega. [Link]
- Al-Masoudi, N. A., et al. (2023). Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. Molecules, 28(15), 5865. [Link]
- Boiani, M., & González, M. (2005). Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. Mini-Reviews in Medicinal Chemistry, 5(4), 409-424. [Link]
- ResearchGate. (2023). Antiproliferative (IC50, μM) Activity of Synthesized Compounds 1−3, 1a−g, 2a−g, and 3a−g. [Link]
- Abdel-Ghani, T. M., et al. (2023). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Future Medicinal Chemistry, 15(18), 1635-1662. [Link]
- Utku, S., et al. (2008). The MIC values (µM) of 2-[(2-nitro-1-phenylethyl)thiomethyl]benzimidazole (1a-h) and 2-[(2-nitro-1-phenylpropyl)thiomethyl]benzimidazole (2a-i)
- Natural Volatiles and Essential Oils. (2021).
- Connect Journals. (2012).
- Utku, S., et al. (2008). Evaluation of antimicrobial activity of 2-[(2-nitro-1-phenylalkyl) thiomethyl]benzimidazole derivatives. Turkish Journal of Chemistry, 32(4), 519-526. [Link]
- Indian Journal of Chemistry. (2008). Note A green synthesis of benzimidazoles. [Link]
- Ates-Alagoz, Z. (2016). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Current Topics in Medicinal Chemistry, 16(29), 3507-3523. [Link]
- IIP Series. (2021). MULTI COMPONENT GREEN APPROACH FOR SYNTHESIS OF 1, 2-DISUBSTITUTED BENZIMIDAZOLE. [Link]
- Biosciences Biotechnology Research Asia. (2024). Review on antimicrobial activity of 2- substitude-benzimidazole compouds. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives | MDPI [mdpi.com]
- 3. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 2-(2-phenalkyl)-1H-benzo[d]imidazoles as antitubercular agents. Synthesis, biological evaluation and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of new 2-phenyl-1H-benzo[d]imidazole core-based potent α-glucosidase inhibitors: Synthesis, kinetic study, molecular docking, and in vivo anti-hyperglycemic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C15H14N2 | CID 291053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line - Journal of King Saud University - Science [jksus.org]
- 10. Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. ijpcbs.com [ijpcbs.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of Functionalized 1H-benzo[d]imidazoles that Confer Protective Effects in a Phenotypic CLN3 Disease Patient-Derived iPSC Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-(2-phenylethyl)-1H-benzimidazole and Clinically Established Antifungal Agents
In the global effort to combat the escalating threat of invasive fungal infections and the emergence of drug-resistant strains, the exploration of novel chemical scaffolds is paramount. Benzimidazoles, a class of heterocyclic compounds, have garnered significant attention for their broad spectrum of biological activities.[1][2] This guide provides a comparative analysis of a specific derivative, 2-(2-phenylethyl)-1H-benzimidazole, against two cornerstones of antifungal therapy: the azole agent Fluconazole and the polyene Amphotericin B. By examining their mechanisms of action, comparative in vitro efficacy, and the rigorous experimental protocols required for their evaluation, this document serves as a technical resource for researchers engaged in antifungal drug discovery and development.
Mechanisms of Antifungal Action: A Comparative Overview
An effective antifungal agent typically exploits biochemical pathways or structural features unique to fungi, thereby minimizing toxicity to the host. The fungal cell membrane, with its distinct sterol composition, is a primary target for many clinically successful drugs.
The Ergosterol Pathway: A Prime Fungal Target
Unlike mammalian cells which contain cholesterol, fungal membranes rely on ergosterol to maintain structural integrity, fluidity, and the proper function of membrane-bound proteins.[3][4] The multi-enzyme ergosterol biosynthesis pathway (EBP) is therefore an ideal target for selective antifungal therapy.[5][6] Disrupting this pathway compromises the fungal cell's viability, leading to either growth inhibition (fungistatic) or cell death (fungicidal).
Caption: Standardized workflow for the CLSI broth microdilution antifungal susceptibility test.
Step-by-Step Methodology:
-
Antifungal Agent Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in RPMI-1640 medium (buffered with MOPS to pH 7.0) in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.03 to 64 µg/mL). [7]2. Inoculum Preparation: Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar). Prepare a suspension of the fungal cells in sterile saline and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). [8]3. Inoculation: Dilute the standardized fungal suspension in RPMI-1640 medium so that, upon addition to the microtiter plate, the final inoculum concentration is 0.5-2.5 x 10³ CFU/mL. [7]Add 100 µL of this final inoculum to each well of the drug-containing plate.
-
Controls: Include a drug-free well (growth control) and an uninoculated well (sterility control) for every isolate tested to validate the assay. [9]5. Incubation: Incubate the plates at 35°C. Incubation times vary by organism: 24 hours for most Candida species, up to 72 hours for Cryptococcus species, and 48-72 hours for most molds. [10]6. MIC Endpoint Determination: The MIC is read as the lowest drug concentration that causes a significant reduction in growth compared to the growth control. For azoles and benzimidazoles, this is typically a ≥50% reduction in turbidity (or a score of 2). [10][11]For Amphotericin B, the endpoint is the lowest concentration showing no visible growth (100% inhibition). [11]
Agar Disk Diffusion Assay
The disk diffusion assay is a simpler, more cost-effective method for screening antifungal activity, though it is less quantitative than broth microdilution. [12][13]It is valuable for preliminary assessments and for testing large numbers of isolates.
Caption: Experimental workflow for the agar disk diffusion antifungal susceptibility assay.
Step-by-Step Methodology:
-
Medium Preparation: Use Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue. The glucose supports robust fungal growth, while the dye enhances the definition of the inhibition zone edge. [8]2. Inoculation: Prepare a fungal inoculum suspension equivalent to a 0.5 McFarland standard. Dip a sterile cotton swab into the suspension and streak it evenly across the entire surface of the agar plate in three directions to ensure confluent growth. [13]3. Disk Application: Aseptically place a sterile paper disk (6 mm diameter) impregnated with a known amount of this compound onto the center of the inoculated agar surface.
-
Incubation: Invert the plates and incubate at 30-35°C for 24 to 48 hours, or until sufficient growth is observed. [14]5. Measurement: Measure the diameter of the zone of complete growth inhibition around the disk in millimeters (mm). A larger zone diameter corresponds to greater in vitro activity of the compound against that particular fungus.
Future Directions
The available data on structurally related compounds strongly support the continued investigation of this compound as a potential antifungal lead. [15][16]Its promising in vitro profile, particularly against azole-resistant strains, warrants a comprehensive evaluation. Future research should focus on:
-
Broad-Spectrum MIC Panel: Systematic determination of MICs against a wide panel of clinical isolates, including resistant strains of Candida, Aspergillus, and endemic fungi.
-
Cytotoxicity and Selectivity: In vitro cytotoxicity assays using mammalian cell lines (e.g., HEK293, HepG2) to determine the compound's selectivity index (ratio of host cell toxicity to fungal MIC).
-
Mechanism of Action Confirmation: Direct enzymatic assays and sterol profiling analysis to confirm inhibition of Erg11p or identify other cellular targets.
-
In Vivo Efficacy: Progression to established animal models of systemic candidiasis or aspergillosis to evaluate in vivo efficacy, pharmacokinetics, and safety.
Conclusion
This compound belongs to a chemical class with demonstrated and potent antifungal activity. Its probable mechanism of action, targeting the essential ergosterol biosynthesis pathway, aligns with clinically validated antifungal strategies. Preliminary comparisons based on related structures suggest it may possess a favorable activity spectrum, potentially including efficacy against pathogens with acquired resistance to current first-line therapies. Through the rigorous application of standardized experimental protocols as detailed in this guide, the scientific community can accurately characterize its potential and determine its viability as a scaffold for the next generation of antifungal agents.
References
Sources
- 1. Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Ergosterol biosynthesis: a fungal pathway for life on land? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medicallabnotes.com [medicallabnotes.com]
- 10. academic.oup.com [academic.oup.com]
- 11. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. connectsci.au [connectsci.au]
- 13. academic.oup.com [academic.oup.com]
- 14. Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Design, synthesis and antimicrobial evaluation of novel benzimidazole type of Fluconazole analogues and their synergistic effects with Chloromycin, Norfloxacin and Fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationships of 2-Phenylethyl-Benzimidazoles
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds.[1][2][3][4][5] Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological targets, leading to diverse therapeutic applications including antimicrobial, antiviral, anticancer, and anti-inflammatory activities.[1][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25] Within this broad class, the 2-substituted benzimidazoles have garnered significant attention, with the nature of the substituent at this position playing a pivotal role in determining the compound's biological profile. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific subclass: the 2-phenylethyl-benzimidazoles. By examining the impact of various structural modifications, we aim to provide a valuable resource for the rational design of novel therapeutic agents.
The 2-Phenylethyl-Benzimidazole Scaffold: A Privileged Motif
The 2-phenylethyl-benzimidazole core structure offers a unique combination of a rigid heterocyclic system and a flexible lipophilic side chain. This arrangement allows for diverse interactions with biological targets. The benzimidazole ring can participate in hydrogen bonding and π-π stacking, while the phenylethyl group can engage in hydrophobic and van der Waals interactions. The ethyl linker provides conformational flexibility, enabling the phenyl ring to adopt various orientations within a binding pocket.
General Synthesis of 2-Phenylethyl-Benzimidazoles
The most common and versatile method for the synthesis of 2-substituted benzimidazoles, including the 2-phenylethyl derivatives, is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. In the case of 2-phenylethyl-benzimidazoles, 3-phenylpropanoic acid is the typical starting material. This reaction is generally carried out under acidic conditions and often requires heat.
Sources
- 1. Antiviral activity of benzimidazole derivatives. II. Antiviral activity of 2-phenylbenzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial evaluation and docking study of some new substituted benzimidazole-2yl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antiproliferative activity of new benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity | Semantic Scholar [semanticscholar.org]
- 11. Design, Synthesis and Evaluation of Antiproliferative Activity of New Benzimidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, antiviral and antiproliferative activity of some N-benzenesulphonyl-2(2- or 3-pyridylethyl)-benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and evaluation of antioxidant and antiproliferative activity of 2-arylbenzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and antiproliferative activity of some benzimidazole-4,7-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Substituted 2-phenyl-benzimidazole derivatives: novel compounds that suppress key markers of allergy. | Semantic Scholar [semanticscholar.org]
- 16. Synthesis, antiviral and antiproliferative activity of some N-benzenesulphonyl-2(2- or 3-pyridylethyl)-benzimidazoles. | Semantic Scholar [semanticscholar.org]
- 17. mdpi.com [mdpi.com]
- 18. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 2-Arylbenzimidazoles as antiviral and antiproliferative agents--Part 2. | Semantic Scholar [semanticscholar.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. The development of 2-benzimidazole substituted pyrimidine based inhibitors of lymphocyte specific kinase (Lck) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2-(2-phenylethyl)-1H-benzimidazole and its Process-Related Impurities
In the landscape of pharmaceutical development, ensuring the purity of an active pharmaceutical ingredient (API) is not merely a regulatory hurdle but a fundamental pillar of drug safety and efficacy. For 2-(2-phenylethyl)-1H-benzimidazole, a key structural motif in medicinal chemistry, a robust analytical strategy to identify and quantify process-related impurities is paramount. This guide provides an in-depth comparison of spectroscopic techniques for the impurity analysis of this compound, grounded in established scientific principles and regulatory expectations.
The narrative that follows eschews a rigid template, instead focusing on a logical workflow that mirrors a real-world analytical investigation. We will explore the causality behind methodological choices, ensuring that each analytical step is part of a self-validating system designed for accuracy and reliability.
The Origin Story: Predicting Impurities from Synthesis
The most common and direct synthesis of this compound involves the condensation of o-phenylenediamine (OPD) and 3-phenylpropanoic acid, typically under acidic conditions with heat.[1][2] Understanding this pathway is the first step in predictive impurity profiling.
dot
Caption: Synthesis pathway and potential process-related impurities.
From this synthesis, we can logically deduce the primary impurities to monitor:
-
Impurity A: Unreacted o-phenylenediamine (OPD).
-
Impurity B: Unreacted 3-phenylpropanoic acid.
-
Impurity C: The amide intermediate, N-(2-aminophenyl)-3-phenylpropanamide, resulting from incomplete cyclization.
-
Other Impurities: Polymeric byproducts from the self-condensation of OPD and various oxidative degradation products of OPD.[3][4]
The Analytical Toolkit: A Comparative Guide to Spectroscopic Techniques
The choice of analytical technique is dictated by its ability to resolve and quantify the API from its structurally similar impurities. No single technique is a panacea; an orthogonal approach, combining chromatographic separation with spectroscopic detection, provides the most robust and trustworthy data.
| Technique | Primary Application | Strengths | Limitations |
| HPLC-UV | Quantification of known impurities, Purity analysis | Excellent quantitative precision and linearity, Robust and widely available, Cost-effective. | Requires reference standards for positive identification, May not resolve co-eluting peaks without ideal separation. |
| LC-MS | Impurity identification and structural elucidation, Detection of trace-level unknowns | High sensitivity (LOD/LOQ), Provides molecular weight information for identification, Can detect impurities without a chromophore. | Quantitative response can be variable, Matrix effects can cause ion suppression, More complex instrumentation. |
| NMR | Definitive structural elucidation of API and isolated impurities | Provides unambiguous structural information, Can identify and quantify without a specific reference standard (qNMR). | Relatively low sensitivity, Not suitable for trace-level analysis in complex mixtures without prior separation. |
| FTIR/Raman | Functional group identification, Raw material verification | Fast and non-destructive, Excellent for identifying functional groups to differentiate API from intermediates (e.g., amide vs. imidazole). | Not suitable for quantification in mixtures, Less effective for subtle structural differences. |
Pillar 1: Chromatographic Separation – The Foundation of Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the cornerstone for impurity profiling, offering the resolving power necessary to separate the API from its closely related impurities.[5][6]
Experimental Protocol: HPLC-UV Method for Impurity Profiling
-
Instrumentation: A standard HPLC system equipped with a UV/Vis or Diode Array Detector (DAD).
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is a robust starting point.
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric acid in Water.
-
Solvent B: Acetonitrile.
-
Rationale: The acidic mobile phase ensures the benzimidazole nitrogen is protonated, leading to sharp, symmetrical peaks. Acetonitrile provides good elution strength for the aromatic compounds.
-
-
Gradient Elution: A gradient is essential to resolve the more polar starting materials from the less polar API and intermediate.
-
Time (min) | % Solvent B
-
0 | 20
-
20 | 80
-
25 | 80
-
26 | 20
-
30 | 20
-
Rationale: This gradient allows for the elution of polar impurities (like OPD and 3-phenylpropanoic acid) early in the run, followed by the API and the more retained amide intermediate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Rationale: Benzimidazoles typically exhibit strong absorbance around 270-285 nm. A DAD is recommended to analyze peak purity and identify the optimal wavelength for all components. o-Phenylenediamine has absorbance maxima around 236 nm and 284 nm.[7]
-
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.5 mg/mL. Ensure complete dissolution.
dot
Caption: General workflow for HPLC-UV impurity analysis.
Pillar 2: Mass Spectrometry – The Identity Confirmer
When coupled with HPLC, Mass Spectrometry (LC-MS) is an unparalleled tool for identifying unknown peaks.[8] It provides the molecular weight of eluting compounds, which is a critical piece of the puzzle in structural elucidation.
Expected Mass Signatures (Positive ESI Mode)
| Compound | Formula | MW | Expected [M+H]⁺ (m/z) |
| This compound (API) | C₁₅H₁₄N₂ | 222.28 | 223.12 |
| Impurity A: o-Phenylenediamine | C₆H₈N₂ | 108.14 | 109.08 |
| Impurity B: 3-Phenylpropanoic Acid | C₉H₁₀O₂ | 150.17 | 151.07 |
| Impurity C: N-(2-aminophenyl)-3-phenylpropanamide | C₁₅H₁₆N₂O | 240.30 | 241.13 |
Data sourced from PubChem and calculated.[9][10][11]
Experimental Protocol: LC-MS Analysis
-
LC System: Utilize the same HPLC method as described above. Replacing phosphoric acid with 0.1% formic acid in the mobile phase is necessary for MS compatibility.
-
MS Detector: An Electrospray Ionization (ESI) source coupled to a Quadrupole or Time-of-Flight (TOF) mass analyzer.
-
Ionization Mode: Positive ESI is preferred as the benzimidazole and amine functionalities are readily protonated.
-
Scan Range: Scan from m/z 50 to 500 to cover the expected masses of all potential impurities and the API.
-
Data Analysis: Extract ion chromatograms for the expected [M+H]⁺ values of the potential impurities to confirm their presence, even at trace levels co-eluting with other components.
Pillar 3: NMR and FTIR – The Definitive Structural Arbiters
While LC-MS provides molecular weight, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide detailed structural and functional group information, respectively. They are typically used to characterize the final API and any isolated, significant impurities.
Comparative Spectroscopic Features
The key to spectroscopic differentiation lies in identifying unique signals for each compound.
¹H NMR Spectroscopy: The most significant difference will be observed in the signals corresponding to the ethyl linker and the presence or absence of amide/amine protons.
-
API (this compound): Will show two characteristic triplets around 3.0-3.2 ppm for the -CH₂-CH₂- linker. The benzimidazole N-H proton appears as a broad singlet at a high chemical shift (>12 ppm in DMSO-d₆).
-
Impurity B (3-Phenylpropanoic Acid): The carboxylic acid proton will be a very broad singlet (>11 ppm). The methylene protons adjacent to the carbonyl will be shifted downfield compared to those adjacent to the phenyl ring.[12]
-
Impurity C (N-(2-aminophenyl)-3-phenylpropanamide): This intermediate will uniquely show two different N-H signals: one for the primary amine (-NH₂) and one for the secondary amide (-NH-C=O). The amide proton signal is typically a sharp singlet around 9-10 ppm in DMSO-d₆.[12][13] The methylene protons will be in a similar region to the API but with different coupling patterns and chemical shifts due to the adjacent amide carbonyl.
FTIR Spectroscopy: This technique excels at differentiating the intermediate from the final product based on functional groups.
-
API (this compound): Characterized by the absence of a C=O stretch. Key peaks include a broad N-H stretch (~3100-3400 cm⁻¹) and C=N stretching of the imidazole ring (~1620 cm⁻¹).[14]
-
Impurity C (N-(2-aminophenyl)-3-phenylpropanamide): Will show a strong, characteristic C=O (Amide I) stretch around 1650-1680 cm⁻¹. It will also display distinct N-H stretching bands for both the primary amine and the secondary amide.[14]
-
Impurity A (o-Phenylenediamine): Shows characteristic paired N-H stretching bands for a primary amine around 3300-3400 cm⁻¹.[3]
-
Impurity B (3-Phenylpropanoic Acid): A very broad O-H stretch from ~2500-3300 cm⁻¹ and a sharp C=O stretch around 1700 cm⁻¹.[15]
dot
Caption: Decision workflow for impurity identification.
Conclusion: An Integrated, Self-Validating Approach
The robust spectroscopic analysis of this compound impurities relies on an integrated, multi-technique approach. HPLC-UV forms the quantitative backbone for routine purity testing, while LC-MS serves as the primary tool for the rapid identification of known and unknown impurities. For definitive structural confirmation, particularly for impurities exceeding qualification thresholds as defined by guidelines like ICH Q3A, isolation followed by NMR and FTIR analysis is the gold standard.[1][2] This orthogonal strategy ensures that the analytical data is cross-validated, providing the highest degree of confidence in the quality and safety of the API.
References
- The experimental and computed NMR chemical shifts of N-phenylpropanamide. (n.d.). Journal of Molecular Structure. [Link]
- Supplementary Material - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]
- UV-Vis Spectrum of o-Phenylenediamine. (n.d.). SIELC Technologies. [Link]
- Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymeriz
- Synthesis and characterization of para- and meta-polybenzimidazoles for high-temperature proton exchange membrane fuel cells. (2014).
- Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. (2018). Oriental Journal of Chemistry. [Link]
- Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. (2018).
- 3-Phenylpropanamide. (n.d.). PubChem. [Link]
- Hydrocinnamic acid. (n.d.). NIST WebBook. [Link]
- HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. (2011).
- Condensation of o-phenylenediamine with phenylpropiolic acid. (n.d.). Indian Journal of Chemistry. [Link]
- Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. (n.d.). Pharmacie Globale. [Link]
- HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. (2011). PubMed. [Link]
- Review On Synthesis Of Benzimidazole From O-phenyldiamine. (2023). IJARIIE. [Link]
- Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2020). PMC. [Link]
- FT-IR spectra of N-phenylpropanamide. (n.d.).
- This compound. (n.d.). PubChem. [Link]
- Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2024). Pharma Focus Asia. [Link]
- Structural, Spectroscopic (FT-IR, Raman, NMR and UV-Vis.) and Computational Studies on N-phenylpropanamide. (2019).
- Impurity profiling and HPLC methods for drug quality compliance. (2024). AMSbio. [Link]
- Chemical shifts. (n.d.). UCL. [Link]
- N-(3-Aminophenyl)propanamide. (2018). SIELC Technologies. [Link]
- N-(2-aminophenyl)benzamide. (n.d.). PubChem. [Link]
Sources
- 1. jyoungpharm.org [jyoungpharm.org]
- 2. ijariie.com [ijariie.com]
- 3. researchgate.net [researchgate.net]
- 4. benicewiczgroup.com [benicewiczgroup.com]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 7. researchgate.net [researchgate.net]
- 8. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C15H14N2 | CID 291053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-Phenylpropanamide | C9H11NO | CID 7625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. N-(2-aminophenyl)benzamide | C13H12N2O | CID 759408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Polybenzimidazole - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Evaluating the Cytotoxicity of 2-(2-phenylethyl)-1H-benzimidazole: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anticancer drug discovery, the benzimidazole scaffold stands out as a "privileged" structure, forming the backbone of numerous compounds with a wide array of biological activities.[1][2][3] This guide provides a comprehensive framework for evaluating the cytotoxic potential of a specific derivative, 2-(2-phenylethyl)-1H-benzimidazole. While direct cytotoxic data for this particular compound is not extensively available in public literature, this guide will establish a robust, self-validating experimental plan. This plan is built upon the well-documented cytotoxic profiles of analogous benzimidazole derivatives and established methodologies. By comparing the potential of this compound with known derivatives, researchers can effectively position this compound within the broader context of benzimidazole-based anticancer agents.
The Benzimidazole Core: A Foundation for Diverse Anticancer Activity
Benzimidazole, a heterocyclic aromatic organic compound, consists of a fusion of benzene and imidazole rings.[1][3] Its structural similarity to naturally occurring purines allows it to interact with various biopolymers, making it a versatile scaffold in medicinal chemistry.[2] Derivatives of benzimidazole have demonstrated significant cytotoxic activity against a range of human cancer cell lines, including leukemia, lung, breast, colon, and prostate cancers.[1][4] Their mechanisms of action are diverse and include inducing cell cycle arrest, promoting apoptosis, and inhibiting tubulin polymerization.[1][5][6][7]
The cytotoxic efficacy of benzimidazole derivatives is highly dependent on the nature and position of substituents on the benzimidazole core and any associated phenyl rings.[2] For instance, the addition of a bromo-derivative to a benzimidazole compound showed significant cytotoxic activity against MCF-7 (breast), DU-145 (prostate), and H69AR (lung) cancer cells.[5] This underscores the importance of systematic evaluation of novel derivatives like this compound.
Comparative Cytotoxicity of Benzimidazole Derivatives: A Data-Driven Overview
To provide a benchmark for evaluating this compound, the following table summarizes the cytotoxic activity (IC50 values) of various benzimidazole derivatives from published studies. A lower IC50 value indicates greater potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Bromo-derivative 5 | MCF-7 (Breast) | 17.8 ± 0.24 µg/mL | [5] |
| Bromo-derivative 5 | DU-145 (Prostate) | 10.2 ± 1.4 µg/mL | [5] |
| Imidazo[1,5-a]pyridine-benzimidazole hybrid 5l | 60 human cancer cell lines | 0.43 - 7.73 | [1] |
| Benzimidazole-acridine derivative 8I | K562 (Leukemia) | 2.68 | [1] |
| Benzimidazole-acridine derivative 8I | HepG-2 (Hepatocellular carcinoma) | 8.11 | [1] |
| Chrysin benzimidazole derivative (1) | MFC (Gastric) | 25.72 ± 3.95 | [4] |
| Imidazopyridine/imidazopyrimidine-benzimidazole conjugate 11i | A-549 (Lung) | 1.48 | [4] |
| Benzimidazole derivative se-182 | A549 (Lung) | 15.80 | [8] |
| Benzimidazole derivative se-182 | HepG2 (Liver) | 15.58 | [8] |
| Benzimidazolium salt 3 | HepG2 (Liver) | 25.14 | [9] |
| Benzimidazolium salt 3 | MCF-7 (Breast) | 22.41 | [9] |
| Cisplatin (Reference Drug) | HepG2 (Liver) | 37.32 | [8] |
Proposed Experimental Workflow for Evaluating this compound
This section outlines a detailed, step-by-step methodology for a comprehensive in vitro evaluation of the cytotoxicity of this compound.
Experimental Workflow Diagram
Caption: A streamlined workflow for the cytotoxic evaluation of this compound.
Detailed Experimental Protocols
1. Cell Line Selection and Culture
-
Rationale: A panel of human cancer cell lines from different tissue origins should be used to assess the breadth of cytotoxic activity. Suggested cell lines include A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), and DLD-1 (colorectal adenocarcinoma) as they have been used in the evaluation of other benzimidazole derivatives.[8] A non-cancerous cell line, such as HEK-293 (human embryonic kidney cells), should be included to determine selectivity.[1][5]
-
Protocol:
-
Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the logarithmic growth phase before seeding for experiments.
-
2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
-
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[8][10] It is a standard and robust method for determining the IC50 value of a compound.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound (e.g., from 0.1 to 100 µM) in the culture medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin or doxorubicin).
-
Replace the medium in the wells with the medium containing the different concentrations of the compound and controls.
-
Incubate the plate for 48 or 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
3. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
-
Rationale: The LDH assay measures the release of lactate dehydrogenase from damaged cells, providing a quantitative measure of plasma membrane damage. This assay complements the MTT assay by confirming that cell death is due to a loss of membrane integrity.
-
Protocol:
-
Follow the same cell seeding and treatment protocol as the MTT assay.
-
After the incubation period, collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit to measure the LDH activity in the supernatant according to the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to a positive control (cells lysed to achieve maximum LDH release).
-
4. Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
-
Rationale: To determine if the observed cytotoxicity is due to apoptosis (programmed cell death), Annexin V/PI staining followed by flow cytometry is the gold standard. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membranes.[5]
-
Protocol:
-
Treat cells with this compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Potential Mechanisms of Action and Signaling Pathways
Based on the known mechanisms of other benzimidazole derivatives, this compound could potentially exert its cytotoxic effects through several pathways.
Apoptosis Induction Pathway
Caption: Potential apoptotic pathways induced by this compound.
Many benzimidazole derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] This often involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[9]
Conclusion
While the cytotoxic profile of this compound is yet to be fully elucidated, the rich history of the benzimidazole scaffold in anticancer research provides a strong foundation for its investigation. The experimental framework detailed in this guide offers a robust and comprehensive approach to characterizing its cytotoxic potential. By systematically applying these well-established assays and comparing the results with the existing data on other benzimidazole derivatives, researchers can effectively determine the promise of this compound as a novel anticancer agent. This structured evaluation is a critical step in the journey from a promising compound to a potential therapeutic.
References
- Atmaca, H., et al. (2020). Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. Chemico-Biological Interactions, 327, 109163. [Link]
- Al-Ostoot, F.H., et al. (2021). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. RSC Advances, 11(48), 30269-30291. [Link]
- Gudipati, R., et al. (2021). Potential Anticancer Agents From Benzimidazole Derivatives. Natural Volatiles and Essential Oils, 8(4), 6049-6065. [Link]
- Bilici, K., & Akkoc, S. (2025). Investigation of the Cytotoxic Effect of A New N- Phenyl Benzimidazole Derivative on Cell Viability in A549 and HepG2. Van Medical Journal, 32(1), 1-6. [Link]
- Yilmaz, I., et al. (2025). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science, 37(5), 102682. [Link]
- Koprowska, K., et al. (2015). Antiproliferative Activity of New Benzimidazole Derivatives. Letters in Drug Design & Discovery, 12(10), 824-831. [Link]
- Bilici, K., et al. (2025). Investigation of Cytotoxic Effect of a Benzimidazole Derivative in DLD-1 Cell Line Using MTT Cell Viability Test and Histopathol. Eastern Journal of Medicine, 30(4), 550-555. [Link]
- Abdel-Maksoud, M.S., et al. (2024). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. Molecules, 29(2), 461. [Link]
- Carfi', A., et al. (2023). Novel 2-Aryl-1H-Benzimidazole Derivatives and Their Aza-Analogues as Promising Anti-Poxvirus Agents. International Journal of Molecular Sciences, 24(13), 10874. [Link]
- Nguyen, T.T.T., et al. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega, 8(31), 28415-28429. [Link]
- PubChem. (n.d.). This compound.
- Akkoc, S., et al. (2025). Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line. Journal of King Saud University - Science, 37(3), 102559. [Link]
- Georgieva, M., et al. (2018). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. Molecules, 23(12), 3236. [Link]
- ResearchGate. (n.d.). Synthesized derivatives of 2-[(2-nitro-1-phenylethyl)thiomethyl]benzimidazole (1a-h) and 2-[(2-nitro-1-phenylpropyl)thiomethyl]benzimidazole (2a-i). [Link]
- Sharma, D., et al. (2019). Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review. Future Journal of Pharmaceutical Sciences, 5(1), 1-19. [Link]
- Al-Wahaibi, L.H., et al. (2020). Synthesis, bioevaluation and docking studies of some 2-phenyl-1H-benzimidazole derivatives as anthelminthic agents against the nematode Teladorsagia circumcincta. Bioorganic Chemistry, 105, 104423. [Link]
Sources
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nveo.org [nveo.org]
- 5. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiproliferative activity of new benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 9. Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line - Journal of King Saud University - Science [jksus.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Phenylethyl-Benzimidazoles
This guide provides a comprehensive comparison of the laboratory (in vitro) and whole-organism (in vivo) efficacy of 2-phenylethyl-benzimidazoles. As a class of compounds built upon the versatile benzimidazole scaffold, these molecules have garnered significant attention for their broad spectrum of biological activities. The benzimidazole core, a fusion of benzene and imidazole rings, is considered a "privileged structure" in medicinal chemistry, forming the foundation for numerous therapeutic agents.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of experimental data and the causal reasoning behind the scientific methodologies.
The Benzimidazole Scaffold: A Foundation for Diverse Bioactivity
Benzimidazole derivatives are structural isosteres of naturally occurring nucleotides, allowing them to interact readily with biological macromolecules.[2] This inherent characteristic has led to their development as effective agents in a multitude of therapeutic areas, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anthelmintic applications.[2][3][4][5][6] The 2-phenylethyl substitution on this core structure is a key area of investigation, with studies revealing its significant influence on the compound's efficacy and selectivity.
Core Mechanism of Action: Microtubule Disruption
A primary mechanism of action for many benzimidazoles, particularly in their role as anthelmintic and anticancer agents, is the inhibition of microtubule polymerization.[7] They exhibit a high affinity for β-tubulin, a subunit of microtubules, binding to it and preventing the formation of the microtubule structure.[8][9] This disruption of the cellular cytoskeleton interferes with essential cellular processes like cell division, intracellular transport, and maintenance of cell structure, ultimately leading to cell death.[7] The selectivity of these compounds often stems from a significantly higher binding affinity for the parasite or cancer cell tubulin compared to the host's tubulin.[9]
Beyond tubulin inhibition, derivatives have been shown to exert their effects through other mechanisms, including:
-
DNA Intercalation: Some 2-phenylbenzimidazole derivatives act as "minimal" DNA-intercalating agents, interfering with DNA replication and transcription.[10]
-
Enzyme Inhibition: Certain compounds exhibit anti-inflammatory properties by inhibiting enzymes like COX, Aldose reductase, and Phospholipase A2.[4]
-
Induction of Oxidative Stress: In some cancer cell lines, benzimidazole derivatives have been shown to increase reactive oxygen species (ROS) levels, leading to mitochondrial damage and apoptosis.[11]
Caption: Mechanism of Benzimidazole-induced cell death via tubulin disruption.
In Vitro Efficacy: Quantifying Potency in the Laboratory
In vitro assays are the cornerstone of early-stage drug discovery, providing a controlled environment to assess the direct biological activity of a compound against a specific target, be it a microbe, a cancer cell line, or an enzyme.
Antimicrobial and Antifungal Activity
The efficacy of 2-phenylethyl-benzimidazoles against pathogenic microbes is typically quantified by determining the Minimum Inhibitory Concentration (MIC). This value represents the lowest concentration of the compound that prevents visible growth of a microorganism. Studies have demonstrated the activity of these derivatives against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[3][12][13]
| Compound Derivative | Target Organism | MIC (μM) | Reference Compound | MIC (μM) | Source |
| 2-(2-phenylethyl)thiomethyl-benzimidazole | Staphylococcus aureus | 4.80 x 10⁻³ | Ampicillin | 4.80 x 10⁻³ | [12] |
| 2-(2-phenylethyl)thiomethyl-benzimidazole | Streptococcus faecalis | 5.20 x 10⁻³ | Ampicillin | 4.80 x 10⁻³ | [12] |
| N-alkylated 2-phenyl-benzimidazole | Methicillin-resistant S. aureus | 4 | Amikacin | - | [14] |
| 2-(2-phenylethyl)thiomethyl-benzimidazole | Fungi (Yeast-like) | 1.05 x 10⁻³ | Ketoconazole | 0.90 x 10⁻³ | [12] |
Anticancer Activity
The anticancer potential of these compounds is evaluated using cytotoxicity assays on various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, indicating the concentration of the drug required to inhibit the growth of 50% of the cancer cells.
| Compound Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| 2-(5-phenylindol-3-yl)benzimidazole (1b) | MDA-MB-231 (Breast) | ~2.6 | - | - | [11] |
| 2-aryl benzimidazole (4f) | Siha (Cervical) | 0.61 | Cisplatin | >0.61 | [15] |
| Novel Benzimidazole (6d) | HeLa (Cervical) | - | Doxorubicin | - | [2] |
| Novel Benzimidazole (6d) | A549 (Lung) | - | Doxorubicin | - | [2] |
| 2-substituted benzimidazole | HEPG2, MCF7, HCT 116 | <10 µg/ml | - | - | [16] |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell viability. It relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Cell Seeding: Plate cancer cells (e.g., HeLa) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-phenylethyl-benzimidazole derivatives in the growth medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[1]
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified CO₂ incubator.[1]
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.[1]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[1]
-
Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value from the dose-response curve.
Caption: Workflow for determining IC50 using the MTT cytotoxicity assay.
In Vivo Efficacy: Assessing Performance in a Biological System
While in vitro data is crucial for initial screening, in vivo studies in animal models are essential to evaluate a compound's efficacy, pharmacokinetics, and safety within a complex biological system. A potent compound in vitro may not be effective in vivo due to poor absorption, rapid metabolism, or unforeseen toxicity.
Antiparasitic and Anti-inflammatory Models
In vivo models are critical for validating the therapeutic potential of benzimidazoles against parasitic infections and inflammation.
| Study Type | Animal Model | Compound | Key Finding | Comparison | Source |
| Cysticidal | Mice with Taenia crassiceps | Benzimidazole 3 | 50.39% parasite reduction | Comparable to Albendazole (47.16%) | [17] |
| Trypanocidal | Murine model of Chagas' | 5-chloro-1-methyl-1H-benzimidazole-2-thiol | Better activity on NINOA strain | Better than Nifurtimox & Benznidazole | [18] |
| Anti-inflammatory | Carrageenan-induced paw edema (Mice) | Benzimidazole B2, B4, B7, B8 | Significant reduction in edema | Comparable to Diclofenac Sodium | [4] |
A significant finding in one study was that a benzimidazole derivative not only showed efficacy comparable to the reference drug albendazole but also possessed a long half-life (6.06 h) and mean residence time (11.9 h) after oral administration, indicating favorable pharmacokinetic properties for in vivo application.[17] Furthermore, the animals tolerated the compound well, with no observable adverse effects.[17]
Experimental Protocol: Carrageenan-Induced Paw Edema Model
This is a standard and reliable model for evaluating the acute anti-inflammatory activity of compounds.
-
Animal Acclimatization: Acclimate mice to the laboratory environment for at least one week. Fast the animals overnight before the experiment but allow access to water.
-
Compound Administration: Administer the test 2-phenylethyl-benzimidazole derivative orally or intraperitoneally. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., Diclofenac Sodium).
-
Induction of Inflammation: After one hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each mouse.
-
Measurement of Edema: Measure the paw volume or thickness using a plethysmometer or digital calipers at time 0 (immediately before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.
-
Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.
Caption: Workflow for the in vivo carrageenan-induced paw edema assay.
Bridging the Gap: Correlating In Vitro and In Vivo Data
The ultimate goal is to find compounds that demonstrate strong potency in vitro and translate that efficacy to in vivo models. However, this is not always a direct correlation. A compound may have a very low IC50 value in a cell culture but fail in an animal model. Conversely, some compounds with moderate in vitro activity show surprising in vivo efficacy.[10]
For example, a series of 2-phenylbenzimidazole-4-carboxamides showed very low cytotoxicities in vitro but had moderate levels of in vivo antileukemic effects in mice.[10] This suggests that factors beyond direct cytotoxicity, such as the compound's metabolism, distribution, or interaction with the host's immune system, play a critical role in its overall therapeutic effect. The low toxicity and favorable pharmacokinetic profile of a cysticidal benzimidazole derivative, for instance, were key to its successful in vivo performance, which was comparable to the standard drug albendazole.[17]
Conclusion and Future Directions
The 2-phenylethyl-benzimidazole scaffold represents a highly promising platform for the development of novel therapeutics. The collective data demonstrates that derivatives of this class possess potent and varied biological activities, confirmed in both in vitro and in vivo settings. Their efficacy spans across antimicrobial, anticancer, and anti-inflammatory applications, often rivaling or even exceeding that of established drugs.
The successful translation from in vitro potency to in vivo efficacy is critically dependent on the pharmacokinetic and toxicological profile of the compound. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the substitutions on the benzimidazole core and the phenylethyl moiety to enhance target specificity and potency.
-
Pharmacokinetic Profiling: Early and thorough ADME (Absorption, Distribution, Metabolism, and Excretion) studies to select candidates with favorable drug-like properties.
-
Mechanism Elucidation: Deeper investigation into the diverse mechanisms of action to identify novel cellular targets and overcome resistance to existing therapies.
By integrating these approaches, the full therapeutic potential of 2-phenylethyl-benzimidazoles can be realized, paving the way for the next generation of effective and safe medicines.
References
- Evaluation of New Benzimidazole Derivatives as Cysticidal Agents: In Vitro, in Vivo and Docking Studies. PubMed.
- In vitro and in vivo trypanocidal activity of some benzimidazole derivatives against two strains of Trypanosoma cruzi. PubMed.
- A Comparative Analysis of the In Vitro and In Vivo Efficacy of 2-Substituted-1H-benzo[d]imidazole Deriv
- Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. PMC - NIH.
- Potential antitumor agents. 59. Structure-activity relationships for 2-phenylbenzimidazole-4-carboxamides, a new class of "minimal" DNA-intercalating agents which may not act via topoisomerase II. PubMed.
- In vitro, in vivo and in silico‐driven identification of novel benzimidazole derivatives as anticancer and anti‐inflamm
- Evaluation of antimicrobial activity of 2-[(2-nitro-1-phenylalkyl) thiomethyl]benzimidazole derivatives.
- Design and Synthesis of 2-(5-Phenylindol-3-yl)
- Design, Synthesis, and Anti-tumor Activity of Novel 2-Aryl Benzimidazole Compounds. Bentham Science.
- Synthesis and antimicrobial activity of new 2-substituted benzimidazoles. World Journal of Advanced Research and Reviews.
- Review on antimicrobial activity of 2- substitude-benzimidazole compouds. GSC Biological and Pharmaceutical Sciences.
- Synthesis and anticancer activity of some novel 2-substituted benzimidazole deriv
- Novel 2-(2-phenalkyl)-1H-benzo[d]imidazoles as antitubercular agents.
- Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega.
- Antiviral activity of benzimidazole derivatives. II. Antiviral activity of 2-phenylbenzimidazole derivatives.
- Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. PMC.
- Benzimidazoles cause lethality by inhibiting the function of Caenorhabditis elegans neuronal beta-tubulin. PMC - NIH.
- Mechanism of action of benzimidazole derivatives as anthelmintic.
- A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEM
- Benzimidazoles. Poultrymed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. acu.edu.in [acu.edu.in]
- 3. Review on antimicrobial activity of 2- substitude-benzimidazole compouds [wisdomlib.org]
- 4. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Benzimidazoles | Anthelmintics | Drugs | Various | Poultrymed [poultrymed.com]
- 10. Potential antitumor agents. 59. Structure-activity relationships for 2-phenylbenzimidazole-4-carboxamides, a new class of "minimal" DNA-intercalating agents which may not act via topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of 2-(5-Phenylindol-3-yl)benzimidazole Derivatives with Antiproliferative Effects towards Triple-Negative Breast Cancer Cells by Activation of ROS-Mediated Mitochondria Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and antimicrobial activity of new 2-substituted benzimidazoles [wisdomlib.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Design, Synthesis, and Anti-tumor Activity of Novel 2-Aryl Benzimidazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of New Benzimidazole Derivatives as Cysticidal Agents: In Vitro, in Vivo and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vitro and in vivo trypanocidal activity of some benzimidazole derivatives against two strains of Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Index of 2-Phenylethyl-Benzimidazole Compounds for Researchers and Drug Development Professionals
In the landscape of modern drug discovery, the benzimidazole scaffold stands out as a privileged structure, forming the backbone of numerous therapeutic agents with a broad spectrum of activity, including anticancer and anthelmintic applications.[1][2][3] Among the vast library of benzimidazole derivatives, 2-phenylethyl-benzimidazoles have garnered significant interest. However, the successful translation of a promising compound from the laboratory to the clinic hinges on a critical parameter: the therapeutic index (TI). This guide provides a comprehensive analysis of the therapeutic index of 2-phenylethyl-benzimidazole compounds, offering a comparative perspective against established alternatives and detailing the experimental methodologies required for robust evaluation.
Understanding the Therapeutic Index: The Cornerstone of Drug Safety
The therapeutic index (TI) is a quantitative measure of a drug's safety margin, representing the ratio between the dose that produces a toxic effect and the dose that elicits a therapeutic response.[4] A higher TI is indicative of a wider separation between the desired efficacy and adverse effects, a crucial characteristic for any viable drug candidate.
The TI is most commonly calculated using the following formula:
TI = LD50 / ED50
Where:
-
LD50 (Lethal Dose 50): The dose of a drug that is lethal to 50% of a test population.
-
ED50 (Effective Dose 50): The dose of a drug that produces the desired therapeutic effect in 50% of a test population.
Experimental Determination of the Therapeutic Index: A Methodological Overview
Accurate determination of the therapeutic index requires rigorous and well-controlled preclinical studies. The following protocols outline the standard methodologies for establishing the LD50 and ED50 values.
Protocol 1: Determination of Acute Toxicity (LD50)
This protocol is designed to assess the short-term toxicity of a compound and determine the dose that is lethal to half of the test population.
Methodology:
-
Animal Model Selection: Select a relevant animal model, typically rodents such as mice or rats.
-
Dose Range Finding: Conduct a preliminary study with a small number of animals to identify a range of doses that cause effects from no observable adverse effects to mortality.
-
Main Study:
-
Divide a larger cohort of animals into several groups (e.g., 5-6 groups of 10 animals each).
-
Administer a single dose of the 2-phenylethyl-benzimidazole compound to each group, with each group receiving a different, escalating dose. A control group should receive the vehicle alone.
-
The route of administration (e.g., oral, intravenous, intraperitoneal) should be consistent with the intended clinical use.
-
-
Observation: Monitor the animals for a specified period (typically 14 days) for signs of toxicity and mortality.
-
Data Analysis: Record the number of mortalities in each dose group. Use statistical methods, such as probit analysis, to calculate the LD50 value.
Diagram: Workflow for LD50 Determination
Caption: A stepwise workflow for determining the LD50 of a compound.
Protocol 2: Determination of Therapeutic Efficacy (ED50)
This protocol aims to identify the dose of a compound that produces a desired therapeutic effect in half of the test population. The specific design will vary depending on the therapeutic indication (e.g., anticancer or anthelmintic).
Methodology (Anticancer Efficacy Example):
-
Cell Line Selection & In Vitro IC50: Initially, determine the half-maximal inhibitory concentration (IC50) against relevant cancer cell lines using assays like the MTT assay. This in vitro data helps in guiding in vivo dose selection.
-
Animal Model: Utilize an appropriate in vivo cancer model, such as a xenograft model where human cancer cells are implanted into immunocompromised mice.
-
Treatment Groups: Once tumors are established, divide the animals into multiple groups.
-
Dosing: Administer a range of doses of the 2-phenylethyl-benzimidazole compound to the different groups over a specified treatment period. A control group should receive the vehicle.
-
Efficacy Endpoint: Monitor tumor growth over time. The primary endpoint is often a significant reduction in tumor volume compared to the control group.
-
Data Analysis: Plot a dose-response curve and use statistical analysis to determine the ED50, the dose at which a 50% reduction in tumor growth is observed.
Diagram: Workflow for Anticancer ED50 Determination
Caption: A workflow for determining the in vivo anticancer ED50.
Comparative Analysis of Therapeutic Index
Toxicity Profile of Benzimidazole Derivatives
An acute toxicity study on a related benzimidazole derivative, 3-[2-(1H-Benzimidazol-2-ylsulfanyl)-ethyl]-1,3-oxazolidin-2-one, reported an LD50 of 1084 mg/kg in rats when administered intraperitoneally.[4][5] This suggests that compounds within this class can exhibit a moderate level of acute toxicity.
Efficacy of Benzimidazole Derivatives
The therapeutic efficacy of benzimidazole derivatives has been demonstrated across various applications:
-
Anthelmintic Activity: In a study evaluating 2-phenyl-1H-benzimidazole derivatives against the nematode Teladorsagia circumcincta, the most potent compound exhibited an EC50 of 6.30 µM .[6]
-
Anticancer Activity: Numerous studies have reported the in vitro cytotoxicity of benzimidazole derivatives against a range of cancer cell lines, with IC50 values often in the low micromolar range.[1][3][7][8] For instance, certain 2-aryl benzimidazole derivatives have shown significant cytotoxic effects against various cancer cell lines.[1]
Comparison with Alternative Drugs
To contextualize the potential therapeutic index of 2-phenylethyl-benzimidazole compounds, a comparison with widely used anthelmintic and anticancer drugs is essential.
| Compound Class | Therapeutic Application | LD50 (Oral, Mouse) | Standard Therapeutic Dose (Human) | Estimated Therapeutic Index |
| Benzimidazole Derivative (Reference) | Anthelmintic/Anticancer | 1084 mg/kg (Rat, IP)[4] | N/A | N/A |
| Albendazole | Anthelmintic | 1500 mg/kg[9][10] | 400 mg (single dose)[11][12] | High (Qualitative) |
| Mebendazole | Anthelmintic | N/A | 100 mg (single dose)[13][14] | High (Qualitative) |
Note: The therapeutic index for Albendazole and Mebendazole is qualitatively assessed as "High" due to the large difference between the animal LD50 and the human therapeutic dose. A direct calculation is not appropriate due to differences in species and dosing regimens.
Discussion and Future Directions
The available data suggests that benzimidazole derivatives, including the 2-phenylethyl subclass, hold significant therapeutic promise. The reported LD50 value for a related compound indicates a safety profile that could be favorable, and the demonstrated in vitro and in vivo efficacy in both anthelmintic and anticancer models is encouraging.
However, a critical gap remains in the literature regarding the direct, head-to-head comparison of the therapeutic index of 2-phenylethyl-benzimidazole compounds with current standard-of-care drugs. To advance the development of these promising compounds, future research should focus on:
-
Comprehensive Preclinical Studies: Conducting rigorous in vivo studies to determine the LD50 and ED50 of specific 2-phenylethyl-benzimidazole candidates in relevant animal models for both their anthelmintic and anticancer activities.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Integrating PK/PD data to better understand the dose-exposure-response relationship and to more accurately predict the therapeutic window in humans.
-
Mechanism of Action Studies: Elucidating the precise molecular targets of these compounds to enable the development of more selective and less toxic derivatives.
By systematically addressing these research questions, the scientific community can unlock the full therapeutic potential of 2-phenylethyl-benzimidazole compounds and pave the way for the development of safer and more effective treatments for a range of diseases.
References
- PubChem. Albendazole.
- ScienceLab.com. Albendazole MSDS. [Link]
- Lee, J. H., Tan, S. Y., & Oon, C. E. (2021). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Cancers, 13(16), 4213. [Link]
- El-Sayed, W. M., Al-Otaibi, L. A., & Al-Kahtani, A. A. (2018). Acute Toxicity Evaluation of a new Benzimidazole derivative on the wistar rat. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 9(5), 118-125. [Link]
- Rojo-Vázquez, F. A., Pérez-Serrano, J., Valderrábano, J., & Grande, M. (2020). Synthesis, bioevaluation and docking studies of some 2-phenyl-1H-benzimidazole derivatives as anthelminthic agents against the nematode Teladorsagia circumcincta. Bioorganic & Medicinal Chemistry, 28(24), 115822. [Link]
- Koprowska, K., Czyz, M., & Wozniak, K. (2012). New benzimidazole derivatives with potential cytotoxic activity - study of their stability by RP-HPLC. Acta Poloniae Pharmaceutica, 69(3), 459–467. [Link]
- Yıldırım, S., Gümüş, M., & Özdemir, N. (2024). Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies. BMC Chemistry, 18(1), 1-13. [Link]
- ResearchGate. Dose response curves at NCI fixed protocol, (μM) for all cell lines... [Link]
- Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. (2023). Pharmaceuticals, 16(5), 724. [Link]
- Pedi
- WHO Collaborating Centre for Drug Statistics Methodology. mebendazole. [Link]
- Singh, S., & Kumar, R. (2021). Benzimidazole based Derivatives as Anticancer agents: SAR Analysis for Various Targets. Mini-Reviews in Medicinal Chemistry, 21(14), 1896-1913. [Link]
- Islam, M. R., Ueda, H., & Hossain, M. A. (2021). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Scientific Reports, 11(1), 1-17. [Link]
- ResearchGate.
- A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (2021). Molecules, 26(16), 4993. [Link]
- Science.gov. acute toxicity ld50: Topics by Science.gov. [Link]
- Cushing, T. D., et al. (2016). Discovery, Optimization, and in Vivo Evaluation of Benzimidazole Derivatives AM-8508 and AM-9635 as Potent and Selective PI3Kδ Inhibitors. Journal of Medicinal Chemistry, 59(1), 127-144. [Link]
- Sukhramani, P. S., et al. (2011). In-vitro cytotoxicity evaluation of novel N-substituted bis-benzimidazole derivatives for anti-lung and anti-breast cancer activity. Annals of Biological Research, 2(1), 51-59. [Link]
- Potential Anticancer Agents From Benzimidazole Derivatives. (2022). Natural Volatiles and Essential Oils, 9(1), 1-15. [Link]
- ResearchGate. Dose–response curves for all cell lines for compound 4g. [Link]
- Karmaus, A. L., et al. (2019). Evaluation of Variability Across Rat Acute Oral Systemic Toxicity Studies. Toxicological Sciences, 167(1), 226–236. [Link]
- Medscape. Emverm, Vermox (mebendazole) dosing, indications, interactions, adverse effects, and more. [Link]
- ResearchG
- ResearchGate. Understanding Mebendazole: Therapeutic Benefits, Adverse Reactions, and Monitoring Guidelines. [Link]
- Garg, A., & Khan, M. A. (2025). A Systematic Review of the Impact of Benzimidazole-based Anthelmintics on Lung Cancer in Animal Models. Current Drug Safety, 20(3), 303-310. [Link]
- Drugs.com. Mebendazole Monograph for Professionals. [Link]
- Bilici, E., & Akkoç, S. (2025). Investigation of the Cytotoxic Effect of A New N-Phenyl Benzimidazole Derivative on Cell Viability in A549 and HepG2 Cell Lines. Van Medical Journal, 32(1), 3-6. [Link]
- University of Hertfordshire. Albendazole. [Link]
- Gadaleta, D., et al. (2021). Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy. Cancers, 13(8), 1936. [Link]
- Bassily, S., Farid, Z., & Mikhail, J. W. (1988). Albendazole in the treatment of intestinal helminthiasis in children. Transactions of the Royal Society of Tropical Medicine and Hygiene, 82(4), 625. [Link]
- ResearchGate. Discovery, Optimization, and in Vivo Evaluation of Benzimidazole Derivatives AM-8508 and AM-9635 as Potent and Selective PI3Kδ Inhibitors. [Link]
- The Antitumor Potentials of Benzimidazole Anthelmintics as Repurposing Drugs. (2021). Biomolecules & Therapeutics, 29(4), 377–385. [Link]
- Pedi
- Georgieva, M., et al. (2017). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. Molecules, 22(11), 1849. [Link]
- Jourdi, G., & An, J. (2023). Albendazole. In StatPearls.
- Casapía, M., et al. (2019). Resistance to single dose albendazole and reinfection with intestinal helminths among children ages 2 to 11 years from the Peruvian Amazon region: a study protocol. BMC Infectious Diseases, 19(1), 1-8. [Link]
- Medscape. Albendazole dosing, indications, interactions, adverse effects, and more. [Link]
- Oxfendazole: a promising agent for the treatment and control of helminth infections in humans. (2019). Expert Review of Anti-infective Therapy, 17(2), 75-84. [Link]
- Nguyen, T. T., et al. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega, 8(31), 28286–28298. [Link]
- FDA. ALBENZA (albendazole) tablets label. [Link]
Sources
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nveo.org [nveo.org]
- 4. rjptonline.org [rjptonline.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, bioevaluation and docking studies of some 2-phenyl-1H-benzimidazole derivatives as anthelminthic agents against the nematode Teladorsagia circumcincta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Albendazole | C12H15N3O2S | CID 2082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 11. Albendazole in the treatment of intestinal helminthiasis in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Albendazole dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 13. pediatriconcall.com [pediatriconcall.com]
- 14. Emverm, Vermox (mebendazole) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
A Comparative Guide to Validating Target Engagement of 2-(2-phenylethyl)-1H-benzimidazole
For researchers and drug development professionals, confirming that a small molecule interacts with its intended biological target within a cellular context is a critical step in the drug discovery pipeline. This guide provides an in-depth, objective comparison of methodologies to validate the target engagement of 2-(2-phenylethyl)-1H-benzimidazole, a member of the pharmacologically significant benzimidazole family.[1][2][3] The benzimidazole scaffold is a privileged structure known to interact with various biopolymers and is a core component of several FDA-approved drugs.[2][4] Derivatives of this class have shown a wide range of biological activities, including anticancer, antifungal, and antibacterial effects, often through the inhibition of crucial cellular enzymes like protein kinases.[1][5]
This guide will therefore focus on validating the engagement of this compound with a hypothetical protein kinase target, a common mechanism of action for this class of compounds.[5] We will provide a comparative analysis of two robust methodologies: the Cellular Thermal Shift Assay (CETSA®) and Isothermal Titration Calorimetry (ITC), offering detailed, step-by-step protocols and supporting data to guide your experimental choices.
The Imperative of Target Engagement Validation
Before delving into specific protocols, it is crucial to understand why target engagement validation is non-negotiable in drug discovery. Downstream cellular effects, while informative, do not unequivocally confirm direct binding to a predicted target.[6] A lack of direct target engagement can lead to misleading structure-activity relationships (SAR) and costly failures in later stages of clinical development.[6] Methodologies that directly measure the physical interaction between a compound and its target in a native or near-native environment provide the highest level of confidence.
Methodology 1: Cellular Thermal Shift Assay (CETSA®) - Confirming Intracellular Binding
CETSA® is a powerful biophysical technique that assesses the engagement of a compound with its target protein within the complex milieu of a cell.[7][8] The fundamental principle is that ligand binding often stabilizes a protein, making it more resistant to heat-induced denaturation.[8][9] This change in thermal stability is measured to confirm target engagement.[7][8]
Causality Behind Experimental Choices in CETSA®
The elegance of CETSA® lies in its ability to provide evidence of target interaction in a physiological context, accounting for factors like cell permeability and intracellular metabolism.[10] The choice of a thermal gradient is critical; it must be broad enough to encompass the melting points of both the unbound and ligand-bound protein to observe a clear shift.[7]
Experimental Workflow: CETSA®
Below is a detailed protocol for performing a CETSA® experiment to validate the engagement of this compound with a putative kinase target.
Caption: CETSA® experimental workflow for target engagement validation.
Detailed CETSA® Protocol
1. Cell Culture and Treatment:
- Culture a cell line known to express the target kinase to approximately 70-80% confluency.
- Treat the cells with a predetermined concentration of this compound (e.g., 10 µM) or a vehicle control (e.g., DMSO) for 1-2 hours.
2. Heat Challenge:
- Harvest and wash the cells with ice-cold PBS.
- Resuspend the cells in PBS containing protease inhibitors.
- Aliquot the cell suspension into PCR tubes for each temperature point.
- Utilize a thermal cycler to heat the tubes for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 3°C increments).[7]
- Immediately cool the samples to 4°C.[7]
3. Cell Lysis and Separation:
- Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer.
- Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[7]
4. Western Blot Analysis:
- Carefully collect the supernatant containing the soluble protein fraction.[7]
- Determine the protein concentration of the soluble fractions.
- Normalize the protein concentrations and prepare samples for SDS-PAGE.
- Perform Western blotting using a primary antibody specific for the target kinase.
- Use a loading control to ensure equal protein loading.
5. Data Analysis:
- Quantify the band intensities for the target kinase at each temperature.
- Plot the normalized band intensities against the temperature to generate thermal melt curves.
- A rightward shift in the melt curve for the compound-treated samples compared to the vehicle control indicates target engagement.
Data Presentation: CETSA®
| Temperature (°C) | Vehicle Control (Normalized Intensity) | This compound (Normalized Intensity) |
| 40 | 1.00 | 1.00 |
| 43 | 0.98 | 1.00 |
| 46 | 0.95 | 0.99 |
| 49 | 0.85 | 0.97 |
| 52 | 0.65 | 0.92 |
| 55 | 0.40 | 0.85 |
| 58 | 0.20 | 0.60 |
| 61 | 0.05 | 0.35 |
| 64 | 0.01 | 0.15 |
| 67 | 0.00 | 0.05 |
| 70 | 0.00 | 0.01 |
Methodology 2: Isothermal Titration Calorimetry (ITC) - A Quantitative Biophysical Approach
Isothermal Titration Calorimetry (ITC) is a highly sensitive and direct method for measuring the thermodynamics of binding interactions.[11] It directly measures the heat released or absorbed during the binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[12]
Causality Behind Experimental Choices in ITC
ITC is considered a gold-standard biophysical assay because it is a label-free, in-solution technique that does not rely on secondary reporters.[12] This direct measurement minimizes the chances of artifacts and provides unambiguous evidence of a physical interaction.[13] The choice of buffer is critical to minimize heats of dilution and ensure that the observed heat changes are solely due to the binding event.
Experimental Workflow: ITC
The following diagram illustrates the workflow for an ITC experiment to quantify the binding of this compound to its purified kinase target.
Caption: ITC experimental workflow for quantitative binding analysis.
Detailed ITC Protocol
1. Sample Preparation:
- Express and purify the target kinase to >95% purity.
- Prepare a concentrated stock solution of this compound in a suitable solvent and then dilute it into the final assay buffer.
- Thoroughly dialyze both the protein and the compound solution in the same buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) to minimize buffer mismatch effects.
2. ITC Experiment:
- Load the purified kinase (e.g., 10-20 µM) into the sample cell of the ITC instrument.
- Load the this compound solution (e.g., 100-200 µM) into the injection syringe.
- Set the experimental temperature (e.g., 25°C).
- Perform a series of small injections (e.g., 2-5 µL) of the compound into the protein solution, allowing the system to reach equilibrium after each injection.
3. Data Analysis:
- Integrate the area of each injection peak to determine the heat change.
- Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
- Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).[12]
Data Presentation: ITC
| Parameter | This compound | Alternative Kinase Inhibitor |
| Binding Affinity (KD) | 500 nM | 75 nM |
| Stoichiometry (n) | 1.1 | 0.98 |
| Enthalpy (ΔH) | -8.5 kcal/mol | -10.2 kcal/mol |
| Entropy (ΔS) | 4.2 cal/mol·K | 3.5 cal/mol·K |
Comparison of Target Engagement Methodologies
| Feature | Cellular Thermal Shift Assay (CETSA®) | Isothermal Titration Calorimetry (ITC) |
| Principle | Ligand-induced thermal stabilization of the target protein.[7][9] | Direct measurement of heat changes upon binding.[11] |
| Environment | Cellular (in-cell or lysate).[7][10] | In-solution, purified components. |
| Key Output | Thermal shift (ΔTm), qualitative to semi-quantitative evidence of engagement. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), a full thermodynamic profile.[12] |
| Compound Requirements | Must be cell-permeable for in-cell assays. | No cell permeability required. |
| Protein Requirements | Endogenous or overexpressed protein in cells. | Highly purified protein. |
| Throughput | Can be adapted to a higher throughput format.[9] | Lower throughput, requires more optimization. |
| Major Advantage | Confirms target engagement in a physiological context.[6][10] | Provides a complete and direct thermodynamic characterization of the binding event.[13] |
| Major Limitation | Indirect readout of binding, not all binding events lead to a thermal shift. | Requires large amounts of purified protein, sensitive to buffer conditions. |
Alternative Methodologies for Target Engagement
While CETSA® and ITC provide robust data, other techniques can also be employed for a comprehensive understanding of target engagement:
-
Surface Plasmon Resonance (SPR): A label-free optical technique that measures binding events in real-time by detecting changes in the refractive index at a sensor surface.[14][15][16] It provides kinetic data (kon and koff) in addition to binding affinity.
-
Kinobeads/Chemical Proteomics: An affinity chromatography-based method where a broad-spectrum kinase inhibitor is immobilized on beads to capture kinases from a cell lysate.[17][18] The displacement of kinases from the beads by a test compound is quantified by mass spectrometry, allowing for the assessment of target engagement and selectivity across the kinome.[17][18][19]
Conclusion
Validating the target engagement of this compound is a critical step in advancing its development as a potential therapeutic agent. The choice of methodology depends on the specific questions being asked and the resources available. CETSA® offers invaluable proof of intracellular target binding, confirming that the compound reaches and interacts with its target in a native cellular environment.[6][7] In contrast, ITC provides a rigorous, quantitative assessment of the binding thermodynamics, which is essential for detailed SAR studies and lead optimization. By employing a combination of these orthogonal approaches, researchers can build a comprehensive and compelling case for the on-target activity of this compound, significantly de-risking its progression through the drug discovery and development process.
References
- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with MR44397 - Benchchem.
- Application Notes & Protocols: Cellular Thermal Shift Assay (CETSA®) for PROTAC Target Engagement - Benchchem.
- Isothermal Titration Calorimetry (ITC)
- The target landscape of clinical kinase drugs - PMC - NIH.
- Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI.
- Isothermal titration calorimetry in drug discovery - PubMed.
- The surface plasmon resonance (SPR) for the study of the targeted...
- Kinobeads workflow. Cells are pre‐incubated with increasing drug...
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central.
- Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions.
- ITC Assay Service for Drug Discovery - Reaction Biology.
- Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - NIH.
- Cellular Thermal Shift Assay (CETSA) - News-Medical.Net.
- What is surface plasmon resonance (SPR)? - Cytiva.
- Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents - NIH.
- The Multifaceted Biological Activities of 2-(benzylthio)
- Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents | ACS Omega.
- Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances.
- An In-depth Technical Guide to the Mechanism of Action of 2-(benzylthio)-1H-benzimidazole - Benchchem.
Sources
- 1. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. news-medical.net [news-medical.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions | Malvern Panalytical [malvernpanalytical.com]
- 14. researchgate.net [researchgate.net]
- 15. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cytivalifesciences.com [cytivalifesciences.com]
- 17. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 19. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Comparative Molecular Docking Studies of Benzimidazole Derivatives
This guide provides an in-depth technical comparison of molecular docking studies involving benzimidazole derivatives, a versatile scaffold in medicinal chemistry.[1][2][3][4][5] Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline. It delves into the causality behind experimental choices, ensuring a self-validating system of protocols and analysis. We will explore the interactions of various benzimidazole derivatives with key biological targets, supported by experimental data from peer-reviewed literature.
Introduction: The Benzimidazole Scaffold and the Power of In Silico Prediction
The benzimidazole nucleus, a fusion of benzene and imidazole rings, is considered a "privileged structure" in medicinal chemistry.[1] Its structural similarity to naturally occurring purine nucleotides allows it to readily interact with a wide array of biological macromolecules, including enzymes and receptors.[6][7] This has led to the development of numerous benzimidazole-containing drugs with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][4][6][8][9]
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is an indispensable tool for predicting the binding mode and affinity of a small molecule (ligand), such as a benzimidazole derivative, to the binding site of a target protein (receptor). This in silico approach allows for the rapid screening of large compound libraries, prioritization of candidates for synthesis and biological testing, and the elucidation of structure-activity relationships (SAR).
This guide will comparatively analyze molecular docking studies of benzimidazole derivatives against three prominent and clinically relevant protein targets:
-
Epidermal Growth Factor Receptor (EGFR) Kinase: A key player in cell proliferation and a major target in oncology.
-
Tubulin: The protein subunit of microtubules, essential for cell division, making it a prime target for anticancer agents.
-
Topoisomerase II: An enzyme crucial for DNA replication and a target for both antibacterial and anticancer therapies.
Comparative Molecular Docking Analysis
The efficacy of a drug candidate is intimately linked to its binding affinity and interaction profile within the target's active site. Molecular docking simulations provide quantitative estimates of this affinity, typically expressed as a docking score or binding energy (in kcal/mol), where a more negative value indicates a stronger interaction. Furthermore, these simulations reveal the specific amino acid residues involved in key interactions, such as hydrogen bonds and hydrophobic contacts.
Benzimidazole Derivatives as EGFR Kinase Inhibitors
Overexpression and mutations of EGFR are hallmarks of various cancers, making it a well-established target for therapeutic intervention.[10] Benzimidazole derivatives have been extensively investigated as EGFR inhibitors.
A comparative analysis of docking studies reveals key structural features of benzimidazole derivatives that contribute to potent EGFR inhibition. For instance, substitutions at the C2 and N1 positions of the benzimidazole ring are crucial for establishing interactions within the ATP-binding pocket of the EGFR kinase domain.
| Benzimidazole Derivative | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Compound 1a | -8.6 | Met793, Leu718, Val726 | [11] |
| Compound 1i | -8.4 | Met793, Leu844, Ala743 | [11] |
| Compound 12b | Not specified | Lys721, Thr830 | [12] |
| Gefitinib (Reference) | -7.4 | Met793, Cys797 | [11] |
Analysis: The data clearly indicates that specifically designed benzimidazole derivatives can exhibit superior binding affinities compared to the reference drug, Gefitinib. The recurring interaction with the "gatekeeper" residue Met793 is a hallmark of many EGFR kinase inhibitors. The stronger binding energies of compounds 1a and 1i suggest that the specific substitutions in these derivatives optimize their fit within the hydrophobic pocket of the active site.
Targeting Tubulin Polymerization with Benzimidazole Derivatives
Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton and the mitotic spindle.[13][14] Disruption of tubulin polymerization is a validated anticancer strategy.[9] Several benzimidazole derivatives have demonstrated potent tubulin polymerization inhibitory activity.
| Benzimidazole Derivative | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Compound 11f | Not specified (IC50 = 1.5 µM) | Cys241, Leu255, Ala317 | |
| Compound 7n | Not specified (IC50 = 5.05 µM) | Cys241, Val318, Asn258 | [15] |
| BI-02 | -8.50 | Cys241, Leu248, Ala250 | [2] |
| Colchicine (Reference) | -7.0 (approx.) | Cys241, Leu255, Val315 | [2] |
Analysis: The colchicine binding site on β-tubulin is a common target for inhibitors of microtubule polymerization. The docking studies consistently show that benzimidazole derivatives effectively occupy this site. The interaction with Cys241 appears to be a critical anchor point. The significantly lower binding energy of BI-02 compared to colchicine suggests a more stable and potent interaction, correlating with its strong inhibitory activity.
Benzimidazole Derivatives as Antimicrobial Agents Targeting DNA Gyrase (Topoisomerase II)
DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process vital for DNA replication and transcription.[11][16] This enzyme is a validated target for antibacterial agents.
| Benzimidazole Derivative | Target Organism | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Compound C2 | E. coli & S. aureus | Better than Norfloxacin | Asp87, Ser91, Glu90 | [17][18] |
| Compound 5d | Not specified | High binding energy | Not specified | [19] |
| Compound 6d | Not specified | High binding energy | Not specified | [19] |
| Norfloxacin (Reference) | E. coli & S. aureus | Lower than C2 | Asp87, Ser91 | [17][18] |
Analysis: These studies highlight the potential of benzimidazole derivatives as effective antibacterial agents. Compound C2 demonstrates a superior binding affinity to DNA gyrase compared to the fluoroquinolone antibiotic Norfloxacin. The interactions with key catalytic residues like Asp87 are crucial for inhibiting the enzyme's function. The structure-activity relationship studies revealed that electron-withdrawing groups on the phenyl ring attached to the benzimidazole core enhance antimicrobial activity.[17]
Experimental Protocols: A Step-by-Step Molecular Docking Workflow
To ensure the reproducibility and validity of in silico predictions, a standardized and rigorous docking protocol is essential. The following workflow is a representative example using AutoDock Vina, a widely used and open-source docking software.
Molecular Docking Workflow using AutoDock Vina
Caption: A generalized workflow for molecular docking studies.
Step 1: Protein Preparation
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) (e.g., PDB ID: 3VJO for EGFR).
-
Clean the Structure: Remove water molecules, co-crystallized ligands, and any other heteroatoms that are not relevant to the study.
-
Add Hydrogens: Add polar hydrogens to the protein structure, which are crucial for forming hydrogen bonds.
-
Assign Charges: Assign partial charges to the protein atoms (e.g., Gasteiger charges).
-
Save as PDBQT: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.
Step 2: Ligand Preparation
-
Draw or Obtain Ligand Structure: The 3D structure of the benzimidazole derivative can be drawn using chemical drawing software (e.g., ChemDraw) or downloaded from databases like PubChem.
-
Energy Minimization: Perform energy minimization of the ligand structure to obtain a low-energy conformation.
-
Define Torsions: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
Save as PDBQT: Save the prepared ligand structure in the PDBQT file format.
Step 3: Grid Box Generation
-
Define the Binding Site: Identify the active site of the protein. This can be determined from the location of a co-crystallized ligand or from literature reports.
-
Set Grid Parameters: Define a 3D grid box that encompasses the entire binding site. The size and center of the grid box are crucial parameters that will define the search space for the docking simulation.
Step 4: Running the Docking Simulation
-
Create a Configuration File: Prepare a text file that specifies the input protein and ligand files, the grid box parameters, and other docking parameters (e.g., exhaustiveness of the search).
-
Execute AutoDock Vina: Run the AutoDock Vina executable from the command line, providing the configuration file as input.
Step 5: Analysis of Docking Results
-
Examine the Output File: AutoDock Vina generates a log file containing the binding affinities and root-mean-square deviation (RMSD) values for the top-ranked binding poses.
-
Select the Best Pose: The pose with the most negative binding affinity is typically considered the most favorable.
Step 6: Visualization of Protein-Ligand Interactions
-
Use Molecular Visualization Software: Load the prepared protein structure and the docked ligand pose into a molecular visualization program (e.g., PyMOL, Discovery Studio Visualizer).
-
Analyze Interactions: Visualize and analyze the non-covalent interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
Signaling Pathway Visualization
Understanding the broader biological context of the target protein is crucial for interpreting the significance of docking results. The following diagrams, generated using Graphviz, illustrate the signaling pathways of EGFR and the mechanism of Topoisomerase II.
Simplified EGFR Signaling Pathway
Caption: Overview of the EGFR signaling cascade.[10][18][20][21]
Mechanism of Topoisomerase II Action and Inhibition
Caption: The catalytic cycle of Topoisomerase II and its inhibition.[11][16][22][23][24]
Conclusion and Future Perspectives
This guide has provided a comparative analysis of molecular docking studies of benzimidazole derivatives against key therapeutic targets. The presented data and protocols underscore the utility of computational methods in modern drug discovery. The versatility of the benzimidazole scaffold, coupled with the predictive power of molecular docking, continues to offer exciting opportunities for the development of novel therapeutics.
Future studies should focus on integrating molecular docking with other computational techniques, such as molecular dynamics simulations, to provide a more dynamic and accurate picture of protein-ligand interactions. Furthermore, the application of machine learning and artificial intelligence in conjunction with molecular docking holds immense promise for accelerating the discovery of new and more effective benzimidazole-based drugs.
References
- Mechanism of action of topoisomerase II-targeted anticancer drugs. (n.d.). Semantic Scholar.
- Type II topoisomerase. (2023, December 2). In Wikipedia. [Link]
- A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (2022). Molecules, 27(9), 2875. [Link]
- Benzimidazole derivatives as anticancer agents: a comprehensive review of their synthesis, mechanism, and clinical potential. (2024). Journal of Biomolecular Structure and Dynamics, 1-27. [Link]
- Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (2021). Journal of Cellular and Molecular Medicine, 25(23), 10845-10857. [Link]
- Simplified schematic diagram of the EGFR signaling pathway depicting... (n.d.). ResearchGate.
- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (2023). Current Medicinal Chemistry, 30(23), 2568-2598. [Link]
- Topoisomerase: Types, Structure, Functions, Mechanism. (2023, February 27). Microbe Notes. [Link]
- Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (2023). RSC Medicinal Chemistry, 14(3), 406-429. [Link]
- Mechanism of action of eukaryotic topoisomerase II and drugs targeted to the enzyme. (1998). Biochimica et Biophysica Acta (BBA) - Gene Structure and Expression, 1400(1-3), 1-14. [Link]
- Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2023, August 6). [Video]. YouTube. [Link]
- Topoisomerase II: a fitted mechanism for the chromatin landscape. (2012). Nucleic Acids Research, 40(21), 10532-10541. [Link]
- Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021). (2022). Archiv der Pharmazie, 355(7), e2200067. [Link]
- Simplified EGFR-signaling pathway. Ligands are EGF, TGF-β, ER, and AR.... (n.d.). ResearchGate.
- PHARMACOLOGICAL ACTIVITIES OF BENZIMIDAZOLE DERIVATIVES – AN OVERVIEW. (2021). Journal of Drug Delivery and Therapeutics, 11(4-S), 154-161. [Link]
- Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. (2024). Current Organic Chemistry, 28(2), 118-136. [Link]
- Cellular pathway involved in Tubulin-polymerization inhibition. (n.d.). ResearchGate.
- A comprehensive pathway map of epidermal growth factor receptor signaling. (2007). Molecular Systems Biology, 3, 128. [Link]
- Synthesis and Antimicrobial Activity of New Benzimidazole derivatives Bearing Five-Membered Heterocyclic Moieties. (2021).
- EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics.
- The Mechanism of Tubulin Assembly into Microtubules: Insights from Structural Studies. (2019). Cells, 8(10), 1157. [Link]
- Epidermal growth factor receptor. (2023, December 29). In Wikipedia. [Link]
- Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. (2024). Current Organic Chemistry, 28(2), 118-136. [Link]
- Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (2024). RSC Medicinal Chemistry, 15(4), 814-837. [Link]
- Pathways: Microtubule Dynamics. (n.d.). antibodies-online.com.
- Current Achievements of Benzimidazole: A Review. (2024). Journal of Medicinal and Chemical Sciences, 7(1), 1-16. [Link]
- Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). [Video]. YouTube. [Link]
- Kinetic analysis of tubulin assembly in the presence of the microtubule-associated protein TOGp. (2005). Journal of Biological Chemistry, 280(33), 29752-29761. [Link]
- Autodock Vina Tutorial - Molecular Docking. (2020, December 17). [Video]. YouTube. [Link]
- Tutorial – AutoDock Vina. (2020, December 4). The Scripps Research Institute. [Link]
- How to Perform Molecular Docking with AutoDock Vina. (2024, March 6). [Video]. YouTube. [Link]
- Regulation of Microtubule Dynamics Pathway. (n.d.). Boster Biological Technology.
- How to dock molecules with softwares from Schrödinger Inc. (n.d.). Harvard University.
- Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. (2017). Research Journal of Pharmacy and Technology, 10(7), 2400-2405. [Link]
- Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. (2017). Journal of Chemistry, 2017, 1-7. [Link]
- Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. (2017). Research & Reviews: Journal of Chemistry, 6(3), 19-26.
- Docking and scoring. (n.d.). Schrödinger.
- Protein Ligand Docking Lesson Plan. (2022, January 23). Schrödinger. [Link]
- Schrodinger Maestro - ligand docking. (2018, December 12).
- Tutorial: Docking with Glide. (n.d.). UC Santa Barbara.
Sources
- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development | Bentham Science [eurekaselect.com]
- 4. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. tandfonline.com [tandfonline.com]
- 7. The Mechanism of Tubulin Assembly into Microtubules: Insights from Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 9. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. microbenotes.com [microbenotes.com]
- 12. researchgate.net [researchgate.net]
- 13. Pathways: Microtubule Dynamics | www.antibodies-online.com [antibodies-online.com]
- 14. bosterbio.com [bosterbio.com]
- 15. rroij.com [rroij.com]
- 16. Type II topoisomerase - Wikipedia [en.wikipedia.org]
- 17. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. Mechanism of action of topoisomerase II-targeted anticancer drugs | Semantic Scholar [semanticscholar.org]
- 23. Mechanism of action of eukaryotic topoisomerase II and drugs targeted to the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
A Comparative Guide to Assessing the Selectivity of 2-(2-phenylethyl)-1H-benzimidazole for Microbial vs. Mammalian Cells
In the quest for novel antimicrobial agents, the principle of selective toxicity is paramount. An ideal antimicrobial compound must effectively eliminate pathogenic microorganisms while exhibiting minimal to no toxicity towards host mammalian cells. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the selectivity of 2-(2-phenylethyl)-1H-benzimidazole, a member of the pharmacologically significant benzimidazole class of compounds.[1][2][3]
Benzimidazole derivatives are known for a wide spectrum of biological activities, including antimicrobial, antiviral, and anthelmintic properties.[1][3][4][5][6][7] Their mechanism of action can vary, but often involves interference with essential microbial processes.[4][8][9] For instance, some benzimidazoles inhibit the polymerization of tubulin in parasites, while others may disrupt microbial DNA synthesis or ergosterol biosynthesis in fungi.[3][7][8] Given this broad bioactivity, a critical step in the preclinical development of any new benzimidazole-based candidate is to quantify its therapeutic window by comparing its antimicrobial efficacy with its potential for host cell damage.
This guide will detail the requisite experimental workflows, explain the causality behind methodological choices, and provide a framework for interpreting the resulting data to generate a Selectivity Index (SI).
I. The Principle of Selective Toxicity: A Conceptual Overview
The core objective is to determine a compound's therapeutic index by comparing its bioactivity in two distinct biological systems: a panel of relevant microorganisms and a representative mammalian cell line. The primary metrics for this assessment are:
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][11][12] This is a measure of anti-microbial potency.
-
50% Cytotoxic Concentration (IC₅₀ or CC₅₀): The concentration of a compound that causes a 50% reduction in the viability of a mammalian cell population. This is a measure of cytotoxicity.
The relationship between these two values is encapsulated in the Selectivity Index (SI) , calculated as:
SI = IC₅₀ / MIC [13]
A higher SI value indicates greater selectivity, signifying that the compound is significantly more toxic to the microbial target than to mammalian cells. This is the ultimate goal for a promising antimicrobial drug candidate.
Caption: Workflow for determining the Selectivity Index (SI).
II. Experimental Design and Protocols
To ensure the integrity of the results, experiments must be conducted with appropriate controls and standardized procedures. We will outline two primary workflows: one for determining antimicrobial efficacy and another for assessing mammalian cell cytotoxicity.
A. Workflow 1: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of a compound against various bacterial and fungal strains.[10][11][14] This method involves challenging a standardized microbial inoculum with serial dilutions of the test compound.[11]
Step-by-Step Protocol for Broth Microdilution MIC Assay:
-
Preparation of Microbial Inoculum:
-
From a fresh agar plate (18-24 hours culture), select 3-5 isolated colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[11]
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[15]
-
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Perform a two-fold serial dilution of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi in a 96-well microtiter plate.[11][16] The typical final concentration range might be 0.06 to 128 µg/mL.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial or fungal inoculum to each well containing the compound dilutions.
-
Include a positive control (inoculum in broth without the compound) and a negative/sterility control (broth only).
-
Seal the plate and incubate at 35-37°C for 16-24 hours.[15]
-
-
Determination of MIC:
Sources
- 1. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Curr Trends Pharm Pharm Chem [ctppc.org]
- 2. longdom.org [longdom.org]
- 3. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rroij.com [rroij.com]
- 6. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 7. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jddtonline.info [jddtonline.info]
- 9. rjptonline.org [rjptonline.org]
- 10. protocols.io [protocols.io]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 13. mdpi.com [mdpi.com]
- 14. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Minimal Inhibitory Concentration (MIC) [protocols.io]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(2-phenylethyl)-1H-benzimidazole
Hazard Profile and Core Safety Principles
2-(2-phenylethyl)-1H-benzimidazole belongs to the benzimidazole family, a class of heterocyclic aromatic compounds widely used as scaffolds in drug development. Many compounds in this class exhibit biological activity, and in the absence of specific toxicological data, any novel derivative should be handled as a potentially hazardous substance.[1][2]
Based on data from structurally similar benzimidazole compounds, we must operate under the precautionary principle, assuming the following hazards[3][4]:
-
Skin Irritation: May cause skin irritation upon contact.[3][4]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[4]
The cardinal principle of disposal is this: This compound and any materials contaminated with it must be treated as hazardous chemical waste. [5] Under no circumstances should this compound or its rinsate be disposed of down the drain or in regular solid waste.[1][3] Such improper disposal can lead to environmental contamination and potential harm to aquatic life.[1]
Quantitative Hazard Information (Based on Analogous Compounds)
| Hazard Classification | GHS Category | Hazard Code | Description |
| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed[3][4] |
| Skin Irritation | Category 2 | H315 | Causes skin irritation[3][4] |
| Eye Irritation | Category 2 | H319 | Causes serious eye irritation[3][4] |
| Specific target organ toxicity (single exposure) | Category 3 | H335 | May cause respiratory irritation[4] |
Personal Protective Equipment (PPE): Your First Line of Defense
Personal Protective Equipment (PPE) is the most direct barrier between you and potential exposure.[6][7] Its use is non-negotiable. All handling and disposal procedures must be conducted in a well-ventilated area, preferably inside a chemical fume hood.[3]
| Protective Equipment | Specification | Rationale and Source |
| Eye Protection | Chemical safety goggles or a full-face shield. | Standard eyeglasses are insufficient. Goggles provide a seal to protect against splashes and fine dust.[1][6] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, minimum 14 mils thickness). | Thicker gloves provide better protection. Always double-glove when handling concentrated waste and change gloves immediately if contamination is suspected.[1][6][8] |
| Body Protection | Long-sleeved, impermeable laboratory coat; closed-toe shoes. | Prevents skin contact from accidental spills. The lab coat should have a closed front and tight-fitting cuffs.[1][6][7] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Required if there is a risk of generating dust or aerosols, such as during spill cleanup of a solid.[1][7] |
Step-by-Step Disposal and Decontamination Protocol
The following protocol provides a systematic workflow for the safe disposal of this compound from collection to final hand-off.
Workflow for Waste Management
Caption: Waste Disposal Workflow for this compound.
Waste Segregation and Collection
The foundation of proper disposal is meticulous segregation at the source. Never mix incompatible waste streams.[9]
-
Designate a Waste Stream: Establish a specific hazardous waste container solely for this compound and materials contaminated with it.
-
Collect All Contaminated Materials: This includes:
Container Selection and Labeling
Proper containment and labeling are mandated by regulatory bodies like the EPA and are critical for safety.[5]
-
Choose a Compatible Container: Use a container made of a material that will not react with the waste. A high-density polyethylene (HDPE) or glass container is typically appropriate. The container must have a secure, tight-fitting lid.[3][9]
-
Label Correctly and Completely: The label is a communication tool for everyone who will handle the waste. Affix a completed hazardous waste label from your institution's Environmental Health & Safety (EHS) department.[9] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound". Avoid abbreviations.
-
The approximate concentration and composition of the waste.
-
The date of waste generation.[3]
-
Appropriate hazard pictograms (e.g., exclamation mark for irritant, health hazard).
-
Decontamination of Empty Containers and Glassware
An "empty" container that held a hazardous chemical is not truly empty and must be decontaminated or disposed of as hazardous waste.[10]
-
Triple Rinse Procedure: To render a container non-hazardous, it must be triple-rinsed.[3]
-
Select a suitable solvent in which the compound is soluble (e.g., acetone or ethanol).[3]
-
First Rinse: Add the solvent to the container, cap securely, and agitate thoroughly to dissolve any residue. Pour this first rinsate directly into your designated this compound hazardous waste container. This is critical as the first rinse is considered acutely hazardous.[9]
-
Second and Third Rinses: Repeat the rinse process two more times. Depending on local regulations, subsequent rinses may also need to be collected as hazardous waste. Consult your EHS department for specific guidance.[3]
-
-
Final Container Disposal: After triple-rinsing and air-drying, deface the original label to prevent reuse and dispose of the container according to institutional guidelines for clean labware.[3]
Storage and Final Disposal
-
Accumulation Area: Store the sealed and labeled hazardous waste container in a designated, secure hazardous waste accumulation area. This area must be well-ventilated and segregated from incompatible materials, especially strong oxidizing agents.[3][5]
-
Professional Disposal: Arrange for the final disposal of the waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[3] This ensures the waste is transported, treated, and disposed of in compliance with all local, state, and federal regulations.[5][11]
Emergency Procedures: Spill Management
Accidents happen. A clear, rehearsed spill response plan is essential to mitigate risk.
Spill Response Decision Tree
Caption: Emergency Spill Response Protocol.
Step-by-Step Spill Cleanup:
-
Evacuate and Alert: Immediately alert others in the vicinity. Restrict access to the spill area.[12]
-
Don PPE: Before approaching the spill, don the appropriate PPE as detailed in Section 2, including respiratory protection if the spilled material is a solid.[12]
-
Contain and Absorb:
-
For Liquid Spills: Cover the spill with an inert absorbent material like vermiculite, sand, or chemical absorbent pads. Work from the outside of the spill inward to prevent spreading.[12][13]
-
For Solid Spills: Do not sweep dry powder. This can create hazardous dust. Gently cover the spill with paper towels and then wet them with a suitable solvent (like ethanol or water) to create a paste. This prevents the powder from becoming airborne.[12]
-
-
Collect Waste: Carefully scoop the absorbed material or paste into a designated hazardous waste container. Use forceps or tongs to pick up any broken glass.[12]
-
Decontaminate Area: Clean the spill area thoroughly. First, wipe with a solvent-soaked towel (collecting it as waste), followed by a wash with soap and water.[12]
-
Dispose and Report: Seal and label the container with all spill cleanup materials. Report the incident to your supervisor and your institution's EHS office.
By adhering to these detailed procedures, you contribute to a culture of safety and ensure that the lifecycle of every chemical, from synthesis to disposal, is managed with the highest degree of scientific integrity and environmental responsibility.
References
- BenchChem. (2025). Proper Disposal of 2-Vinyl-1H-benzimidazole: A Guide for Laboratory Professionals.
- BenchChem. (2025). Proper Disposal of 1-(diethoxymethyl)-1H-benzimidazole: A Step-by-Step Guide for Laboratory Professionals.
- Campus Operations. HAZARDOUS CHEMICAL USED IN ANIMALS.
- Cole-Parmer. Material Safety Data Sheet - Benzimidazole, 98%.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- Oregon Occupational Safety and Health. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Phenylbenzimidazole.
- ASHP. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Chemical Methodologies. (2019). Green Synthesis of Benzimidazole Derivatives.
- ASHP Publications. PERSONAL PROTECTIVE EQUIPMENT.
- ChemicalBook. This compound | 5805-30-1.
- BenchChem. (2025). Personal protective equipment for handling 2-[(E)-prop-1-enyl]-1H-benzimidazole.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 1H-benzimidazol-2-ol.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 1H-Benzimidazole-2-methanol.
- West Virginia University Environmental Health & Safety. (2023). Chapter 8: Decontamination, Disinfection and Spill Response.
- Santa Cruz Biotechnology. Benzimidazole - Safety Data Sheet. Retrieved from Santa Cruz Biotechnology safety resources.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Michigan State University Environmental Health & Safety. Spill and Cleaning Protocol.
- Memorial University of Newfoundland. Biohazard Decontamination and Spill Response Standard Operating Procedure.
- University of Tennessee, Knoxville Biosafety Program. Cleaning Up Biohazardous Spills.
- Dartmouth Policy Portal. Hazardous Waste Disposal Guide.
- U.S. Environmental Protection Agency. Hazardous Waste Listings.
- U.S. Environmental Protection Agency. (2019). Management of Hazardous Waste Pharmaceuticals.
- ASHP. EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
- U.S. Environmental Protection Agency. EPA Regulations for Healthcare & Pharmaceuticals.
- U.S. Environmental Protection Agency. (2019). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemmethod.com [chemmethod.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. pppmag.com [pppmag.com]
- 7. publications.ashp.org [publications.ashp.org]
- 8. osha.oregon.gov [osha.oregon.gov]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. epa.gov [epa.gov]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 13. biosafety.utk.edu [biosafety.utk.edu]
A Researcher's Guide to the Safe Handling of 2-(2-phenylethyl)-1H-benzimidazole
In the dynamic landscape of drug discovery and development, the safety of laboratory personnel is paramount. This guide provides essential safety protocols and logistical information for handling 2-(2-phenylethyl)-1H-benzimidazole, a key compound in various research applications. As Senior Application Scientists, we understand that true laboratory safety extends beyond mere compliance; it is about cultivating a deep, intuitive understanding of the materials we work with. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring that every action in the lab is informed by a robust understanding of risk and mitigation.
Core Principles of Safe Handling
The safe handling of any novel or under-characterized compound is rooted in the principle of "as low as reasonably achievable" (ALARA) exposure. This means employing a combination of engineering controls, administrative procedures, and personal protective equipment (PPE) to minimize all potential routes of exposure, including inhalation, dermal contact, and ingestion.
Personal Protective Equipment (PPE): Your Final Barrier of Defense
While engineering controls like fume hoods are the first line of defense, PPE is the critical final barrier between the researcher and the chemical. The selection of appropriate PPE is not a one-size-fits-all decision; it must be tailored to the specific procedure and the associated risks.
Recommended Personal Protective Equipment
| Protection Type | Recommended Equipment | Specifications & Notes |
| Eye and Face Protection | Safety glasses with side shields or chemical goggles | Must be impact-resistant and compliant with ANSI Z87 standards. For tasks with a higher risk of splashing, chemical goggles are required.[1] |
| Hand Protection | Disposable nitrile gloves | A minimum thickness of 4 mil is recommended. For prolonged or high-risk exposure, consider double-gloving or using more robust gloves like butyl rubber. Always inspect gloves for tears or degradation before use and wash hands thoroughly after removal.[1] |
| Body Protection | Laboratory coat or overalls | A standard lab coat is sufficient for low-volume handling. For larger quantities or procedures with a high risk of splashing, a PVC apron over the lab coat provides an additional layer of protection.[1] |
| Respiratory Protection | N95 or P100 Particulate Respirator | Required when handling the solid compound outside of a chemical fume hood or when dust generation is likely. All respiratory protection requires proper fit-testing and user training.[2] |
Operational Plan: From Receipt to Disposal
A meticulous operational plan is crucial for minimizing exposure and preventing contamination.
Receiving and Storage
Upon receipt, inspect the container for any damage or leaks. Don chemotherapy-rated gloves when unpacking hazardous drugs.[3] Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The container should be clearly labeled and kept tightly closed.
Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood.[2] Have all necessary equipment and materials, including your PPE and a designated waste container, readily accessible.
-
Donning PPE : Put on your lab coat, followed by safety glasses or goggles. Next, don your respiratory protection if required. Finally, put on your gloves, ensuring the cuffs of the gloves overlap with the sleeves of your lab coat.
-
Weighing and Transfer : When weighing the solid compound, do so within the fume hood or a ventilated balance enclosure to contain any dust. Use a spatula for transfers and avoid creating airborne dust.
-
Dissolution : When dissolving the compound, add the solvent to the solid slowly to prevent splashing. If the process generates fumes, ensure it is performed within the fume hood.
-
Post-Handling : After completing your work, decontaminate the work area.
-
Doffing PPE : Remove your PPE in the reverse order you put it on, taking care to avoid contaminating your skin or clothing. Remove gloves first, followed by your lab coat, then eye protection, and finally your respirator if one was used.
-
Hand Hygiene : Wash your hands thoroughly with soap and water after removing your PPE.
Spill Cleanup
In the event of a small spill, wear your full PPE, including respiratory protection. Cover the spill with an absorbent material, and then carefully collect it into a designated chemical waste container. For larger spills, evacuate the area and follow your institution's emergency procedures.
Waste Disposal
All waste materials, including empty containers, contaminated gloves, and absorbent materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not mix with other waste streams.
Visualizing Your Safety Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE for handling this compound.
Caption: PPE selection workflow for handling this compound.
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence within the laboratory.
References
- BenchChem. Personal protective equipment for handling 1-(diethoxymethyl)-1H-benzimidazole.
- BenchChem. Personal protective equipment for handling 2-[(E)-prop-1-enyl]-1H-benzimidazole.
- BenchChem. Personal protective equipment for handling 2-tert-butyl-6-methyl-1H-benzimidazole.
- Sigma-Aldrich. Safety Data Sheet.
- Sigma-Aldrich. Safety Data Sheet for 2-Phenylbenzimidazole.
- Sigma-Aldrich. Safety Data Sheet for 2-Chloro-1H-benzimidazole.
- Fisher Scientific. Safety Data Sheet.
- ChemicalBook. This compound.
- Fisher Scientific. Safety Data Sheet for 1H-benzimidazol-2-ol.
- CDH Fine Chemical. Benzimidazole CAS No 51-17-2 Material Safety Data Sheet.
- PubChem. This compound.
- Fisher Scientific. Safety Data Sheet for 2-Phenyl-1H-benzimidazole.
- Fisher Scientific. Safety Data Sheet for 1H-Benzimidazole-2-methanol.
- PubChem. 2-(2'-Pyridyl)benzimidazole.
- ECHEMI. This compound.
- NIOSH. Personal Protective Equipment for Use in Handling Hazardous Drugs.
- ASHP. Personal Protective Equipment.
- ChemicalBook. This compound Safety.
- Cole-Parmer. Material Safety Data Sheet - Benzimidazole, 98%.
- PubChem. 2-Phenylbenzimidazole.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
